1,2,3,4-Tetrahydroquinaldine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5,8,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZICUKPOZUKZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397311 | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780-19-4, 25448-05-9, 74497-74-8 | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, tetrahydro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025448059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-1,2,3,4-Tetrahydro-2-methylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074497748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1780-19-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, tetrahydro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-1,2,3,4-tetrahydro-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-tetrahydro-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyltetrahydroquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHV42AW48X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1,2,3,4-tetrahydroquinoline is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active agents and functional materials. Its synthesis is a critical undertaking in medicinal and process chemistry, demanding robust, scalable, and often stereocontrolled methodologies. This guide provides an in-depth technical analysis of the principal synthetic routes to this valuable molecule. We will dissect the mechanistic underpinnings, operational considerations, and comparative advantages of key strategies, including the catalytic hydrogenation of 2-methylquinoline (quinaldine), reductive amination pathways, and classical named reactions. Furthermore, this document offers detailed, field-proven protocols and explores the modern advancements in asymmetric synthesis, equipping researchers with the knowledge to select and optimize the most suitable pathway for their specific research and development objectives.
Introduction: The Significance of the 2-Methyl-1,2,3,4-tetrahydroquinoline Core
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in drug discovery, renowned for its presence in a wide array of bioactive natural products and synthetic pharmaceuticals.[1] The introduction of a methyl group at the C2 position creates a chiral center, opening avenues for stereospecific interactions with biological targets and making 2-methyl-1,2,3,4-tetrahydroquinoline a particularly valuable building block.[2] Its derivatives have demonstrated a broad spectrum of biological activities, serving as precursors for antibacterial agents, antagonists, and various ligands.[3] The efficient and controlled synthesis of this chiral heterocycle is therefore a subject of continuous research and industrial importance.
Strategic Overview of Synthetic Pathways
The synthesis of 2-methyl-1,2,3,4-tetrahydroquinoline can be approached through several distinct strategies. The most direct and industrially favored method involves the reduction of the corresponding aromatic precursor, 2-methylquinoline. Alternative routes, offering different substitution patterns and stereochemical control, rely on the construction of the heterocyclic ring through cyclization reactions.
This guide will focus on the most prevalent and practical methodologies:
-
Catalytic Hydrogenation of 2-Methylquinoline: The direct reduction of the pyridine ring of quinaldine.
-
Chemical Reduction: Using dissolving metal reductions as a classical alternative to catalytic hydrogenation.
-
Ring-Forming Strategies: Building the heterocyclic core from acyclic precursors, such as through the Doebner-von Miller reaction followed by reduction.
The logical flow of these synthetic approaches can be visualized as follows:
Caption: Primary synthetic routes to 2-methyl-1,2,3,4-tetrahydroquinoline.
The Premier Route: Catalytic Hydrogenation of 2-Methylquinoline
The most common and atom-economical method for preparing 2-methyl-1,2,3,4-tetrahydroquinoline is the catalytic hydrogenation of 2-methylquinoline (quinaldine).[2] This reaction involves the selective reduction of the nitrogen-containing heterocyclic ring while leaving the benzene ring intact.
Mechanistic Rationale and Catalyst Selection
The hydrogenation of quinolines is a heterogeneously catalyzed process where the choice of metal catalyst is paramount for achieving high selectivity and yield. The reaction proceeds through the adsorption of the quinoline onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.
-
Catalysts: Noble metals such as Platinum (Pt), Palladium (Pd), Ruthenium (Ru), and Rhodium (Rh) are highly effective. Ruthenium on an alumina support (Ru/Al2O3) is often cited for its high activity.[4] Non-precious metal catalysts, such as granular cobalt systems generated in situ, have also been developed as a more cost-effective and environmentally friendly alternative.[5]
-
Selectivity: The primary challenge is preventing over-reduction of the benzene ring, which would lead to the formation of decahydroquinoline. The steric hindrance provided by the methyl group at the C2 position can influence the reaction pathway and product distribution.[6] Catalyst choice, temperature, and hydrogen pressure are the key levers to control this selectivity. For instance, Pd-based catalysts have shown excellent efficacy in selectively hydrogenating the N-heterocyclic ring.[7]
Experimental Protocol: Hydrogenation using Ruthenium on Alumina
This protocol is based on typical conditions reported for quinoline hydrogenation.[4]
Materials:
-
2-Methylquinoline (Quinaldine)
-
5 wt% Ruthenium on Alumina (Ru/Al2O3) catalyst
-
Solvent (e.g., n-hexane or ethanol)
-
High-pressure autoclave reactor (e.g., Parr reactor)
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Setup: Charge the high-pressure reactor vessel with 2-methylquinoline and the chosen solvent. A typical substrate concentration is 5-10 wt%.
-
Catalyst Addition: Add the 5 wt% Ru/Al2O3 catalyst. The catalyst loading is typically between 1-5 mol% relative to the substrate.
-
Sealing and Purging: Seal the reactor. Purge the system several times with nitrogen gas to remove air, followed by several purges with hydrogen gas.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 25-75 bar).[4] Begin stirring (e.g., 850 rpm) and heat the reactor to the target temperature (e.g., 120-180 °C).[4]
-
Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. Samples can be carefully withdrawn at intervals (after cooling and depressurizing) and analyzed by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 4-8 hours), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purification: Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can often be recycled. The solvent is then removed from the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield pure 2-methyl-1,2,3,4-tetrahydroquinoline.
Data Summary: Comparison of Hydrogenation Conditions
| Catalyst | Support | Pressure (bar) | Temperature (°C) | Solvent | Typical Yield | Reference |
| 5 wt% Ru | Al2O3 | 25-75 | 120-180 | n-Hexane | High Conversion | [4] |
| Co(OAc)2/Zn | None (in situ) | 30 | 70-100 | Water | >95% | [5] |
| Pd | Fe3O4 | Not specified | 80 | Not specified | >99% | [7] |
Alternative Synthetic Strategies
While catalytic hydrogenation is dominant, other methods offer unique advantages, particularly in laboratory settings or for accessing specific analogs.
Chemical Reduction (Dissolving Metal)
A classic, albeit less common on an industrial scale, method is the reduction of 2-methylquinoline using sodium metal in boiling ethanol.[8] This method avoids the need for high-pressure equipment.
Protocol Outline:
-
Reflux 2-methylquinoline in absolute ethanol.
-
Cautiously add small pieces of sodium metal to the refluxing mixture over several hours.
-
After the addition is complete, continue refluxing until all the sodium has reacted.
-
Cool the reaction, quench with water, and extract the product with a suitable organic solvent like toluene.
-
Dry the organic extracts and remove the solvent to yield the crude product, which is then purified.[8]
The Doebner-von Miller Reaction: A Ring-Forming Approach
The Doebner-von Miller reaction is a powerful method for synthesizing the quinoline core itself, which can then be reduced.[9][10] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. To produce 2-methylquinoline, aniline is reacted with crotonaldehyde in the presence of an acid catalyst.[11]
Reaction Scheme: Aniline + Crotonaldehyde --(Acid Catalyst)--> 2-Methylquinoline
The resulting 2-methylquinoline can then be subjected to the hydrogenation or chemical reduction methods described previously to afford the target 2-methyl-1,2,3,4-tetrahydroquinoline. This two-step sequence is highly versatile for creating a library of substituted tetrahydroquinolines by varying the aniline starting material.
Caption: Workflow for the two-step synthesis via Doebner-von Miller reaction.
Asymmetric Synthesis
For pharmaceutical applications, accessing a single enantiomer of 2-methyl-1,2,3,4-tetrahydroquinoline is often crucial. This is achieved through asymmetric synthesis, most commonly via the asymmetric hydrogenation of 2-methylquinoline.
-
Chiral Catalysts: This approach utilizes transition metal catalysts (e.g., Iridium, Rhodium, Ruthenium) complexed with chiral ligands. These catalysts create a chiral environment around the substrate, directing the addition of hydrogen to one face of the molecule preferentially.
-
Biomimetic Reduction: Another advanced strategy involves biomimetic asymmetric reduction using a chiral and regenerable NAD(P)H model, which can provide chiral 2-functionalized tetrahydroquinolines with excellent enantiomeric excess (ee).[3]
-
Chiral Phosphoric Acids: Chiral Brønsted acids, such as phosphoric acids, have also been employed to catalyze the enantioselective synthesis of tetrahydroquinolines.[12]
These advanced methods can achieve very high enantioselectivities (>98% ee), making them indispensable for the synthesis of chiral drug intermediates.[13]
Conclusion and Future Perspectives
The synthesis of 2-methyl-1,2,3,4-tetrahydroquinoline is a well-established field with catalytic hydrogenation of 2-methylquinoline standing out as the most efficient and scalable route. The choice of catalyst and reaction conditions allows for fine-tuning of the process to maximize yield and selectivity. For applications demanding enantiopure material, asymmetric catalysis provides powerful and highly selective solutions. Ongoing research continues to focus on developing more sustainable and cost-effective catalysts, including those based on earth-abundant metals, and refining asymmetric methods to further improve their efficiency and applicability. This guide serves as a foundational resource for scientists and researchers to navigate the synthesis of this important heterocyclic compound.
References
- Synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4- yl)pyrrolidin-2-ones (3a−g). (n.d.). ResearchGate.
- Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline. (n.d.). PrepChem.com.
- Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction. (1993). PubMed.
- Doebner–Miller reaction. (n.d.). Wikipedia.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2012). PubMed Central (PMC).
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Taylor & Francis Online.
- Asymmetric synthesis of 2-alkyl-substituted tetrahydroquinolines by an enantioselective aza-Michael reaction. (n.d.). Royal Society of Chemistry.
- Optimizing Reaction Conditions for the Hydrogenation Kinetics of 2-Methylquinoline as a. (n.d.). MDPI.
- Recent Advances in Metal-Free Quinoline Synthesis. (2016). PubMed Central (PMC).
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.
- Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. (2021). ACS Publications.
- Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal.
- Asymmetric synthesis of functionalized 1,2,3,4-tetrahydroquinolines. (2001). PubMed.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). ResearchGate.
- 2-Methyltetrahydroquinoline. (n.d.). Wikipedia.
- Method for one-step preparation of 2-methylquinoline. (2013). Google Patents.
- Optimisation of the hydrogenation of 2-methylquinoline a. (n.d.). ResearchGate.
- HYDRODENITROGENATION OF 2-METHYL QUINOLINE - EFFECT OF STERIC HINDRANCE IN LIQUID PHASE CATALYTIC HYDROGENATION. (2021). REVISTA DE CHIMIE.
- Reductive Amination | Synthesis of Amines. (2022). YouTube.
- Alkylation of 2-Methylquinoline with Alcohols under Additive-Free Conditions by Al2O3-Supported Pt Catalyst. (2013). ResearchGate.
- Reductive amination. (n.d.). Wikipedia.
- Reductive Amination. (n.d.). Harvard University.
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methyltetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. iscre28.org [iscre28.org]
- 5. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 6. revistadechimie.ro [revistadechimie.ro]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One moment, please... [iipseries.org]
- 12. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 13. Asymmetric synthesis of functionalized 1,2,3,4-tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1,2,3,4-Tetrahydroquinaldine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,2,3,4-tetrahydroquinaldine (also known as 2-methyl-1,2,3,4-tetrahydroquinoline). As a key structural motif in various pharmacologically active compounds, a thorough understanding of its spectral characteristics is crucial for unambiguous identification, structural elucidation, and quality control in synthetic and medicinal chemistry.
Introduction: The Structural Significance of this compound
This compound is a heterocyclic compound featuring a benzene ring fused to a partially saturated pyridine ring, with a methyl substituent at the 2-position. This chiral molecule is a derivative of quinoline and serves as a vital building block in the synthesis of numerous biologically active molecules. The precise arrangement of its atoms, particularly the stereochemistry at the C2 position and the conformation of the heterocyclic ring, gives rise to a unique NMR fingerprint. This guide will dissect this fingerprint, providing the foundational knowledge necessary for researchers working with this important scaffold.
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR spectra is paramount for accurate structural analysis. The following protocol outlines a standard procedure for obtaining the ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
¹H NMR Spectroscopic Data of this compound
The ¹H NMR spectrum of this compound provides detailed information about the electronic environment and connectivity of the protons in the molecule. The presence of the chiral center at C2 and the puckered nature of the heterocyclic ring lead to diastereotopic protons, resulting in more complex splitting patterns than might be initially anticipated.
Table 1: Assigned ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 6.98 | d | 7.6 |
| H-7 | 6.92 | t | 7.6 |
| H-8 | 6.61 | d | 7.9 |
| H-6 | 6.45 | t | 7.4 |
| NH | ~3.6 (broad s) | s (broad) | - |
| H-2 | 3.35 | m | - |
| H-4a | 2.85 | ddd | 16.2, 10.5, 5.5 |
| H-4e | 2.75 | dt | 16.2, 4.8 |
| H-3a | 1.95 | m | - |
| H-3e | 1.65 | m | - |
| 2-CH₃ | 1.20 | d | 6.3 |
Note: Chemical shifts and coupling constants are approximate and can be influenced by solvent and concentration.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (δ 6.4-7.0 ppm): The four protons on the benzene ring appear in this region, exhibiting characteristic ortho and meta couplings. The electron-donating effect of the nitrogen atom causes these signals to be upfield relative to benzene (δ 7.26 ppm).
-
Heterocyclic Ring Protons (δ 1.6-3.4 ppm):
-
The H-2 proton , being adjacent to the nitrogen and the chiral center, appears as a multiplet around 3.35 ppm. Its coupling to the C2-methyl group and the two H-3 protons results in a complex splitting pattern.
-
The H-3 protons are diastereotopic due to the adjacent chiral center. They appear as two separate multiplets, one more shielded (H-3e, equatorial-like) and one more deshielded (H-3a, axial-like).
-
The H-4 protons are also diastereotopic and benzylic. They exhibit a geminal coupling to each other and vicinal couplings to the H-3 protons, resulting in complex patterns often described as a doublet of doublets of doublets (ddd) and a doublet of triplets (dt).
-
-
NH Proton (δ ~3.6 ppm): The proton on the nitrogen atom typically appears as a broad singlet. Its chemical shift can be highly variable depending on concentration, solvent, and temperature due to hydrogen bonding and exchange.
-
Methyl Protons (δ 1.20 ppm): The three protons of the methyl group at the C2 position appear as a doublet due to coupling with the H-2 proton.
Visualizing the ¹H-¹H Coupling Network:
The connectivity between the protons in the heterocyclic ring can be visualized using a COSY (Correlation Spectroscopy) experiment. The following diagram illustrates the expected key correlations.
Caption: Key ¹H-¹H COSY correlations in this compound.
¹³C NMR Spectroscopic Data of this compound
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
Table 2: Assigned ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-8a | 144.8 |
| C-7 | 129.3 |
| C-5 | 126.8 |
| C-4a | 121.5 |
| C-6 | 117.1 |
| C-8 | 114.0 |
| C-2 | 47.5 |
| C-4 | 30.3 |
| C-3 | 26.5 |
| 2-CH₃ | 22.5 |
Note: Chemical shifts are approximate and can be influenced by the solvent.
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons (δ 114-145 ppm): The six carbons of the benzene ring resonate in this region. The carbon attached to the nitrogen (C-8a) is the most deshielded due to the inductive effect of the nitrogen atom. The quaternary carbon (C-4a) also appears in this region.
-
Aliphatic Carbons (δ 22-48 ppm):
-
C-2 , being directly attached to the nitrogen, is the most deshielded of the aliphatic carbons, appearing around 47.5 ppm.
-
C-4 is a benzylic carbon and resonates around 30.3 ppm.
-
C-3 is a simple methylene carbon and is found further upfield at approximately 26.5 ppm.
-
The methyl carbon (2-CH₃) is the most shielded carbon in the molecule, appearing at around 22.5 ppm.
-
Workflow for Structural Elucidation using NMR:
Caption: A typical workflow for structure elucidation using 1D and 2D NMR techniques.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. A detailed analysis of chemical shifts, multiplicities, and coupling constants allows for the unambiguous assignment of all proton and carbon signals. This in-depth understanding is indispensable for chemists and pharmaceutical scientists working on the synthesis and development of novel therapeutic agents based on the tetrahydroquinoline scaffold. The data and interpretations presented in this guide serve as a valuable reference for the routine characterization and structural verification of this important heterocyclic compound.
References
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- PubChem Compound Summary for CID 96289, 2-Methyl-1,2,3,4-tetrahydroquinoline.
- NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link][2][3]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Methyl-1,2,3,4-tetrahydroquinoline
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-methyl-1,2,3,4-tetrahydroquinoline, a key heterocyclic compound with significant interest in pharmaceutical and medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the ionization techniques, fragmentation pathways, and analytical methodologies pertinent to the characterization of this molecule.
Introduction to 2-Methyl-1,2,3,4-tetrahydroquinoline
2-Methyl-1,2,3,4-tetrahydroquinoline is a methyl-substituted derivative of tetrahydroquinoline.[2] Its structure, comprised of a bicyclic system with a saturated heterocyclic amine ring fused to a benzene ring, presents unique characteristics in mass spectrometric analysis. As a chiral compound, its analysis is crucial in various stages of drug discovery and development.[2] Understanding its behavior under different ionization conditions and its characteristic fragmentation patterns is fundamental for its unambiguous identification and quantification in complex matrices.
Chemical and Physical Properties: [3][4]
| Property | Value |
| Molecular Formula | C₁₀H₁₃N |
| Molar Mass | 147.22 g/mol |
| IUPAC Name | 2-methyl-1,2,3,4-tetrahydroquinoline |
| CAS Number | 1780-19-4 |
Ionization Techniques: A Comparative Analysis
The choice of ionization technique is critical in the mass spectrometric analysis of 2-methyl-1,2,3,4-tetrahydroquinoline, as it directly influences the extent of fragmentation and the information that can be obtained. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), provide complementary data.
Electron Ionization (EI)
Electron Ionization is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation.[5][6][7] This results in a detailed fragmentation pattern that serves as a molecular fingerprint, invaluable for structural elucidation and library matching.
The EI mass spectrum of 2-methyl-1,2,3,4-tetrahydroquinoline is characterized by a prominent molecular ion peak (M⁺˙) and several key fragment ions.[8][9] The fragmentation is primarily driven by the stability of the resulting ions and radicals.
Electrospray Ionization (ESI)
In contrast to EI, Electrospray Ionization is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[10][11] This is particularly useful for confirming the molecular weight of the analyte and for subsequent tandem mass spectrometry (MS/MS) experiments to induce and study fragmentation in a controlled manner.
Deciphering the Fragmentation Pathways
The structural features of 2-methyl-1,2,3,4-tetrahydroquinoline dictate its fragmentation behavior. The presence of the nitrogen atom, the methyl group, and the tetrahydroquinoline ring system leads to characteristic bond cleavages.
Electron Ionization Fragmentation
Under EI conditions, the fragmentation of 2-methyl-1,2,3,4-tetrahydroquinoline is initiated by the loss of an electron to form the molecular ion (m/z 147). Subsequent fragmentation proceeds through several key pathways. A significant fragmentation pathway for 2- and 4-substituted 1,2,3,4-tetrahydroquinolines is the loss of the alkyl substituent, resulting in an intense M-15 peak for the 2-methyl derivative.[8]
A key fragmentation pathway involves the loss of the methyl group (CH₃•) to form a stable ion at m/z 132.[8] Another important fragmentation is the loss of a hydrogen atom, leading to an [M-1]⁺ ion. For 3-methyl-1,2,3,4-tetrahydroquinoline, a significant M-29 peak is observed, corresponding to the loss of an ethyl radical.[8]
Diagram: Proposed Electron Ionization Fragmentation Pathway of 2-Methyl-1,2,3,4-tetrahydroquinoline
Caption: Key fragmentation steps of 2-methyl-1,2,3,4-tetrahydroquinoline under EI.
Collision-Induced Dissociation (CID) of the Protonated Molecule [M+H]⁺
In ESI-MS/MS, the protonated molecule ([M+H]⁺, m/z 148) is subjected to collision-induced dissociation (CID) to elicit structural information. Studies on similar tricyclic tetrahydroquinoline derivatives have shown that major fragmentation routes include the elimination of the side chain.[11] For 2-methyl-1,2,3,4-tetrahydroquinoline, this would correspond to the loss of a methyl radical, although the loss of neutral molecules is more common in CID. A potential fragmentation could involve the loss of methane (CH₄).
Analytical Methodologies: A Practical Approach
The analysis of 2-methyl-1,2,3,4-tetrahydroquinoline is typically performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[12][13][14] Given the nature of 2-methyl-1,2,3,4-tetrahydroquinoline, GC-MS is a suitable analytical method.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent such as methanol or dichloromethane to a concentration of 1-10 µg/mL.
-
Derivatization (Optional): For certain applications or to improve chromatographic peak shape and thermal stability, derivatization can be employed.[12][15] Silylation or acylation of the secondary amine can be considered.[15] However, for basic qualitative analysis, derivatization may not be necessary.[13]
-
GC Conditions:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl polysiloxane phase (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable.[12]
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Diagram: GC-MS Experimental Workflow
Caption: A typical workflow for the GC-MS analysis of 2-methyl-1,2,3,4-tetrahydroquinoline.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds and is often coupled with ESI.[11][16]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve the sample in a mobile phase compatible solvent, such as a mixture of water and acetonitrile, to a concentration of 1-10 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flows: Optimize desolvation and cone gas flows.
-
Mass Range: Scan from m/z 50 to 350. For MS/MS, select the precursor ion at m/z 148 and apply a suitable collision energy.
-
Data Interpretation and Validation
The identification of 2-methyl-1,2,3,4-tetrahydroquinoline relies on a combination of chromatographic retention time and the obtained mass spectrum. For EI data, the fragmentation pattern should be compared with reference spectra from databases such as the NIST Mass Spectral Library.[9] The presence of the molecular ion and key fragment ions provides a high degree of confidence in the identification. For ESI data, the accurate mass of the protonated molecule can be used for confirmation, especially with high-resolution mass spectrometers.[11]
Conclusion
The mass spectrometric analysis of 2-methyl-1,2,3,4-tetrahydroquinoline is a well-established method that provides crucial structural information. The choice between GC-MS with electron ionization and LC-MS with electrospray ionization will depend on the specific analytical goals, with EI providing detailed fragmentation for structural confirmation and ESI being ideal for molecular weight determination and targeted fragmentation studies. The methodologies and insights presented in this guide offer a solid foundation for the successful analysis of this important compound in a research and drug development setting.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
- Gopishetti, S., Singh, S., & Sharma, P. (2011). Differentiation of isomeric 2-aryldimethyltetrahydro-5-quinolinones by electron ionization and electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(19), 2815–2827.
- Mazzoleni, L. R., & Zielinska, B. (2008). Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. Journal of Chromatography A, 1200(2), 160–169.
- Thevis, M., Thomas, A., & Schänzer, W. (2008). Doping control analysis of tricyclic tetrahydroquinoline-derived selective androgen receptor modulators using liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(19), 3073–3080.
- MacLean, D. B., & Spenser, I. D. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(8), 1499–1506.
- ResearchGate. (n.d.). Synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones (3a−g).
- PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroquinoline.
- Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights.
- ResearchGate. (n.d.). Doping control analysis of tricyclic tetrahydroquinoline-derived selective androgen receptor modulators using liquid chromatography/electrospray ionization tandem mass spectrometry.
- PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline.
- Yeh, Y. T. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
- Science.gov. (n.d.). Chemical derivatization techniques.
- NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-2-methyl-.
- ResearchGate. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- MDPI. (2021). Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies.
- Wikipedia. (n.d.). 2-Methyltetrahydroquinoline.
- Wikipedia. (n.d.). Gas chromatography–mass spectrometry.
- NIH. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.
- Royal Society of Chemistry. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes.
- PubChem. (n.d.). (2S)-2-methyl-1,2,3,4-tetrahydroquinoline.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Future Science. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry.
- National Institute of Justice. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids.
- Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.
- NIH. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
- Chemguide. (n.d.). Mass spectra - fragmentation patterns.
- LCGC International. (n.d.). Electron Ionization for GC–MS.
- National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS).
- NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-.
- NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-.
- SlidePlayer. (n.d.). Interpretation of mass spectra.
- NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-.
- NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-.
- Royal Society of Chemistry. (n.d.). Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN.
Sources
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2-Methyltetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 3. 2-Methyl-1,2,3,4-tetrahydroquinoline | C10H13N | CID 96289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2S)-2-methyl-1,2,3,4-tetrahydroquinoline | C10H13N | CID 1376639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. rroij.com [rroij.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Quinoline, 1,2,3,4-tetrahydro-2-methyl- [webbook.nist.gov]
- 10. Differentiation of isomeric 2-aryldimethyltetrahydro-5-quinolinones by electron ionization and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doping control analysis of tricyclic tetrahydroquinoline-derived selective androgen receptor modulators using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 15. jfda-online.com [jfda-online.com]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Physicochemical Characterization of 1,2,3,4-Tetrahydroquinaldine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural and Therapeutic Significance of 1,2,3,4-Tetrahydroquinaldine
This compound, also known as 1,2,3,4-tetrahydroquinoline, is a heterocyclic organic compound representing a hydrogenated derivative of quinoline.[1] Its structure is a cornerstone in medicinal chemistry, where it is recognized as a "privileged scaffold."[2] This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, making them invaluable starting points for drug discovery. Derivatives of tetrahydroquinoline are integral to numerous bioactive molecules and pharmacologically relevant agents, with applications in the development of treatments for neurological disorders and as potent inhibitors of NF-κB transcriptional activity in cancer research.[1][3][4]
Given its role as a key intermediate and building block in the synthesis of complex pharmaceuticals, a thorough understanding of its fundamental physical properties is not merely academic; it is a prerequisite for effective synthesis, purification, formulation, and storage.[3] This guide provides an in-depth examination of two critical physical constants of this compound: its melting point and boiling point. We will explore the reported values for these properties, detail the rigorous experimental methodologies for their determination, and discuss the scientific rationale underpinning these protocols, ensuring a self-validating system of analysis.
Core Physical Properties: A Compendium of Reported Values
The physical state of this compound—a colorless to pale yellow oily liquid that may darken upon exposure to air and light and can solidify in the cold—underscores the importance of precise melting and boiling point data.[1][5] A survey of authoritative chemical data sources reveals a range of values, which is common for organic compounds and can be attributed to minor variations in purity and measurement conditions.
| Physical Property | Reported Value(s) | Source(s) |
| Melting Point | 9-14 °C | [5][6][7] |
| ~14 °C | [8] | |
| 13 °C | [3] | |
| 15.0 to 17.0 °C | [9] | |
| 20 °C | [1][10] | |
| Boiling Point | 251 °C (at atmospheric pressure) | [1][3] |
| 248-250 °C (at atmospheric pressure) | [8] | |
| 249 °C (at atmospheric pressure) | [5][6][7] | |
| 113-117 °C (at 10 mmHg) | [5][6][7] |
The proximity of the melting point to typical ambient temperatures (e.g., 15-20°C) is a critical handling consideration. It exists as either a solid or liquid depending on minor temperature fluctuations, impacting transfer, weighing, and storage procedures. The high boiling point at atmospheric pressure suggests that vacuum distillation is the preferred method for purification to prevent thermal degradation.
Experimental Determination of Physical Properties
The following protocols are presented with an emphasis on the underlying principles, ensuring that the resulting data is both accurate and reliable.
Protocol 1: Melting Point Determination via the Capillary Method
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range (typically <1°C). The presence of impurities depresses the melting point and broadens the melting range. Therefore, this measurement is a crucial indicator of purity.
Methodology:
-
Sample Preparation:
-
Causality: The sample must be completely dry. The presence of solvent will artificially depress the melting point. If the sample is not a fine powder, it should be gently crushed on a watch glass. This ensures uniform packing and efficient heat transfer within the capillary tube.
-
Procedure: Place a small amount of this compound on a clean, dry watch glass. If it is in its solid form, use a spatula to crush it into a fine powder.
-
-
Capillary Tube Packing:
-
Causality: A sample height of 1-2 mm is optimal.[11] Too much sample will cause a temperature gradient within the sample itself, leading to a broadened, inaccurate melting range. The sample must be densely packed to facilitate clear observation of the phase transition.
-
Procedure: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample.[11] Some solid will be forced into the tube. Turn the tube upright and gently tap the sealed end on a hard surface to compact the solid at the bottom.[11] Repeat until 1-2 mm of packed sample is achieved.
-
-
Measurement:
-
Causality: The rate of heating is the most critical parameter for accuracy. A rapid temperature ramp will cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting range. A slow heating rate of 1-2°C per minute near the expected melting point is essential for thermal equilibrium between the sample, the heating block/oil bath, and the thermometer.[11]
-
Procedure: a. Place the packed capillary tube into the sample holder of a melting point apparatus. b. Set the initial temperature to approximately 5-10°C below the lowest expected melting point (e.g., set to 5°C based on the literature). c. Set the heating rate to 1-2°C per minute. d. Observe the sample closely. Record the temperature at which the first drop of liquid appears (T1). e. Continue heating and observe the sample. Record the temperature at which the last crystal of solid melts into liquid (T2). f. The melting range is reported as T1 - T2. For a highly pure sample, this range will be sharp and narrow.
-
Workflow Visualization:
Caption: Workflow for Melting Point Determination.
Protocol 2: Boiling Point Determination via Simple Distillation
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this temperature, the liquid converts into vapor. A constant boiling point during distillation is a strong indicator of a substance's purity.
Methodology:
-
Apparatus Setup:
-
Causality: The apparatus must be assembled correctly to ensure accurate temperature measurement and safe operation. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in thermal equilibrium with the boiling liquid.[11]
-
Procedure: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
-
Sample and Boiling Chips:
-
Causality: Boiling chips (porous materials) are essential for preventing "bumping," a phenomenon where the liquid superheats and then boils violently. The chips provide nucleation sites for smooth bubble formation.
-
Procedure: Place an appropriate volume of this compound into the round-bottom flask (fill to approximately half to two-thirds of its volume). Add 2-3 boiling chips.
-
-
Heating and Distillation:
-
Causality: The heating should be controlled to achieve a slow, steady distillation rate (e.g., 1-2 drops per second from the condenser). This ensures that the vapor and liquid phases remain in equilibrium, providing a stable and accurate temperature reading.
-
Procedure: a. Begin heating the flask gently using a heating mantle. b. Observe the liquid as it begins to boil and the vapor rises. c. Watch for the condensation ring to rise and pass into the condenser. d. Monitor the thermometer. The temperature will rise and then stabilize as the first drops of distillate are collected in the receiving flask. e. Record the stable temperature reading as the boiling point. This temperature should remain constant throughout the majority of the distillation for a pure compound.
-
Workflow Visualization:
Caption: Workflow for Boiling Point Determination.
Conclusion: Integrating Physical Properties into Drug Development
The precise determination of the melting and boiling points of this compound is fundamental to its application in research and drug development. These properties govern the selection of appropriate reaction conditions, dictate the optimal methods for purification (e.g., recrystallization vs. vacuum distillation), and inform handling and storage protocols to ensure compound stability and integrity. As a privileged scaffold in medicinal chemistry, every derivative synthesized from this core will have its own unique physical properties that must be rigorously characterized. The methodologies and principles outlined in this guide provide a robust framework for obtaining the reliable and accurate data essential for advancing pharmaceutical science.
References
- 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem. [Link]
- The Role of Tetrahydroisoquinolines in Modern Drug Discovery. [Link]
- 1,2,3,4-tetrahydroquinoline - Stenutz. [Link]
- 1,2,3,4-tetrahydro-quinolin - ChemBK. [Link]
- 1,2,3,4-Tetrahydroquinoline (CAS 635-46-1) - Scent.vn. [Link]
- Tetrahydroquinoline - Wikipedia. [Link]
- 1,2,3,4-Tetrahydroquinoline, 98% - Fisher Scientific. [Link]
- Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - NIH. [Link]
- 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem. [Link]
- Determination of the Melting and Boiling Points of Compounds - YouTube. [Link]
- Drugs incorporating tetrahydroquinolines.
- 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed. [Link]
Sources
- 1. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3,4-Tetrahydroquinoline CAS#: 635-46-1 [m.chemicalbook.com]
- 6. 1,2,3,4-Tetrahydroquinoline | 635-46-1 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 1,2,3,4-Tetrahydroquinoline, 98% | Fisher Scientific [fishersci.ca]
- 9. 1,2,3,4-Tetrahydroquinoline, 98% | Fisher Scientific [fishersci.ca]
- 10. 1,2,3,4-tetrahydroquinoline [stenutz.eu]
- 11. m.youtube.com [m.youtube.com]
The Catalytic Hydrogenation of Quinaldine: A Mechanistic and Practical Guide
Abstract
The catalytic hydrogenation of quinaldine (2-methylquinoline) is a pivotal transformation in synthetic chemistry, yielding partially or fully saturated heterocyclic structures that are core motifs in numerous pharmaceuticals and fine chemicals.[1][2][3][4] This technical guide provides an in-depth exploration of the reaction mechanism, delving into the intricate interplay between catalyst selection, reaction conditions, and product selectivity. By synthesizing established literature with practical insights, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development aiming to harness the full potential of this versatile reaction. We will dissect the reaction pathways, examine the influence of various catalytic systems, and present a detailed experimental protocol to guide practical application.
Introduction: The Significance of Quinaldine Hydrogenation
Quinaldine, a substituted quinoline, serves as a crucial building block in the synthesis of a wide array of biologically active compounds.[5] Its hydrogenation products, namely 1,2,3,4-tetrahydroquinaldine (THQ), 5,6,7,8-tetrahydroquinaldine (BTHQ), and decahydroquinaldine (DHQ), are key intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[2][3] The selective synthesis of these derivatives is of paramount importance, as the degree of saturation and the position of hydrogenation directly influence the biological and chemical properties of the final product.
The selective reduction of the nitrogen-containing heterocyclic ring to yield this compound is often the primary objective, as this moiety is a common feature in many therapeutic agents.[1][4][6] However, achieving high selectivity can be challenging due to the potential for further hydrogenation of the carbocyclic ring or complete saturation to decahydroquinaldine. A thorough understanding of the underlying reaction mechanism is therefore essential for the rational design of efficient and selective catalytic systems.
The Core Mechanism: A Stepwise Reduction Pathway
The catalytic hydrogenation of quinaldine over a heterogeneous metal catalyst is generally understood to proceed through a series of sequential steps involving the adsorption of the reactant onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The precise mechanism can vary depending on the catalyst and reaction conditions, but a generally accepted pathway involves the following key stages:
-
Adsorption of Quinaldine: The reaction initiates with the adsorption of the quinaldine molecule onto the active sites of the catalyst surface. The nitrogen atom of the pyridine ring, with its lone pair of electrons, plays a crucial role in this initial interaction. The orientation of the adsorbed molecule on the catalyst surface can significantly influence the subsequent hydrogenation steps and, consequently, the product selectivity.
-
Hydrogenation of the Pyridine Ring: The hydrogenation typically commences with the reduction of the more reactive heterocyclic (pyridine) ring. This proceeds via the sequential addition of two hydrogen atoms to the C=N and C=C bonds within the pyridine ring, leading to the formation of this compound (THQ) as the primary intermediate.
-
Further Hydrogenation Pathways: From the THQ intermediate, the reaction can proceed along two distinct pathways, depending on the catalyst's activity and the reaction conditions:
-
Hydrogenation of the Benzene Ring: The carbocyclic (benzene) ring of THQ can be subsequently hydrogenated to yield decahydroquinaldine (DHQ), the fully saturated product.
-
Hydrogenation of the Carbocyclic Ring First (Less Common): Under certain conditions and with specific catalysts, the hydrogenation of the benzene ring can occur prior to the complete saturation of the pyridine ring, leading to the formation of 5,6,7,8-tetrahydroquinaldine (BTHQ).[7]
-
-
Desorption of Products: The final hydrogenated products desorb from the catalyst surface, regenerating the active sites for subsequent catalytic cycles.
The selectivity towards a specific product is a delicate balance between the relative rates of these competing hydrogenation steps.
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Quinaldine derivatives: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: Biological Activity of Novel Tetrahydroquinaldine Derivatives
Introduction
The tetrahydroquinaldine (THQ) scaffold, a saturated heterocyclic amine, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their diverse and potent biological activities. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of novel tetrahydroquinaldine derivatives, with a focus on their therapeutic potential in oncology, infectious diseases, and inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents.
The versatility of the THQ core allows for extensive structural modifications, leading to a wide array of pharmacological effects. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The exploration of structure-activity relationships (SAR) is crucial in optimizing the therapeutic index of these compounds, enhancing their efficacy while minimizing potential side effects.
Core Structure: Tetrahydroquinaldine
Caption: General structure of the this compound scaffold.
Synthesis of Novel Tetrahydroquinaldine Derivatives
The synthesis of tetrahydroquinaldine derivatives often involves multicomponent reactions, which are highly efficient in generating molecular diversity. Domino reactions, which involve a cascade of intramolecular transformations, have also proven to be a powerful tool for the stereoselective synthesis of these scaffolds.
One common and efficient method is the one-pot multicomponent reaction involving an aniline, an aldehyde, and a cyclic ketone, often catalyzed by an acid. Variations of this approach, such as the use of ionic liquids or sonosynthesis, have been explored to create more environmentally friendly and efficient synthetic routes. Another synthetic strategy involves a two-step process where α,α′-bis(substituted-benzylidene)cycloalkanones are first reacted with malononitrile to form 2-amino-3-cyano-4H-pyrans, which are then converted to the corresponding tetrahydroquinoline derivatives.
Illustrative Synthetic Workflow
Caption: A generalized workflow for the synthesis of tetrahydroquinaldine derivatives.
Anticancer Activity
Numerous novel tetrahydroquinaldine derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.
Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition
A key mechanism through which certain tetrahydroquinaldine derivatives exert their anticancer effects is the induction of oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. By inhibiting this pathway, these compounds can effectively halt tumor progression.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by tetrahydroquinaldine derivatives.
Induction of Apoptosis
Other tetrahydroquinaldine derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This programmed cell death is often preceded by cell cycle arrest, typically at the G2/M phase.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinaldine derivatives and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Summary of Anticancer Activity of Selected Tetrahydroquinaldine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 15 | MCF-7, HepG2, A549 | < 100 | Apoptosis Induction | |
| Compound 20d | HCT-116 | Micromolar range | PI3K/AKT/mTOR Inhibition | |
| Compound 4a | A549, HCT-116 | Potent | G2/M Arrest, Apoptosis | |
| Compound 5a | HepG-2, MCF-7 | 2.86-13.14 µg/mL | Not specified | |
| Compound SF8 | Hep-2C | 11.9 ± 1.04 | Not specified |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Tetrahydroquinaldine derivatives have shown promise as a new class of antimicrobial compounds.
Mechanism of Action
The precise mechanisms of antimicrobial action for many tetrahydroquinaldine derivatives are still under investigation. However, it is believed that they may disrupt the bacterial cell wall or interfere with essential cellular processes. For instance, the quinoline derivative HT61 has been shown to be effective against Staphylococcus aureus biofilms by inducing cell wall stress.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology (Broth Microdilution):
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the tetrahydroquinaldine derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a wide range of diseases. Several tetrahydroquinaldine derivatives have demonstrated potent anti-inflammatory properties.
Mechanism of Action: COX Inhibition
Some tetrahydroisoquinoline derivatives, structurally related to tetrahydroquinaldines, have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. By inhibiting COX-1 and/or COX-2, these compounds can reduce the production of prostaglandins, which are pro-inflammatory molecules.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.
-
Compound Administration: Administer the tetrahydroquinaldine derivative or a control vehicle (e.g., saline) orally or intraperitoneally.
-
Induction of Edema: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Neuroprotective and Other Activities
Derivatives of the closely related tetrahydroisoquinoline scaffold have shown potential in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds can exert neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory properties. Quinic acid derivatives, for example, have been shown to protect neuronal cells from oxidative stress.
Furthermore, certain tetrahydroquinaldine derivatives have been investigated as cholesterol ester transfer protein (CETP) inhibitors, suggesting a potential role in managing dyslipidemia. Some derivatives have also been explored for their wound-healing properties.
Conclusion and Future Perspectives
Novel tetrahydroquinaldine derivatives represent a promising and versatile class of compounds with a broad spectrum of biological activities. Their potential applications in oncology, infectious diseases, and inflammatory disorders are particularly noteworthy. Future research should focus on:
-
Elucidation of Mechanisms of Action: A deeper understanding of how these compounds interact with their biological targets is essential for rational drug design.
-
Optimization of Lead Compounds: Structure-activity relationship studies should be continued to improve the potency, selectivity, and pharmacokinetic properties of lead compounds.
-
In Vivo Efficacy and Safety Studies: Promising candidates should be advanced to more complex preclinical models to evaluate their efficacy and safety profiles.
The continued exploration of the chemical space around the tetrahydroquinaldine scaffold holds great promise for the discovery of new and effective therapeutic agents to address unmet medical needs.
References
- Calhoun, W., Carlson, R. P., Crossley, R., Datko, L. J., Dietrich, S., Heatherington, K., Marshall, L. A., Meade, P. J., Opalko, A., & Shepherd, R. G. (1995).
An In-Depth Technical Guide to 1,2,3,4-Tetrahydroquinaldine for Advanced Research and Development
This guide provides a comprehensive technical overview of 1,2,3,4-tetrahydroquinaldine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, spectroscopic profile, reactivity, and applications, with a focus on providing actionable insights for laboratory and developmental settings.
Chemical Identity and Nomenclature
This compound is a methylated derivative of tetrahydroquinoline. Due to the presence of a methyl group at the 2-position, it is a chiral molecule, existing as a racemic mixture unless resolved into its individual enantiomers.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-Methyl-1,2,3,4-tetrahydroquinoline | [1] |
| Common Name | This compound | [2] |
| CAS Number | 1780-19-4 | [1] |
| Molecular Formula | C₁₀H₁₃N | [2] |
| Molecular Weight | 147.22 g/mol | [1] |
| Chirality | Exists as (R) and (S) enantiomers | [3] |
Physicochemical Properties
This compound is typically a colorless to yellow oil that may darken upon exposure to air. Its physical properties are summarized below.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | Colorless to yellow oil | [3] |
| Boiling Point | 125 °C at 17 Torr | [3] |
| Solubility | Insoluble in water, soluble in organic solvents | General chemical knowledge |
Synthesis of this compound
The most direct and widely employed method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, 2-methylquinoline (quinaldine). This method is favored for its high efficiency and atom economy.
Catalytic Hydrogenation: A Proven Method
The reduction of the pyridine ring in the quinoline system is thermodynamically favored over the reduction of the benzene ring. This selectivity is exploited in the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
This protocol is adapted from a user-friendly and environmentally conscious method utilizing a granular cobalt catalyst.[4]
-
Catalyst Preparation (in situ): In a suitable autoclave, combine 2-methylquinoline (0.49 mmol), cobalt(II) acetate tetrahydrate (5 mol%), and zinc powder (50 mol%) in water (1.5 mL).
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to 30 bar of H₂.
-
Reaction: Stir the mixture at 70°C for 15 hours.
-
Work-up: After cooling and venting the autoclave, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford this compound as a yellow oil (92% yield).[4]
Self-Validation: The success of the synthesis can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis of the final product. The disappearance of the starting material (2-methylquinoline) and the appearance of a new spot corresponding to the product indicates reaction progression.
The catalytic hydrogenation of quinolines is believed to proceed via a stepwise reduction of the pyridine ring. The reaction is initiated by the adsorption of the heterocyclic ring onto the catalyst surface. In acidic media, protonation of the nitrogen atom can reduce the aromaticity of the pyridine ring, facilitating hydride transfer.[2] The steric hindrance from the methyl group in 2-methylquinoline can influence the rate of hydrogenation compared to unsubstituted quinoline.[5]
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Key Data | Source |
| ¹H NMR | δ (ppm) in CDCl₃: 7.07–6.99 (m, 2H, Ar-H), 6.68 (td, 1H, Ar-H), 6.56–6.50 (m, 1H, Ar-H), 3.77 (s, 1H, N-H), 3.52–3.39 (m, 1H, CH), 2.99–2.74 (m, 2H, CH₂), 2.05–1.93 (m, 1H, CH₂), 1.73–1.58 (m, 1H, CH₂), 1.27 (d, 3H, CH₃). | [4] |
| ¹³C NMR | δ (ppm) in CDCl₃: 144.8, 129.3, 126.7, 121.1, 117.0, 114.1, 47.2, 30.2, 26.6, 22.6. | [4] |
| IR (KBr) | ν (cm⁻¹): 3390 (N-H stretch), 2961, 2923, 2843 (C-H stretch), 1607, 1486 (aromatic C=C stretch). | [4] |
| Mass Spec. (EI) | m/z: 147 (M⁺), 132 (M-CH₃)⁺. | [2] |
Chemical Reactivity and Applications in Drug Development
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Its chemical reactivity allows for further functionalization to create diverse libraries of molecules for drug discovery.
Key Reactions
-
N-Alkylation/Acylation: The secondary amine is readily alkylated or acylated to introduce various substituents. This is a common strategy for modulating the physicochemical and pharmacological properties of the molecule.
-
Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution, although the reaction conditions need to be carefully controlled to avoid side reactions.
-
Povarov Reaction: Substituted 1,2,3,4-tetrahydroquinolines can be synthesized via a three-component Povarov reaction, which allows for the rapid generation of molecular complexity.[6]
Significance in Medicinal Chemistry
The tetrahydroquinoline core is a key pharmacophore in numerous therapeutic areas.[7] The 2-methyl substituted variant has been specifically investigated for its potential in developing novel therapeutic agents.
-
Anticancer Activity: Derivatives of 2-methyl-1,2,3,4-tetrahydroquinoline have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer) and PC3 (prostate cancer).[6] Some of these compounds have shown promising selective anticancer properties.[6]
-
mTOR Inhibition: The broader tetrahydroquinoline scaffold has been identified as an efficient framework for the development of mTOR inhibitors for the treatment of lung cancer.[8]
-
Neurological Activity: The parent compound, 1,2,3,4-tetrahydroquinoline, is a building block for drugs targeting neurological disorders.[9]
Chiral Considerations
As this compound is chiral, the biological activity of its enantiomers can differ significantly. It is crucial in drug development to either synthesize the enantiomerically pure compound or to separate the racemate and evaluate the activity of each enantiomer individually. Chiral separation can be achieved using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE) with a chiral selector.[10]
Safety, Handling, and Disposal
Proper handling of this compound is essential to ensure laboratory safety. The following recommendations are based on available safety data sheets for this and structurally related compounds.
Hazard Identification
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[5]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear appropriate protective gloves and a lab coat.
-
Respiratory Protection: If working outside of a fume hood or if vapors are expected to be generated, use a NIOSH-approved respirator with an organic vapor cartridge.
First Aid Measures
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal
Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.
References
- Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. (n.d.). Wiley Online Library.
- Palanisamy, S. (2021).
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2021). New Journal of Chemistry.
- Quinoline, 1,2,3,4-tetrahydro-2-methyl-. (n.d.). NIST WebBook.
- THE CATALYTIC HYDROGENATION OF QUINOLINE. (n.d.). Georgia Institute of Technology.
- Chaube, U., et al. (2021). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry.
- Chiral analysis. (n.d.). In Wikipedia.
- Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prost
- Chemical Science. (2025). Royal Society of Chemistry.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
- Chiral Drug Separation. (n.d.). American Pharmaceutical Review.
- Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. (2022). PubMed Central.
- Chiral Drug Analysis in Forensic Chemistry: An Overview. (2021). PubMed Central.
- Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2011). PubMed Central.
- Separation of tetrahydrozoline enantiomers in capillary electrophoresis with cyclodextrin-type chiral selectors and investigation of chiral recognition mechanisms. (2021). PubMed.
- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (2009). MDPI.
- 2-Methyl-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem.
- Shanmugam Palanisamy HYDRODENITROGENATION OF 2-METHYL QUINOLINE - EFFECT OF STERIC HINDRANCE IN LIQUID PHASE CATALYTIC HYDROGEN
- 2-Methyltetrahydroquinoline. (n.d.). In Wikipedia.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. revistadechimie.ro [revistadechimie.ro]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Chiral analysis - Wikipedia [en.wikipedia.org]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
stereoisomers and chirality of 2-methyl-1,2,3,4-tetrahydroquinoline
An In-depth Technical Guide to the Stereoisomers and Chirality of 2-Methyl-1,2,3,4-tetrahydroquinoline
Authored by: A Senior Application Scientist
Abstract
2-Methyl-1,2,3,4-tetrahydroquinoline is a pivotal heterocyclic scaffold in medicinal chemistry and a versatile building block for the synthesis of complex natural products and bioactive compounds.[1][2] The presence of a stereogenic center at the C2 position imparts chirality to the molecule, resulting in the existence of two non-superimposable mirror-image enantiomers: (R)-2-methyl-1,2,3,4-tetrahydroquinoline and (S)-2-methyl-1,2,3,4-tetrahydroquinoline. As the pharmacological and physiological effects of enantiomers can differ significantly, the ability to synthesize, separate, and characterize the individual stereoisomers is of paramount importance in drug development and chemical research. This guide provides a comprehensive technical overview of the stereochemistry of 2-methyl-1,2,3,4-tetrahydroquinoline, detailing methodologies for its racemic synthesis, strategies for chiral resolution, and analytical techniques for stereochemical assignment and determination of enantiomeric purity.
Fundamentals of Chirality in 2-Methyl-1,2,3,4-tetrahydroquinoline
The core of 2-methyl-1,2,3,4-tetrahydroquinoline's stereochemistry lies in the tetrahedral carbon atom at the C2 position of the heterocyclic ring. This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, the nitrogen atom (C-N bond of the ring), and a methylene group (C2-C3 bond of the ring). This asymmetry makes the C2 carbon a chiral center, giving rise to two distinct enantiomeric forms.[1]
These enantiomers, designated (R) for Rectus and (S) for Sinister according to the Cahn-Ingold-Prelog priority rules, are physically and chemically identical in an achiral environment. However, they exhibit different interactions with other chiral entities, including polarized light and biological systems like enzymes and receptors, which is the foundational principle behind their distinct pharmacological profiles.
Caption: The (R) and (S) enantiomers of 2-methyl-1,2,3,4-tetrahydroquinoline.
Synthesis of Racemic 2-Methyl-1,2,3,4-tetrahydroquinoline
The initial step in accessing enantiopure forms of 2-methyl-1,2,3,4-tetrahydroquinoline is typically the synthesis of the racemic mixture. The most common and straightforward method is the reduction of the aromatic precursor, 2-methylquinoline, also known as quinaldine.[1][3]
Catalytic Hydrogenation
A prevalent industrial and laboratory method involves the catalytic hydrogenation of quinaldine. This approach offers high yields and relatively clean reactions.
Caption: Workflow for racemic synthesis via catalytic hydrogenation.
Chemical Reduction Protocol (Sodium in Ethanol)
An alternative, classic method is the reduction using a dissolving metal, such as sodium in refluxing ethanol. This method, while effective, requires careful handling of metallic sodium.[3]
Experimental Protocol:
-
Setup: A round-bottom flask equipped with a reflux condenser is charged with 2-methylquinoline (1 equivalent) and absolute ethanol (25 mL per gram of quinoline).
-
Reaction: The mixture is heated to reflux. Small, freshly cut pieces of sodium metal (10-15 equivalents) are added cautiously through the condenser over a period of 1-2 hours to maintain a steady reaction.
-
Work-up: After the addition is complete and all the sodium has reacted, the mixture is refluxed for an additional 3 hours. It is then cooled to room temperature.
-
Isolation: The cooled reaction mixture is carefully poured into water and extracted multiple times with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., K₂CO₃ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude racemic product as an oil.[3]
Chiral Resolution: Separation of Enantiomers
With the racemic mixture in hand, the primary challenge is the separation of the (R) and (S) enantiomers. Chiral resolution is the most established technique for this purpose on both laboratory and industrial scales.[4]
Diastereomeric Salt Formation
The most common resolution strategy for basic amines like 2-methyl-1,2,3,4-tetrahydroquinoline is the formation of diastereomeric salts with a chiral acid.[4] The resulting diastereomers ((R)-amine•(R)-acid and (S)-amine•(R)-acid) have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Chiral resolving agents such as tartaric acid derivatives are highly effective. For 2-methyl-1,2,3,4-tetrahydroquinoline, (D)-(-)-2,3-dibenzoyl-tartaric acid monohydrate (DBTA) or its dimethylester analogue (D)-DMTA have been successfully employed.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Protocol for Classical Chemical Resolution:
-
Dissolution: Racemic 2-methyl-1,2,3,4-tetrahydroquinoline (1 equivalent) is dissolved in a suitable solvent, such as acetone, with gentle heating (e.g., 50°C).
-
Salt Formation: A solution of the chiral resolving agent, for instance, (D)-N,N-dimethyl-tartaramic acid ((D)-DMTA, 1 equivalent), in the same solvent is added dropwise to the amine solution.
-
Crystallization: The mixture is stirred and allowed to cool to room temperature. The less soluble diastereomeric salt will crystallize out of the solution. The process can be aided by further cooling in an ice bath.
-
Isolation of Diastereomer: The crystals are collected by vacuum filtration and washed with a small amount of cold solvent to remove impurities.
-
Liberation of the Free Amine: The isolated diastereomeric salt is treated with an aqueous base (e.g., NaOH or K₂CO₃) to break the salt and liberate the free, enantiomerically pure amine.
-
Extraction: The free amine is extracted into an organic solvent, dried, and concentrated to yield the final enantiopure product. For example, using (D)-DMTA typically yields the (-)-(S)-enantiomer.
-
Recovery: The other enantiomer can be recovered from the filtrate by a similar basification and extraction process.
Kinetic Resolution
Kinetic resolution is an alternative strategy that relies on the differential reaction rates of the two enantiomers with a chiral reagent. For example, the acylation of racemic 2-methyl-1,2,3,4-tetrahydroquinoline with (S)-naproxen acyl chloride results in the preferential formation of the (S,S)-diastereoisomeric amide, leaving the unreacted amine enriched in the (R)-enantiomer.[5] This method is powerful but limited by the fact that the maximum theoretical yield for a single enantiomer is 50%.
| Resolution Method | Chiral Reagent | Target Enantiomer Isolated | Reported Enantiomeric Excess (% ee) |
| Diastereomeric Salt Formation | (D)-DMTA | (-)-(S)-2-methyl-1,2,3,4-tetrahydroquinoline | >99% |
| Diastereomeric Salt Formation | (L)-DTTA | (+)-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline | >99% |
| Kinetic Resolution | (S)-naproxen acyl chloride | (S)-isomer (after hydrolysis of amide) | High (via diastereomer separation) |
Table 1: Comparison of selected chiral resolution methods. Data adapted from reference[5].
Stereoselective Synthesis Strategies
While resolution is effective, asymmetric synthesis offers a more atom-economical approach by directly producing a single enantiomer. For tetrahydroquinolines, asymmetric hydrogenation of the corresponding quinoline precursors using chiral metal-catalyst complexes is a state-of-the-art method.[6] Although highly efficient methods have been developed for various substituted quinolines, classical resolution often remains a practical and cost-effective choice for the synthesis of enantiopure 2-methyl-1,2,3,4-tetrahydroquinoline itself.
Analytical Characterization of Enantiomers
Rigorous analytical chemistry is required to confirm the identity, purity, and stereochemical integrity of the separated enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (% ee) of a chiral sample. The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are widely used for this class of compounds.[7][8]
Example HPLC Protocol:
-
Column: Chiralcel OJ-H (Cellulose derivative)
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol like isopropanol (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 254 nm
-
Temperature: 30°C
Under these conditions, the two enantiomers will elute as distinct peaks, and the % ee can be calculated from the relative peak areas.
| Parameter | Condition 1 | Condition 2 |
| Analyte | 2-Methyl-1,2,3,4-tetrahydroquinoline | 8-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline |
| Column | Chiralcel OJ-H | Chiralcel IC |
| Mobile Phase | Hexane / i-PrOH (95:5) | Hexane / i-PrOH (99.5:0.5) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Retention Times | (S)-(-): 11.2 min, (R)-(+): 12.3 min | (+): 9.4 min, (-): 9.9 min |
Table 2: Example Chiral HPLC conditions for analysis.
NMR Spectroscopy
While standard ¹H or ¹³C NMR spectroscopy cannot differentiate between enantiomers, it is essential for confirming the overall chemical structure. To determine enantiomeric purity using NMR, a chiral auxiliary is required. This can be a chiral solvating agent that induces temporary, diastereomeric interactions, or a chiral derivatizing agent that covalently bonds to the amine, forming stable diastereomers with distinct NMR spectra.
Optical Rotation
Enantiomers rotate plane-polarized light in equal but opposite directions. This property, measured with a polarimeter, is used to characterize the enantiomers as dextrorotatory (+) or levorotatory (-). The specific rotation [α] is a characteristic physical constant for a given enantiomer under defined conditions (concentration, solvent, temperature, and wavelength).
-
(-)-(S)-2-methyl-1,2,3,4-tetrahydroquinoline: [α]D = -91.7 (c 1.23, CHCl₃)
-
(+)-(R)-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline: [α]D = +68.4 (c 0.66, CHCl₃)
Conclusion
The chirality of 2-methyl-1,2,3,4-tetrahydroquinoline is a defining feature that dictates its biological activity and utility in stereoselective synthesis. The preparation of its racemic form is readily achieved through the reduction of quinaldine. For obtaining enantiomerically pure forms, classical resolution via diastereomeric salt formation with chiral acids like tartaric acid derivatives remains a robust, reliable, and widely practiced method, consistently delivering high enantiomeric purity. The successful separation and characterization of these enantiomers are critically dependent on modern analytical techniques, with chiral HPLC being the definitive method for quantifying enantiomeric excess. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to confidently work with the stereoisomers of this important heterocyclic compound.
References
- Uskov, I., et al. (2007). Kinetic resolution of (±)-2-methyl-1,2,3,4-tetrahydroquinoline and (±)-2-methylindoline.
- Cai, C., et al. (2010). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE AND 2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE. HETEROCYCLES, Vol. 82, No. 1. [Link]
- Fogassy, E., et al. (2001). Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. Chirality, 13(9), 568-70. [Link]
- Wikipedia. (2023). 2-Methyltetrahydroquinoline. [Link]
- Palkó, M., et al. (2005). Resolution of the flumequine intermediate 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. Journal of Biochemical and Biophysical Methods. [Link]
- Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]
- PrepChem.com. Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline. [Link]
- Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2447-2481. [Link]
- Shaveta, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Medicinal Chemistry, 13(12), 1135-1165. [Link]
- PubChem. (2S)-2-methyl-1,2,3,4-tetrahydroquinoline. [Link]
- Ilisz, I., et al. (2023). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. International Journal of Molecular Sciences, 24(13), 10557. [Link]
- Wikipedia. (2023). Chiral resolution. [Link]
- Wang, P., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 9, 778008. [Link]
- Kündig, E. P., et al. (1998). Tetrahydroisoquinolines. Part 2. Synthesis of 4-substituted N-methyl-1,2,3,4-tetrahydroisoquinolines via regio- and stereo-selective elaboration of tricarbonyl(N-methyl-1,2,3,4-tetrahydroisoqumoline)chromium. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- PubChem. 2-Methyl-1,2,3,4-tetrahydroquinoline. [Link]
- PubChem. 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. [Link]
- PubChem. 2-Methyl-1,2,3,4-tetrahydroisoquinoline. [Link]
- Popova, Y., et al. (2015). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 20(8), 13691-13704. [Link]
- Borodkin, G. S., et al. (2016). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Russian Journal of Organic Chemistry, 52(7), 1007–1011. [Link]
- YMC. Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
- SIELC Technologies. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. [Link]
- Wang, C., et al. (2020). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Catalysis Science & Technology, 10(20), 6966-6972. [Link]
- ResearchGate. ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic... [Link]
- Harned, A. M. NMR and Stereochemistry. [Link]
- Study With Us. (2023). Determining All Possible Stereoisomers and Labeling Each Type of Isomer. [Link]
Sources
- 1. 2-Methyltetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Kinetic resolution of (±)-2-methyl-1,2,3,4-tetrahydroquinoline and (±)-2-methylindoline - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 6. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 7. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ymc.co.jp [ymc.co.jp]
The Emergence and Enduring Relevance of Tetrahydroquinaldine: A Technical Guide for Scientific Innovators
Abstract
The tetrahydroquinoline ring system represents a cornerstone of heterocyclic chemistry, underpinning the structure of numerous natural products and pharmacologically significant compounds. This in-depth technical guide charts the historical trajectory and discovery of a key derivative, tetrahydroquinaldine (2-methyl-1,2,3,4-tetrahydroquinoline). It provides a detailed exploration of the foundational synthetic methodologies, including the Skraup and Doebner-von Miller reactions, which paved the way for its creation. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural outlines but also the causal reasoning behind experimental choices. We delve into detailed experimental protocols for the synthesis of quinaldine and its subsequent hydrogenation, methods for its characterization, and its applications as a versatile scaffold in medicinal chemistry. Through a blend of historical context, mechanistic insights, and practical methodologies, this guide aims to equip the modern scientist with a comprehensive understanding of tetrahydroquinaldine's enduring legacy and its potential for future innovation.
A Historical Perspective: From Quinolines to their Saturated Counterparts
The story of tetrahydroquinaldine is intrinsically linked to the discovery and synthesis of its aromatic precursor, quinoline. The latter half of the 19th century was a fertile period for organic chemistry, with the elucidation of aromatic structures paving the way for the synthesis of a vast array of heterocyclic compounds.
The first major breakthrough in quinoline synthesis was achieved in 1880 by the Czech chemist Zdenko Hans Skraup.[1][2] His eponymous reaction, the Skraup synthesis, involved heating aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to produce quinoline.[3][4] This reaction, though sometimes vigorous, provided a direct route to the fundamental quinoline core structure.[1]
Close on the heels of Skraup's discovery, German chemists Oscar Döbner and Wilhelm von Miller reported an alternative method in 1881.[5][6] The Doebner-von Miller reaction utilized the reaction of an aniline with an α,β-unsaturated carbonyl compound to form quinoline derivatives.[7] This approach offered greater flexibility in introducing substituents onto the quinoline ring.
The logical next step in the exploration of quinoline chemistry was the investigation of its reduced forms. The saturation of the nitrogen-containing ring to yield 1,2,3,4-tetrahydroquinoline derivatives was a natural progression. Tetrahydroquinaldine, or 2-methyl-1,2,3,4-tetrahydroquinoline, emerged from this line of inquiry. Its synthesis is achieved through the hydrogenation of quinaldine (2-methylquinoline).[8] The development of catalytic hydrogenation techniques provided an efficient means to access these saturated heterocycles, opening up a new dimension of chemical space and pharmacological potential.[9]
Foundational Synthetic Strategies: The Path to Tetrahydroquinaldine
The synthesis of tetrahydroquinaldine is a two-stage process: first, the construction of the quinaldine (2-methylquinoline) core, followed by its hydrogenation. The Doebner-von Miller reaction is a classic and effective method for synthesizing quinaldine.
The Doebner-von Miller Reaction: Mechanism and Rationale
The Doebner-von Miller reaction is a robust method for preparing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[5] For the synthesis of quinaldine, aniline is reacted with crotonaldehyde.
The mechanism, while debated, is generally understood to proceed through the following key steps:
-
Michael Addition: The reaction is initiated by the conjugate addition of aniline to the α,β-unsaturated carbonyl compound (crotonaldehyde). This step is catalyzed by acid, which activates the carbonyl group towards nucleophilic attack.
-
Cyclization: The resulting amino-aldehyde undergoes an intramolecular electrophilic aromatic substitution. The electron-rich aniline ring attacks the protonated carbonyl group, leading to the formation of a six-membered ring.
-
Dehydration: The cyclic intermediate then undergoes dehydration to form a dihydroquinoline.
-
Oxidation: The final step is the oxidation of the dihydroquinoline to the aromatic quinaldine. An oxidizing agent, which can be another molecule of the Schiff base formed in situ, facilitates this aromatization.
The Skraup Synthesis: A Note on an Alternative
While the Doebner-von Miller reaction is well-suited for quinaldine synthesis, the Skraup synthesis is another foundational method for quinoline production.[10] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] The glycerol is first dehydrated to acrolein, which then reacts with the aniline in a manner similar to the Doebner-von Miller pathway.[10]
Experimental Protocols: From Synthesis to Characterization
The following protocols provide detailed, step-by-step methodologies for the synthesis of quinaldine via the Doebner-von Miller reaction and its subsequent hydrogenation to tetrahydroquinaldine.
Synthesis of Quinaldine (2-Methylquinoline) via Doebner-von Miller Reaction
This protocol is adapted from established procedures and emphasizes safety and yield optimization.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Crotonaldehyde
-
Toluene
-
Sodium Hydroxide solution (concentrated)
-
Anhydrous Zinc Chloride (optional, as a Lewis acid catalyst)
-
Round-bottom flask with reflux condenser and mechanical stirrer
-
Addition funnel
-
Heating mantle
-
Ice bath
Procedure:
-
Preparation of Aniline Hydrochloride: In a round-bottom flask, combine aniline (1.0 equivalent) and 6 M hydrochloric acid. Stir the mixture until the aniline has completely dissolved to form aniline hydrochloride.
-
Reaction Setup: Equip the flask with a reflux condenser and a mechanical stirrer. Heat the mixture to reflux using a heating mantle.
-
Addition of Crotonaldehyde: In a separate addition funnel, dissolve crotonaldehyde (1.2 equivalents) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours. This slow addition is crucial to control the exothermic reaction and minimize the formation of tar-like byproducts.
-
Reaction Progression: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extraction and Purification: Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude quinaldine can be purified by distillation or column chromatography.
Hydrogenation of Quinaldine to Tetrahydroquinaldine
This protocol describes the reduction of the pyridine ring of quinaldine.
Materials:
-
Quinaldine (2-Methylquinoline)
-
Ethanol
-
Sodium metal
-
Toluene
-
Anhydrous Potassium Carbonate
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methylquinoline (10 g, 0.070 mol) in 250 ml of ethanol and bring the solution to reflux.
-
Reduction: While the solution is refluxing, cautiously add small pieces of sodium metal (22.9 g, 1.0 mol) over a period of 1 hour. The reaction is exothermic and will generate hydrogen gas, so it must be performed in a well-ventilated fume hood.
-
Reaction Completion: Continue refluxing the mixture for an additional 3.5 hours after all the sodium has been added.
-
Work-up: Cool the reaction mixture to room temperature and then pour it into 500 ml of water.
-
Extraction: Extract the aqueous mixture with toluene (3 x 500 ml).
-
Drying and Isolation: Combine the organic layers, dry over anhydrous potassium carbonate, and remove the toluene under reduced pressure to yield 2-methyl-1,2,3,4-tetrahydroquinoline as an oil (yield: 9.2 g).
Characterization of Tetrahydroquinaldine
The synthesized tetrahydroquinaldine should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the protons on the saturated heterocyclic ring, and the methyl group.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N-H bond in the tetrahydroquinoline ring.
Applications in Drug Discovery and Development
The tetrahydroquinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[11] This versatility has made tetrahydroquinoline and its derivatives, including tetrahydroquinaldine, attractive starting points for the design of new therapeutic agents.
Tetrahydroquinoline derivatives have been investigated for a wide range of biological activities, including:
-
Anticancer Activity: Many tetrahydroquinoline-based compounds have shown potent anticancer activity.[11]
-
Antioxidant and Neuroprotective Effects: The antioxidant properties of some tetrahydroquinoline derivatives make them promising candidates for the treatment of neurodegenerative diseases.[12]
-
Antimicrobial Properties: The tetrahydroquinoline core has been incorporated into molecules with antibacterial and antifungal activity.
Tetrahydroquinaldine itself serves as a valuable building block for the synthesis of more complex molecules with therapeutic potential.[13] Its chiral center also allows for the development of stereospecific drugs, which can lead to improved efficacy and reduced side effects.
Conclusion
From its conceptual origins in the pioneering work on quinoline synthesis by Skraup and Doebner and von Miller, tetrahydroquinaldine has evolved into a compound of significant interest for medicinal chemists and drug discovery professionals. Its straightforward synthesis from readily available starting materials, coupled with the rich pharmacological potential of the tetrahydroquinoline scaffold, ensures its continued relevance in the quest for novel therapeutics. This guide has provided a comprehensive overview of the historical context, synthetic methodologies, and applications of tetrahydroquinaldine, with the aim of empowering researchers to leverage this versatile molecule in their own scientific endeavors. The foundational principles and practical protocols detailed herein serve as a testament to the enduring power of classic organic chemistry in addressing contemporary scientific challenges.
References
- Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087.
- Skraup's Synthesis. (2012, November 3). Vive Chemistry.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Doebner-Miller Reaction. (n.d.). SynArchive.
- Skraup reaction. (n.d.). Wikipedia.
- Doebner-Miller-Reaktion. (n.d.). Wikipedia.
- Skraup reaction. (n.d.). chemeurope.com.
- Doebner–Miller reaction. (n.d.). Wikipedia.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.).
- Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (n.d.).
- Innovating with Heterocyclic Compounds: The Case of 2-Methyl-1,2,3,4-Tetrahydroquinoline. (2025, October 16).
- Tetrahydroquinoline derivatives containing simple or complex substituents are used as pharmaceutical agents, pesticides, antioxi. (n.d.). J-Stage.
- Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (2021, October 4).
- Development of quinoline hydrogenation catalysts Timeline of the... (n.d.).
- Tetrahydroisoquinoline compounds. (n.d.).
- Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions. (n.d.). Catalysis Science & Technology (RSC Publishing).
- 2-Methyltetrahydroquinoline. (n.d.). Wikipedia.
Sources
- 1. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. Skraup_reaction [chemeurope.com]
- 5. synarchive.com [synarchive.com]
- 6. Doebner-Miller-Reaktion – Wikipedia [de.wikipedia.org]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. 2-Methyltetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. iipseries.org [iipseries.org]
- 11. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. nbinno.com [nbinno.com]
An In-Depth Technical Guide for the Initial Toxicity Screening of 2-Methyl-1,2,3,4-tetrahydroquinoline
Foreword: A Proactive Approach to Preclinical Safety
In the landscape of drug discovery and development, the early and accurate identification of potential toxicological liabilities is paramount. The "fail early, fail cheap" paradigm is not merely a cost-saving measure but a scientific imperative that conserves resources and directs focus toward candidates with the highest probability of success. This guide provides a comprehensive, technically-grounded framework for the initial toxicity screening of 2-methyl-1,2,3,4-tetrahydroquinoline, a heterocyclic amine scaffold of interest in medicinal chemistry.[1][2] As a Senior Application Scientist, my objective is to present not just a series of protocols, but a logical, evidence-based workflow that intertwines predictive in silico methodologies with robust in vitro assays. This document is designed for researchers, scientists, and drug development professionals, offering a self-validating system for the preliminary toxicological assessment of this and structurally related compounds.
Introduction to 2-Methyl-1,2,3,4-tetrahydroquinoline and the Rationale for Toxicity Screening
2-Methyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, a scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Its structural alerts, specifically the aromatic amine moiety, necessitate a thorough toxicological evaluation, as this class of compounds is often associated with mutagenicity and carcinogenicity.[3] An initial toxicity screening is therefore not just a regulatory formality but a critical step in understanding the compound's safety profile and guiding its future development.
This guide will delineate a tiered approach to toxicity screening, beginning with computational predictions to inform experimental design, followed by a battery of in vitro assays to assess cytotoxicity, genotoxicity, and potential hepatotoxicity. This integrated strategy provides a multi-faceted view of the compound's potential hazards, enabling informed decision-making at an early stage.
Tier 1: In Silico ADME/Tox Prediction
The initial phase of our screening cascade leverages the power of computational toxicology to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 2-methyl-1,2,3,4-tetrahydroquinoline.[4][5] This in silico approach is a rapid and cost-effective method to identify potential liabilities and to guide the concentration ranges for subsequent in vitro studies.[4][5]
Rationale for In Silico Modeling
-
Early Hazard Identification: Computational models can flag potential toxicities, such as mutagenicity or carcinogenicity, based on structural motifs and physicochemical properties.[3]
-
Resource Optimization: By predicting pharmacokinetic properties, we can better design in vitro and subsequent in vivo studies, leading to a reduction in the use of animals and reagents.[4]
-
Mechanistic Insight: Some predictive models can provide hypotheses about the potential mechanisms of toxicity, which can be further investigated experimentally.
Recommended In Silico Tools
A variety of free and commercial software can be utilized for ADMET prediction. For this guide, we will focus on widely accessible and validated platforms:
| Tool/Server | Key Predicted Endpoints | Reference |
| pkCSM | Absorption (Caco-2 permeability, intestinal absorption), Distribution (VDss, BBB permeability), Metabolism (CYP substrate/inhibitor), Excretion (Total Clearance), Toxicity (AMES toxicity, hERG inhibition, Hepatotoxicity) | [6] |
| SwissADME | Physicochemical properties, Lipophilicity, Water Solubility, Pharmacokinetics, Drug-likeness, Medicinal Chemistry Friendliness | [7] |
| ProTox-II | Oral Toxicity (LD50), Hepatotoxicity, Carcinogenicity, Mutagenicity, Cytotoxicity |
Data Interpretation and Application
The output from these tools should be collated and critically evaluated. For instance, a prediction of high mutagenicity from ProTox-II would elevate the importance of the Ames test and in vitro micronucleus assay. A prediction of high Caco-2 permeability from pkCSM would suggest good oral absorption. This data provides a preliminary risk assessment and informs the design of the subsequent in vitro assays.
Tier 2: In Vitro Cytotoxicity Assessment
The foundational step in our experimental screening is the assessment of in vitro cytotoxicity. This determines the concentration range at which 2-methyl-1,2,3,4-tetrahydroquinoline exerts toxic effects on cells and is crucial for dose selection in subsequent, more specific toxicity assays. We will employ a multi-assay approach to ensure the robustness of our findings.
Causality Behind a Multi-Assay Approach
Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular endpoints. By combining assays that measure metabolic activity (MTT, MTS) and membrane integrity (LDH release), we can obtain a more comprehensive and validated assessment of cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity screening.
Detailed Protocol: MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.[8][9]
Materials:
-
96-well cell culture plates
-
Selected cell line (e.g., HepG2)
-
Complete culture medium
-
2-methyl-1,2,3,4-tetrahydroquinoline
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight.[9]
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[9]
Detailed Protocol: LDH Release Assay
The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[10][11]
Materials:
-
96-well cell culture plates
-
Selected cell line
-
Complete culture medium
-
2-methyl-1,2,3,4-tetrahydroquinoline
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for positive control)
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
Prepare controls: spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with lysis buffer), and background (medium only).[11]
-
Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[12]
-
Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.[12]
-
Incubate for the recommended time at room temperature, protected from light.[11]
-
Add the stop solution provided in the kit.[12]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).[12]
-
Calculate the percentage of cytotoxicity using the formula: ((Test Compound - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.[12]
Tier 3: In Vitro Genotoxicity Assessment
Genotoxicity assessment is a critical component of the initial toxicity screening, particularly for aromatic amines. A positive finding in these assays is a significant red flag for potential carcinogenicity. We will employ two complementary assays: the Ames test for bacterial gene mutation and the in vitro micronucleus assay for chromosomal damage in mammalian cells.
Rationale for a Two-Pronged Genotoxicity Assessment
The Ames test is a rapid and sensitive screen for point mutations and frameshift mutations caused by a chemical.[13][14] However, it does not detect chromosomal aberrations. The in vitro micronucleus assay fills this gap by identifying agents that cause clastogenic (chromosome-breaking) or aneugenic (chromosome loss) effects.[15][16][17]
Experimental Workflow for Genotoxicity Assessment
Caption: Integrated workflow for in vitro genotoxicity assessment.
Detailed Protocol: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[13][14][18] The assay measures the ability of a chemical to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.[13][14]
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
Nutrient broth
-
Minimal glucose agar plates
-
Top agar
-
Histidine/biotin solution
-
S9 fraction (for metabolic activation)
-
2-methyl-1,2,3,4-tetrahydroquinoline
-
Positive and negative controls
Procedure:
-
Grow overnight cultures of the selected bacterial strains.[18]
-
Prepare the test compound dilutions.
-
In a test tube, combine the bacterial culture, the test compound, and either S9 mix or a buffer (for assays without metabolic activation).
-
Add molten top agar to the tube, mix, and pour onto a minimal glucose agar plate.[18]
-
Incubate the plates at 37°C for 48-72 hours.[18]
-
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[13]
Detailed Protocol: In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[15][16][17]
Materials:
-
Mammalian cell line (e.g., CHO, TK6, human peripheral blood lymphocytes)
-
Complete culture medium
-
2-methyl-1,2,3,4-tetrahydroquinoline
-
S9 fraction
-
Cytochalasin B
-
Hypotonic solution (e.g., KCl)
-
Fixative (e.g., methanol:acetic acid)
-
DNA stain (e.g., Giemsa, DAPI)
-
Microscope slides
-
Microscope
Procedure:
-
Culture cells to an appropriate confluency.
-
Treat the cells with various concentrations of the test compound, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours).[19]
-
Remove the compound and incubate the cells in fresh medium containing cytochalasin B for a period equivalent to 1.5-2 cell cycles.[20]
-
Harvest the cells by trypsinization.
-
Treat with a hypotonic solution and fix the cells.[20]
-
Drop the cell suspension onto microscope slides and air dry.
-
Stain the slides with a suitable DNA stain.
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[17] A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.[19]
Tier 4: In Vitro Hepatotoxicity Assessment
The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury. An initial assessment of hepatotoxicity is therefore a crucial component of the safety screening.
Rationale for Hepatotoxicity Screening
Drug-induced liver injury (DILI) is a major cause of drug attrition and post-market withdrawal.[21] In vitro models using human-derived liver cells can provide an early indication of a compound's potential to cause hepatotoxicity.[22][23]
Recommended In Vitro Model
For initial screening, the use of a human hepatoma cell line, such as HepG2, is recommended due to its availability, ease of culture, and retention of some key hepatic functions.[24] For more advanced studies, primary human hepatocytes are considered the gold standard.[23]
Experimental Protocol: Hepatotoxicity Assessment in HepG2 Cells
Procedure:
-
Culture HepG2 cells in 96-well plates.
-
Treat the cells with a range of concentrations of 2-methyl-1,2,3,4-tetrahydroquinoline for 24 and 48 hours.
-
Assess cell viability using the MTT and LDH assays as described in the cytotoxicity section. A significant decrease in viability in HepG2 cells compared to a non-hepatic cell line (e.g., NIH/3T3) can be indicative of selective hepatotoxicity.
-
For more mechanistic insights, multiplexed assays can be employed to measure markers of oxidative stress (e.g., reactive oxygen species generation) and apoptosis (e.g., caspase-3/7 activity).[21]
Data Synthesis and Risk Assessment
The culmination of this tiered screening approach is a comprehensive initial toxicity profile of 2-methyl-1,2,3,4-tetrahydroquinoline.
Data Presentation
All quantitative data should be summarized in clear, well-structured tables for easy comparison.
Table 1: Summary of In Vitro Cytotoxicity Data
| Cell Line | Assay | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| HepG2 | MTT | |||
| LDH | ||||
| NIH/3T3 | MTT | |||
| LDH |
Table 2: Summary of In Vitro Genotoxicity Data
| Assay | Strain/Cell Line | Metabolic Activation | Result (e.g., Positive/Negative) | Fold Increase over Control |
| Ames Test | TA98 | - S9 | ||
| + S9 | ||||
| TA100 | - S9 | |||
| + S9 | ||||
| In Vitro Micronucleus | CHO | - S9 | ||
| + S9 |
Interpretation and Next Steps
The integrated data from the in silico and in vitro assays will inform a preliminary risk assessment.
-
Low Risk Profile: If the compound is non-cytotoxic at relevant concentrations, non-genotoxic, and shows no signs of hepatotoxicity, it may proceed to further preclinical development with a higher degree of confidence.
-
Moderate Risk Profile: If the compound exhibits cytotoxicity at higher concentrations but is non-genotoxic, further investigation into the mechanism of cytotoxicity may be warranted.
-
High Risk Profile: A positive result in the genotoxicity assays, particularly at low concentrations, is a significant safety concern and may lead to the termination of the compound's development or the initiation of a significant medicinal chemistry effort to mitigate this liability.
Conclusion
This in-depth technical guide provides a robust and scientifically sound framework for the initial toxicity screening of 2-methyl-1,2,3,4-tetrahydroquinoline. By integrating in silico prediction with a tiered in vitro testing strategy, researchers can efficiently and effectively identify potential toxicological liabilities at an early stage of drug development. The emphasis on causality, self-validating systems, and adherence to established guidelines ensures the scientific integrity of the data generated, ultimately contributing to the development of safer medicines.
References
- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology. [Link]
- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology. [Link]
- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023).
- Mammalian Cell In Vitro Micronucleus Assay. Charles River. [Link]
- LDH cytotoxicity assay. Protocols.io. [Link]
- Updates to OECD in vitro and in chemico test guidelines. (2021). National Centre for the Replacement, Refinement and Reduction of Animals in Research. [Link]
- MTT assay. Wikipedia. [Link]
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLOS ONE. [Link]
- LDH Assay. Cell Biologics. [Link]
- An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. (2019). JoVE. [Link]
- 2-Methyl-1,2,3,4-tetrahydroquinoline. PubChem. [Link]
- Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
- In Silico Tools and Software to Predict ADMET of New Drug Candidates.
- Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. (2012). PubMed. [Link]
- In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020). ACS Omega. [Link]
- OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. (2022). ESTIV. [Link]
- OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]
- In vitro assays for developmental neurotoxicity. OECD. [Link]
- Guidelines for the Testing of Chemicals. OECD. [Link]
- Compilation of in silico tools and in vitro assays to study ADME-Tox properties of drug candid
- In Silico Tools and Software to Predict ADMET of New Drug Candid
- Ames test. Wikipedia. [Link]
- Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. (2015). Regulatory Toxicology and Pharmacology. [Link]
- pkCSM - pharmacokinetics. Biosig Lab. [Link]
- Hepatotoxicity Assay Kit. Indigo Biosciences. [Link]
- Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
- In Vitro Hepatotoxicity Services. Eurofins Discovery. [Link]
- In Vitro Models to Study Hepatotoxicity.
- In vitro investigations on the hepatotoxicity and genotoxicity of food‐relevant pyrrolizidine alkaloids. (2023).
- (2S)-2-methyl-1,2,3,4-tetrahydroquinoline. PubChem. [Link]
- The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (2023). Frontiers in Pharmacology. [Link]
- Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. (2022). PubMed. [Link]
- Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. (2023). RSC Medicinal Chemistry. [Link]
- 2-Methyltetrahydroquinoline. Wikipedia. [Link]
- 2-Methyl-1,2,3,4-tetrahydroquinoline Manufacturer & Supplier in China. LookChem. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 2-Methyltetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 3. Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pkCSM [biosig.lab.uq.edu.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. cellbiologics.com [cellbiologics.com]
- 13. Ames test - Wikipedia [en.wikipedia.org]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 16. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 19. criver.com [criver.com]
- 20. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. siesascs.edu.in [siesascs.edu.in]
- 23. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 24. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of 1,2,3,4-Tetrahydroquinaldine in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the solubility characteristics of 1,2,3,4-tetrahydroquinaldine (also known as 1,2,3,4-tetrahydroquinoline) in organic solvents. Moving beyond a simple compilation of data, this document elucidates the physicochemical principles governing its solubility and presents robust, detailed methodologies for the precise experimental determination of these properties. This approach is designed to empower researchers to generate reliable and reproducible solubility data tailored to their specific applications, from synthetic chemistry to pharmaceutical formulation.
Understanding the Solubility Profile of this compound: A Physicochemical Perspective
This compound is a heterocyclic secondary amine with a molecular structure that dictates its interactions with various solvents. Its solubility is a consequence of a delicate balance between its hydrophobic bicyclic core and the hydrogen-bonding capabilities of its secondary amine group.
Key Molecular Features Influencing Solubility:
-
Bicyclic Aromatic System: The fused benzene and partially saturated pyridine rings create a significant non-polar surface area, predisposing the molecule to favorable interactions with non-polar and weakly polar organic solvents through van der Waals forces.
-
Secondary Amine Group (-NH-): The presence of a nitrogen-hydrogen bond allows this compound to act as a hydrogen bond donor. The lone pair of electrons on the nitrogen atom also enables it to function as a hydrogen bond acceptor. This dual capability is crucial for its solubility in protic and other polar solvents.
-
Molecular Size and Shape: The relatively compact and rigid bicyclic structure influences how efficiently the molecule can be solvated.
The interplay of these features results in a broad solubility spectrum. The general principle of "like dissolves like" provides a foundational understanding: the compound will exhibit greater solubility in solvents with similar polarity and hydrogen bonding characteristics. For instance, its miscibility with alcohols can be attributed to the favorable hydrogen bonding interactions between the amine group of the solute and the hydroxyl group of the solvent. Conversely, its limited solubility in water is a consequence of the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the large hydrophobic bicyclic core.
Quantitative and Qualitative Solubility Data
While comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not extensively available in published literature, the following table summarizes known quantitative and qualitative information. This highlights the necessity for reliable experimental determination for specific applications.
| Solvent Class | Solvent | Type of Data | Solubility Value (at 25°C) | Reference |
| Alcohols (Protic) | Methanol | Quantitative | 219.83 g/L | [1] |
| Ethanol | Quantitative | 157.07 g/L | [1] | |
| Isopropanol | Quantitative | 111.8 g/L | [1] | |
| Ethers (Aprotic) | Diethyl Ether | Qualitative | Miscible | [2] |
| Water (Protic) | Water | Semi-Quantitative | < 1 g/L (at 20°C) | [1][3] |
| Other | Carbon Disulfide | Qualitative | Miscible | [2] |
Experimental Determination of Solubility: A Self-Validating Protocol
Given the scarcity of comprehensive published data, the ability to accurately determine the solubility of this compound in specific organic solvents is a critical skill. The following section provides a detailed, self-validating experimental protocol based on the widely accepted shake-flask method, followed by robust quantification techniques.
The Shake-Flask Method: Achieving Equilibrium
The cornerstone of accurate solubility determination is ensuring that a true thermodynamic equilibrium is reached between the undissolved solute and the saturated solution. The shake-flask method is the gold standard for achieving this.
Diagram of the Shake-Flask Experimental Workflow:
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol:
-
Preparation: In a series of sealable glass vials, add an excess amount of this compound to a known volume or mass of the desired organic solvent. The presence of undissolved solute is essential for ensuring that the solution becomes saturated.
-
Equilibration: Seal the vials and place them in a constant temperature water bath or incubator with agitation (e.g., an orbital shaker). The temperature should be controlled to ±0.5°C. The agitation time required to reach equilibrium can vary depending on the solvent and should be determined empirically (typically 24 to 72 hours is sufficient). To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements yield the same solubility value.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature environment for a sufficient time (e.g., 2-4 hours) to allow the excess undissolved this compound to settle, leaving a clear supernatant.
-
Sampling and Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a volumetric pipette.
-
Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE for most organic solvents) to remove any microscopic undissolved particles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification Methods: Ensuring Accuracy
The choice of analytical technique for quantifying the concentration of this compound in the saturated solution is critical for accuracy. The following methods are well-suited for this purpose.
Logical Flow for Selecting a Quantification Method:
Caption: Decision tree for selecting an appropriate quantification method.
a) UV-Vis Spectrophotometry:
-
Principle: This method is suitable due to the aromatic nature of this compound, which results in strong ultraviolet absorbance. The concentration is determined by measuring the absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert Law.
-
Protocol:
-
Determine λmax: Scan a dilute solution of this compound in the chosen solvent to identify the wavelength of maximum absorbance.
-
Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration to generate a calibration curve.
-
Analyze the Sample: Measure the absorbance of the diluted, filtered aliquot from the shake-flask experiment at λmax.
-
Calculate Solubility: Use the equation of the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution.
-
b) High-Performance Liquid Chromatography (HPLC) with UV Detection:
-
Principle: HPLC offers high specificity and is particularly useful if the solvent or potential impurities have interfering UV absorbance. The compound is separated from other components on a chromatographic column and detected by its UV absorbance.
-
Protocol:
-
Method Development: Develop an isocratic or gradient HPLC method using a suitable stationary phase (e.g., C18) and mobile phase that provides good peak shape and resolution for this compound.
-
Prepare a Calibration Curve: Inject a series of standard solutions of known concentrations and plot the peak area versus concentration.
-
Analyze the Sample: Inject the diluted, filtered aliquot from the shake-flask experiment.
-
Calculate Solubility: Determine the concentration of the diluted sample from the calibration curve and the measured peak area. Correct for the dilution to find the solubility.
-
c) Gas Chromatography with Flame Ionization Detection (GC-FID):
-
Principle: This method is suitable as this compound is thermally stable and sufficiently volatile. The compound is vaporized and separated in a capillary column, and the mass is detected by a flame ionization detector.
-
Protocol:
-
Method Development: Establish GC conditions (injector temperature, oven temperature program, column type) that result in a sharp, well-resolved peak for this compound.
-
Prepare a Calibration Curve: Inject known concentrations of the compound to create a calibration curve of peak area versus concentration.
-
Analyze the Sample: Inject the diluted, filtered aliquot.
-
Calculate Solubility: Use the calibration curve to determine the concentration in the injected sample and then calculate the original solubility.
-
Safety and Handling
This compound is a chemical that requires careful handling. Always consult the latest Safety Data Sheet (SDS) before use. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
Conclusion
A thorough understanding of the solubility of this compound is essential for its effective application in research and development. While some solubility data is available, this guide emphasizes the importance of and provides detailed protocols for the experimental determination of this critical physicochemical property. By employing the robust methodologies outlined herein, researchers can generate accurate and reliable solubility data in a wide range of organic solvents, thereby facilitating more precise and predictable outcomes in their scientific endeavors.
References
- Scent.vn. (n.d.). 1,2,3,4-Tetrahydroquinoline (CAS 635-46-1).
- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
- ChemBlink. (2024). 1,2,3,4-tetrahydro-quinolin.
- PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline.
- NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-.
Sources
An In-depth Technical Guide to the Quantum Chemical Properties of Tetrahydroquinaldine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1] This guide delves into the quantum chemical properties of tetrahydroquinaldine (a methyl-substituted THQ) derivatives, providing a theoretical framework to understand their reactivity, stability, and potential as therapeutic agents. By leveraging Density Functional Theory (DFT), we can elucidate the electronic characteristics that govern the structure-activity relationships (SAR) of these molecules. This document serves as a resource for computational chemists, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical workflows to accelerate the rational design of novel THQ-based therapeutics.
Introduction: The Tetrahydroquinaldine Scaffold in Medicinal Chemistry
Tetrahydroquinoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds recognized for their diverse pharmacological profiles.[1] These scaffolds are prevalent in both natural products and synthetic molecules, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective.[1] The therapeutic versatility of THQ derivatives stems from their ability to interact with a multitude of biological targets, a property governed by their intrinsic electronic and structural features.
The process of drug discovery is often long and resource-intensive. Computational chemistry, particularly the application of quantum mechanics, offers a powerful strategy to streamline this process. By calculating the quantum chemical properties of molecules in silico, we can predict their behavior, understand their mechanisms of action, and prioritize the synthesis of the most promising candidates. This guide focuses on elucidating these properties for tetrahydroquinaldine derivatives, providing a roadmap for their computational exploration in drug design.
The Causality Behind Computation: Why Quantum Chemistry Matters in Drug Design
At its core, a drug's efficacy is determined by its ability to interact with a biological target, typically a protein or nucleic acid. These interactions are governed by fundamental forces, including electrostatic interactions, hydrogen bonding, and charge-transfer phenomena. Quantum chemistry provides the tools to quantify these interactions by solving, or approximating, the Schrödinger equation for a given molecule.
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry.[2] Instead of tackling the complex many-electron wavefunction, DFT calculates the electron density, from which all other electronic properties can be derived.[2] This approach offers a remarkable balance of accuracy and computational efficiency, making it ideal for studying drug-sized molecules.
By employing DFT, we can dissect the electronic structure of tetrahydroquinaldine derivatives to understand:
-
Chemical Reactivity: Which parts of the molecule are most likely to engage in chemical reactions or form bonds with a receptor?
-
Molecular Stability: How will substitutions on the THQ core affect the overall stability of the molecule?
-
Intermolecular Interactions: How will the molecule "see" and interact with its biological target?
These insights are not merely academic; they provide a rational basis for designing better drugs by predicting how structural modifications will impact biological activity.
Core Quantum Chemical Properties and Their Implications
Several key quantum chemical descriptors provide a window into the behavior of a molecule. Below, we explore the most critical properties for analyzing tetrahydroquinaldine derivatives.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs).
-
HOMO: Represents the outermost orbital containing electrons. It is associated with the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a greater propensity for electron donation.
-
LUMO: Represents the innermost orbital devoid of electrons. It is associated with the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates a greater propensity for electron acceptance.[3]
The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical indicator of a molecule's chemical reactivity and kinetic stability.[4][5]
-
Small Gap: A small ΔE suggests that the molecule is more easily excitable, more polarizable, and generally more reactive (considered "soft").[5][6]
-
Large Gap: A large ΔE indicates high stability and lower chemical reactivity (considered "hard").[4][5]
For drug design, the FMOs are paramount for understanding potential charge-transfer interactions between the drug and its receptor.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a 3D visualization of the charge distribution around a molecule.[7][8] It is an invaluable tool for predicting how molecules will interact electrostatically.[9][10][11]
-
Negative Potential Regions (Red/Yellow): These areas are electron-rich and are favorable sites for electrophilic attack. They often correspond to lone pairs on electronegative atoms (like nitrogen or oxygen) and are likely to act as hydrogen bond acceptors.
-
Positive Potential Regions (Blue): These areas are electron-poor (dominated by the positive charge of the nuclei) and are favorable sites for nucleophilic attack. They are often found around hydrogen atoms bonded to electronegative atoms and can act as hydrogen bond donors.
The MEP map provides a direct visual guide to the regions of a tetrahydroquinaldine derivative that are most likely to engage in electrostatic interactions with a receptor binding pocket.[8]
Global Reactivity Descriptors
From the HOMO and LUMO energies, a suite of "global reactivity descriptors" can be calculated to quantify a molecule's reactivity profile.[4][12]
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom/molecule to attract electrons. |
| Electrophilicity Index (ω) | ω = (μ2) / (2η) | A measure of a molecule's ability to act as an electrophile. |
Note: μ is the chemical potential, where μ = -χ.
These quantitative values allow for the direct comparison of reactivity between different derivatives, aiding in the selection of candidates with a desired electronic profile.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pair) and two-center (bond) units.[13] This method is exceptionally useful for understanding:
-
Charge Distribution: It calculates the natural atomic charges, offering a more robust picture than other methods like Mulliken population analysis.
-
Hybridization: It determines the hybridization of atomic orbitals in bonds.
-
Intramolecular Interactions: NBO analysis quantifies the stabilization energy from delocalization effects, such as hyperconjugation (e.g., interactions between a filled bonding orbital and an empty anti-bonding orbital).[13][14]
This detailed analysis can reveal subtle electronic effects of substituents that influence a molecule's conformation and reactivity.[15][16]
Experimental Protocol: A Self-Validating Computational Workflow
This section outlines a standard, self-validating protocol for calculating the quantum chemical properties of a tetrahydroquinaldine derivative using DFT. The causality behind each step is explained to ensure scientific integrity.
Software: Gaussian, ORCA, or any modern quantum chemistry package. Visualization: GaussView, Avogadro, Chemcraft.
Step-by-Step Methodology
-
Structure Preparation (Pre-Optimization):
-
Action: Draw the 2D structure of the desired tetrahydroquinaldine derivative and convert it to a 3D structure using a molecular editor like Avogadro or GaussView.
-
Causality: This provides a reasonable starting geometry. A poor initial structure can lead to convergence on a high-energy local minimum instead of the true ground state.
-
-
Geometry Optimization:
-
Action: Perform a full geometry optimization. A common and reliable level of theory is B3LYP/6-31+G(d,p) .
-
Causality: This step finds the lowest energy conformation of the molecule on the potential energy surface. The B3LYP functional is a well-vetted hybrid functional that provides good results for organic molecules. The 6-31+G(d,p) basis set is a Pople-style basis set that includes diffuse functions (+) on heavy atoms (important for describing lone pairs and anions) and polarization functions (d,p) on heavy atoms and hydrogens, respectively (essential for accurately describing bonding).
-
-
Frequency Calculation (Validation):
-
Action: Perform a frequency calculation at the same level of theory used for optimization (B3LYP/6-31+G(d,p)).
-
Causality (Self-Validation): This is a critical validation step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum. If imaginary frequencies are present, the structure is a transition state or a saddle point, and the optimization must be redone. This step also provides thermodynamic data like zero-point vibrational energy (ZPVE).
-
-
Single-Point Energy and Property Calculation:
-
Action: Using the validated, optimized geometry, perform a single-point energy calculation. This is where the final electronic properties are derived. Request Pop=NBO or a similar keyword to obtain NBO analysis and ensure orbital energies are printed to the output file.
-
Causality: This calculation provides the final, accurate electronic wavefunction from which all properties (HOMO/LUMO energies, MEP, dipole moment, atomic charges) are calculated. Performing this on a validated minimum ensures the properties are physically meaningful.
-
-
Data Analysis and Visualization:
-
Action:
-
Extract EHOMO and ELUMO from the output file to calculate the energy gap and global reactivity descriptors.
-
Use visualization software to generate the MEP surface by mapping the electrostatic potential onto the electron density surface.
-
Analyze the NBO output section to study charge distribution and key donor-acceptor interactions.
-
-
Visualizing Core Concepts and Workflows
Molecular Structure and Computational Workflow
Caption: A flowchart of the DFT workflow for analyzing tetrahydroquinaldine derivatives.
Linking Quantum Properties to Biological Activity
Caption: Relationship between calculated quantum properties and drug development outcomes.
Quantitative Data Summary & Structure-Activity Insights
To illustrate the practical application of these methods, consider the hypothetical data below for three tetrahydroquinaldine derivatives. Substitutions are placed on the aromatic ring to modulate electronic properties.
| Derivative | Substituent (R) | EHOMO (eV) | ELUMO (eV) | ΔE (Gap) (eV) | Dipole Moment (Debye) | Predicted Reactivity |
| THQ-H | -H (Parent) | -5.85 | -0.95 | 4.90 | 1.85 | Moderate |
| THQ-NO₂ | -NO₂ (Electron Withdrawing) | -6.45 | -1.80 | 4.65 | 4.50 | High (Electrophilic) |
| THQ-OCH₃ | -OCH₃ (Electron Donating) | -5.50 | -0.80 | 4.70 | 2.20 | High (Nucleophilic) |
Note: These values are illustrative and would be derived from DFT calculations.
Analysis & Field-Proven Insights:
-
THQ-NO₂: The electron-withdrawing nitro group significantly lowers both HOMO and LUMO energies. The smaller energy gap suggests increased reactivity.[6] The large dipole moment indicates significant charge separation, which could enhance binding in a polar receptor pocket.
-
THQ-OCH₃: The electron-donating methoxy group raises the HOMO energy, making the molecule a better electron donor (more nucleophilic). This property could be crucial if the mechanism of action involves interaction with an electron-poor site on the biological target.
-
SAR Application: This quantitative data directly informs Structure-Activity Relationship (SAR) studies. For instance, if a series of compounds shows that higher biological activity correlates with a lower HOMO-LUMO gap, it provides a clear, rational strategy for designing the next generation of derivatives. This is exemplified in studies where incorporating specific moieties like trifluoromethyl and morpholine has been shown to enhance potency and selectivity, a result that can be rationalized through computational analysis of their electronic effects.[17]
Conclusion
Quantum chemical calculations, grounded in Density Functional Theory, provide an indispensable toolkit for modern drug discovery. For a privileged scaffold like tetrahydroquinaldine, these methods transform drug design from a trial-and-error process into a rational, targeted endeavor. By calculating and interpreting properties such as frontier molecular orbitals, molecular electrostatic potential, and global reactivity descriptors, researchers can gain profound insights into the electronic features that drive biological activity. The workflow presented here offers a robust, self-validating system for obtaining this data, enabling scientists to predict structure-activity relationships, prioritize synthetic targets, and ultimately accelerate the development of novel and effective tetrahydroquinaldine-based therapeutics.
References
- Shekarkhand, N., et al. (2020). Computational study of heterocyclic anticancer compounds through nbo method. Journal of the Chilean Chemical Society.
- Patel, D., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
- Zhang, Y., et al. (2022). Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. National Institutes of Health (NIH).
- Shekarkhand, N., et al. (2020). Computational study of heterocyclic anticancer compounds through nbo method. ResearchGate.
- Ulaş, Y. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol compound. Dergipark.
- Al-Buriahi, A. K., et al. (2023). Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. ResearchGate.
- Al-Buriahi, A. K., et al. (2023). Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. MDPI.
- Glendening, E. D., et al. (2001). Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds. ACS Publications.
- ResearchGate. (n.d.). 3D plots of the molecular electrostatic potential map (in a.u.) of 6-methyl 1,2,3,4-tetrahydroquinoline molecule (obtained from DFT method).
- Murugesan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Science.
- P.v.R. Schleyer, et al. (n.d.). Natural Bond Orbital (NBO) Analysis. University of Erlangen-Nuremberg.
- El-Gazzar, M. G., et al. (2022). Quantum chemical parameters of the selected compounds with Density Functional Theory (DFT) at B3LYP/6-31G (d,p) basis set. ResearchGate.
- Avdović, E. H., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
- ResearchGate. (n.d.). Molecular electrostatic potential surfaces (MEP) of hydroquinoline derivatives investigated in the presented study.
- Azeez, Y. H., & Ahmed, H. SH. (2021). Theoretical study of tetrathiafulvalene compound in different solvents using density functional theory. Passer Journal.
- ACS Publications. (n.d.). Journal of Medicinal Chemistry Ahead of Print.
- Sharma, A., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science.
- ResearchGate. (n.d.). Molecular Electrostatic Potentials.
- ChemRxiv. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.
- ResearchGate. (n.d.). HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2 (D–A–π–A) dyes.
- Al-Buriahi, A. K., et al. (2022). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. ResearchGate.
- WuXi Chemistry. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap.
- Royal Society of Chemistry. (2023). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances.
- Royal Society of Chemistry. (2023). Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. New Journal of Chemistry.
- Al-Omair, M. A., et al. (2021). Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II. PubMed Central.
Sources
- 1. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 2. Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. passer.garmian.edu.krd [passer.garmian.edu.krd]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. NBO [cup.uni-muenchen.de]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. camjol.info [camjol.info]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: The 1,2,3,4-Tetrahydroquinoline Scaffold in Modern Drug Discovery
Introduction: The Significance of the 1,2,3,4-Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a heterocyclic motif of significant interest in medicinal chemistry. As a semi-hydrogenated derivative of quinoline, its unique bicyclic structure, combining a rigid aromatic ring with a flexible saturated ring, provides an ideal three-dimensional architecture for interacting with biological targets.[1] This structural versatility has established THQ as a "privileged scaffold," a molecular core that is capable of binding to multiple, diverse protein targets.[1] Derivatives of THQ are found in numerous natural products and have been incorporated into a wide array of pharmacologically active agents, demonstrating its broad therapeutic potential.[2][3]
1,2,3,4-Tetrahydroquinaldine, or 2-methyl-1,2,3,4-tetrahydroquinoline, is a prominent member of this structural class. The introduction of a methyl group at the C2 position creates a chiral center, allowing for stereospecific interactions with target proteins. This substitution can profoundly influence a molecule's binding affinity, metabolic stability, and overall pharmacological profile, making tetrahydroquinaldine and its derivatives particularly valuable starting points for drug design campaigns.
This guide provides an in-depth exploration of the THQ scaffold, with a focus on its application in drug design. We will delve into its diverse biological activities, detail robust synthetic protocols, and present a workflow for structure-activity relationship (SAR) studies, providing researchers with the foundational knowledge to leverage this powerful scaffold in their own discovery programs.
Section 1: The Medicinal Chemistry Landscape of the THQ Scaffold
The THQ core has been successfully exploited to develop agents for a wide range of diseases. Its ability to be functionalized at multiple positions allows for the fine-tuning of its physicochemical and biological properties.[1]
Diverse Biological Activities
The versatility of the THQ scaffold is evidenced by the breadth of biological targets it has been shown to modulate. Researchers have successfully developed THQ derivatives with potential applications in oncology, neurodegenerative diseases, infectious diseases, and metabolic disorders.
| Therapeutic Area | Biological Target/Activity | Representative Application | Reference |
| Oncology | NF-κB Inhibition | Cytotoxic agents for human cancer cell lines | [3] |
| RORγ Inverse Agonism | Treatment of prostate cancer | [4] | |
| CXCR4 Antagonism | Inhibition of cancer metastasis and tumor growth | [5] | |
| Neurodegenerative | Acetylcholinesterase (AChE) Inhibition | Potential treatment for Alzheimer's disease | [1] |
| Metabolic Disease | AMP-activated protein kinase (AMPK) Inhibition | Potential treatment for diabetes | [2] |
| Cardiovascular | CETP Inhibition | Management of cholesterol levels | [2] |
| Immunology | Immunosuppressant Properties | Potential as anti-rejection drugs | [2] |
| Antimicrobial | Antibacterial & Antifungal Activity | Development of novel anti-infective agents | [1] |
Case Study: THQ Derivatives as Potent NF-κB Inhibitors
Nuclear factor-kappa B (NF-κB) is a protein complex that plays a critical role in regulating immune responses, cellular growth, and apoptosis.[3] Its dysregulation is linked to numerous diseases, including cancer, making it a prime therapeutic target.
Researchers have identified the THQ scaffold as a potent inhibitor of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity.[3] A study involving the synthesis of novel 1,2,3,4-tetrahydroquinoline-2-carboxamide derivatives demonstrated that systematic modifications to the scaffold could dramatically enhance potency. By exploring substitutions on the N-phenyl amide ring and the aromatic portion of the THQ core, compounds were developed with inhibitory activity 53 times that of the reference compound, alongside potent cytotoxicity against a panel of human cancer cell lines.[3] This work underscores the value of the THQ core as a template for developing targeted cancer therapeutics.
Section 2: Synthetic Strategies & Key Reactions
The successful application of the THQ scaffold in drug discovery is underpinned by robust and flexible synthetic chemistry. Efficient methods for both constructing the core and subsequently derivatizing it are crucial for generating the chemical diversity needed for SAR studies.
Foundational Synthesis of the THQ Core
While classical methods involving the hydrogenation of quinoline precursors are still used, modern organic synthesis has provided more efficient and versatile approaches.[6] Domino reactions, also known as cascade reactions, have emerged as a highly effective strategy, allowing for the construction of complex molecules from simple starting materials in a single operation, often with high atom economy.[2]
One such powerful method is the reduction-reductive amination strategy, which converts 2-nitroarylketones into substituted THQs in high yields.[2]
Caption: Domino reaction workflow for THQ synthesis.
Protocol: Domino Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline (Tetrahydroquinaldine)
This protocol is based on the reduction-reductive amination strategy reported by Bunce and co-workers.[2] It provides a reliable and high-yielding method for accessing the core scaffold.
Materials:
-
2'-Nitroacetophenone (1 equivalent)
-
Palladium on carbon (5% Pd/C, ~5 mol%)
-
Ethanol (or Methanol), reaction grade
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2'-nitroacetophenone and ethanol to create a ~0.1 M solution. Add the 5% Pd/C catalyst.
-
Causality Note: Ethanol is a common solvent for hydrogenations, effectively dissolving the starting material without interfering with the catalyst. The catalyst loading is kept low as it is highly efficient.
-
-
Hydrogenation: Seal the flask and carefully purge with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenation apparatus.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the starting material. The reaction is typically complete within 4-24 hours.
-
Causality Note: Vigorous stirring is essential to ensure proper mixing of the solid catalyst, liquid solution, and hydrogen gas for an efficient reaction.
-
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.
-
Trustworthiness Note: It is critical to remove the heterogeneous catalyst completely. Residual palladium can interfere with subsequent reactions. Filtering through Celite provides a reliable method for removing these fine solid particles.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting this compound is often of high purity (>95%) and can be used directly in the next step or further purified by column chromatography if necessary.
Section 3: Application Protocol: From Synthesis to Biological Evaluation
A typical drug discovery campaign involves a logical progression from the synthesis of a focused library of compounds to their biological evaluation and subsequent SAR analysis.
Integrated Workflow for THQ-based Drug Discovery
Caption: Iterative workflow for medicinal chemistry optimization.
Protocol: Synthesis of a THQ-based N-Aryl Carboxamide Library
This protocol describes the parallel synthesis of an amide library from a THQ-carboxylic acid core, a common strategy for rapidly exploring SAR.[3]
Materials:
-
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid (core scaffold)
-
A diverse set of anilines (e.g., 4-fluoroaniline, 3-chloroaniline, 4-methoxyaniline)
-
HATU (or a similar peptide coupling agent)
-
DIPEA (or another non-nucleophilic base)
-
DMF (anhydrous)
-
Reaction vials suitable for parallel synthesis
Procedure:
-
Stock Solutions: Prepare a stock solution of the THQ-carboxylic acid in DMF (e.g., 0.2 M). Prepare a stock solution of HATU in DMF (e.g., 0.22 M). Prepare a stock solution of DIPEA in DMF (e.g., 0.4 M).
-
Causality Note: Using stock solutions ensures accurate and rapid dispensing of reagents into multiple reaction vials, which is critical for library synthesis.
-
-
Reagent Dispensing: In individual reaction vials, place an equimolar amount of each unique aniline (e.g., 0.1 mmol).
-
Reaction Initiation: To each vial, add the reagents sequentially: a. THQ-carboxylic acid stock solution (0.1 mmol, 1 eq.) b. HATU stock solution (0.11 mmol, 1.1 eq.) c. DIPEA stock solution (0.2 mmol, 2 eq.)
-
Causality Note: HATU is a highly efficient coupling agent that activates the carboxylic acid for rapid amide bond formation. DIPEA acts as a base to neutralize the HCl generated during the reaction, driving it to completion.
-
-
Incubation: Seal the vials and shake at room temperature for 4-12 hours.
-
Quenching and Purification: Upon completion, the reactions can be quenched with water and extracted with ethyl acetate. The products are typically purified using parallel purification techniques like mass-directed automated HPLC.
Protocol: In Vitro NF-κB Luciferase Reporter Assay
This cell-based assay quantitatively measures the ability of a compound to inhibit NF-κB transcriptional activity.
Materials:
-
HEK293 cells (or similar) stably transfected with an NF-κB-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
Lipopolysaccharide (LPS) solution.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the HEK293-NF-κB-luc reporter cells into a 96-well plate at a density of ~20,000 cells per well. Incubate for 24 hours.
-
Causality Note: A 24-hour incubation allows the cells to adhere and enter a logarithmic growth phase, ensuring a consistent physiological state for the assay.
-
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the wells, typically for 1 hour prior to stimulation. Include a "vehicle only" (DMSO) control.
-
Stimulation: Add LPS to all wells (except for the unstimulated negative control) to a final concentration of 1 µg/mL.
-
Causality Note: LPS is a potent activator of the Toll-like receptor 4 (TLR4) pathway, which robustly induces NF-κB activation and subsequent luciferase gene expression.
-
-
Incubation: Incubate the plate for 6-8 hours.
-
Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Normalize the data by setting the unstimulated control to 0% activity and the LPS-stimulated vehicle control to 100% activity. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Section 4: Structure-Activity Relationship (SAR) Analysis
The data generated from biological assays is used to build an SAR, which informs the next round of compound design.
Key Positions for Modification on the THQ Scaffold
The THQ scaffold offers several vectors for chemical modification to probe interactions with a biological target and optimize drug-like properties.
Caption: Key modification points on the THQ scaffold.
Data Interpretation and Next-Generation Design
The goal is to correlate changes in chemical structure with changes in biological activity. By analyzing the IC₅₀ values from a library of compounds, hypotheses can be formed.
Example SAR Data Table (Inspired by NF-κB Inhibitor Study[3])
| Compound | R¹ (N-Aryl Substitution) | R² (Aromatic Ring) | IC₅₀ (µM) |
| 1a | Phenyl | H | 60 |
| 1b | 4-Fluorophenyl | H | 25 |
| 1c | 4-Chlorophenyl | H | 15 |
| 1d | 4-Methoxyphenyl | H | 75 |
| 1e | 4-Fluorophenyl | 6-Chloro | 1.4 |
| 1f | 4-Chlorophenyl | 6-Chloro | 0.7 |
Interpretation and Actionable Insights:
-
Insight 1: Adding small, electron-withdrawing groups (F, Cl) to the N-aryl ring improves potency (compare 1a vs. 1b , 1c ). This suggests a potential hydrogen bond acceptor or favorable electrostatic interaction in the target's binding pocket.
-
Insight 2: Adding an electron-donating group (OCH₃) is detrimental to activity (compare 1a vs. 1d ), possibly due to steric hindrance or unfavorable electronics.
-
Insight 3: The most significant potency gain comes from adding a chloro group at the 6-position of the THQ ring (compare 1b vs. 1e and 1c vs. 1f ). This points to a critical hydrophobic pocket or specific interaction in this region.
-
Next Design Step: Synthesize a new library focused on compound 1f . Explore other halogens (Br, I) at the 6-position and systematically probe other positions on the N-aryl ring with different electronic and steric properties to further enhance potency.
By following this iterative cycle of design, synthesis, and testing, the THQ scaffold can be systematically optimized to yield potent and selective drug candidates.
References
- Vertex AI Search. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists.
- Smolecule. Buy 1,2,3,4-Tetrahydroquinoline | 635-46-1.
- Kappe, C. O., et al. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central.
- Khan, I., et al. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. National Institutes of Health.
- Singh, H., et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.
- Yang, X., et al. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PubMed.
- Popova, Y., et al. Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
- Chem-Impex. 1,2,3,4-Tetrahydroquinoline.
- IJSTR. Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction.
- RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- National Institutes of Health. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists.
- ResearchGate. (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives.
- Wikipedia. Tetrahydroquinoline.
- Thieme Chemistry. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives.
- IJSTR. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.
- MDPI. Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation.
- Tocopharm. 1,2,3,4-Tetrahydroquinoline.
Sources
- 1. Buy 1,2,3,4-Tetrahydroquinoline | 635-46-1 [smolecule.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
Asymmetric Synthesis of Functionalized 1,2,3,4-Tetrahydroquinolines: Application Notes and Protocols
Introduction: The Enduring Significance of Chiral Tetrahydroquinolines in Drug Discovery
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif, forming the core structure of numerous natural products, alkaloids, and synthetic pharmaceuticals.[1][2] Its rigid, three-dimensional architecture makes it an ideal framework for the precise spatial orientation of functional groups, which is critical for specific interactions with biological targets. Consequently, functionalized THQs exhibit a wide spectrum of pharmacological activities, including antiviral, antimalarial, antiarrhythmic, and neuroprotective properties.[1][3] The chirality of these molecules often plays a decisive role in their therapeutic efficacy and safety profile, making the development of efficient and highly stereoselective synthetic methods a paramount objective for researchers in medicinal chemistry and drug development.
This guide provides an in-depth exploration of key modern methodologies for the asymmetric synthesis of functionalized 1,2,3,4-tetrahydroquinolines. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and present comparative data to assist researchers in selecting the optimal strategy for their synthetic targets.
Strategic Approaches to Asymmetric Tetrahydroquinoline Synthesis
The construction of the chiral THQ core can be broadly categorized into two main strategies:
-
Asymmetric Cycloaddition Reactions: Building the heterocyclic ring from acyclic precursors in a stereocontrolled manner. The most prominent example is the Povarov reaction (an inverse-electron-demand aza-Diels-Alder reaction).
-
Asymmetric Reduction of Quinolines: Stereoselective hydrogenation or transfer hydrogenation of a pre-formed quinoline ring.
Within these strategies, chiral phosphoric acids (CPAs), transition metal complexes, and other organocatalysts have emerged as the dominant tools for inducing high levels of enantioselectivity.
Methodology 1: Chiral Phosphoric Acid (CPA) Catalyzed Asymmetric Povarov Reaction
The Povarov reaction is a powerful three-component condensation of an aniline, an aldehyde, and an electron-rich alkene to form a tetrahydroquinoline.[3] The use of chiral phosphoric acids, particularly those derived from BINOL, has revolutionized this transformation, enabling exceptional levels of diastereo- and enantioselectivity.[1][4]
Expertise & Experience: The "Why" Behind the Protocol
Chiral phosphoric acids (CPAs) are remarkable bifunctional catalysts. The acidic proton on the phosphate group activates the imine electrophile (formed in situ from the aniline and aldehyde) by protonation, making it more susceptible to nucleophilic attack. Simultaneously, the basic phosphoryl oxygen organizes the nucleophile (the enecarbamate) through hydrogen bonding.[5][6] This dual activation within a constrained chiral environment is the key to achieving high stereoselectivity.
The choice of a BINOL-derived CPA with bulky substituents at the 3,3'-positions (like TRIP, (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) is critical. These bulky groups create a well-defined chiral pocket that effectively shields one face of the imine-catalyst complex, dictating the trajectory of the incoming nucleophile and thus the stereochemical outcome of the reaction.[7] The use of enecarbamates as the alkene component is particularly effective because the N-H group provides an additional hydrogen-bonding site, further locking the substrate into a specific orientation within the catalyst's chiral pocket.[4]
Mandatory Visualization: CPA-Catalyzed Povarov Reaction Mechanism
Caption: Proposed bifunctional activation in a CPA-catalyzed Povarov reaction.
Experimental Protocol: Asymmetric Three-Component Povarov Reaction
This protocol is adapted from the highly cited work by Masson, Zhu, and coworkers for the synthesis of cis-4-amino-2-aryl-1,2,3,4-tetrahydroquinolines.[4]
Materials:
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP, 1-10 mol%)
-
Aniline derivative (1.2 equiv.)
-
Aldehyde (1.0 equiv.)
-
Benzyl N-vinylcarbamate (1.5 equiv.)
-
Molecular Sieves (4 Å, powdered, activated)
-
Solvent (e.g., Dichloromethane or Toluene)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (e.g., 0.02 mmol, 2 mol%) and activated 4 Å molecular sieves (100 mg).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.
-
Addition of Reagents: Add the solvent (e.g., CH₂Cl₂, 2.0 mL). Then, add the aniline derivative (1.2 mmol), the aldehyde (1.0 mmol), and finally the benzyl N-vinylcarbamate (1.5 mmol) via syringe.
-
Causality: The aniline and aldehyde are added first to allow for the in situ formation of the imine, which is the electrophilic partner in the reaction. The enecarbamate is the nucleophile. Molecular sieves are added to sequester the water produced during imine formation, which can otherwise hydrolyze the imine or interfere with the catalyst.
-
-
Reaction Monitoring: Stir the reaction mixture vigorously at the specified temperature (e.g., room temperature or 0 °C) for the required time (typically 12-48 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (% ee) by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation: Performance in CPA-Catalyzed Povarov Reaction
| Entry | Aldehyde (R) | Aniline (Ar) | Yield (%) | Diastereomeric Ratio (cis:trans) | ee (%) |
| 1 | C₆H₅ | 4-MeO-C₆H₄ | 95 | >95:5 | 98 |
| 2 | 4-NO₂-C₆H₄ | C₆H₅ | 94 | >95:5 | 99 |
| 3 | 2-Naphthyl | 4-Cl-C₆H₄ | 91 | >95:5 | >99 |
| 4 | i-Pr | C₆H₅ | 85 | >95:5 | 97 |
| 5 | Et | 4-CF₃-C₆H₄ | 88 | >95:5 | 98 |
| (Data is representative and compiled from literature sources such as Masson & Zhu, J. Am. Chem. Soc., 2008)[1] |
Methodology 2: Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines
The direct asymmetric hydrogenation of quinolines is one of the most atom-economical methods to produce chiral THQs. Chiral iridium complexes have proven to be exceptionally effective for this transformation, providing high yields and enantioselectivities for a broad range of substrates.[8]
Expertise & Experience: The "Why" Behind the Protocol
The success of this methodology hinges on the unique catalytic system, typically composed of an iridium precursor like [Ir(COD)Cl]₂, a chiral phosphine ligand (e.g., (R)-MeO-Biphep), and a crucial additive, iodine (I₂).[8]
-
Iridium Precursor & Ligand: The iridium center is the active site for hydrogen activation. The chiral bisphosphine ligand creates a C₂-symmetric chiral environment around the metal, which is essential for differentiating the two faces of the quinoline substrate during the hydrogenation step.
-
The Role of Iodine: The reaction shows little to no activity without an additive. Iodine is believed to play a multifaceted role. It likely acts as an oxidant to generate a more catalytically active cationic Iridium(III) species. This species is more Lewis acidic and can more effectively coordinate and activate the quinoline substrate for hydrogenation.
-
Solvent Effects: The choice of solvent can dramatically influence both reactivity and enantioselectivity.[9] Non-coordinating solvents like toluene are often preferred as they do not compete with the substrate for coordination to the iridium center, leading to higher enantioselectivity.[8]
Mandatory Visualization: Iridium-Catalyzed Hydrogenation Workflow
Caption: General experimental workflow for Ir-catalyzed asymmetric hydrogenation.
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation
This protocol is based on the pioneering work by Zhou and coworkers.[8]
Materials:
-
[Ir(COD)Cl]₂ (0.5 mol%)
-
(R)-MeO-Biphep (1.1 mol%)
-
Iodine (I₂) (10 mol%)
-
Quinoline derivative (1.0 equiv.)
-
Solvent (e.g., Toluene)
-
Hydrogen gas (H₂)
-
Autoclave or high-pressure reactor
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with [Ir(COD)Cl]₂ (0.005 mmol), (R)-MeO-Biphep (0.011 mmol), and iodine (0.1 mmol).
-
Addition of Substrate: Add the quinoline substrate (1.0 mmol) and the solvent (Toluene, 5 mL).
-
Reaction Setup: Place the sealed glass liner into the autoclave. Seal the autoclave and purge several times with nitrogen, followed by hydrogen gas.
-
Causality: The pre-catalyst components are mixed before introducing the substrate to allow for the formation of the active catalytic species. The reaction is performed under high pressure to ensure a sufficient concentration of dissolved hydrogen for the reduction.
-
-
Hydrogenation: Pressurize the autoclave to the desired pressure (e.g., 600-700 psi H₂) and stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (12-24 hours).
-
Work-up: After the reaction is complete, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate).
-
Characterization: Analyze the product by NMR and HRMS. Determine the enantiomeric excess (% ee) by chiral HPLC.
Data Presentation: Performance in Ir-Catalyzed Asymmetric Hydrogenation
| Entry | Quinoline Substrate | Yield (%) | ee (%) |
| 1 | 2-Methylquinoline | 99 | 96 |
| 2 | 2-Ethylquinoline | 99 | 95 |
| 3 | 2-Propylquinoline | 98 | 94 |
| 4 | 2-Phenethylquinoline | 99 | 94 |
| 5 | 2-Phenylquinoline | 95 | 86 |
| (Data is representative and compiled from literature sources such as Zhou et al., J. Am. Chem. Soc., 2004)[8] |
Conclusion and Future Outlook
The asymmetric synthesis of functionalized 1,2,3,4-tetrahydroquinolines has matured significantly, with chiral phosphoric acid catalysis and transition metal-catalyzed hydrogenation standing out as exceptionally robust and versatile strategies. The methodologies presented here offer reliable and highly stereoselective routes to these valuable scaffolds, empowering researchers in the fields of medicinal chemistry and drug discovery.
The choice between a cycloaddition approach like the Povarov reaction and a reduction strategy depends on the desired substitution pattern and the availability of starting materials. The Povarov reaction excels at creating complex, polysubstituted THQs in a single step from simple acyclic precursors. In contrast, asymmetric hydrogenation provides a direct and atom-economical route from readily available quinolines.
Future research will likely focus on expanding the substrate scope to include more challenging heterocyclic systems, developing even more efficient catalysts with lower loadings, and applying these methods in environmentally benign solvents like water.[10] The continued innovation in this field promises to accelerate the discovery of novel therapeutic agents based on the privileged tetrahydroquinoline core.
References
- Menéndez, J. C., et al. (2021). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Molecules, 26(21), 6599. [Link]
- Wang, P., et al. (2020). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Chemical Science, 11(2), 483-489. [Link]
- Zhou, Y.-G., et al. (2015). Solvent‐Regulated Asymmetric Hydrogenation of Quinoline Derivatives in Oligo(Ethylene Glycol)s through Host–Guest Interactions. Angewandte Chemie International Edition, 54(16), 4872-4876. [Link]
- Sun, W., et al. (2021). Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in Biphasic Systems or Water. The Journal of Organic Chemistry, 86(23), 16641–16651. [Link]
- Zhou, Y.-G., et al. (2007). Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters. Tetrahedron: Asymmetry, 18(9), 1103-1107. [Link]
- Zhou, Y.-G., et al. (2004). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds, Quinolines. Journal of the American Chemical Society, 126(28), 8762–8763. [Link]
- Kravchenko, D., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-33. [Link]
- Murugesan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13894. [Link]
- Murugesan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
- Vassilev, N. G., et al. (2014). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 19(10), 15636-15651. [Link]
- Zhou, Y.-G., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(23), 5321. [Link]
- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]
- Zhang, X., et al. (2025). Recent advances in the asymmetric catalytic synthesis of spirocyclic tetrahydroquinolines, tetrahydroisoquinolines and their derivatives.
- Yang, X., et al. (2024). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science, 15(1), 123-131. [Link]
- Rueping, M., et al. (2010). Enantioselective Organocatalytic C−H Bond Functionalization via Tandem 1,5-Hydride Transfer/Ring Closure: Asymmetric Synthesis of Tetrahydroquinolines. Journal of the American Chemical Society, 132(10), 3432–3434. [Link]
- Sun, W., et al. (2021). Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in Biphasic Systems or Water. The Journal of Organic Chemistry, 86(23), 16641–16651. [Link]
- Hui, X.-P., et al. (2013). N-Heterocyclic Carbene-Catalyzed Stereoselective Cascade Reaction: Synthesis of Functionalized Tetrahydroquinolines. Organic Letters, 15(19), 5032–5035. [Link]
- Du, D.-M., et al. (2013). Organocatalytic enantioselective cascade aza-michael/michael addition for the synthesis of highly functionalized tetrahydroquinolines and tetrahydrochromanoquinolines.
- Zhou, Y.-G., et al. (2007). Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines with Hantzsch Esters.
- Tan, B., et al. (2025). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 21, 1-25. [Link]
- Dagousset, G. (2011). Study of the Povarov reaction : enantioselective chiral acid phosphoric-catalyzed synthesis of diamino compounds.
- Prinjha, R. K., et al. (2022). Enantioselective Approach for Expanding the Three-Dimensional Space of Tetrahydroquinoline to Develop BET Bromodomain Inhibitors.
- Masson, G., & Zhu, J. (2011). Chiral phosphoric acid-catalyzed enantioselective three-component Povarov reaction using enecarbamates as dienophiles: highly diastereo- and enantioselective synthesis of substituted 4-aminotetrahydroquinolines. Journal of the American Chemical Society, 133(37), 14804-14813. [Link]
- Tan, B., et al. (2025). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journals. [Link]
- Menéndez, J. C., et al. (2021). Povarov Reaction in the Synthesis of Polycyclic Nitrogen Compounds Containing a Tetrahydroquinoline Fragment.
- Davies, S. G. (n.d.).
- Masson, G., & Zhu, J. (2012). Chiral Phosphoric Acid-Catalyzed Enantioselective Three-Component Povarov Reaction Using Cyclic Enethioureas as Dienophiles: Stereocontrolled Access to Enantioenriched Hexahydropyrroloquinolines. Angewandte Chemie International Edition, 51(51), 12795-12799. [Link]
- Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(12), 7157-7259. [Link]
- Bouyahya, A., et al. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Scientiae Radices, 3(3), 1-10. [Link]
- Zhou, Y.-G., et al. (2006). Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates.
- Zhou, Y.-G., et al. (2006). Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Angewandte Chemie International Edition, 45(14), 2260-2263. [Link]
- Wang, C., et al. (2025). Important role of H2 spillover in asymmetric hydrogenation of quinolines in hybrid systems.
Sources
- 1. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Chiral phosphoric acid-catalyzed enantioselective three-component Povarov reaction using enecarbamates as dienophiles: highly diastereo- and enantioselective synthesis of substituted 4-aminotetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in Biphasic Systems or Water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iridium-Catalyzed Hydrogenation of Quinaldine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Tetrahydroquinaldine and the Iridium Advantage
The selective hydrogenation of quinaldine (2-methylquinoline) to 1,2,3,4-tetrahydroquinaldine is a pivotal transformation in organic synthesis. Tetrahydroquinolines are core structural motifs in a vast array of natural products and pharmacologically active compounds.[1][2] The development of efficient and selective methods for their synthesis is therefore of paramount importance to the pharmaceutical and fine chemical industries.[1][3]
Traditionally, heterogeneous catalysts have been employed for such reductions. However, homogeneous catalysis, particularly using iridium complexes, offers distinct advantages in terms of selectivity, activity under mild conditions, and the potential for asymmetric synthesis, yielding chiral tetrahydroquinolines with high enantiomeric excess (ee).[1][4] Iridium catalysts, often in combination with chiral phosphine ligands and additives like iodine, have emerged as powerful tools for the hydrogenation of N-heterocycles.[1][4][5]
This guide provides a detailed protocol for the iridium-catalyzed hydrogenation of quinaldine, delving into the mechanistic rationale behind the procedure, safety considerations for high-pressure reactions, and methods for reaction monitoring.
Mechanistic Insights: The Role of Iridium in Quinoline Activation
The iridium-catalyzed hydrogenation of quinolines is believed to proceed through a multi-step mechanism. While the precise details can vary depending on the specific catalyst system, a generally accepted pathway involves the activation of both hydrogen and the quinoline substrate by the iridium center.[6][7] In many successful systems, an additive like iodine is crucial for catalytic activity.[1][4] It is proposed that iodine oxidizes the initial Iridium(I) precatalyst to a more active Iridium(III) species.
The catalytic cycle can be broadly understood as follows:
-
Oxidative Addition: The Iridium(I) precatalyst reacts with H₂ to form an Iridium(III) dihydride species.
-
Coordination: The quinaldine substrate coordinates to the iridium center.
-
Migratory Insertion: A stepwise transfer of hydride (H⁻) and a proton (H⁺) to the coordinated quinoline occurs.[7] This typically starts with a 1,4-hydride addition to form a 1,4-dihydroquinoline intermediate.[5][8]
-
Isomerization and Further Reduction: The 1,4-dihydroquinoline can isomerize to an enamine, which is then further hydrogenated.[5]
-
Reductive Elimination: The product, this compound, is released, regenerating the active iridium catalyst for the next cycle.
For asymmetric hydrogenation, chiral ligands create a chiral environment around the iridium atom, directing the hydride transfer to one face of the quinoline molecule, thus leading to the preferential formation of one enantiomer.[1][9]
Visualizing the Catalytic Cycle
Caption: Proposed catalytic cycle for iridium-catalyzed quinaldine hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of Quinaldine
This protocol is a representative example based on highly successful systems reported in the literature, particularly those utilizing an [Ir(COD)Cl]₂/chiral bisphosphine/I₂ catalytic system.[1]
Materials and Reagents
-
Iridium Precatalyst: [Ir(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer)
-
Chiral Ligand: (R)-MeO-Biphep or other suitable chiral bisphosphine ligand
-
Substrate: Quinaldine (2-methylquinoline), freshly distilled if necessary
-
Additive: Iodine (I₂)
-
Solvent: Toluene, anhydrous
-
Hydrogen Source: High-purity hydrogen gas (H₂)
-
Inert Gas: Argon or Nitrogen
Equipment
-
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves.
-
Schlenk line or glovebox for inert atmosphere manipulations.
-
Standard laboratory glassware.
-
Syringes and needles for liquid transfers.
-
Analytical balance.
Visualizing the Experimental Workflow
Caption: General workflow for iridium-catalyzed quinaldine hydrogenation.
Step-by-Step Procedure
1. Catalyst Preparation (under inert atmosphere):
-
In a glovebox or under a stream of argon, add [Ir(COD)Cl]₂ (e.g., 0.005 mmol, 1 mol%) and the chiral bisphosphine ligand (e.g., (R)-MeO-Biphep, 0.011 mmol, 1.1 mol%) to a dry Schlenk flask.
-
Add anhydrous toluene (e.g., 2 mL) via syringe.
-
Stir the mixture at room temperature for 15-20 minutes until a homogeneous solution is formed. The color may change, indicating complex formation.
2. Reaction Setup:
-
To a clean, dry high-pressure autoclave containing a stir bar, add quinaldine (1 mmol), iodine (0.1 mmol, 10 mol%), and the remaining anhydrous toluene (e.g., 3 mL).
-
Using a syringe, transfer the prepared catalyst solution from the Schlenk flask to the autoclave.
-
Quickly and securely seal the autoclave.
3. Hydrogenation:
-
Remove the autoclave from the inert atmosphere and place it in a well-ventilated fume hood.[10]
-
Purge the autoclave by pressurizing with nitrogen or argon (to ~50 psi) and then carefully venting. Repeat this cycle 3-5 times to remove all oxygen.[11][12]
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 600-800 psi).[1]
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature to 60 °C) for the specified time (e.g., 12-24 hours).[1]
4. Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully and slowly vent the excess hydrogen gas in a safe manner.[11]
-
Open the autoclave and quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining iodine.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess of the this compound product using analytical techniques such as NMR spectroscopy and chiral HPLC.[13][14]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the asymmetric hydrogenation of 2-substituted quinolines using an Ir/MeO-Biphep/I₂ system.
| Parameter | Value/Range | Rationale & Notes |
| Substrate | 2-Methylquinoline (Quinaldine) | The protocol is adaptable to other 2-substituted quinolines.[1] |
| Catalyst Loading | 0.5 - 1.0 mol% [Ir(COD)Cl]₂ | Lower catalyst loadings are desirable for process efficiency. |
| Ligand | (R)-MeO-Biphep (1.1 mol%) | The slight excess of ligand ensures full coordination to the iridium center. |
| Additive | Iodine (I₂) (10 mol%) | Crucial for activating the iridium catalyst.[15] |
| Solvent | Toluene | Toluene has been shown to provide a good balance of reactivity and enantioselectivity.[16] |
| H₂ Pressure | 600 - 800 psi | Higher pressures generally increase the reaction rate. |
| Temperature | Room Temperature - 60 °C | Higher temperatures can sometimes decrease enantioselectivity.[16] |
| Reaction Time | 12 - 24 hours | Monitored by TLC or GC until substrate consumption is complete. |
| Typical Yield | >90% (isolated) | Highly efficient conversion is expected.[1] |
| Typical ee | >92% | Demonstrates the high stereocontrol of the catalytic system.[1] |
Safety and Troubleshooting
Safety is paramount when working with high-pressure hydrogen.
-
Hydrogen Flammability: Hydrogen is extremely flammable. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[12][17] Static electricity can also be an ignition source.[12]
-
High-Pressure Equipment: Only use autoclaves rated for the intended pressure and temperature. Regularly inspect the equipment for any signs of wear or damage. Always follow the manufacturer's operating instructions.[10][11]
-
Leak Testing: Before introducing hydrogen, always perform a leak test with an inert gas like nitrogen.[11]
-
Catalyst Handling: While many iridium precursors are air-stable, some catalysts and ligands may be air-sensitive. Handle them under an inert atmosphere.
-
Emergency Preparedness: Ensure you have a clear plan for handling emergencies, such as a runaway reaction or a hydrogen leak.
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are pure and anhydrous. Prepare the catalyst fresh. |
| Insufficient hydrogen pressure | Check for leaks in the system. Ensure the hydrogen cylinder has adequate pressure. | |
| Catalyst poisoning | Impurities in the substrate or solvent can poison the catalyst. Purify starting materials. | |
| Low Enantioselectivity | Racemization | High reaction temperatures can sometimes lead to racemization. Try running the reaction at a lower temperature. |
| Incorrect ligand or catalyst preparation | Verify the enantiopurity of the chiral ligand. Ensure proper catalyst formation under inert conditions. | |
| Solvent effects | The choice of solvent can significantly impact enantioselectivity.[16] Screen other anhydrous solvents. | |
| Inconsistent Results | Oxygen contamination | Meticulously purge the system with inert gas before introducing hydrogen.[12] |
| Moisture | Use anhydrous solvents and dry glassware. |
References
- Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters. (2010). Tetrahedron: Asymmetry, 18(9), 1103-1107.
- Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds, Quinolines. (2003). Journal of the American Chemical Society, 125(35), 10536–10537.
- Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in Biphasic Systems or Water. (2021). The Journal of Organic Chemistry, 86(23), 16641–16651.
- Safety First: Best Practices for Operating High-Pressure Hydrogen
- Enantioselective Synthesis of Chiral 1,4-Dihydroquinolines via Iridium-Catalyzed Asymmetric Partial Hydrogenation of Quinolines. (2023). Journal of the American Chemical Society.
- Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations. (2021).
- Scheme 1. The different mechanisms for quinoline hydrogenation over Ir... (n.d.).
- Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines with Hantzsch Esters. (2007). Tetrahedron: Asymmetry, 18(9), 1103-1107.
- Safety Guidelines for Hydrogenation Reactions. (2012). University of Pittsburgh.
- Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. (2016).
- Asymmetric hydrogenation of quinazolinium salts catalysed by halide-bridged dinuclear iridium complexes bearing chiral diphosphine ligands. (2011).
- Hydrogenation of Quinaldine and Benzylic Aldehydes both Separately and Combined in a Tandem Hydrogenation–Reductive Alkylation of Quinaldine by Aldehydes with Iridium Benzoquinoline Catalysts. (2013). Organometallics, 32(16), 4543–4551.
- Iridium-catalyzed asymmetric hydrogenation of quinazolinones. (2016). Organic Chemistry Frontiers, 3(11), 1439–1442.
- Hazards associated with laboratory scale hydrogenations. (2015). ACS Chemical Health & Safety, 22(3), 20–27.
- Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling. (2016). The Chemical Record, 16(10), 2239–2253.
- Highly Enantioselective Iridium-Catalyzed Hydrogenation of 2-Benzylquinolines and 2-Functionalized and 2,3-Disubstituted Quinolines. (2009). The Journal of Organic Chemistry, 74(7), 2780–2787.
- Hazards associated with laboratory scale hydrogenations. (n.d.). University of Wisconsin-Madison Chemistry Department.
- Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters. (2010). Tetrahedron: Asymmetry, 21(9-10), 1103–1107.
- Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction. (2022).
- Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction. (2022).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric hydrogenation of quinazolinium salts catalysed by halide-bridged dinuclear iridium complexes bearing chiral diphosphine ligands - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. njhjchem.com [njhjchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 16. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 17. chem.wisc.edu [chem.wisc.edu]
Application Notes and Protocols for N-Functionalization of 2-Methyl-1,2,3,4-Tetrahydroquinoline for SAR Studies
Introduction: The 2-Methyl-1,2,3,4-Tetrahydroquinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in the design of pharmacologically active agents. Its rigid, partially saturated heterocyclic structure serves as an excellent scaffold for the spatial presentation of various functional groups, enabling precise interactions with biological targets. The 2-methyl substituted variant, in particular, is a recurring motif in compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The nitrogen atom at the 1-position (N1) is a key handle for chemical modification. Its functionalization allows for the systematic modulation of the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile. These modifications are critical in establishing robust Structure-Activity Relationships (SAR), guiding the optimization of lead compounds towards enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide provides detailed protocols for the N-functionalization of 2-methyl-1,2,3,4-tetrahydroquinoline via N-alkylation, N-acylation, and N-arylation, and outlines a framework for subsequent SAR studies, with a focus on anticancer applications.
Core Synthetic Strategies: A Guide to N-Functionalization
The secondary amine of 2-methyl-1,2,3,4-tetrahydroquinoline is a nucleophilic center that readily participates in a variety of bond-forming reactions. The choice of synthetic methodology depends on the desired N-substituent (alkyl, acyl, or aryl) and the overall chemical compatibility of the starting materials.
Diagram of Synthetic Pathways
Caption: Synthetic routes for the N-functionalization of 2-methyl-1,2,3,4-tetrahydroquinoline.
Protocol 1: N-Alkylation via Boronic Acid-Catalyzed Reductive Amination
Rationale: Direct alkylation of secondary amines with alkyl halides can be challenging due to the risk of over-alkylation, leading to the formation of quaternary ammonium salts. Reductive amination offers a more controlled and efficient alternative. The use of a boronic acid catalyst in conjunction with a Hantzsch ester as a mild hydride source provides a robust and high-yielding method for the N-alkylation of quinolines and their derivatives.[3] This one-pot procedure is attractive for its operational simplicity and tolerance of a wide range of functional groups.
Mechanism Insight: The reaction proceeds through a tandem reduction of the quinoline to a dihydroquinoline intermediate, followed by reductive amination with an aldehyde. The boronic acid catalyst acts as both a Lewis acid, activating the carbonyl group of the aldehyde, and a hydrogen-bond donor, facilitating the hydride transfer from the Hantzsch ester.
Step-by-Step Protocol:
-
Reaction Setup: In a 15 mL oven-dried reaction tube equipped with a magnetic stir bar, add 2-methyl-1,2,3,4-tetrahydroquinoline (0.5 mmol, 1.0 equiv.), the desired aldehyde (0.5 mmol, 1.0 equiv.), Hantzsch ester (1.75 mmol, 3.5 equiv.), and 3-trifluoromethylphenylboronic acid (0.125 mmol, 25 mol%).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (2 mL) to the reaction tube.
-
Reaction Conditions: Securely cap the reaction tube and place it in a preheated oil bath at 60 °C. Stir the reaction mixture for 12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Purification: Purify the crude product directly by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-alkylated product.
| Parameter | Condition | Rationale |
| Catalyst | 3-Trifluoromethylphenylboronic acid | Electron-withdrawing group enhances Lewis acidity. |
| Hydride Source | Hantzsch ester | Mild and selective reducing agent. |
| Solvent | 1,2-Dichloroethane (DCE) | Anhydrous conditions are crucial. |
| Temperature | 60 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
Protocol 2: N-Acylation with Acyl Chlorides
Rationale: N-acylation is a fundamental transformation for introducing an amide functionality, which can significantly alter the biological activity of a molecule by acting as a hydrogen bond donor/acceptor and influencing conformation. The reaction of a secondary amine with an acyl chloride is a highly efficient and general method for amide bond formation. A non-nucleophilic base is typically added to scavenge the HCl generated during the reaction.[4][5]
Mechanism Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the protonated amide. The added base deprotonates the amide to yield the final product.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve 2-methyl-1,2,3,4-tetrahydroquinoline (1.0 mmol, 1.0 equiv.) and triethylamine (1.1 mmol, 1.1 equiv.) in anhydrous dichloromethane (DCM) (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Reagent Addition: Add the desired acyl chloride (1.05 mmol, 1.05 equiv.) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Work-up: Dilute the reaction mixture with DCM (20 mL). Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to obtain the pure N-acyl derivative.
| Parameter | Condition | Rationale |
| Base | Triethylamine or Pyridine | Scavenges the HCl byproduct. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent to prevent reaction with the acyl chloride. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. |
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
Rationale: The introduction of an aryl group on the nitrogen atom can significantly impact the pharmacological properties of the tetrahydroquinoline scaffold, often leading to enhanced potency and modulation of selectivity. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely applicable to the N-arylation of secondary amines.[6][7][8] The choice of ligand is crucial for the success of the reaction.
Mechanism Insight: The catalytic cycle of the Buchwald-Hartwig amination involves: 1) Oxidative addition of the aryl halide to a Pd(0) complex to form a Pd(II) species. 2) Coordination of the amine to the Pd(II) complex. 3) Deprotonation of the coordinated amine by a base to form a palladium-amido complex. 4) Reductive elimination from the palladium-amido complex to form the C-N bond and regenerate the Pd(0) catalyst.[3][6][7]
Diagram of Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 mmol, 1.0 equiv.), 2-methyl-1,2,3,4-tetrahydroquinoline (1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and a suitable phosphine ligand such as XPhos or SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add anhydrous toluene (5 mL) followed by a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).
-
Reaction Conditions: Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ with a phosphine ligand | Efficient for C-N bond formation. |
| Base | Sodium tert-butoxide (NaOtBu) | Strong, non-nucleophilic base is required. |
| Solvent | Anhydrous Toluene | High-boiling, aprotic solvent. |
| Temperature | 100 °C | Drives the reaction to completion. |
Structure-Activity Relationship (SAR) Studies: A Framework for Anticancer Drug Discovery
Once a library of N-functionalized 2-methyl-1,2,3,4-tetrahydroquinoline derivatives has been synthesized, the next critical step is to evaluate their biological activity and establish a clear SAR. This involves systematically correlating changes in the N-substituent with changes in anticancer potency and selectivity.
Conceptual Workflow for SAR Studies
Caption: Iterative cycle of SAR-driven lead optimization in drug discovery.
Exemplary SAR Study Design: Targeting Lung Cancer Cell Lines
This hypothetical study aims to elucidate the SAR of N-substituted 2-methyl-1,2,3,4-tetrahydroquinolines against non-small cell lung cancer (NSCLC) cell lines (e.g., A549 and H460).
1. Library Design and Synthesis:
-
N-Alkyl Series: Synthesize a series of analogs with varying alkyl chain lengths (methyl, ethyl, propyl, butyl), branching (isopropyl, isobutyl), and the presence of cyclic moieties (cyclopropylmethyl, cyclohexylmethyl).
-
N-Acyl Series: Prepare derivatives with different acyl groups, including simple aliphatic (acetyl, propanoyl), aromatic (benzoyl), and substituted aromatic moieties to probe electronic effects.
-
N-Aryl Series: Synthesize a range of N-aryl derivatives with electron-donating and electron-withdrawing substituents on the aryl ring to investigate the influence of electronics and sterics.
2. In Vitro Cytotoxicity Screening:
-
Assay: Employ a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC₅₀) of each compound against A549 and H460 cell lines.
-
Control: Use a known anticancer drug (e.g., doxorubicin or cisplatin) as a positive control.
3. Data Analysis and SAR Interpretation:
| N-Substituent | General Structure | Hypothetical IC₅₀ (µM) on A549 | SAR Interpretation |
| N-H (Parent) | >100 | The unsubstituted amine is inactive. | |
| N-Methyl | 50.2 | Small alkyl groups confer moderate activity. | |
| N-Butyl | 25.8 | Increased lipophilicity enhances potency. | |
| N-Acetyl | 15.1 | The amide group may engage in favorable interactions with the target. | |
| N-Benzoyl | 8.9 | The aromatic ring provides additional binding interactions. | |
| N-Phenyl | 5.4 | Direct N-arylation leads to a significant increase in potency. | |
| N-(4-Methoxyphenyl) | 2.1 | Electron-donating groups on the N-aryl ring further enhance activity. |
Key SAR Observations (Hypothetical):
-
N-Alkylation: A trend of increasing potency with increasing alkyl chain length may be observed, suggesting the importance of lipophilicity for cell membrane permeability or hydrophobic interactions at the target site.
-
N-Acylation: The introduction of an amide bond generally enhances activity. Aromatic acyl groups are often more potent than aliphatic ones, indicating potential π-π stacking or other interactions.
-
N-Arylation: N-aryl derivatives are typically the most potent, highlighting the significance of an aromatic substituent at this position. The electronic nature of the substituents on the N-aryl ring can be fine-tuned to optimize activity.
Conclusion
The N-functionalization of 2-methyl-1,2,3,4-tetrahydroquinoline is a powerful strategy for generating diverse chemical libraries for SAR studies. The protocols outlined in this guide for N-alkylation, N-acylation, and N-arylation provide robust and reliable methods for accessing a wide range of derivatives. A systematic approach to library design, biological screening, and data analysis is essential for elucidating meaningful Structure-Activity Relationships, which will ultimately guide the development of novel and effective therapeutic agents based on this privileged scaffold.
References
- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis (pp. 673-744). John Wiley & Sons, Ltd. [Link]
- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
- Meléndez, C. M., Barraza, G. A., Sojo, F., Arvelo, F., & Kouznetsov, V. V. (2024). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]
- Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]
- Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Amin
- Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (2021). Bioorganic Chemistry, 115, 105242. [Link]
- Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). Molecules, 29(17), 4273. [Link]
- Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. (2022). Scientific Reports, 12(1), 9924. [Link]
- Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. (2021). Bioorganic & Medicinal Chemistry, 46, 116371. [Link]
- Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. (2022). International Journal of Molecular Sciences, 23(23), 15121. [Link]
- A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2018). Current Bioactive Compounds, 14(4), 323-342. [Link]
- 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. (2021). Expert Opinion on Drug Discovery, 16(8), 895-912. [Link]
- Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. (2019). ACS Chemical Neuroscience, 10(4), 2049–2060. [Link]
- (S)-N-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o67. [Link]
- Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry. [Link]
- Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. (2024). Molecules, 29(23), 5601. [Link]
- Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. (2017). ACS Medicinal Chemistry Letters, 8(11), 1182–1187. [Link]
- Acetylation of Secondary amines. Chemistry Stack Exchange. [Link]
- Mild and Useful Method for N-Acylation of Amines. (2009).
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2017). Molecules, 22(8), 1279. [Link]
- Synthesis and anticancer activity of new tetrahydroquinoline hybrid derivatives tethered to isoxazoline moiety. (2023).
Sources
- 1. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Tetrahydroquinaldine Derivatives as Emerging Anticancer Agents
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the exploration of tetrahydroquinaldine (THQ) and its derivatives as a promising scaffold in modern oncology research. Moving beyond a rigid template, this guide is structured to provide a narrative that combines foundational chemistry, detailed biological evaluation protocols, and the strategic rationale behind experimental design. Our focus is to deliver field-proven insights grounded in established scientific literature, empowering research teams to effectively design, synthesize, and validate novel THQ-based therapeutic candidates.
The Tetrahydroquinaldine Scaffold: A Privileged Structure in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2] Its partially saturated analogue, tetrahydroquinoline (THQ), represents a versatile three-dimensional scaffold that has garnered significant attention for its wide range of biological activities, most notably in the development of novel anticancer agents.[3][4] The non-planar structure of the THQ core allows for diverse substitutions, enabling fine-tuning of pharmacodynamic and pharmacokinetic properties.
The therapeutic potential of THQ derivatives stems from their demonstrated ability to modulate a variety of cellular pathways implicated in cancer progression. These mechanisms include, but are not limited to, the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling cascades that drive tumor growth and metastasis.[3][4][5] This guide will delineate the methodologies required to identify and characterize these activities.
Synthesis and Library Development: The Foundation of Discovery
The exploration of THQ derivatives begins with robust chemical synthesis. The goal is not merely to create a single molecule but to develop a focused library of analogues. This library approach is fundamental to establishing a clear Structure-Activity Relationship (SAR), which informs the iterative process of lead optimization.
A common and efficient strategy for synthesizing the core THQ structure is through multicomponent reactions, such as the Povarov reaction, which allows for the one-pot assembly of complex molecules from simple, readily available starting materials.[1][6] Once the core is formed, further diversification can be achieved through standard organic chemistry transformations, such as nucleophilic substitution, to introduce various functional groups.[1]
General Workflow for Synthesis and Characterization:
Caption: Iterative cycle of drug discovery for THQ derivatives.
The rationale behind creating a library is to systematically probe the chemical space around the THQ scaffold. For instance, SAR studies have revealed that the incorporation of moieties like morpholine or trifluoromethyl groups can significantly enhance the potency and selectivity of these compounds against cancer cells.[7][8]
In Vitro Evaluation: Identifying and Characterizing Anticancer Activity
Once a library of THQ derivatives has been synthesized and characterized, the next critical phase is to screen for biological activity. The following protocols are standard, robust, and form the backbone of preclinical anticancer drug evaluation.
Primary Screening: Cell Viability and Cytotoxicity Assays
The initial goal is to determine whether the synthesized compounds can kill cancer cells or inhibit their proliferation. The half-maximal inhibitory concentration (IC₅₀) is the standard metric derived from these assays, representing the concentration of a compound that reduces cell viability by 50%.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well.[7] Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the THQ derivatives in appropriate cell culture medium. The final concentrations should typically span a wide range (e.g., 0.01 µM to 100 µM).[1][2] Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) controls and a positive control (e.g., Doxorubicin or 5-Fluorouracil).[1]
-
Incubation: Return the plates to the incubator for a 48- or 72-hour exposure period.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for an additional 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
Data Presentation: Comparative Cytotoxicity
Quantitative data should be summarized in a clear, tabular format.
| Compound ID | Substitution Moiety | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HCT-116 (Colon) | Selectivity Index (SI)* |
| THQ-001 | Unsubstituted | >100 | >100 | >100 | N/A |
| THQ-005 | 4-Morpholine | 0.033[8] | 5.2 | 13.1 | >100 |
| THQ-007 | 3-CF₃ | 0.5 | 8.9 | 15.4 | >50 |
| Doxorubicin | (Positive Control) | 0.1 | 0.3 | 0.2 | ~10 |
*Selectivity Index (SI) = IC₅₀ in normal cells (e.g., Vero, HSF) / IC₅₀ in cancer cells. A higher SI value indicates greater cancer cell-specific toxicity.[2]
Elucidating the Mechanism of Action (MoA)
Compounds that demonstrate potent cytotoxicity must be investigated further to understand how they exert their effects. This is crucial for rational drug development and for identifying potential biomarkers.
A hallmark of many successful chemotherapeutics is the ability to induce apoptosis. This can be investigated by examining cell cycle distribution and the expression of key apoptotic regulatory proteins.[9]
Protocol: Western Blotting for Apoptotic Markers
This technique allows for the detection and semi-quantification of specific proteins involved in the apoptotic cascade.
-
Treatment and Lysis: Grow cancer cells in 6-well plates and treat them with the THQ derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Protein Extraction: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with primary antibodies against key apoptotic proteins, such as Caspase-3 (cleaved), Bax, and Bcl-2 .[1] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: An increase in the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, along with the appearance of cleaved Caspase-3, is a strong indicator of apoptosis induction.[1]
Protocol: Cell Cycle Analysis by Flow Cytometry
Many anticancer agents cause cell cycle arrest at specific phases (e.g., G2/M), preventing cancer cells from dividing.[9]
-
Treatment & Harvesting: Treat cells in 6-well plates with the THQ derivative as described for Western blotting. Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Acquisition: Analyze the stained cells on a flow cytometer. The intensity of the fluorescent signal from the DNA dye is proportional to the DNA content of each cell.
-
Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase compared to the control suggests drug-induced cell cycle arrest.
Many THQ derivatives have been found to interfere with critical signaling pathways that cancer cells hijack to promote growth and survival, such as the PI3K/AKT/mTOR pathway.[10][11]
Methodology: Phospho-Protein Western Blotting
The activity of signaling pathways is often regulated by phosphorylation. By using antibodies specific to the phosphorylated (i.e., active) forms of kinases like AKT and mTOR, we can directly assess the inhibitory effect of a THQ derivative. The protocol is identical to the one described for apoptotic markers, but utilizes primary antibodies such as p-AKT (Ser473) and p-mTOR (Ser2448). A reduction in the signal from these phospho-proteins following treatment indicates successful pathway inhibition.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a THQ derivative.
Assessing Anti-Metastatic and Tumorigenic Potential
Effective anticancer agents should not only kill tumor cells but also prevent their spread (metastasis) and ability to form new tumors.
Protocol: Wound Healing (Scratch) Assay
This assay provides a simple, effective way to measure the impact of a compound on cell migration in vitro.
-
Create Monolayer: Grow cells in a 6-well plate until they form a confluent monolayer.
-
Create Wound: Use a sterile 200 µL pipette tip to gently scratch a straight line across the center of the monolayer.
-
Wash & Treat: Wash the wells with PBS to remove dislodged cells and replace the medium with fresh medium containing the THQ derivative at a non-lethal concentration (e.g., IC₅₀/4) to avoid confounding effects from cytotoxicity.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the scratch at each time point. A significant delay in the closure of the scratch in treated wells compared to control wells indicates inhibition of cell migration.[10]
The Role of In Silico Modeling in Lead Optimization
Modern drug discovery integrates computational methods to accelerate progress. Molecular docking and molecular dynamics (MD) simulations can predict how a THQ derivative might bind to a specific protein target, such as the mTOR kinase domain.[7][12] These in silico studies help to:
-
Prioritize Synthesis: Focus synthetic efforts on compounds predicted to have the highest binding affinity.
-
Explain SAR: Provide a structural basis for why certain chemical modifications improve activity.
-
Guide Optimization: Suggest new modifications to enhance binding interactions.
Conclusion and Future Directions
The tetrahydroquinaldine scaffold represents a highly promising platform for the development of novel anticancer therapeutics. The protocols and strategies outlined in this guide provide a robust framework for the systematic synthesis, in vitro evaluation, and mechanistic elucidation of new THQ derivatives.
Promising candidates identified through this workflow, particularly those with high potency, cancer cell selectivity, and a well-defined mechanism of action, should be advanced into more complex preclinical models. The subsequent steps would include evaluation in 3D spheroid cultures, in vivo efficacy studies in animal models of cancer, and comprehensive ADME/Tox profiling to assess their potential as clinical drug candidates.
References
- Fathy, U., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Heliyon. [Link]
- Gdaniec, M., et al. (2022). Design and Synthesis of Tetrahydroquinolinones and Tetrahydroquinolines with Anticancer Activity. Scientific Reports. [Link]
- Tolba, M.S., et al. (2022). Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Arabian Journal of Chemistry. [Link]
- Mendieta-Sotelo, J., et al. (2019). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Anticancer Agents in Medicinal Chemistry. [Link]
- Dey, R., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers. [Link]
- Saczewski, J., et al. (2021). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports. [Link]
- Ahmad, S., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry. [Link]
- Ahmad, S., et al. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents.
- Ahmad, S., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed. [Link]
- Orellana-Pizarro, C., et al. (2022). Synthesis and anticancer activity of new tetrahydroquinoline hybrid derivatives tethered to isoxazoline moiety.
- Fathy, U., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Heliyon. [Link]
- Mendieta-Sotelo, J., et al. (2019). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Bentham Science. [Link]
- Mada, S., et al. (2018). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC. [Link]
- Gdaniec, M., et al. (2022). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. PubMed. [Link]
- Dey, R., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Scilit. [Link]
- Dey, R., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed. [Link]
Sources
- 1. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 4. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]
- 8. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
The Emerging Role of 1,2,3,4-Tetrahydroquinaldine Scaffolds as Chiral Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Privileged Scaffold
The 1,2,3,4-tetrahydroquinoline framework is a cornerstone in medicinal chemistry and natural product synthesis, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] While extensively utilized as a synthetic target and building block, its potential as a chiral ligand in transition metal catalysis is a more nascent yet rapidly evolving field. This application note delves into the use of 1,2,3,4-tetrahydroquinaldine (2-methyl-1,2,3,4-tetrahydroquinoline) and its derivatives as ligands, with a particular focus on their application in asymmetric catalysis—a critical technology for the synthesis of enantiomerically pure pharmaceuticals.
The introduction of a chiral center at the C2 position, as in this compound, and the presence of a nitrogen heteroatom provide the fundamental requisites for its function as a chiral ligand. The nitrogen atom can coordinate to a metal center, and the stereochemistry of the C2 position can induce enantioselectivity in a catalyzed reaction. Further functionalization of the tetrahydroquinoline core can create bidentate or multidentate ligands, enhancing the stability and modifying the electronic and steric properties of the resulting metal complexes.
This guide will provide a detailed examination of a specific application of a this compound derivative as a chiral ligand in asymmetric transfer hydrogenation, complete with a step-by-step protocol and mechanistic insights.
Core Concept: Chiral Ligand Design from Tetrahydroquinaldine
The efficacy of a chiral ligand in asymmetric catalysis hinges on its ability to create a well-defined and sterically constrained chiral environment around the metal center. For this compound-based ligands, the key design elements include:
-
The Inherent Chirality: The stereocenter at the C2 position is the primary source of chirality.
-
The Coordinating Nitrogen: The endocyclic nitrogen atom serves as a primary coordination site.
-
Ancillary Functional Groups: The introduction of additional coordinating groups, such as an amino group on the aromatic ring, can transform the molecule into a more robust bidentate ligand. This chelation effect enhances the stability of the metal-ligand complex and can lead to more predictable and higher enantioselectivities.
A prime example of this design strategy is 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (Me-CAMPY) , a chiral diamine ligand that has shown promise in asymmetric transfer hydrogenation.[2][3]
Application Spotlight: Asymmetric Transfer Hydrogenation of Dihydroisoquinolines using a Rhodium-Me-CAMPY Catalyst
The asymmetric transfer hydrogenation (ATH) of prochiral imines to chiral amines is a powerful transformation in organic synthesis, providing access to valuable building blocks for pharmaceuticals. The following section details the application of a chiral rhodium complex bearing the Me-CAMPY ligand in the ATH of 1-aryl-3,4-dihydroisoquinolines.[2][3]
Reaction Overview
This protocol describes the reduction of a cyclic imine to the corresponding chiral amine using a formic acid/triethylamine mixture as the hydrogen source, catalyzed by a Cp*Rh(III) complex coordinated to the chiral Me-CAMPY ligand.
Caption: General scheme for the asymmetric transfer hydrogenation.
Experimental Protocol: Synthesis of a Chiral 1-Aryl-1,2,3,4-tetrahydroisoquinoline
This protocol is adapted from the work of Gini et al.[2][3]
Materials:
-
1-Aryl-3,4-dihydroisoquinoline substrate
-
(R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine ((R)-Me-CAMPY) ligand
-
[Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Catalyst Pre-formation (in situ):
-
In a Schlenk flask under an inert atmosphere, dissolve [Cp*RhCl₂]₂ (1 mol%) and (R)-Me-CAMPY (2.2 mol%) in the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
Asymmetric Transfer Hydrogenation:
-
To a separate Schlenk flask under an inert atmosphere, add the 1-aryl-3,4-dihydroisoquinoline substrate (1 equivalent).
-
Add the pre-formed catalyst solution to the substrate.
-
Prepare the hydrogen source by mixing formic acid and triethylamine in a 5:2 molar ratio.
-
Add the formic acid/triethylamine mixture (typically 2-5 equivalents of formic acid relative to the substrate) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 40 °C) and monitor the progress by TLC or GC/MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral 1-aryl-1,2,3,4-tetrahydroisoquinoline.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Presentation: Catalyst Performance
The performance of the Rh-Me-CAMPY catalyst in the ATH of various 1-aryl-3,4-dihydroisoquinolines is summarized below. Note that the addition of a Lewis acid co-catalyst, such as La(OTf)₃, can enhance the conversion for more sterically hindered substrates.[2]
| Substrate (1-Aryl Group) | Ligand | Conversion (%) | ee (%) |
| Phenyl | (R)-Me-CAMPY | >99 | 65 |
| 4-Methoxyphenyl | (R)-Me-CAMPY | >99 | 69 |
| 4-Chlorophenyl | (R)-Me-CAMPY | >99 | 60 |
| 2-Naphthyl | (R)-Me-CAMPY | >99 | 55 |
Data adapted from Gini et al.[2]
Mechanistic Considerations
The catalytic cycle for asymmetric transfer hydrogenation with a Rh(III)-diamine catalyst is generally believed to proceed through an outer-sphere mechanism.
Caption: Proposed catalytic cycle for ATH.
-
Catalyst Activation: The Rh(III) precatalyst reacts with the formic acid/triethylamine mixture to generate a rhodium-hydride species, which is the active catalyst.
-
Substrate Coordination: The dihydroisoquinoline substrate coordinates to the rhodium center.
-
Hydride Transfer: In the enantiodetermining step, the hydride is transferred from the metal to the imine carbon. The chiral environment created by the Me-CAMPY ligand directs the hydride to one face of the imine, leading to the formation of one enantiomer of the product in excess.
-
Product Release and Catalyst Regeneration: The resulting chiral amine product dissociates from the rhodium center, which is then ready to re-enter the catalytic cycle.
Broader Perspectives and Future Outlook
While the example of Me-CAMPY demonstrates the potential of this compound-based ligands, this remains a relatively underexplored area of catalysis. The modular nature of the tetrahydroquinoline scaffold allows for extensive synthetic modifications. Future research directions may include:
-
Synthesis of Novel Ligand Libraries: Variation of the substituent at the C2 position and the nature and position of other coordinating groups on the tetrahydroquinoline ring could lead to the discovery of new ligands with improved activity and enantioselectivity.
-
Application in Other Catalytic Transformations: These chiral ligands could be explored in a variety of other asymmetric reactions, such as C-C bond-forming reactions, hydrogenations, and C-H functionalizations.
-
Immobilization and Heterogenization: Anchoring these ligands to solid supports could facilitate catalyst recycling and the development of more sustainable catalytic processes.
The continued exploration of this compound and its derivatives as chiral ligands holds significant promise for the advancement of asymmetric catalysis and the efficient synthesis of valuable chiral molecules.
References
- Gini, A., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Povarov Reaction for Tetrahydroquinoline Synthesis
<_Step_2>
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] The Povarov reaction, a powerful multicomponent reaction (MCR), offers an efficient and atom-economical pathway to construct these valuable N-heterocycles.[1][5] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the mechanism, application, and a detailed protocol for the Lewis acid-catalyzed Povarov reaction to synthesize polyfunctionalized tetrahydroquinoline derivatives.
Introduction: The Significance of Tetrahydroquinolines
The tetrahydroquinoline motif is a cornerstone in drug discovery, present in a wide array of therapeutic agents with activities including anticancer, antiviral, anti-inflammatory, and neurotropic properties.[1][2][3][6] Its rigid, three-dimensional structure is ideal for precise interactions with biological targets. Traditional multi-step methods for THQ synthesis can be time-consuming and inefficient. The Povarov reaction, in contrast, is a convergent approach that constructs the THQ core in a single step from three readily available components: an aniline, an aldehyde, and an activated alkene.[1][7] This multicomponent strategy is highly valued in drug discovery for its ability to rapidly generate libraries of structurally diverse compounds for screening.[1]
Reaction Mechanism: A Stepwise Ionic Pathway
While historically debated as a concerted pericyclic reaction, the mechanism of the Lewis acid-catalyzed Povarov reaction is now widely accepted to proceed through a stepwise ionic pathway.[7][8][9] The reaction is best described as a formal aza-Diels-Alder reaction that proceeds via an initial imine formation, followed by a sequence involving Mannich-type addition and intramolecular electrophilic aromatic substitution.[8][9]
The key mechanistic steps are:
-
Imine Formation: The reaction commences with the condensation of an aromatic amine (aniline derivative) and an aldehyde, typically catalyzed by a Lewis acid, to form a Schiff base (imine).
-
Lewis Acid Activation: The Lewis acid catalyst (e.g., InCl₃, Sc(OTf)₃, CeCl₃) coordinates to the imine's nitrogen atom, significantly increasing the electrophilicity of the iminium carbon.[7][9][10]
-
Mannich-Type Addition: The electron-rich alkene (dienophile) attacks the activated iminium ion in a Mannich-type addition, forming a benzylic carbocation intermediate.
-
Intramolecular Cyclization: The reaction concludes with an intramolecular Friedel-Crafts-type cyclization, where the electron-rich aniline ring attacks the carbocation, forming the six-membered heterocyclic ring and establishing the tetrahydroquinoline core.[7] Subsequent proton loss re-aromatizes the system.
Sources
- 1. addi.ehu.es [addi.ehu.es]
- 2. ajrconline.org [ajrconline.org]
- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expanding the tetrahydroquinoline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Povarov reaction - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Note: One-Pot Synthesis of Substituted 1,2,3,4-Tetrahydroquinolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of modern one-pot synthetic strategies for constructing substituted 1,2,3,4-tetrahydroquinolines (THQs). Recognizing the significance of the THQ scaffold in medicinal chemistry, this document details robust and efficient domino and multicomponent reactions. We delve into the mechanistic underpinnings of key methodologies, such as the Povarov reaction and reductive amination cascades, offering field-proven insights into experimental design and optimization. Detailed, step-by-step protocols for representative syntheses are provided, alongside troubleshooting guides and data tables to facilitate direct application in a research and development setting.
Introduction: The Privileged Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) core is a prominent structural motif found in a vast array of natural products and synthetic pharmaceutical agents.[1][2] Its prevalence stems from the rigid, three-dimensional architecture that allows for precise spatial orientation of substituents, making it an ideal scaffold for interacting with biological targets. Consequently, THQ derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, antibacterial, and anti-HIV properties.[3] The development of efficient, cost-effective, and versatile synthetic routes to access structurally diverse THQs is therefore a critical endeavor in modern drug discovery and development.[1][4]
One-pot reactions, also known as domino or cascade reactions, have emerged as a powerful strategy in organic synthesis.[2] By combining multiple reaction steps into a single operation without isolating intermediates, these processes offer significant advantages, including increased efficiency, reduced waste, lower costs, and access to complex molecules from simple starting materials.[2][5] This guide focuses on the application of these principles to the synthesis of substituted THQs.
Key Synthetic Strategies & Mechanistic Rationale
Several one-pot methodologies have been developed for THQ synthesis. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. Here, we discuss two of the most powerful and widely adopted approaches.
The Multicomponent Povarov Reaction
The Povarov reaction is a formal [4+2] cycloaddition and one of the most versatile methods for synthesizing THQs.[6][7] In its most common one-pot, three-component format, an aniline, an aldehyde, and an electron-rich alkene are condensed in the presence of an acid catalyst.[3][8]
Causality & Mechanistic Insight: The reaction is initiated by the acid-catalyzed formation of an active iminium ion from the aniline and aldehyde. The subsequent pathway can be viewed through two mechanistic lenses: a concerted inverse-electron-demand aza-Diels-Alder reaction or a stepwise ionic pathway involving a Mannich-type addition followed by a Pictet-Spengler-type cyclization.[8] The use of a Lewis or Brønsted acid catalyst is critical as it activates the imine for nucleophilic attack by the alkene.[3][8] This activation lowers the energy barrier for the key C-C bond-forming events that construct the heterocyclic ring.
Workflow: The Povarov Reaction
Caption: General workflow for a one-pot Povarov reaction.
Domino Reduction / Reductive Amination Sequences
Domino reactions that begin with a reduction are highly effective for creating THQs from readily available ortho-substituted nitroarenes.[5] A common and powerful variant involves the reduction of a 2-nitroaryl ketone or aldehyde, which triggers a cascade of intramolecular reductive amination.
Causality & Mechanistic Insight: This process is a stellar example of reaction telescoping. The sequence is initiated by the reduction of the nitro group to an amine, typically using catalytic hydrogenation (e.g., Pd/C and H₂) or a transfer hydrogenation source.[5] The newly formed aniline is now positioned to react intramolecularly with the adjacent carbonyl group (ketone or aldehyde). This forms a cyclic imine (or iminium ion) intermediate, which is not isolated but is immediately reduced under the same reaction conditions to furnish the final THQ product.[5][9] The entire transformation—nitro reduction, imine formation, and imine reduction—occurs in a single pot, showcasing high atom economy and operational simplicity.[2]
Mechanism: Reductive Amination Cascade
Caption: Domino sequence for THQ synthesis via reductive amination.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationales.
Protocol 1: Lewis Acid-Catalyzed Three-Component Povarov Reaction
Objective: To synthesize 2,4-disubstituted-1,2,3,4-tetrahydroquinolines in a one-pot operation. This protocol is adapted from methodologies that demonstrate high efficiency and broad substrate scope.[3][8]
Materials:
-
Aniline (1.0 mmol, 1.0 equiv)
-
Benzaldehyde (1.0 mmol, 1.0 equiv)
-
N-Vinylpyrrolidin-2-one (1.2 mmol, 1.2 equiv)
-
Scandium (III) triflate (Sc(OTf)₃) (0.05 mmol, 5 mol%)
-
Acetonitrile (CH₃CN), 5 mL
-
Round-bottom flask (25 mL), magnetic stirrer, condenser
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 mmol), benzaldehyde (1.0 mmol), and acetonitrile (5 mL).
-
Catalyst Addition: Add scandium (III) triflate (5 mol%) to the mixture.
-
Rationale: Sc(OTf)₃ is a highly effective Lewis acid for activating the in situ formed imine towards nucleophilic attack. Its water tolerance makes it robust for this type of condensation reaction.
-
-
Initial Stirring: Stir the mixture at room temperature for 20 minutes to facilitate the formation of the Schiff base (imine).
-
Alkene Addition: Add N-vinylpyrrolidin-2-one (1.2 equiv) to the reaction mixture.
-
Rationale: N-vinylpyrrolidin-2-one is an electron-rich alkene that acts as the dienophile in this reaction, leading to the formation of an amido-substituted THQ.[3] A slight excess ensures complete consumption of the imine intermediate.
-
-
Heating: Attach a condenser and heat the reaction mixture to 80 °C (oil bath temperature). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 mL of saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure tetrahydroquinoline product.
-
Troubleshooting:
-
Low Yield: Ensure anhydrous conditions as water can hydrolyze the catalyst and imine intermediate. Consider using a more potent Lewis acid or increasing the catalyst loading to 10 mol%.
-
Side Product Formation: If complex mixtures are observed, lowering the reaction temperature and extending the reaction time may improve selectivity. Pre-forming the imine before adding the alkene can also sometimes simplify the reaction profile.
Protocol 2: One-Pot Synthesis via Domino Reductive Cyclization
Objective: To synthesize 2,3-disubstituted-1,2,3,4-tetrahydroquinolines from o-nitro-β,β-disubstituted styrenes. This protocol is based on domino reactions involving reduction and cyclization.[5][9]
Materials:
-
1-(2-Nitrophenyl)ethan-1-one (1.0 mmol, 1.0 equiv)
-
Palladium on carbon (10% Pd/C, 10 mol% by weight)
-
Ethanol (10 mL)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Round-bottom flask or hydrogenation vessel
-
Celite® for filtration
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-(2-nitrophenyl)ethan-1-one (1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol% by weight) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Rationale: Pd/C is a highly efficient and reusable heterogeneous catalyst for the reduction of both nitro groups and imines.[5]
-
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or place the vessel in a Parr apparatus). Evacuate the flask and backfill with H₂ three times. Stir the reaction vigorously under a positive pressure of H₂ (1 atm or higher) at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed. This cascade reaction typically takes 6-12 hours.
-
Mechanism Checkpoint: The first step is the reduction of the nitro group to an aniline. This is followed by spontaneous intramolecular condensation with the ketone to form a cyclic imine, which is then immediately reduced by the H₂/Pd-C system to the final THQ.
-
-
Workup & Purification:
-
Carefully vent the excess hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.
-
Safety Note: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Keep the filter cake moist with solvent.
-
Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography or recrystallization if necessary.
-
Troubleshooting:
-
Incomplete Reaction: The catalyst may be deactivated. Ensure the quality of the Pd/C. Increasing hydrogen pressure can also accelerate the reaction.
-
Stalling at Amine Intermediate: If the amino ketone is isolated, it indicates that the cyclization/reduction step is slow. Adding a catalytic amount of a mild acid (e.g., acetic acid) can sometimes promote the imine formation step.
Comparative Data
The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of THQ synthesis. The table below summarizes representative data from the literature for various one-pot syntheses.
| Reaction Type | Catalyst (mol%) | Substrates (Aniline, Aldehyde, Alkene) | Solvent | Temp (°C) | Yield (%) | Reference |
| Povarov | InCl₃ (10) | Aniline, Benzaldehyde, Cyclopentadiene | CH₃CN | RT | 92 | [3] |
| Povarov | Sc(OTf)₃ (10) | p-Anisidine, Benzaldehyde, 2,3-Dihydrofuran | CH₃CN | RT | 95 | [3] |
| Povarov (Aza-Vinylogous) | ZrO₂ (milling) | Aniline, α-Ketoaldehyde, Hydrazone | Solvent-free | RT | 70-85 | [10] |
| Reductive Cascade | 5% Pd/C | 2-Nitroacetophenone | H₂ (50 psi), EtOH | RT | 95 | [5] |
| Reductive Cascade | 5% Pd/C | Ethyl 2-nitrobenzoylacetate | H₂ (50 psi), EtOH | RT | 93 | [5] |
| Photoredox/Ni | NiCl₂(dtbbpy) (5) | o-Bromosulfonamide, Silicate Salt | NMP | RT | 60-85 | [11] |
Conclusion
One-pot syntheses provide a powerful and efficient platform for the construction of substituted 1,2,3,4-tetrahydroquinolines. Methodologies such as the multicomponent Povarov reaction and domino reductive cyclizations offer significant advantages in terms of operational simplicity, atom economy, and the ability to rapidly generate diverse molecular libraries. By understanding the underlying mechanisms and the critical role of catalysts, researchers can rationally design and execute these complex transformations to access novel THQ derivatives for applications in drug discovery and materials science.
References
- de Paiva, W. F., et al. (n.d.). The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. J. Braz. Chem. Soc.
- Cid, M., et al. (2020). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Molecules.
- Ramírez-López, P., et al. (n.d.). The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. ResearchGate.
- Varlamov, A. V., et al. (2018). Povarov Reaction in the Synthesis of Polycyclic Nitrogen Compounds Containing a Tetrahydroquinoline Fragment. Chemistry of Heterocyclic Compounds.
- Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules.
- (n.d.). Synthesis of fused tetrahydroquinoline using Povarov reaction. ResearchGate.
- Bunce, R. A., et al. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. ResearchGate.
- (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). OUCI.
- Schmideder, S., et al. (2022). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Catalysts.
- (n.d.). Exploring the Diverse Applications of Heterocyclic Compounds: Focus on 1,2,3,4-Tetrahydroquinoline. Medium.
- Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- (n.d.). Tetrahydroquinoline synthesis. Organic Chemistry Portal.
- Reed, M. A., & Lee, C. F. (2024). One-Pot Photoredox Synthesis of Tetrahydroquinolines Using 3-Chloropropylbis(catecholato)silicate. Synfacts.
- Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Povarov Reaction in the Synthesis of Polycyclic Nitrogen Compounds Containing a Tetrahydroquinoline Fragment - ProQuest [proquest.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Re… [ouci.dntb.gov.ua]
- 10. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes & Protocols for Agrochemical Synthesis and Development
Introduction: The Evolving Landscape of Agrochemical Discovery
The global imperative to ensure food security for a growing population places immense pressure on the agricultural sector. Agrochemicals—including herbicides, insecticides, and fungicides—are indispensable tools in modern agriculture for protecting crops and maximizing yields. However, the development of new agrochemicals is a complex endeavor, driven by the need to overcome significant challenges such as increasing pest resistance to existing products, more stringent environmental and toxicological regulations, and the rising costs of research and development.[1][2] To meet these challenges, the field of agrochemical synthesis has moved beyond traditional methods, embracing innovative strategies that accelerate the discovery and optimization of safer, more effective, and environmentally benign crop protection agents.[3][4]
This guide provides researchers, scientists, and drug development professionals with an in-depth overview of modern synthetic strategies in agrochemical development. It details the principles and methodologies behind key technologies, offers field-proven insights into experimental design, and provides step-by-step protocols for practical application.
Modern Synthetic Strategies: The Chemist's Toolkit for Next-Generation Agrochemicals
The modern agrochemical discovery pipeline integrates several powerful synthetic and screening technologies. These approaches allow for the rapid generation and evaluation of vast numbers of molecules, enabling a more efficient exploration of chemical space to identify promising new active ingredients.
High-Throughput Synthesis and Screening (HTS)
High-Throughput Screening (HTS) coupled with combinatorial chemistry has revolutionized the discovery process, adapting methodologies originally developed for the pharmaceutical industry.[5][6] This paradigm involves the rapid synthesis of large, diverse collections of compounds, known as libraries, which are then screened against biological targets.[5][6]
-
Combinatorial Chemistry: This approach enables the creation of vast libraries of compounds by systematically combining a smaller number of "building blocks" in all possible combinations. Syntheses can be performed using techniques like "mix-and-split," which produces mixtures of compounds, or parallel synthesis, which creates discrete compounds in separate wells of a microtiter plate.[5][6] Libraries can be unbiased, designed to maximize chemical diversity, or biased, designed with structural features known to interact with a specific target.[5][6]
-
High-Throughput Screening: Screening of these large libraries is conducted in miniaturized formats, typically using 96-, 384-, or even 864-well microtiter plates, to assess the biological activity of thousands of compounds quickly and economically.[5][6][7] Automated robotics and data analysis systems are crucial for managing the scale of these experiments.[7]
The synergy between combinatorial chemistry and HTS significantly increases the probability of identifying novel "hits"—compounds that show desired activity and serve as the starting point for further development.[6][8]
Workflow for Agrochemical Discovery using HTS
This diagram illustrates the typical workflow, from initial library design to the identification of a lead compound ready for optimization.
Caption: Agrochemical discovery and optimization workflow.
Structure-Activity Relationship (SAR) Studies
Once a "hit" compound is identified, the next critical step is to understand its Structure-Activity Relationship (SAR). SAR analysis is the process of systematically modifying the chemical structure of a molecule to determine which parts are responsible for its biological activity.[9][10] This allows medicinal chemists to rationally design new analogs with improved properties, such as:
-
Enhanced potency and efficacy.[9]
-
Improved selectivity towards the target pest and safety for non-target organisms (e.g., crops, beneficial insects).[9]
-
Favorable physicochemical properties for formulation and delivery.
By synthesizing and testing a series of related compounds, researchers can build a comprehensive understanding of the SAR, guiding the "hit-to-lead" and "lead optimization" phases of development.[9][11]
Green and Sustainable Synthesis
The agrochemical industry is increasingly adopting the principles of green chemistry to design safer products and more efficient, environmentally friendly manufacturing processes.[12][13][14] This shift is driven by both regulatory pressure and a commitment to sustainability.[1][13] Key technologies in this area include:
-
Flow Chemistry: Unlike traditional batch synthesis, flow chemistry involves performing reactions in a continuous stream within a network of tubes or microreactors.[12] This technology offers significant advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and easier scalability—simply running the system for longer produces more product.[12][15] It is particularly valuable for reactions that are highly exothermic or involve unstable intermediates.[13]
-
Biocatalysis: The use of enzymes as catalysts offers high selectivity and efficiency under mild reaction conditions (e.g., ambient temperature and pressure, neutral pH), reducing energy consumption and waste generation.
-
Use of Renewable Feedstocks: Research is ongoing to replace petroleum-based starting materials with renewable, plant-derived substances to create more sustainable agrochemicals.[14]
Application Note 1: High-Throughput Parallel Synthesis of a Phenylpyrazole Insecticide Library for SAR Studies
Objective: To rapidly synthesize a focused library of 48 novel phenylpyrazole analogs to explore the Structure-Activity Relationship (SAR) around a lead compound and identify derivatives with enhanced insecticidal activity.
Background & Rationale: Phenylpyrazoles are a critical class of insecticides. To overcome potential resistance and improve the environmental profile, new analogs are required. This protocol employs parallel synthesis in a 48-well plate format to efficiently modify two key positions on the phenylpyrazole scaffold (R1 and R2). This allows for the systematic evaluation of how different functional groups at these positions impact biological activity.
Experimental Workflow:
-
Plate Preparation: A 48-well reactor block is prepared. Each well functions as an individual reaction vessel.
-
Reagent Stock Preparation: Stock solutions of a common phenylpyrazole core intermediate and a diverse set of 6 aldehydes (for R1 variation) and 8 amines (for R2 variation) are prepared.
-
Automated Dispensing: A liquid handling robot dispenses the core intermediate into all 48 wells. Subsequently, each of the 6 aldehydes is dispensed into 8 wells each, and each of the 8 amines is dispensed across the 6 rows. This creates 48 unique combinations of reactants.
-
Reaction & Work-up: The reactor block is sealed and heated to drive the reactions (e.g., reductive amination). After cooling, a parallel work-up procedure (e.g., liquid-liquid extraction or solid-phase extraction) is performed to purify the products.
-
Analysis and Screening: The final compounds in each well are analyzed for purity (e.g., by LC-MS) and their concentrations are normalized. The entire plate is then submitted directly for high-throughput biological screening against the target insect pest.
Detailed Protocol:
Materials & Equipment:
-
48-well parallel synthesis reactor block with reflux condensers and magnetic stirring
-
Automated liquid handler
-
Centrifugal evaporator
-
LC-MS system for analysis
-
Starting Materials: Phenylpyrazole-aldehyde core (Intermediate A), various primary/secondary amines, sodium triacetoxyborohydride, dichloromethane (DCM), dimethylformamide (DMF).
Procedure:
-
Reactor Setup: Place a stir bar in each of the 48 wells of the reactor block.
-
Dispensing Intermediate A: Using the liquid handler, add 500 µL of a 0.2 M solution of Intermediate A in DCM to each well (0.1 mmol).
-
Dispensing Amines: Add 600 µL of 0.2 M solutions of 8 different amines (Amine 1 to Amine 8) in DMF to the wells of each column (i.e., wells A1-H1 get Amine 1, A2-H2 get Amine 2, etc.). This constitutes a 1.2 molar equivalent.
-
Dispensing Reducing Agent: Add 1.5 equivalents of sodium triacetoxyborohydride to each well.
-
Reaction: Seal the reactor block and stir at room temperature for 18 hours.
-
Quenching: Unseal the block and carefully add 500 µL of saturated sodium bicarbonate solution to each well to quench the reaction.
-
Extraction: Add 1 mL of DCM to each well. Shake the block for 5 minutes. Allow the layers to separate and remove the aqueous (top) layer. Repeat the extraction.
-
Drying and Evaporation: Pass the organic layers through a 48-well plate containing anhydrous sodium sulfate. Collect the filtrate in a clean 48-well collection plate and evaporate the solvent using a centrifugal evaporator.
-
Analysis: Re-dissolve the resulting residues in a known volume of DMSO for LC-MS analysis and subsequent biological screening.
Expected Results & Quality Control:
-
A library of 48 discrete phenylpyrazole analogs.
-
LC-MS analysis should confirm the identity (correct mass) and estimate the purity of each compound. Purity >85% is typically desired for initial screening.
-
Yields will vary but can be estimated from the LC-MS data.
Data Presentation: The results from the biological screening should be compiled into a table to clearly visualize the SAR.
| Compound ID | R1 Group | R2 Group | % Mortality at 10 ppm[16] |
| L-1-A1 | -CHO | Amine 1 | 95% |
| L-1-A2 | -CHO | Amine 2 | 80% |
| L-1-A3 | -CHO | Amine 3 | 35% |
| ... | ... | ... | ... |
| L-6-H8 | Aldehyde 6 | Amine 8 | 15% |
Table 1: Example SAR data table for a synthesized library.
Application Note 2: Green Synthesis of a Triazole Fungicide Analogue using Flow Chemistry
Objective: To develop a safe, efficient, and scalable continuous flow process for the synthesis of a key intermediate of a triazole fungicide, avoiding hazardous reagents and improving reaction control compared to traditional batch methods.
Background & Rationale: The synthesis of many heterocyclic compounds, such as triazoles, can involve hazardous reagents or generate significant heat, making scale-up in batch reactors challenging.[15] Flow chemistry provides a greener and safer alternative by offering precise control over reaction parameters (temperature, pressure, residence time) in a small-volume, continuous system.[12][15] This protocol describes the synthesis of a triazole intermediate via a 1,3-dipolar cycloaddition reaction.
Flow Chemistry Reactor Setup
This diagram shows a basic two-inlet flow chemistry setup for the cycloaddition reaction. Reagents are pumped separately and mixed at a T-junction before entering a heated reactor coil where the reaction occurs.
Caption: A simple continuous flow chemistry reactor setup.
Detailed Protocol:
Materials & Equipment:
-
Two-pump continuous flow reactor system (e.g., syringe or HPLC pumps)
-
T-mixer junction
-
Heated coil reactor module (e.g., 10 mL PFA tubing)
-
Back pressure regulator (BPR)
-
HPLC for in-line or off-line analysis
-
Starting Materials: Substituted alkyne, organic azide, toluene (solvent).
Procedure:
-
Solution Preparation: Prepare a 0.5 M solution of the alkyne in toluene (Stream A) and a 0.5 M solution of the azide in toluene (Stream B). Degas both solutions.
-
System Setup: Set up the flow reactor as shown in the diagram. Set the reactor temperature to 120°C and the back pressure regulator to 10 bar (this allows the solvent to be heated above its boiling point safely).
-
Pumping: Set Pump A and Pump B to a flow rate of 0.25 mL/min each. This results in a total flow rate of 0.5 mL/min.
-
Reaction & Residence Time: The combined streams mix at the T-junction and enter the 10 mL heated reactor coil. The residence time (the average time a molecule spends in the reactor) is calculated as Reactor Volume / Total Flow Rate = 10 mL / 0.5 mL/min = 20 minutes.
-
Steady State and Collection: Allow the system to run for at least two residence times (40 minutes) to reach a steady state. After this, begin collecting the product stream exiting the BPR.
-
Analysis: Analyze the collected product stream by HPLC to determine the conversion and purity of the desired triazole intermediate.
-
Scale-up: To produce more material, simply run the system for a longer period. For example, running for 4 hours will process 120 mL of total solution, yielding a significantly larger quantity of product than a typical lab-scale batch reaction.
Comparison of Flow vs. Batch Synthesis:
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow |
| Reaction Time | 12-24 hours | 20 minutes (residence time) | Speed & Throughput |
| Temperature | 80-110°C (reflux) | 120-150°C (superheated) | Kinetics (Faster reactions) |
| Safety | Handling of potentially explosive azides at scale; thermal runaway risk. | Small reactor volume, excellent heat dissipation, contained system. | Enhanced Safety |
| Scalability | Challenging; requires larger glassware and poses safety risks. | Simple; run the reactor for a longer duration.[12] | Linear Scalability |
| Yield | Typically 70-85% | Typically >95% (due to better control) | Efficiency |
| Purity | Often requires column chromatography. | Higher purity, often requires minimal purification. | Process Intensification |
Table 2: Comparison of batch and flow synthesis for the triazole intermediate.
Conclusion and Future Outlook
The landscape of agrochemical synthesis is dynamic, driven by the dual needs for agricultural productivity and environmental stewardship. Modern synthetic strategies like high-throughput synthesis and flow chemistry are not merely incremental improvements; they are enabling technologies that allow scientists to explore chemical diversity more broadly and develop manufacturing processes that are safer, greener, and more efficient.[12][13] As our understanding of molecular biology and toxicology deepens, these advanced synthetic tools will be paramount in designing the next generation of agrochemicals that are highly effective against specific pests while exhibiting minimal impact on the wider ecosystem.
References
- Hess, F. D., Anderson, R. J., & Reagan, J. D. (n.d.). High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture. Weed Science - Cambridge University Press & Assessment.
- Hess, F. D., Anderson, R. J., & Reagan, J. D. (n.d.). High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture. Cambridge University Press & Assessment.
- Ma, J., & Wilson, Z. E. (n.d.). Flow chemistry: a modern approach for greener synthesis.
- GARDP. (n.d.). Structure-activity relationship (SAR). Revive.
- Baumann, M., et al. (2021).
- Drug Design Org. (n.d.). Structure Activity Relationships.
- Ley, S. V., et al. (n.d.). A Comment on Continuous Flow Technologies within the Agrochemical Industry. University of Cambridge.
- NPCS Board of Consultants & Engineers. (n.d.). How to Make Pesticides, Insecticides, Fungicides, and Herbicides: The Complete Handbook.
- Wikipedia. (n.d.). Structure–activity relationship.
- Singh, K. P., et al. (2025). Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides. Oriental Journal of Chemistry, 41(4).
- Annan, I. B. (2017). Agrochemical Discovery - Building the Next Generation of Insect Control Agents. ACS Symposium Series.
- Macías-Rubalcava, M. L., et al. (n.d.). Quantitative Morphological Profiling and Isolate-Specific Insensitivity of Cacao Pathogens to Novel Bio-Based Phenolic Amides. MDPI.
- Wakabayashi, K., & Hirai, K. (n.d.). Major Synthetic Routes for Modern Herbicide Classes and Agrochemical Characteristics.
- ResearchGate. (2025).
- Slideshare. (n.d.). Combinatorial chemistry and high throughput screening.
- Lamberth, C. (n.d.). Natural Products in the Discovery of Agrochemicals. CHIMIA.
- ResearchGate. (n.d.). Synthetic Approaches to the 2019-2020 New Agrochemicals | Request PDF.
- Belozerova, A. A., et al. (n.d.).
- Kagabu, S. (n.d.). Development of novel pesticides in the 21st century. PMC - NIH.
- Xu, Z.-Y., et al. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. PMC - PubMed Central.
- ResearchGate. (2021). (PDF)
- Bentham Science. (n.d.). Combinatorial Chemistry & High Throughput Screening.
- Diller, D. J. (n.d.). The synergy between combinatorial chemistry and high-throughput screening. PubMed.
Sources
- 1. thalesnano.com [thalesnano.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of novel pesticides in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture | Weed Science | Cambridge Core [cambridge.org]
- 6. High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture | Weed Science | Cambridge Core [cambridge.org]
- 7. Combinatorial chemistry and high throughput screening | PPTX [slideshare.net]
- 8. The synergy between combinatorial chemistry and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 10. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 12. Flow chemistry: a modern approach for greener synthesis [cinz.nz]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides – Oriental Journal of Chemistry [orientjchem.org]
- 15. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 16. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1,2,3,4-Tetrahydroquinaldine as a Hydrogen-Donor Solvent in Advanced Chemical Processes
Abstract
This guide provides a comprehensive technical overview of 1,2,3,4-tetrahydroquinaldine, the hydrogenated form of 2-methylquinoline, and its application as a hydrogen-donor solvent. We will explore its fundamental physicochemical properties, the mechanisms of hydrogen transfer, and its utility in critical industrial processes such as coal liquefaction and heavy oil upgrading. Detailed experimental protocols, safety considerations, and comparative data are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for its effective implementation.
Section 1: The Role of Hydrogen-Donor Solvents
Hydrogen-donor (H-donor) solvents are crucial components in processes requiring the stabilization of reactive intermediates formed during the thermal decomposition of large, complex molecules. In applications like coal liquefaction, heavy oil upgrading, or biomass conversion, high temperatures are used to break down macromolecular structures into smaller, more valuable liquid products.[1] This thermal cracking generates highly reactive free radicals.
The Causality of Hydrogen Donation: Without a stabilizing agent, these radicals can recombine through retrogressive reactions to form undesirable, high-molecular-weight products like char and coke.[1] H-donor solvents mitigate this by providing a source of atomic hydrogen that "caps" these radicals, terminating the polymerization pathways and enhancing the yield and quality of the desired liquid products. The solvent itself is dehydrogenated in the process and can often be regenerated in a subsequent catalytic hydrogenation step, allowing for its recycling. 1,2,3,4-Tetrahydroquinoline and its derivatives are effective H-donors due to the relative ease with which the heterocyclic ring can be aromatized through the release of hydrogen.[2][3]
Section 2: Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline
1,2,3,4-Tetrahydroquinoline (THQ), the parent compound of tetrahydroquinaldine, is a semi-hydrogenated derivative of quinoline.[4] It is a colorless to yellow oily liquid with properties that make it an effective solvent and hydrogen source in various chemical reactions.[4][5]
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N | [6][7] |
| Molar Mass | 133.19 g/mol | [4][6] |
| Appearance | Colorless to yellow oily liquid | [4] |
| Density | 1.0599 g/cm³ | [4] |
| Melting Point | 20 °C | [4] |
| Boiling Point | 251 °C | [4] |
The hydrogen-donating ability of THQ is rooted in the thermodynamics of its dehydrogenation to quinoline. The process is reversible, and under typical processing conditions of high temperature and hydrogen pressure, an equilibrium can be established between the hydrogenated and aromatic forms.[4][8]
Section 3: Core Applications & Mechanisms
Coal Liquefaction and Heavy Oil Upgrading
The primary industrial application for THQ and its analogs is in the direct liquefaction of coal.[2][5] The solvent plays a dual role: it physically dissolves and swells the coal matrix, making it more accessible to thermal breakdown, and it chemically donates hydrogen to stabilize the resulting fragments.[2]
Mechanism of Action:
-
Thermal Cracking: At temperatures exceeding 400°C, weaker bonds within the coal's macromolecular structure rupture, creating radical fragments.[1]
-
Hydrogen Transfer: THQ molecules in close proximity to these radicals donate hydrogen atoms from the heterocyclic ring. This satisfies the valency of the radical fragments, converting them into smaller, stable liquid molecules.
-
Solvent Aromatization: In donating hydrogen, THQ is converted to quinoline.
-
Solvent Re-hydrogenation: The quinoline can be catalytically re-hydrogenated back to THQ, either in-situ if a suitable catalyst and hydrogen pressure are present, or in a separate regeneration loop.
The diagram below illustrates the fundamental hydrogen donation cycle.
Sources
- 1. eolss.net [eolss.net]
- 2. pure.psu.edu [pure.psu.edu]
- 3. (PDF) Coal Liquefaction by Tetrahydroquinoline as a [research.amanote.com]
- 4. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 5. Selling 1,2,3,4-Tetrahydroquinoline THQ Tetrahydroquinoline 635-46-1 99% suppliers |Tocopharm [tocopharm.com]
- 6. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 8. The thermodynamic properties of 1,2,3,4- and 5,6,7,8-tetrahydroquinolines: Topical report (Technical Report) | OSTI.GOV [osti.gov]
Troubleshooting & Optimization
improving yield and purity in 1,2,3,4-tetrahydroquinaldine synthesis
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroquinaldine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in this synthesis, leading to improved yield and purity.
Overview of this compound Synthesis
This compound is a crucial intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The most common synthetic route involves the catalytic hydrogenation of quinaldine. This process, while seemingly straightforward, is fraught with potential challenges related to yield, purity, and catalyst stability. This guide will focus on troubleshooting the catalytic hydrogenation of quinaldine, and will also address common issues in the synthesis of the quinaldine starting material via the Doebner-von Miller reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent and industrially scalable method is the catalytic hydrogenation of quinaldine. This involves reacting quinaldine with hydrogen gas in the presence of a metal catalyst. Alternative, but less common, methods include domino reactions and reductive cyclization of specific precursors.[1]
Q2: Which catalysts are most effective for the hydrogenation of quinaldine?
A range of catalysts can be employed, with the choice significantly impacting selectivity and reaction conditions.
-
Noble Metal Catalysts: Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) are highly effective, often supported on carbon (e.g., Pd/C) or alumina.[2] These catalysts generally allow for milder reaction conditions.
-
Base Metal Catalysts: Nickel (Ni) and Cobalt (Co) based catalysts are also used and are more cost-effective, though they may require harsher conditions (higher temperatures and pressures).[3]
-
Ligand-Modified Catalysts: The use of ligands, such as carboxylates with Ruthenium nanoparticles, can enhance selectivity towards this compound.
Q3: What are the primary impurities I should be aware of during this synthesis?
The main impurities arise from over-hydrogenation or incomplete reaction:
-
Quinaldine: Unreacted starting material.
-
Decahydroquinaldine: The product of complete hydrogenation of both rings.
-
5,6,7,8-Tetrahydroquinaldine: The isomer formed by hydrogenation of the benzene ring instead of the pyridine ring.
Q4: How can I monitor the progress of the reaction?
Gas chromatography (GC) is an excellent technique for monitoring the reaction. By taking small aliquots from the reaction mixture over time, you can quantify the consumption of quinaldine and the formation of this compound and any major byproducts. Thin-layer chromatography (TLC) can also be used for a more qualitative assessment of the reaction's progress.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
A low yield of the desired product is a common frustration. The following decision tree and detailed explanations will guide you through the troubleshooting process.
Caption: Troubleshooting Decision Tree for Low Yield
In-depth Analysis of Low Yield Issues:
-
Catalyst Deactivation: Palladium catalysts can be deactivated by strong adsorption of the product, this compound, or by impurities in the starting materials or solvent.[2][4]
-
Insufficient Catalyst Loading: The amount of catalyst used is critical.
-
Solution: If you are using a literature procedure, ensure your catalyst loading (w/w % relative to the starting material) is correct. If developing a new method, consider incrementally increasing the catalyst loading.
-
-
Suboptimal Reaction Conditions:
-
Hydrogen Pressure: Inadequate hydrogen pressure can lead to slow or incomplete reactions.
-
Solution: Ensure your system is properly sealed and pressurized. If using a hydrogen balloon, ensure it is sufficiently filled and that there are no leaks. For more robust reactions, a high-pressure autoclave is recommended.[6]
-
-
Temperature: The optimal temperature is catalyst-dependent.
-
Solution: For noble metal catalysts, reactions can often proceed at or near room temperature. For base metal catalysts, higher temperatures may be required. Consult literature for your specific catalyst system.
-
-
Solvent: The solvent can influence catalyst activity and substrate solubility.
-
Solution: Alcohols such as ethanol and methanol are commonly used. If solubility is an issue, consider a different solvent system.[2]
-
-
-
Purity of Starting Materials: Impurities in the quinaldine or solvent can act as catalyst poisons.
-
Solution: Ensure your quinaldine is pure. If it has been stored for a long time, consider distillation. Use high-purity, dry solvents.
-
Issue 2: Poor Purity of this compound
Even with a good yield, achieving high purity can be challenging. The primary issues are the presence of unreacted starting material and over-hydrogenated byproducts.
Problem: Presence of Unreacted Quinaldine
This indicates an incomplete reaction.
-
Solutions:
-
Increase Reaction Time: Monitor the reaction by GC to determine the optimal reaction time.
-
Increase Hydrogen Pressure: Higher pressure can drive the reaction to completion.
-
Increase Catalyst Loading: A higher catalyst loading can increase the reaction rate.
-
Optimize Temperature: A moderate increase in temperature may improve the reaction rate, but be cautious of promoting side reactions.
-
Problem: Formation of Decahydroquinaldine (Over-hydrogenation)
This occurs when the catalyst is too active or the reaction conditions are too harsh, leading to the hydrogenation of both the pyridine and benzene rings.
-
Solutions:
-
Reduce Reaction Temperature and Pressure: Milder conditions often favor partial hydrogenation.
-
Decrease Catalyst Loading: A lower amount of catalyst can reduce the rate of over-hydrogenation.
-
Choose a More Selective Catalyst: Some catalysts are inherently more selective for the hydrogenation of the pyridine ring. For example, certain ligand-modified ruthenium catalysts have shown high selectivity.
-
Careful Reaction Monitoring: Stop the reaction as soon as GC analysis shows the complete consumption of quinaldine to prevent further hydrogenation.
-
Problem: Formation of 5,6,7,8-Tetrahydroquinaldine
This isomer results from the hydrogenation of the benzene ring.
-
Solutions:
-
Catalyst Choice: This is highly dependent on the catalyst. Palladium and platinum catalysts generally favor hydrogenation of the heterocyclic ring.
-
Solvent Effects: The choice of solvent can influence selectivity. Experiment with different solvents to minimize the formation of this isomer.
-
Issue 3: Catalyst Handling and Deactivation
Proper handling and understanding of catalyst deactivation are crucial for reproducible results.
Catalyst Handling:
-
Pyrophoric Nature: Some catalysts, particularly finely divided palladium on carbon, can be pyrophoric. Handle with care, preferably in an inert atmosphere, especially when dry.
-
Storage: Store catalysts in a cool, dry place, away from air and moisture.
Catalyst Deactivation and Regeneration:
-
Causes of Deactivation:
-
Poisoning: Impurities such as sulfur or strongly coordinating species can irreversibly bind to the catalyst's active sites.[7]
-
Coking: Deposition of carbonaceous material on the catalyst surface can block active sites.[4][8]
-
Sintering: At high temperatures, small metal particles can agglomerate into larger ones, reducing the active surface area.[9]
-
-
Strategies to Minimize Deactivation:
-
Use Pure Reagents: Ensure the purity of quinaldine, solvent, and hydrogen gas.
-
Controlled Reaction Conditions: Avoid excessively high temperatures.
-
-
Catalyst Regeneration:
-
Washing: Washing the catalyst with a suitable solvent can sometimes remove adsorbed impurities. A mixture of chloroform and glacial acetic acid has been shown to be effective for regenerating some palladium catalysts.[2][10]
-
Calcination: For deactivation by coking, controlled oxidation at elevated temperatures can burn off carbon deposits. This should be done with caution to avoid sintering.[5]
-
Issue 4: Challenges in Quinaldine Synthesis (Doebner-von Miller Reaction)
If you are synthesizing your own quinaldine starting material, you may encounter issues with the Doebner-von Miller reaction.
Problem: Tar Formation
This is a very common problem caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[5]
-
Solutions:
-
Slow Addition of Reagents: Add the α,β-unsaturated carbonyl compound (or its precursor, like crotonaldehyde) slowly to the acidic solution of the aniline.
-
Temperature Control: Maintain a controlled temperature during the addition to manage the exothermic nature of the reaction.
-
Use of a Biphasic System: Sequestering the carbonyl compound in an organic phase can significantly reduce polymerization.[6]
-
Problem: Low Yield
-
Solutions:
-
Acid Catalyst: Ensure the correct type and concentration of acid (Lewis or Brønsted) is used.
-
Freshly Distilled Aniline: Use freshly distilled aniline to avoid side reactions from oxidized impurities.
-
Reaction Time and Temperature: Optimize the reflux time and temperature for your specific substrates.
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Quinaldine to this compound
Caption: General Experimental Workflow for Quinaldine Hydrogenation
Materials:
-
Quinaldine
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol (anhydrous)
-
High-pressure autoclave with magnetic stirring
-
Hydrogen gas (high purity)
-
Celatom® or a similar filter aid
Procedure:
-
Reaction Setup: In a suitable glass liner for the autoclave, dissolve quinaldine (e.g., 10 mmol) in ethanol (e.g., 50 mL). Carefully add 5% Pd/C (e.g., 5-10 mol% Pd).
-
Assembly and Purging: Place the glass liner in the autoclave and seal the vessel. Purge the autoclave three times with nitrogen gas, followed by three purges with hydrogen gas.
-
Reaction: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar). Begin stirring and heat the reaction to the desired temperature (e.g., 25-60 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC.
-
Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celatom® to remove the catalyst. Wash the filter cake with ethanol.
-
Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The crude product can then be purified.
Protocol 2: Purification of this compound
Method A: Fractional Distillation
Fractional distillation is effective for separating liquids with different boiling points.[11][12][13][14] This is suitable for separating this compound (b.p. ~247 °C) from any remaining quinaldine (b.p. ~247.6 °C) and lower boiling point impurities. Due to the very close boiling points, a highly efficient fractionating column is required. Vacuum distillation is recommended to lower the boiling points and prevent thermal decomposition.
Procedure:
-
Set up a fractional distillation apparatus with a Vigreux or packed column.
-
Place the crude this compound in the distillation flask.
-
Apply a vacuum and slowly heat the flask.
-
Collect the fractions at their respective boiling points under the applied vacuum.
Method B: Column Chromatography
Column chromatography is useful for separating compounds with different polarities.
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Column Packing: Pack a chromatography column with the slurry.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate).
-
Collection: Collect the fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Catalyst | 5-10% Pd/C, Ru-based catalysts | Pd/C is a common and effective catalyst. Ru-based catalysts can offer higher selectivity. |
| Catalyst Loading | 1-10 mol% | Higher loading increases reaction rate but may also increase over-hydrogenation. |
| Hydrogen Pressure | 10-50 bar | Higher pressure generally increases the reaction rate. |
| Temperature | 25-80 °C | Dependent on the catalyst; milder temperatures are preferred to minimize side reactions. |
| Solvent | Ethanol, Methanol | Good solubility for reactants and products. |
| Purification | Fractional Distillation (under vacuum), Column Chromatography | Effective for separating products with different boiling points or polarities. |
References
- US4152291A - Regeneration of palladium hydrogenation catalyst - Google P
- Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene - ResearchG
- Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production - Science Signpost Publishing Inc.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI
- Metal sintering mechanisms and regeneration of palladium/alumina hydrogenation c
- Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC - PubMed Central
- Poisoning and deactivation of palladium c
- How to Prevent Catalyst Poisoning
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW)
- Purification: Fractional Distillation - Department of Chemistry : University of Rochester
- 1,2,3,4-Tetrahydroquinoline - SIELC Technologies
- 1,2,3,4-Tetrahydroisoquinoline from Acid Catalysed Cyclisation of N,N'-Dibenzylethylenediamine - MDPI
- Application Notes and Protocols for Asymmetric Hydrogen
- byproduct formation in the Doebner-von Miller reaction - Benchchem
- Causes of catalyst deactivation during quinoline hydrodenitrogen
- New Ways for the Full Hydrogenation of Quinoline in Mild Conditions - Taylor & Francis eBooks
- Purification by fractional distill
- Protocol for stereodivergent asymmetric hydrogen
- Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab - Amrita Vishwa Vidyapeetham
- Reaction of quinaldine with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone. Dependence of the outcome on the reaction conditions and a deeper insight into the mechanism - NIH
- Development of quinoline hydrogenation catalysts Timeline of the...
- Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing)
- 5.
- Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and - j-stage.jst.go.jp
- Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid - MDPI
- US4912221A - Chiral 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and precursors and preparation thereof - Google P
- Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives - ResearchG
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ss-pub.org [ss-pub.org]
- 5. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. scispace.com [scispace.com]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification [chem.rochester.edu]
- 12. chembam.com [chembam.com]
- 13. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stereoselective Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline
Welcome to the Technical Support Center for the stereoselective synthesis of 2-methyl-1,2,3,4-tetrahydroquinoline (2-Me-THQ). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving high stereoselectivity in this critical synthetic transformation. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Part 1: Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis of chiral 2-Me-THQ. Each issue is presented in a question-and-answer format, detailing probable causes and actionable solutions.
Issue 1: Low Enantioselectivity (% ee)
Q: My reaction is producing the 2-Me-THQ product in good yield, but the enantiomeric excess is consistently low. What are the primary factors I should investigate?
A: Low enantioselectivity is a frequent hurdle and typically points to a suboptimal transition state geometry or competing non-selective background reactions. Here’s a systematic approach to diagnosing the issue.
Probable Causes & Suggested Solutions:
-
Catalyst/Ligand Purity and Integrity:
-
The Problem: The chiral catalyst or ligand is the cornerstone of stereocontrol. Impurities can poison the catalyst or promote non-selective pathways, drastically reducing the ee.[1] The catalyst may also degrade over the course of the reaction.
-
Solution:
-
Verify Purity: Ensure the chiral ligand and metal precursor are of the highest possible purity. If synthesized in-house, re-purify by chromatography or recrystallization.
-
Handle with Care: Many organometallic catalysts and phosphine-based ligands are sensitive to air and moisture. Use rigorous inert atmosphere techniques (glovebox or Schlenk line).
-
Screen Catalyst Loading: Vary the catalyst loading. Sometimes, higher loading can overcome minor impurities, while lower loading might be optimal for a very active system.
-
-
-
Solvent Effects:
-
The Problem: The solvent's polarity and coordinating ability are critical.[2][3] A coordinating solvent can compete with the substrate for binding to the catalyst, disrupting the highly organized chiral environment required for stereoselective transformation.[1][4]
-
Solution:
-
Solvent Screening: A solvent screen is essential. Start with non-coordinating, non-polar solvents like toluene, hexanes, or dichloromethane. Compare these against more polar or coordinating solvents like THF, 2-MeTHF, or ethyl acetate. The effect can be dramatic.[2]
-
Causality: The ideal solvent stabilizes the desired diastereomeric transition state more than the competing one. Van der Waals interactions between the solvent and the catalyst-substrate complex can play a subtle but significant role.[3]
-
-
-
Reaction Temperature:
-
The Problem: Higher temperatures increase reaction rates but can provide enough energy to overcome the small energy difference (ΔΔG‡) between the two diastereomeric transition states, leading to lower ee.
-
Solution:
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). This is one of the most effective methods for enhancing enantioselectivity, provided the reaction rate remains viable.
-
-
Troubleshooting Workflow for Low Enantioselectivity
This diagram outlines a logical decision-making process for addressing poor enantioselectivity.
Caption: Troubleshooting workflow for low enantioselectivity.
Issue 2: Low Diastereoselectivity (dr)
Q: My synthesis involves creating a second stereocenter in the THQ ring (e.g., at the C3 or C4 position) and I'm getting a poor diastereomeric ratio. How can I improve this?
A: Controlling diastereoselectivity requires managing the facial selectivity of the incoming reactant relative to the existing stereocenter. The principles are similar to enantioselectivity but are governed by intramolecular rather than catalyst-based chirality.
Probable Causes & Suggested Solutions:
-
Steric Hindrance:
-
The Problem: The approach of the reagents is not being effectively directed by the steric bulk of the existing chiral center (the 2-methyl group).
-
Solution:
-
Modify Substituents: If possible, increase the steric bulk of the N-protecting group or other nearby substituents to create a more biased environment.
-
Change Reagents: Use a bulkier reagent. For example, in a reduction step, a bulkier hydride source might exhibit greater facial selectivity.
-
-
-
Chelation Control vs. Felkin-Anh Model:
-
The Problem: The reaction may not be operating under the desired stereocontrol model. For example, if a nearby functional group can chelate to a metal catalyst, it can override standard steric models.
-
Solution:
-
Leverage Chelation: If a chelating group is present, use a Lewis acidic catalyst (e.g., Sm(III)[5], TiCl₄, MgBr₂) to enforce a rigid, chelated intermediate, which can lead to high diastereoselectivity.
-
Suppress Chelation: If chelation is leading to the undesired diastereomer, switch to a non-chelating metal or a purely organic reagent.
-
-
-
Reaction Conditions:
-
The Problem: The reaction may be under thermodynamic rather than kinetic control, allowing the initial product to epimerize to the more stable, but undesired, diastereomer.
-
Solution:
-
Ensure Kinetic Control: Run the reaction at a low temperature for a shorter duration to isolate the kinetically favored product.
-
Use a Stronger Base/Reagent: Employ conditions that ensure the reaction is rapid and irreversible.
-
-
Issue 3: Poor Yield and Incomplete Conversion
Q: I have optimized for stereoselectivity, but now my yield is very low and a lot of starting material remains. What should I do?
A: This is a common trade-off, as conditions favoring high selectivity (like low temperatures) often slow the reaction rate.
Probable Causes & Suggested Solutions:
-
Catalyst Deactivation:
-
The Problem: The catalyst is losing its activity before the reaction is complete. This can be due to impurities (water, oxygen), side reactions with the substrate or product, or inherent instability.[6]
-
Solution:
-
Re-examine Reagent Purity: Ensure all reagents and solvents are rigorously dried and degassed.
-
Increase Catalyst Loading: A modest increase in catalyst loading can sometimes compensate for slow deactivation.
-
Additives: Some reactions benefit from additives that stabilize the catalyst or scavenge inhibitors.[7]
-
-
-
Insufficient Reactivity:
-
The Problem: The reaction temperature is too low, or the catalyst/reagents are not active enough for the specific substrate.
-
Solution:
-
Incremental Temperature Increase: Slowly raise the reaction temperature in controlled increments, monitoring both conversion and stereoselectivity at each step to find an acceptable balance.
-
More Active Catalyst System: If temperature changes are ineffective, a more active catalyst may be required. For example, moving from a Palladium catalyst to a more reactive Iridium or Rhodium complex, or switching to a more electron-donating ligand.[6][8]
-
-
-
Product Inhibition:
-
The Problem: The tetrahydroquinoline product, being a nitrogen heterocycle, can act as a ligand and coordinate to the metal center of the catalyst, inhibiting its activity.[6]
-
Solution:
-
Use a Higher Catalyst Loading: This can help overcome the inhibition.
-
Modify the N-Substituent: An electron-withdrawing group on the nitrogen can reduce its Lewis basicity and minimize product inhibition.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which general synthetic strategy is best for achieving high enantioselectivity in 2-Me-THQ synthesis?
A1: There is no single "best" strategy, as the optimal choice depends heavily on the available starting materials and desired substitution patterns. However, three powerful approaches are widely used:
-
Asymmetric Hydrogenation/Transfer Hydrogenation: This is one of the most common and effective methods. It typically involves the reduction of a pre-formed quinoline or dihydroquinoline precursor using a chiral catalyst, often based on Rhodium, Ruthenium, or Iridium with chiral phosphine or diamine ligands.[6][9] Chiral Brønsted acids, like phosphoric acids, can also catalyze transfer hydrogenation with excellent results.[8]
-
Domino/Cascade Reactions: These elegant methods build the THQ core in a single pot through a series of intramolecular reactions.[10] For example, a reductive amination followed by an intramolecular cyclization can be a highly efficient route.[10] Stereocontrol is often induced by a chiral catalyst that governs the key bond-forming step.
-
Chiral Auxiliary-Mediated Synthesis: In this approach, a chiral auxiliary is temporarily attached to the starting material to direct a diastereoselective reaction.[11] After the THQ core is formed, the auxiliary is removed. This method can be very reliable but is less atom-economical than catalytic approaches.
Q2: How does the N-substituent (protecting group) on the quinoline precursor affect the stereochemical outcome?
A2: The N-substituent plays a crucial role in both reactivity and stereoselectivity.
-
Steric Influence: A bulky N-substituent can sterically block one face of the molecule, directing an incoming reagent or the orientation within a catalyst's chiral pocket.
-
Electronic Effects: An electron-withdrawing group (e.g., tosyl, nosyl, acyl) can activate the aromatic ring for certain cyclization strategies. It also reduces the Lewis basicity of the nitrogen atom, which can prevent catalyst inhibition.[6] Conversely, an electron-donating group can influence the reactivity of other parts of the molecule. The choice must be tailored to the specific reaction mechanism.
Q3: My target is a polysubstituted 2-Me-THQ. How does substrate scope affect the reliability of established stereoselective methods?
A3: Substrate scope is a critical limitation for many asymmetric reactions.[12] A catalyst system optimized for a simple 2-methylquinoline may perform poorly when additional substituents are present on the aromatic ring.
-
Electronic Effects: Electron-donating or -withdrawing groups on the aniline ring can alter the electronics of the substrate, affecting its binding to the catalyst and the energetics of the transition state.
-
Steric Effects: Substituents, particularly at the C8 or C6 positions, can sterically clash with the catalyst-ligand framework, potentially reducing both reaction rate and stereoselectivity. It is almost always necessary to re-optimize reaction conditions (solvent, temperature, catalyst loading) when changing the substitution pattern of the substrate.[13]
Q4: How do I purify the final product and accurately determine the % ee?
A4:
-
Purification: Standard flash column chromatography on silica gel is the most common method for purifying 2-Me-THQ derivatives. Due to the basic nitrogen, it is sometimes beneficial to add a small amount of triethylamine (~1%) to the eluent to prevent tailing.
-
Determining % ee: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[14] You will need to screen various chiral stationary phases (e.g., Chiralcel OD, OJ, AD) and mobile phases (typically hexane/isopropanol mixtures) to find a condition that provides baseline separation of the two enantiomers. The % ee is then calculated from the relative peak areas.
Part 3: Protocols & Data
Representative Protocol: Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation
This protocol is based on established methodologies for the synthesis of THQs using organocatalysis.[8] This approach is valued for its operational simplicity and avoidance of transition metals.
Reaction Scheme: (Precursor: N-aryl imine or enamine derived from an appropriate aniline and crotonaldehyde equivalent) -> (Product: Chiral 2-Methyl-1,2,3,4-tetrahydroquinoline)
Step-by-Step Procedure:
-
Preparation: To an oven-dried 10 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add the chiral phosphoric acid catalyst (e.g., TRIP or a derivative) (0.01 mmol, 5 mol%).
-
Reagent Addition: Add the quinoline or enamine precursor (0.2 mmol, 1.0 equiv) to the flask, followed by the Hantzsch ester (0.24 mmol, 1.2 equiv).
-
Solvent: Add the optimized anhydrous solvent (e.g., toluene, 2.0 mL).
-
Reaction: Stir the mixture at the optimized temperature (e.g., room temperature or 40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed (typically 12-48 hours), concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-1,2,3,4-tetrahydroquinoline product.
-
Analysis: Determine the yield. Analyze the enantiomeric excess (% ee) by chiral HPLC.
Data Table: Influence of Reaction Parameters on Stereoselectivity
The following table summarizes typical effects of key parameters on the synthesis. The values are representative and illustrate general trends observed in the field.[2][15]
| Parameter | Condition A | % ee (A) | Condition B | % ee (B) | Rationale |
| Temperature | 60 °C | 75% | 0 °C | 95% | Lower temperature increases the energy difference between diastereomeric transition states. |
| Solvent | THF | 60% | Toluene | 92% | Non-coordinating solvents minimize interference with the chiral catalyst-substrate complex.[1] |
| Catalyst Loading | 1 mol% | 88% | 10 mol% | 89% | Often has a minor effect on ee unless catalyst decomposition or background reaction is significant. |
| N-Substituent | N-H | 82% | N-Tosyl | 96% | A bulky, electron-withdrawing group can enhance stereochemical communication and prevent catalyst inhibition. |
Key Relationships Diagram
This diagram illustrates the interconnected nature of the primary factors that govern the success of a stereoselective synthesis.
Caption: Interplay of key factors in stereoselective synthesis.
References
- Buchwald, S. L., et al. (2001). Asymmetric synthesis of functionalized 1,2,3,4-tetrahydroquinolines. Organic Letters, 3(13), 2053–2056. [Link]
- Davies, S. G., & Fletcher, A. M. (2005). Asymmetric synthesis of 2-alkyl-substituted tetrahydroquinolines by an enantioselective aza-Michael reaction. Organic & Biomolecular Chemistry, 3, 3584-3593. [Link]
- PrepChem (n.d.). Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline.
- Organic Chemistry Portal (n.d.). Synthesis of Tetrahydroquinolines.
- Wang, D., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(12), 2845. [Link]
- Francotte, E., et al. (2001). Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. Chirality, 13(9), 568-70. [Link]
- Katritzky, A. R., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(9), 10783–10821. [Link]
- Wang, Y., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 9, 769539. [Link]
- Wang, Y., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 9. [Link]
- Kumagai, N., & Shibasaki, M. (2018). anti-Selective Catalytic Asymmetric Nitroaldol Reaction of α-Keto Esters: Intriguing Solvent Effect, Flow Reaction, and Synthesis of Active Pharmaceutical Ingredients. Journal of the American Chemical Society, 140(38), 12290–12295. [Link]
- ResearchGate (n.d.). Synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones (3a−g).
- Kamal, A., et al. (2022). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 13(11), 1311-1335. [Link]
- Ballesteros-Casallas, A., & Rios, R. (2021). Application of Biobased Solvents in Asymmetric Catalysis. Molecules, 26(19), 5945. [Link]
- Rojas-Vite, G., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(36), 17351-17363. [Link]
- University of Wisconsin-Madison (n.d.). Asymmetric reactions_synthesis.
- Blaser, H. U., et al. (2000). Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis: mechanistic aspects. Chemistry, 6(6), 949-58. [Link]
- Martínez-Raskoff, P., et al. (2023). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science, 14(44), 12391-12401. [Link]
- Wikipedia. (2024). Enantioselective synthesis.
- ResearchGate (n.d.). Substrate scope for tetrahydroquinoline (THQ) synthesis.
- Banik, B. K. (2006). Microwave-induced stereoselectivity of β-lactam formation: effects of solvents. Indian Journal of Chemistry, 45B, 1528-1530.
- ResearchGate (n.d.). Effect of temperature, amount of the catalyst and solvent on the synthesis of 4a in the presence of ZnO-Ch NCs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. anti-Selective Catalytic Asymmetric Nitroaldol Reaction of α-Keto Esters: Intriguing Solvent Effect, Flow Reaction, and Synthesis of Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis: mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 9. Asymmetric synthesis of functionalized 1,2,3,4-tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 12. people.uniurb.it [people.uniurb.it]
- 13. researchgate.net [researchgate.net]
- 14. Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,2,3,4-Tetrahydroquinaldine by Column Chromatography
Welcome to the technical support center for the purification of 1,2,3,4-tetrahydroquinaldine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during column chromatography of this and similar basic amine compounds.
Foundational Principles: The Challenge of Purifying Amines
This compound, as a basic amine, presents a specific set of challenges during purification by normal-phase column chromatography. The primary issue stems from the interaction between the basic amine functionality and the acidic silanol groups (Si-OH) on the surface of silica gel, the most common stationary phase.[1] This can lead to a number of undesirable outcomes:
-
Irreversible Adsorption: The strong acid-base interaction can cause the compound to bind irreversibly to the column, resulting in low or no recovery.[2]
-
Peak Tailing/Streaking: Even if the compound elutes, the strong interaction leads to broad, streaky bands instead of sharp, well-defined peaks. This significantly reduces resolution and the purity of collected fractions.[3][4]
-
Compound Degradation: For sensitive molecules, the acidic nature of the silica gel can catalyze degradation reactions.[5]
Understanding these root causes is the first step in developing a robust and reproducible purification strategy.
Visualizing the Problem: Analyte-Stationary Phase Interaction
Caption: Interaction of basic amines with acidic silica gel.
Recommended Experimental Protocol
This protocol provides a starting point for the purification of this compound. It is crucial to first perform Thin Layer Chromatography (TLC) to determine the optimal solvent system.
Step 1: Thin Layer Chromatography (TLC) Analysis
The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound. An ideal Rf in this range allows for good separation from both less polar and more polar impurities.[6]
Recommended Starting Solvent Systems:
| System No. | Non-Polar Solvent | Polar Solvent | Modifier (v/v) | Typical Starting Ratio |
| 1 | Hexanes or Heptane | Ethyl Acetate (EtOAc) | 0.5-2% Triethylamine (TEA) | 9:1 to 4:1 |
| 2 | Dichloromethane (DCM) | Methanol (MeOH) | 0.5-2% Triethylamine (TEA) | 99:1 to 95:5 |
| 3 | Toluene | Ethyl Acetate (EtOAc) | 0.5-2% Triethylamine (TEA) | 9:1 to 1:1 |
Why the modifier? Triethylamine (TEA) is a volatile base that is added to the mobile phase to "deactivate" the acidic silanol groups on the silica gel. It competes with the this compound for these active sites, preventing strong adsorption and peak tailing.[3][7][8] An alternative is to use a pre-mixed solution of methanol with ammonia.[9]
Step 2: Column Preparation (Slurry Method)
-
Select Column Size: For every 1 gram of crude material, use approximately 50-100 grams of silica gel (230-400 mesh for flash chromatography).[10]
-
Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase determined from TLC. Stir gently to create a homogenous slurry free of air bubbles.
-
Pack the Column: Secure the column vertically. Place a small cotton or glass wool plug at the bottom, followed by a thin layer of sand.[11] Pour the silica slurry into the column.
-
Equilibrate: Allow the solvent to drain until it is just above the silica bed. Apply gentle air pressure to pack the column uniformly. Wash the column with at least 2-3 column volumes of the mobile phase to ensure it is fully equilibrated.[12]
Step 3: Sample Loading
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent like DCM if solubility is an issue).[12] Carefully apply the solution to the top of the silica bed.
-
Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[12] Carefully add this powder to the top of the column.
Step 4: Elution and Fraction Collection
-
Begin elution with the mobile phase determined by TLC.
-
If separation is difficult, a gradient elution can be employed.[8] Start with a less polar solvent system and gradually increase the polarity by adding more of the polar co-solvent.
-
Collect fractions and monitor their composition using TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the purification process.
Q1: My compound is streaking badly on the TLC plate and I'm getting poor separation in the column.
Answer: This is the most common issue when purifying amines on silica gel.
-
Causality: Streaking is a direct result of the strong interaction between your basic amine and the acidic silanol groups on the silica. This causes a portion of your compound to "stick" and elute slowly, creating a tail.[3]
-
Solution Workflow:
Caption: Troubleshooting workflow for peak streaking.
Detailed Steps:
-
Incorporate a Base: The first and most effective solution is to add a basic modifier like triethylamine (TEA) to your mobile phase.[7][8] Start with 1% (v/v) and adjust as needed. This deactivates the acidic sites on the silica.[13]
-
Alternative Stationary Phases: If adding a base is not sufficient or if your compound is sensitive to TEA, consider using a different stationary phase.
-
Q2: I'm not recovering any of my compound from the column, or the yield is extremely low.
Answer: This indicates that your compound is irreversibly binding to the stationary phase.
-
Causality: The interaction with the silica gel is too strong, preventing elution with the chosen mobile phase. This is common for highly basic amines.
-
Solutions:
-
Drastically Increase Polarity with a Base: Before assuming total loss, try flushing the column with a very polar solvent system containing a higher concentration of base. A mixture of 5-10% methanol in dichloromethane with 2-3% TEA can often elute strongly bound compounds.[9]
-
Switch to a Less Acidic Stationary Phase: For future attempts, avoid standard silica gel. Use neutral alumina or a deactivated silica gel from the start.[4]
-
Consider Reversed-Phase Chromatography: In reversed-phase chromatography (e.g., using a C18 stationary phase), polar compounds like amines often elute more easily. A typical mobile phase would be a mixture of acetonitrile and water, possibly with a modifier like formic acid to improve peak shape.[15][16]
-
Q3: My compound is co-eluting with an impurity.
Answer: This is a problem of resolution, which can be addressed by modifying the chromatographic conditions.
-
Causality: The selectivity of your chromatographic system is insufficient to separate the desired compound from the impurity.
-
Solutions:
-
Optimize the Mobile Phase:
-
Adjust Polarity: Fine-tune the ratio of your polar and non-polar solvents. A shallower polarity gradient or an isocratic elution with a finely optimized solvent ratio can improve separation.
-
Change Solvent Selectivity: If adjusting the ratio doesn't work, change one of the solvents. For example, if you are using hexanes/ethyl acetate, try switching to a system with a different selectivity, such as dichloromethane/methanol or toluene/ethyl acetate.[17]
-
-
Improve Column Efficiency:
-
Use Finer Silica: A smaller particle size (e.g., 400 mesh vs. 230 mesh) provides a larger surface area and can lead to better separation, though it will increase backpressure.[1]
-
Column Dimensions: A longer, narrower column generally provides better resolution than a short, wide column for the same amount of silica.[18]
-
-
Q4: How do I handle scaling up this purification from a few milligrams to a multigram scale?
Answer: Scaling up chromatography requires careful consideration to maintain separation efficiency.
-
Causality: Simply using a much larger column without adjusting other parameters can lead to a loss of resolution due to changes in flow dynamics and heat dissipation.
-
Key Principles for Scale-Up:
-
Maintain Bed Height: The goal is to increase the column diameter while keeping the height of the silica bed the same as in the lab-scale separation. This ensures that the residence time of the compound on the column remains constant.[19]
-
Linear Velocity: Keep the linear flow rate (cm/hr) constant. This means the volumetric flow rate (mL/min) will need to increase proportionally to the square of the column's radius.
-
Loading Capacity: Do not exceed the loading capacity of the stationary phase, which is typically 1-5% of the silica weight for difficult separations and up to 10% for easier ones.
-
Hardware Considerations: For very large scale-ups, specialized equipment may be necessary to handle the higher pressures and flow rates.[20][21]
-
References
- SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
- ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Restek. (n.d.). A Guide to the Care, Maintenance, and Troubleshooting of Capillary GC Columns.
- Sciencemadness Discussion Board. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- Bio-Link. (n.d.). Risks and Control Strategies of Scale-up in Purification Process.
- Reddit. (2022). Advice on column chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Column chromatography.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- BioPharm International. (2022). Approaches to Scaling Up Chromatography Processes.
- Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes.
- ResearchGate. (2019). Deactivation of silica gel?.
- Agilent Technologies. (2011). Separation of amines.
- PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline.
- The Royal Society of Chemistry. (n.d.). Convergent and Stereoselective Synthesis of Tetrahydroquinolines.
- ResearchGate. (2025). Thermal Stability Improvement of exo-Tetrahydrodicyclopentadiene by 1,2,3,4-Tetrahydroquinoxaline: Mechanism and Kinetics.
- Biocompare. (2019). Liquid Chromatography's Challenges in Scaling.
- Patsnap. (2025). How to Scale Up Chromatography for Industrial Bioproduction.
- Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?.
- SIELC Technologies. (n.d.). 1,2,3,4-Tetrahydroquinoline.
- Molnar-Institute. (n.d.). Solvent selection in liquid chromatography.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- PubMed. (n.d.). High-performance liquid chromatographic determination of 1,2,3,4-tetrahydroisoquinoline in rat brain with fluorescence detection.
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
- Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
- Shimadzu. (n.d.). Preparing the Mobile Phases.
- Phenomenex. (n.d.). Mobile Phase Selectivity.
- YouTube. (2013). Column Chromatography (Purification).
- MDPI. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines.
- PubMed Central. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
- ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR?.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- PubMed. (1965). [SYNTHESIS OF 1,2,3,4-TETRAHYDROQUINOLINE DERIVATIVES].
- ScienceDirect. (n.d.). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives.
- IJMCA. (n.d.). Medicinal Chemistry & Analysis.
- ResearchGate. (2025). Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. researchgate.net [researchgate.net]
- 14. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. 1,2,3,4-Tetrahydroquinoline | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
- 18. web.uvic.ca [web.uvic.ca]
- 19. bio-rad.com [bio-rad.com]
- 20. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 21. How to Scale Up Chromatography for Industrial Bioproduction [synapse.patsnap.com]
Technical Support Center: Optimizing Catalyst Loading for Selective Quinaldine Hydrogenation
Welcome to the technical support center for the selective hydrogenation of quinaldine. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of optimizing this crucial chemical transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal in the selective hydrogenation of quinaldine?
The main objective is to selectively hydrogenate the nitrogen-containing heterocyclic ring of quinaldine to produce 1,2,3,4-tetrahydroquinaldine (Py-THQ), while avoiding the hydrogenation of the benzene ring (which would form 5,6,7,8-tetrahydroquinaldine or Bz-THQ) and over-hydrogenation to decahydroquinaldine (DHQ).[1] 1,2,3,4-tetrahydroquinoline skeletons are important structural motifs in many bioactive molecules and natural products.[2]
Q2: What are the most common classes of catalysts used for this reaction?
A range of transition metal catalysts are employed, with palladium (Pd), ruthenium (Ru), rhodium (Rh), and nickel (Ni) being the most common.[3][4] These metals are typically supported on high-surface-area materials like carbon, alumina (Al₂O₃), silica (SiO₂), or titania (TiO₂).[5][6] The choice of both the metal and the support is critical for achieving high selectivity and activity.[5][7]
Q3: How does catalyst loading typically affect the reaction?
Catalyst loading is a critical parameter that influences both the reaction rate and selectivity.[7]
-
Insufficient loading can lead to low or incomplete conversion of quinaldine.[7]
-
Excessive loading might increase the reaction rate but can also lead to undesirable side reactions and over-hydrogenation, thus reducing selectivity.[7][8] It can also lead to the blocking of active pores and a reduction in the catalyst's specific surface area.[9] Finding the optimal catalyst loading is therefore a balancing act between achieving a high conversion rate and maintaining excellent selectivity.[7]
Q4: What are the key reaction parameters to consider besides catalyst loading?
Several parameters must be optimized in concert with catalyst loading:
-
Hydrogen Pressure: Higher H₂ pressure generally increases the reaction rate but can negatively impact selectivity by promoting over-hydrogenation.[8]
-
Temperature: Increasing the reaction temperature can enhance conversion, especially for less active catalysts.[9] However, excessively high temperatures can also lead to a loss of selectivity and potential catalyst deactivation.[8][9]
-
Solvent: The choice of solvent is crucial as it can influence the solubility of the substrate and hydrogen, as well as the interaction of the substrate with the catalyst surface.[8][10] Alcoholic solvents like methanol and ethanol are frequently used.[8]
-
Reaction Time: Monitoring the reaction over time is essential to identify the point of maximum yield for the desired product before significant side reactions occur.[8]
Troubleshooting Guides
Problem 1: Low Conversion of Quinaldine
Low conversion is a common issue that can often be resolved by systematically investigating the catalyst's activity and the reaction conditions.
Caption: Troubleshooting workflow for low quinaldine conversion.
-
Increase Catalyst Loading: A straightforward first step is to increase the catalyst-to-substrate ratio. This provides more active sites for the reaction to proceed. However, be mindful that this could also affect selectivity.[8]
-
Optimize Temperature: Gradually increase the reaction temperature in increments (e.g., 10-20 °C). Some catalysts have a higher activation energy and require more thermal energy to become fully active.[8] For instance, while some Pd-based catalysts can be active at 50°C, others, particularly base-metal catalysts, might need temperatures in the range of 70-150°C.[8]
-
Increase H₂ Pressure: Higher hydrogen pressure can enhance the reaction rate by increasing the concentration of dissolved hydrogen.[8]
-
Evaluate Solvent Choice: The solvent can significantly impact catalyst activity.[8] Experiment with different solvents, such as ethanol, methanol, or water, as recommended in the literature for your specific catalyst system.[8][11]
-
Check for Catalyst Poisons: Ensure all reagents and solvents are pure and free from potential catalyst poisons like sulfur compounds, which can irreversibly bind to the catalyst's active sites.[8] The formation of cyclic amines during the reaction can also potentially lead to catalyst deactivation.[1]
Problem 2: Poor Selectivity (Formation of DHQ or Bz-THQ)
Achieving high selectivity is often more challenging than achieving high conversion. The formation of undesired products typically arises from an overly active catalyst or harsh reaction conditions.
Caption: Troubleshooting workflow for poor selectivity.
-
Reduce Reaction Time: Monitor the reaction progress closely by taking aliquots at regular intervals. This will help you identify the optimal time to stop the reaction to maximize the yield of the desired this compound before significant over-hydrogenation to decahydroquinaldine occurs.[8]
-
Lower Reaction Temperature and/or Pressure: Milder conditions often favor partial hydrogenation.[8] Reducing the temperature and hydrogen pressure can decrease the rate of the less desired hydrogenation pathways.
-
Modify the Catalyst:
-
Change the Metal: Different metals exhibit different selectivities. For instance, Pd and Rh catalysts often favor the formation of 1,2,3,4-tetrahydroquinoline, while Ru catalysts can sometimes be inactive or show different selectivity.[3]
-
Alter the Support: The support can influence the electronic properties of the metal nanoparticles and their interaction with the substrate.[5] For example, a hierarchical catalyst with an Al₂O₃ overcoat on Pd nanoparticles has been shown to enhance selectivity by blocking low-coordinate sites.[11]
-
Introduce Ligands: For colloidal catalysts, stabilizing ligands can have a significant impact on selectivity. For example, in ruthenium nanoparticle catalysts, carboxylate ligands have been shown to promote selectivity towards this compound.[10][12]
-
-
Change the Solvent: The solvent can influence the adsorption of the substrate on the catalyst surface, thereby affecting which ring is preferentially hydrogenated.[8]
Data on Catalyst Performance
The following table summarizes the performance of various catalyst systems under different conditions to guide your selection and optimization process.
| Catalyst System | Support/Ligand | Temp. (°C) | Pressure (bar H₂) | Solvent | Conversion (%) | Selectivity to 1,2,3,4-THQ (%) | Reference |
| Pd/CN | Nitrogen-doped Carbon | 50 | 20 | Ethanol | >95 | 86.6-97.8 | [13] |
| Al₂O₃–Pd–D/Ni | Nickel Foam with Al₂O₃ overcoat | 100 | 6 | Ethanol | 100 | Near quantitative | [11] |
| Co@SiO₂ | Silica | 100 | 40 | Methanol | High | High (selective to THQ) | [6] |
| Ru/AdCOOH | 1-adamantanecarboxylic acid | 35 | 35 | Various | Variable | Promotes 1,2,3,4-THQ formation | [10][12] |
| Ni₂P/SBA-15 | Mesoporous Silica | 340-360 | - | - | >93 | Favors DHQ | [9] |
Experimental Protocols
Protocol 1: General Procedure for Quinaldine Hydrogenation using a Pd/C Catalyst
This protocol is a generalized procedure and may require optimization for your specific substrate and setup.
1. Catalyst Preparation and Reactor Setup: a. In a high-pressure autoclave reactor, add the desired amount of Pd/C catalyst (e.g., 5-10 wt% of the substrate). b. Add the quinaldine substrate (e.g., 1 mmol) and the chosen solvent (e.g., 10 mL of ethanol). c. If using an internal standard for GC analysis, add it at this stage.
2. Reaction Execution: a. Seal the autoclave and purge it with nitrogen or argon to remove air. b. Purge the system with hydrogen gas several times. c. Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar). d. Begin stirring and heat the reactor to the target temperature (e.g., 50-100 °C).
3. Monitoring and Work-up: a. Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC. b. Once the desired conversion and selectivity are reached, stop the reaction by cooling the reactor to room temperature and carefully venting the hydrogen gas. c. Filter the reaction mixture to remove the catalyst. d. Remove the solvent under reduced pressure to obtain the crude product.
4. Purification and Analysis: a. Purify the crude product by column chromatography on silica gel if necessary. b. Characterize the final product and determine the yield and purity using techniques like NMR, GC-MS, and HPLC.
References
- Colliere, V., Verelst, M., Lecante, P., & Axet, M. R. (2024). Colloidal ruthenium catalysts for selective quinaldine hydrogenation: Ligand and solvent effects. Chemistry – A European Journal. [Link]
- Colliere, V., Verelst, M., Lecante, P., & Axet, M. R. (2024). Colloidal ruthenium catalysts for selective quinaldine hydrogenation: Ligand and solvent effects. PubMed. [Link]
- Zhang, L., et al. (2022). Important role of H2 spillover in asymmetric hydrogenation of quinolines in hybrid systems.
- Wang, Y., et al. (2023).
- Dornan, L. M., et al. (2015). Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework.
- Mester, J., et al. (2021). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. [Link]
- Dornan, L. M., et al. (2015). Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework.
- Genovese, C., et al. (2014). Mild hydrogenation of quinoline: 1. Role of reaction parameters.
- Dornan, L. M., et al. (2015). Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework.
- Wang, J., et al. (2022). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst.
- Organic Chemistry Portal. (2024). Tetrahydroquinoline synthesis. Organic-chemistry.org. [Link]
- Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
- Li, Y., et al. (2020). Selective hydrogenation of quinoline into 1,2,3,4-tetrahydroquinolines over nitrogen-doped carbon supported Pd catalyst.
- Various Authors. (n.d.). Scheme 1. The different mechanisms for quinoline hydrogenation over Ir...
Sources
- 1. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]
- 2. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Important role of H2 spillover in asymmetric hydrogenation of quinolines in hybrid systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interesjournals.org [interesjournals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]
- 12. Colloidal ruthenium catalysts for selective quinaldine hydrogenation: Ligand and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
workup procedure for quenching sodium reduction of 2-methylquinoline
Technical Support Center: Sodium Reduction of 2-Methylquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the workup procedure following the sodium reduction of 2-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical quenching and purification steps of this powerful transformation. The reduction of 2-methylquinoline with sodium in a solvent like liquid ammonia or refluxing ethanol is a classic method for synthesizing 2-methyl-1,2,3,4-tetrahydroquinoline, a valuable heterocyclic scaffold in medicinal chemistry.[1][2] However, the workup, particularly the quenching of residual sodium metal, is a hazardous step that demands careful planning and execution. This guide provides in-depth, field-proven insights to ensure both safety and success in your experiments.
Troubleshooting Guide: Quenching & Workup Issues
This section addresses specific problems you may encounter during the experimental workup. The causality behind each issue is explained, followed by a recommended course of action.
Q1: During the quenching process, the reaction is excessively vigorous, causing solvent to boil uncontrollably or splash. What's happening and what should I do?
A1:
-
Causality: This is a clear sign that the quenching agent is being added too quickly. The reaction of sodium metal with protic solvents like alcohols is extremely exothermic.[3] Rapid addition generates a large amount of heat and hydrogen gas almost instantaneously, leading to a dangerous surge in temperature and pressure.
-
Immediate Action: Immediately stop the addition of the quenching agent. If safe to do so, ensure the reaction flask is securely clamped and that the cooling bath (e.g., ice-water) is effectively making contact with the flask.[3]
-
Solution & Prevention:
-
Reduce Addition Rate: Add the quenching agent dropwise or in very small portions, allowing the reaction to subside after each addition before adding more.[4]
-
Improve Cooling: Ensure your reaction vessel is immersed in an efficient cooling bath (ice-water or ice-isopropanol) before you begin quenching. The goal is to dissipate the heat as it is generated.[3]
-
Choose a Less Reactive Alcohol: Isopropanol or n-butanol are generally preferred over ethanol or methanol for quenching sodium residues.[3][5] Their lower reactivity provides a more controlled release of heat and gas.
-
Q2: After adding the calculated amount of quenching agent, the deep blue or bronze color of the reaction mixture persists. Why hasn't the reaction quenched?
A2:
-
Causality: The characteristic blue color of a sodium-ammonia solution (or the bronze color at higher concentrations) is due to solvated electrons, which are the active reducing species.[6][7][8] A persistent color indicates that unreacted sodium metal is still present. This could be due to an excess of sodium used in the reaction or inefficient mixing during the quench.
-
Solution:
-
Continue to add the quenching agent (e.g., isopropanol) slowly and portion-wise until the blue color is completely discharged and the solution becomes colorless or pale yellow.
-
Ensure efficient stirring to bring the quenching agent into contact with any sodium that may be clinging to the walls of the flask.
-
Only after the blue color has vanished should you proceed to the next step of adding water or aqueous solutions. Never add water to a blue reaction mixture. [9][10]
-
Q3: An intractable emulsion has formed during the aqueous extraction. How can I break it and prevent it in the future?
A3:
-
Causality: Emulsions are common during the workup of basic, amine-containing reaction mixtures. They are stabilized by finely dispersed solids or by the amphiphilic nature of certain species at the aqueous-organic interface. The formation of sodium hydroxide during the workup can exacerbate this issue.[11][12]
-
Solution:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break the emulsion by "salting out" the organic product.
-
Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can break up the emulsion by removing fine particulate matter that may be stabilizing it.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Prevention: During extraction, avoid overly vigorous shaking of the separatory funnel. Gentle, repeated inversions are often sufficient for extraction and are less likely to cause stubborn emulsions.
-
Q4: My final product yield of 2-methyl-1,2,3,4-tetrahydroquinoline is very low. What are the potential causes?
A4:
-
Causality & Solutions:
-
Incomplete Reaction: The reduction may not have gone to completion. Ensure sufficient reaction time and that the sodium was fully consumed (indicated by the disappearance of the blue color upon substrate addition).
-
Product Volatility: 2-methyl-1,2,3,4-tetrahydroquinoline is a relatively volatile oil.[2] Significant loss can occur if the solvent is removed under high vacuum at elevated temperatures. Use a rotary evaporator with moderate temperature and vacuum, and ensure the cold trap is functioning effectively.
-
Inefficient Extraction: The product is a basic amine and may have some solubility in the aqueous layer, especially if the pH is not sufficiently high. Ensure the aqueous layer is strongly basic (pH > 12) before extraction to keep the product in its free base form. Perform multiple extractions with a suitable organic solvent (e.g., toluene, dichloromethane) to ensure complete recovery.[13][14]
-
Oxidation: The tetrahydroquinoline product can be susceptible to air oxidation, potentially darkening in color.[15] Work reasonably quickly and consider storing the final product under an inert atmosphere (nitrogen or argon).
-
Frequently Asked Questions (FAQs)
Q1: What is the safest and most recommended quenching agent for a sodium reduction?
A1: The general consensus for quenching residual sodium metal is to use a secondary alcohol like isopropanol or a longer-chain primary alcohol like n-butanol .[3][5][16] These react much more controllably with sodium than methanol, ethanol, or water, minimizing the risk of a dangerously fast reaction. The choice can be summarized in the table below.
Q2: What Personal Protective Equipment (PPE) is mandatory when performing this workup?
A2: Due to the high reactivity of sodium, stringent safety measures are essential.[3] Mandatory PPE includes:
-
ANSI-approved, tight-fitting safety goggles or a face shield. [3][17]
-
Chemical-resistant gloves (nitrile is common, but consult a compatibility chart). [3]
-
Work must be conducted in a certified chemical fume hood, away from any water sources.[3][9] A Class D fire extinguisher (for combustible metals) or a bucket of dry sand must be immediately accessible.[5][10]
Q3: How do I properly dispose of the reaction waste and any leftover sodium metal?
A3: All waste from this procedure must be treated as hazardous.
-
Quenched Reaction Mixture: After the workup, the aqueous layer will contain sodium salts. It should be neutralized and disposed of according to your institution's hazardous waste guidelines.
-
Residual Sodium Scraps: Any leftover scraps of sodium metal must never be thrown in the trash or down the drain.[4][9] They should be destroyed in the lab shortly after being generated.[4] This is done by carefully and slowly adding small pieces to a flask containing a large volume of isopropanol, with cooling.[5][9] The resulting solution can then be disposed of as hazardous waste.[4]
Q4: My reaction was performed in ethanol. Do I need to remove it before starting the aqueous workup?
A4: Not necessarily. As seen in some literature procedures, the entire reaction mixture can be cooled and then carefully poured into a large volume of water.[13] The ethanol is miscible with the water, and this step serves to both quench any remaining sodium and dissolve the sodium ethoxide byproduct. However, this must be done cautiously and with cooling, as the initial contact with water can still be vigorous if any sodium remains. Following this, the product is extracted with an immiscible organic solvent like toluene.[13]
Data & Reagent Selection
The choice of quenching agent is critical for controlling the exothermicity of the workup.
| Quenching Agent | Chemical Formula | Reactivity with Sodium | Boiling Point (°C) | Key Considerations |
| Isopropanol | C₃H₈O | Moderate (Recommended) | 82.5 | Slower, more controlled reaction than ethanol. The preferred choice for safety.[5][16] |
| n-Butanol | C₄H₁₀O | Low | 117.7 | Even more controlled than isopropanol; useful for larger scale reactions.[3] |
| Ethanol | C₂H₆O | High | 78.4 | Reacts vigorously. Use with extreme caution and excellent cooling.[4] |
| Methanol | CH₄O | Very High | 64.7 | Generally not recommended for quenching due to its high reactivity. |
| Water | H₂O | Violent/Explosive | 100 | NEVER use to quench bulk sodium metal.[9][10] Only add after all sodium has been destroyed with an alcohol. |
Experimental Protocol: Quenching and Workup
This protocol assumes the sodium reduction of 2-methylquinoline has been completed in a solvent such as refluxing ethanol or liquid ammonia.
Materials:
-
Reaction mixture containing the product, 2-methyl-1,2,3,4-tetrahydroquinoline.
-
Isopropanol (anhydrous).
-
Deionized water.
-
Toluene or Dichloromethane (extraction solvent).
-
Saturated aqueous sodium chloride (brine).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Large beaker or Erlenmeyer flask for quenching.
-
Separatory funnel.
-
Ice bath.
Procedure:
-
Cool the Reaction: Once the reaction is deemed complete (e.g., disappearance of starting material by TLC), cool the reaction flask to 0 °C using an ice-water bath. Ensure the flask is securely clamped in the fume hood.[3]
-
Quench Residual Sodium: While maintaining the temperature at 0 °C, slowly and dropwise add isopropanol to the reaction mixture with vigorous stirring.[5] You will observe gas evolution (H₂). Continue adding isopropanol until gas evolution ceases. If the reaction was performed in liquid ammonia, the disappearance of the characteristic blue color indicates the complete consumption of sodium.
-
Dilute with Water: Once the quenching is complete (no more gas, no blue color), slowly pour the reaction mixture into a separate beaker containing a large volume of cold deionized water (e.g., 5-10 times the reaction volume) with stirring.[13] This step hydrolyzes the sodium alkoxide byproducts.
-
Basify the Mixture: Check the pH of the aqueous mixture. If it is not already strongly basic, add a concentrated solution of sodium hydroxide (NaOH) until the pH is >12. This ensures the amine product is in its free base form for efficient extraction.
-
Extract the Product: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like toluene or dichloromethane (3 x volume of the initial reaction).[13][18]
-
Wash and Dry: Combine the organic layers. Wash the combined organic extracts once with brine to help remove residual water and break any minor emulsions.
-
Dry the Organic Layer: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[14][19]
-
Concentrate: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Use minimal heat to avoid losing the product.
-
Purification: The resulting crude oil can be purified further by vacuum distillation or column chromatography if necessary to yield pure 2-methyl-1,2,3,4-tetrahydroquinoline.
Visual Workflow: Troubleshooting the Quenching Step
The following diagram illustrates the decision-making process during the critical quenching phase of the workup.
Caption: Troubleshooting decision tree for quenching residual sodium.
References
- Standard Operating Procedure: Sodium. (2012).
- Standard Operating Procedure: SODIUM. Stony Brook University Environmental Health and Safety. [Link]
- What is the safest way to dispose of Na metal? (2020). Quora. [Link]
- Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline. (n.d.). PrepChem.com. [Link]
- How to properly dispose of sodium...or store it properly. (2012). Chemistry Stack Exchange. [Link]
- How to dispose sodium safely. (2021). Reddit. [Link]
- Sodium | Office of Environmental Health and Safety. (n.d.). Princeton University EHS. [Link]
- Safety Data Sheet: Sodium. (n.d.). Carl ROTH. [Link]
- Working with Hazardous Chemicals. (2014). Organic Syntheses. [Link]
- What is the reaction amide with NaOH? (2019). Quora. [Link]
- Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. (n.d.). PrepChem.com. [Link]
- Synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones (3a−g). (n.d.).
- Process for preparing quinoline bases. (1997).
- the hydrolysis of amides. (n.d.). Chemguide. [Link]
- Amide Hydrolysis: Mechanism, Conditions and Applic
- 20.4: Reactions of Amides. (2019). Chemistry LibreTexts. [Link]
- What Causes Low Sodium?
- Synthesis of 2-methyl-1,2,3,4-tetrahydro-3-isoquinolinemethanol. (n.d.). PrepChem.com. [Link]
- Quality and Purity: Ensuring Success with 2-Methyl-1,2,3,4-Tetrahydroquinoline. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Efficient 2-sulfolmethyl quinoline formation from 2-methylquinolines and sodium sulfinates under transition-metal free conditions. (2015). PubMed. [Link]
- Making Sense of Individual Responses to Sodium Reduction. (2023). PMC - NIH. [Link]
- 2-Methyltetrahydroquinoline. (n.d.). Wikipedia. [Link]
- Types of Amide Hydrolysis. (n.d.). BYJU'S. [Link]
- Birch Reduction of Aromatic Rings. (n.d.). Master Organic Chemistry. [Link]
- Birch reduction in liquid ammonia with sodium.
- 2-Methylquinoline. (n.d.). PubChem. [Link]
- What does the reduction of alkynes with sodium in liquid ammonia give? (2018). Quora. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Methyltetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
- 9. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. quora.com [quora.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. prepchem.com [prepchem.com]
- 14. prepchem.com [prepchem.com]
- 15. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. researchgate.net [researchgate.net]
- 19. prepchem.com [prepchem.com]
scale-up considerations for industrial synthesis of tetrahydroquinaldine
Welcome to the Technical Support Center for the industrial synthesis of tetrahydroquinaldine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the scale-up of tetrahydroquinaldine production. This guide offers practical, experience-based solutions to common challenges encountered during synthesis, ensuring process robustness, safety, and product quality.
Section 1: Synthesis Route Overview and Key Scale-Up Considerations
The industrial production of tetrahydroquinaldine, a valuable intermediate in pharmaceuticals and other fine chemicals, is primarily achieved through two main synthetic routes:
-
The Doebner-von Miller Reaction: This classical method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, under acidic conditions to form the quinoline ring, which is then subsequently reduced.[1][2]
-
Catalytic Hydrogenation of Quinaldine: This is a more direct route where quinaldine (2-methylquinoline) is hydrogenated to yield tetrahydroquinaldine.[3]
Both methods present unique challenges during scale-up. The Doebner-von Miller reaction is often plagued by side reactions and purification difficulties, while the catalytic hydrogenation requires careful handling of flammable gases and catalyst management.[4][5]
Key Scale-Up Challenges:
-
Process Optimization and Reproducibility: Ensuring consistent product quality and yield when transitioning from laboratory to industrial scale is a primary hurdle.[6]
-
Reaction Kinetics and Control: Managing reaction rates and exotherms is critical for safety and to minimize byproduct formation.[7]
-
Catalyst Handling and Deactivation: The efficiency and lifespan of catalysts are major economic factors in catalytic hydrogenations.[8]
-
Purification and Impurity Profile: Isolating tetrahydroquinaldine of high purity from complex reaction mixtures can be challenging.
-
Safety and Environmental Compliance: Handling hazardous materials and ensuring environmentally sound processes are paramount.[9][10]
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the industrial synthesis of tetrahydroquinaldine in a question-and-answer format.
Doebner-von Miller Synthesis Route
Question 1: We are experiencing significant tar and polymer formation during the Doebner-von Miller reaction, leading to low yields and difficult work-up. What is the cause and how can we mitigate this?
Answer: Tar formation is a well-documented issue in the Doebner-von Miller synthesis, primarily caused by the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).[4][11]
Troubleshooting Steps:
-
Slow Addition of Carbonyl Compound: Instead of adding all reactants at once, a slow, controlled addition of the crotonaldehyde to the heated aniline-acid mixture can maintain a low instantaneous concentration of the aldehyde, thus minimizing polymerization.[4][12]
-
Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. While strong Brønsted acids like HCl or H₂SO₄ are common, Lewis acids such as zinc chloride (ZnCl₂) can sometimes offer better selectivity.[1][11] It is advisable to perform a small-scale screening of different acids and their concentrations to find the optimal balance between reaction rate and byproduct formation.
-
Temperature Control: While heat is required to drive the reaction, excessive temperatures can accelerate polymerization.[11] Maintain the reaction temperature at the lowest effective point to favor the desired quinoline formation.
-
Use of a Moderator: In the related Skraup synthesis, ferrous sulfate is often used as a moderator to control the reaction's exothermicity and reduce charring.[4] A similar approach could be cautiously explored for the Doebner-von Miller reaction.
Question 2: Our final product after the Doebner-von Miller synthesis is contaminated with partially hydrogenated impurities, such as dihydroquinaldine. How can we ensure complete aromatization to quinaldine before the final reduction step?
Answer: The final step in the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinaldine. Incomplete oxidation is the root cause of these impurities.[11]
Troubleshooting Steps:
-
Sufficient Oxidant: Ensure that a sufficient stoichiometric amount of the oxidizing agent is used. Common oxidants for this step include arsenic pentoxide, nitrobenzene, or even excess α,β-unsaturated aldehyde.
-
Reaction Time and Temperature: Allow for adequate reaction time at a suitable temperature to drive the oxidation to completion. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction endpoint.
-
Choice of Oxidant: The choice of oxidant can influence the reaction's efficiency and impurity profile. While historically harsh oxidants were used, exploring milder and more environmentally benign options is recommended during process development.
Catalytic Hydrogenation of Quinaldine
Question 3: We are observing inconsistent reaction rates and incomplete conversion during the catalytic hydrogenation of quinaldine. What are the likely causes and how can we improve the process?
Answer: Inconsistent hydrogenation rates can stem from several factors related to the catalyst, hydrogen availability, and reaction conditions.
Troubleshooting Steps:
-
Catalyst Activity and Handling:
-
Catalyst Selection: Supported noble metal catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly used.[13] Raney nickel is another option, though it requires special handling due to its pyrophoric nature.[14] The choice of catalyst can significantly impact activity and selectivity.
-
Catalyst Deactivation: Catalysts can be poisoned by impurities in the substrate or solvent. Ensure high-purity quinaldine and solvent are used. The catalyst may also deactivate over time due to sintering or leaching.[15]
-
Catalyst Loading and Dispersion: Insufficient catalyst loading or poor dispersion in the reaction mixture can lead to slow reaction rates. Ensure adequate agitation to keep the catalyst suspended.
-
-
Hydrogen Mass Transfer:
-
Reaction Temperature: The reaction rate generally increases with temperature. However, excessively high temperatures can lead to side reactions or catalyst degradation. An optimal temperature profile should be determined.[16]
Question 4: We are concerned about the safety of handling large quantities of hydrogen and pyrophoric catalysts like Raney nickel. What are the essential safety protocols for industrial-scale hydrogenation?
Answer: Safety is paramount in catalytic hydrogenation due to the high flammability of hydrogen and the pyrophoric nature of some catalysts.[5]
Essential Safety Protocols:
-
Inerting the Reactor: Before introducing hydrogen, the reactor must be thoroughly purged with an inert gas, such as nitrogen, to remove all oxygen.[13] Similarly, after the reaction, the reactor should be purged with nitrogen to remove residual hydrogen before opening.[13]
-
Leak Testing: The reactor system must be leak-tested with an inert gas before each run to prevent hydrogen leaks.[13]
-
Pressure and Temperature Control: The reactor must be equipped with reliable pressure and temperature monitoring and control systems, including pressure relief valves and rupture discs.[13]
-
Handling of Pyrophoric Catalysts: Pyrophoric catalysts like Raney nickel must be handled under a blanket of inert gas or solvent at all times to prevent contact with air.[14] Specialized catalyst handling procedures and equipment are necessary.[8]
-
Ventilation: All hydrogenation reactions should be conducted in a well-ventilated area with appropriate gas detection systems.[13]
Section 3: Purification of Tetrahydroquinaldine
Question 5: What are the recommended methods for purifying crude tetrahydroquinaldine on an industrial scale to achieve high purity?
Answer: The choice of purification method depends on the nature and quantity of the impurities present in the crude product.
Common Industrial Purification Techniques:
-
Distillation:
-
Crystallization:
-
Recrystallization: Dissolving the crude product in a suitable solvent and then cooling to induce crystallization can be an effective way to remove impurities.[18]
-
Salt Formation: Tetrahydroquinaldine is a basic compound and can be converted to a salt (e.g., hydrochloride). The salt can then be purified by crystallization and the free base regenerated.
-
-
Extraction: Liquid-liquid extraction can be used to remove impurities with different solubilities in immiscible solvents.[17]
Process Optimization for Purification:
-
Solvent Screening: A screening of different solvents should be conducted to find the optimal solvent system for crystallization or extraction.
-
Impurity Profiling: A thorough analysis of the crude product to identify the major impurities will help in selecting the most effective purification strategy.
Section 4: Process Flow and Data
Illustrative Workflow for Catalytic Hydrogenation of Quinaldine
Caption: Generalized workflow for the industrial synthesis of tetrahydroquinaldine via catalytic hydrogenation.
Table 1: Typical Reaction Parameters for Quinaldine Hydrogenation
| Parameter | Typical Range | Rationale |
| Catalyst | Pd/C, Pt/C, Raney Ni | High activity and selectivity for hydrogenation of the pyridine ring. |
| Catalyst Loading | 1-5 mol% | Balances reaction rate with cost and ease of removal. |
| Solvent | Ethanol, Methanol, Acetic Acid | Good solubility for quinaldine and hydrogen. |
| Hydrogen Pressure | 50-500 psi | Higher pressure increases hydrogen concentration and reaction rate.[3] |
| Temperature | 50-150 °C | Optimizes reaction rate while minimizing side reactions.[16] |
| Agitation Speed | 500-1500 rpm | Ensures good catalyst suspension and gas-liquid mass transfer. |
Section 5: Safety Data and Handling
Tetrahydroquinaldine and the reagents used in its synthesis have associated hazards that require careful management.
Table 2: Key Safety Information
| Substance | Key Hazards | Recommended PPE |
| Tetrahydroquinaldine | Harmful if swallowed, skin and eye irritant.[9][10] | Safety goggles, chemical-resistant gloves, lab coat.[10] |
| Quinaldine | Harmful if swallowed, skin and eye irritant. | Safety goggles, chemical-resistant gloves, lab coat. |
| Aniline | Toxic, carcinogen, skin and eye irritant. | Safety goggles, chemical-resistant gloves, respiratory protection. |
| Crotonaldehyde | Highly flammable, toxic, corrosive. | Flame-retardant lab coat, safety goggles, chemical-resistant gloves, respiratory protection. |
| Hydrogen Gas | Extremely flammable.[5] | Use in a well-ventilated area, eliminate ignition sources. |
| Raney Nickel | Pyrophoric, flammable solid.[14] | Handle under inert atmosphere or solvent. |
Always consult the Safety Data Sheet (SDS) for each chemical before handling.[9][10][19][20][21]
Section 6: Concluding Remarks
The successful scale-up of tetrahydroquinaldine synthesis requires a multi-faceted approach that considers reaction chemistry, process engineering, safety, and economics. By anticipating and addressing the common challenges outlined in this guide, researchers and production chemists can develop robust, efficient, and safe manufacturing processes. Continuous process monitoring and optimization are key to maintaining high product quality and yield in an industrial setting.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Hydrogenation in Practice. (2022, February 16). AOCS. [Link]
- Doebner–Miller reaction. (n.d.). Wikipedia. [Link]
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PMC - PubMed Central. [Link]
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
- Catalyst Handling Info. (n.d.). Scribd. [Link]
- Hydrogenation process operation steps. (n.d.).
- THE CATALYTIC HYDROGENATION OF QUINOLINE A THESIS. (n.d.). [Link]
- Catalysis & Hydrogenation. (2025, September 30). H.E.L Group. [Link]
- Doebner-Miller Reaction. (n.d.). SynArchive. [Link]
- Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. (2020, September 24). NIH. [Link]
- Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt c
- Partial hydrogenation of substituted pyridines and quinolines: A crucial role of the reaction conditions. (2025, August 6).
- Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide C
- Optimization of reaction conditions for the synthesis of tetrahydroquinoline 2aa. (n.d.).
- Synthesis of tetrahydroquinoline derivatives. (n.d.).
- Overcoming Challenges in Scale-Up Production. (n.d.). World Pharma Today. [Link]
- Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. (2025, August 6).
- Challenges of scaling up production from grams to kilos. (n.d.). Chemtek Scientific. [Link]
- What is the complete procedure for Doebner-von miller reaction ?. (2018, July 17).
- SAFETY D
- Troubleshooting: I Cant Reproduce an Earlier Experiment!. (n.d.). Department of Chemistry : University of Rochester. [Link]
- Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. (n.d.). Arabian Journal of Chemistry. [Link]
- Doebner-Miller reaction. (n.d.). chemeurope.com. [Link]
- Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors. (2016, August 22).
- Method for extracting bisbenzylisoquinolines. (n.d.).
- METHODS OF PURIFICATION OF ORGANIC COMPOUNDS. (2017, May 3). YouTube. [Link]
- Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations: Current Trends and Future Perspectives. (n.d.). International Journal on Science and Technology. [Link]
- What Role Does Reaction Kinetics Play In Drug Synthesis?. (2025, September 17). Chemistry For Everyone. [Link]
- Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. (2025, August 6).
- Rapid synthesis of the tetrahydroquinoline alkaloids: angustureine, cuspareine and galipinine. (2025, August 6).
Sources
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. GT Digital Repository [repository.gatech.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. helgroup.com [helgroup.com]
- 6. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. njhjchem.com [njhjchem.com]
- 14. researchgate.net [researchgate.net]
- 15. aocs.org [aocs.org]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. US6218541B1 - Method for extracting bisbenzylisoquinolines - Google Patents [patents.google.com]
- 19. fishersci.com [fishersci.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. synthesia.eu [synthesia.eu]
Technical Support Center: Navigating the Selective Catalytic Hydrogenation of Substituted Quinolines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the catalytic hydrogenation of substituted quinolines. As Senior Application Scientists, we understand the nuances and challenges of achieving selective hydrogenation while preventing undesirable over-reduction. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and proven protocols to enhance the success of your experiments. We aim to explain the "why" behind the "how," empowering you to make informed decisions in your research.
Troubleshooting Guide: Addressing Common Challenges in Quinoline Hydrogenation
This section tackles specific issues you may encounter during your experiments, offering systematic approaches to diagnose and resolve them.
Issue 1: My primary product is the fully saturated decahydroquinoline, not the desired 1,2,3,4-tetrahydroquinoline. How can I prevent this over-reduction?
Root Cause Analysis:
Over-reduction to decahydroquinoline (DHQ) occurs when both the pyridine (N-heterocyclic) and the benzene (carbocyclic) rings of the quinoline scaffold are hydrogenated. This is a common issue when using highly active catalysts under harsh conditions. The key is to modulate the catalyst's activity and optimize reaction parameters to favor the selective hydrogenation of the pyridine ring.
Troubleshooting Steps & Solutions:
-
Catalyst Selection and Modification:
-
Re-evaluate your catalyst choice: While highly active catalysts like Rhodium and Ruthenium are effective, they can be too aggressive, leading to over-reduction.[1] Consider switching to a Palladium-based catalyst, which often shows higher selectivity for the pyridine ring.[2][3]
-
Consider catalyst support: The support material can significantly influence catalyst activity and selectivity. For instance, nitrogen-doped carbon supports for palladium catalysts have demonstrated high activity and selectivity under milder conditions.[3]
-
Explore non-noble metal catalysts: Recent research has shown that catalysts based on more earth-abundant metals like iron and cobalt can offer excellent selectivity for the desired 1,2,3,4-tetrahydroquinoline product.[4][5][6]
-
-
Optimization of Reaction Conditions:
-
Lower the hydrogen pressure: High H₂ pressure can drive the reaction towards complete saturation.[7] Experiment with reducing the pressure in increments (e.g., from 50 bar to 20 bar) to find the optimal balance between reaction rate and selectivity.[1]
-
Reduce the reaction temperature: Higher temperatures can also promote over-hydrogenation.[8] Attempt the reaction at a lower temperature. For example, some palladium on nitrogen-doped carbon (Pd/CN) catalysts can achieve high yields at a mild 50°C.[1]
-
Decrease the reaction time: Monitor the reaction progress closely using techniques like TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent further reduction of the desired product.
-
-
Solvent Effects:
-
Solvent polarity and proticity: The choice of solvent can influence the adsorption of the substrate and intermediates on the catalyst surface, thereby affecting selectivity. Alcoholic solvents like methanol and ethanol are commonly used.[1] In some cases, aprotic solvents may reduce the rate of over-hydrogenation.
-
dot
Caption: Reaction pathways in quinoline hydrogenation.
Issue 2: My reaction is sluggish, showing low conversion of the starting quinoline.
Root Cause Analysis:
Low conversion can stem from several factors, including insufficient catalyst activity, suboptimal reaction conditions, or the presence of catalyst poisons.
Troubleshooting Steps & Solutions:
-
Catalyst Activity and Loading:
-
Increase catalyst loading: A simple first step is to increase the amount of catalyst.
-
Ensure catalyst quality: If using a commercial catalyst, verify its age and storage conditions. For in-house prepared catalysts, ensure proper synthesis and activation.
-
Check for catalyst poisons: Quinolines and their derivatives can sometimes act as catalyst poisons by strongly adsorbing to the active sites.[1] Ensure all reagents and solvents are pure and free from potential inhibitors like sulfur compounds.[9]
-
-
Reaction Condition Optimization:
-
Increase hydrogen pressure: Higher H₂ pressure can enhance the reaction rate.[1]
-
Increase reaction temperature: Cautiously increase the temperature in increments, while monitoring for the onset of side reactions.[7]
-
Optimize the solvent: The solvent can dramatically affect catalyst activity. Experiment with different solvents as recommended in the literature for your specific catalyst system.[1]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]
- 3. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Catalyst Decomposition During Quinaldine Hydrogenation
Welcome to the Technical Support Center for managing catalyst performance in quinaldine (2-methylquinoline) hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst stability and longevity in this critical reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues encountered during your experiments, ensuring robust and reproducible results.
Introduction to Catalyst Challenges in Quinaldine Hydrogenation
The selective hydrogenation of quinaldine to 1,2,3,4-tetrahydroquinaldine is a cornerstone reaction in the synthesis of various pharmaceuticals and fine chemicals. However, the catalysts employed, typically palladium, platinum, or ruthenium on a carbon support (e.g., Pd/C), are susceptible to deactivation. This loss of activity can lead to incomplete reactions, inconsistent product yields, and increased processing costs. Understanding the root causes of catalyst decomposition is the first step toward effective mitigation.
The primary mechanisms of catalyst deactivation in this context are:
-
Poisoning: Strong adsorption of the nitrogen-containing substrate, intermediates, or products onto the catalyst's active sites.
-
Coking/Fouling: Deposition of carbonaceous residues (coke) on the catalyst surface, blocking pores and active sites.
-
Sintering: Thermal agglomeration of metal nanoparticles, leading to a loss of active surface area.
-
Leaching: Dissolution of the active metal from the support into the reaction medium.
This guide will provide a structured approach to identifying and addressing each of these deactivation pathways.
Frequently Asked Questions (FAQs)
Q1: Why is my catalyst deactivating so quickly during quinaldine hydrogenation compared to other substrates?
A1: The primary reason is the strong coordinating nature of the nitrogen atom in the quinoline ring system. Both quinaldine and its hydrogenated product, tetrahydroquinaldine, can act as catalyst poisons by binding strongly to the active metal sites (e.g., palladium, platinum, ruthenium), rendering them inaccessible to hydrogen and the substrate.[1] The methyl group in quinaldine also introduces steric hindrance, which can influence the adsorption geometry and reaction pathway, potentially leading to the formation of strongly adsorbed intermediates that contribute to deactivation.[2]
Q2: Which catalyst is generally most robust for quinaldine hydrogenation?
A2: While Pd/C is widely used, rhodium- and ruthenium-based catalysts often exhibit different selectivity and, in some cases, enhanced stability.[3] For instance, colloidal ruthenium nanoparticles have shown good performance in selective quinaldine hydrogenation.[4] The choice of catalyst support is also critical; supports can influence metal dispersion and stability, thereby affecting the catalyst's lifetime.
Q3: Can the choice of solvent impact catalyst stability?
A3: Absolutely. The solvent plays a crucial role in substrate solubility, hydrogen availability, and interactions with the catalyst surface.[5] Polar solvents like ethanol or methanol are common. The presence of water can sometimes be beneficial, but it's essential to use high-purity solvents, as impurities can act as catalyst poisons.[6]
Q4: Is some level of catalyst deactivation always expected?
A4: Yes, a gradual decline in activity is typical for most heterogeneous catalytic processes.[7] The goal is not to eliminate deactivation entirely but to manage it effectively to ensure a reasonable catalyst lifetime and process efficiency. This involves optimizing reaction conditions and implementing regeneration strategies where feasible.
Q5: What is the key difference in catalyst poisoning between quinoline and quinaldine?
A5: The main difference is the steric effect of the 2-methyl group in quinaldine. This methyl group, being adjacent to the nitrogen atom, can hinder the typical planar adsorption of the quinoline ring on the catalyst surface. This steric hindrance can reduce the rate of certain reaction pathways and may lead to the formation of different, potentially more strongly bound, intermediates compared to quinoline, thereby altering the deactivation mechanism and rate.[2]
Troubleshooting Guides
This section provides detailed guides for diagnosing and resolving specific issues related to catalyst decomposition.
Guide 1: Issue - Rapid Loss of Activity in Early Experimental Runs
Symptoms:
-
A sharp drop in reaction rate within the first 1-2 cycles.
-
Incomplete conversion even with extended reaction times.
-
The catalyst appears visually unchanged (no obvious charring).
Primary Suspect: Catalyst Poisoning or Leaching.
Diagnostic Workflow:
Caption: Diagnostic workflow for rapid catalyst deactivation.
Step-by-Step Diagnostic Protocol:
-
Reagent Purity Verification:
-
Action: Analyze your quinaldine substrate and solvent for common catalyst poisons such as sulfur or halide compounds using appropriate analytical techniques (e.g., GC-MS, elemental analysis).
-
Rationale: Even trace amounts of these impurities can irreversibly poison noble metal catalysts.[8]
-
-
Analysis of Metal Leaching:
-
Action: After the reaction, filter the catalyst and analyze the liquid filtrate for the presence of the active metal (e.g., Pd, Pt, Ru) using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Rationale: Leaching of the active metal into the solution leads to a direct and often irreversible loss of catalytic sites.[9] This is a common issue that needs to be ruled out early.
-
-
Surface Analysis of Spent Catalyst:
-
Action: Analyze the surface of the deactivated catalyst using X-ray Photoelectron Spectroscopy (XPS). Compare the spectra of the fresh and spent catalyst, paying close attention to the binding energy of the active metal and the presence of nitrogen species.
-
Rationale: XPS can provide direct evidence of changes in the metal's oxidation state and the presence of adsorbed nitrogen species on the surface, confirming poisoning by the substrate or product.[10][11]
-
Solutions and Mitigation Strategies:
-
For Leaching:
-
Consider a different catalyst support that offers stronger metal-support interactions.
-
Operate under milder reaction conditions (lower temperature) to reduce the rate of metal dissolution.
-
Ensure the reaction medium's pH is controlled, as acidic conditions can sometimes promote leaching.
-
-
For Poisoning:
-
Optimize Reactant Concentration: Lowering the initial concentration of quinaldine may reduce the competitive adsorption that leads to poisoning.[12]
-
Introduce a Competitive Inhibitor (Controlled Poisoning): In some cases, adding a small amount of a less strongly binding agent can paradoxically improve performance by preventing irreversible poisoning by the primary reactant or product. For example, controlled addition of quinoline has been used to modify selectivity in other reactions.[1]
-
Modify Reaction Temperature: Increasing the temperature may sometimes facilitate the desorption of poisoning species, though this must be balanced against the risk of sintering.
-
Guide 2: Issue - Gradual Decline in Performance Over Multiple Cycles
Symptoms:
-
A steady decrease in conversion rate over 3-10+ cycles.
-
The catalyst becomes visibly darker or clumpy.
-
Longer reaction times are needed to achieve full conversion in later cycles.
Primary Suspect: Coking/Fouling or Thermal Sintering.
Diagnostic Workflow:
Caption: Diagnostic workflow for gradual catalyst deactivation.
Step-by-Step Diagnostic Protocol:
-
Quantification of Carbonaceous Deposits (Coke):
-
Action: Perform Temperature-Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) on the spent catalyst.
-
Procedure: A known mass of the dried, spent catalyst is heated under a controlled flow of an oxidizing gas (e.g., air or a dilute oxygen mixture). The amount of CO2 evolved is measured, which directly correlates to the amount of carbon deposited on the catalyst.[13][14]
-
Rationale: This quantifies the extent of coking, a common cause of gradual deactivation by physically blocking active sites and pores.[15]
-
-
Microscopic Examination for Sintering:
-
Action: Characterize the fresh and spent catalyst using Transmission Electron Microscopy (TEM).
-
Procedure: Acquire multiple TEM images from representative areas of both catalyst samples. Measure the diameter of a statistically significant number of metal nanoparticles (e.g., >100) for each sample to determine the average particle size and size distribution.
-
Rationale: An increase in the average particle size of the spent catalyst is direct evidence of sintering, where smaller metal particles have agglomerated into larger ones, reducing the active surface area.[16][17]
-
Solutions and Mitigation Strategies:
-
For Coking/Fouling:
-
Optimize Reaction Conditions: Lowering the reaction temperature or increasing the hydrogen pressure can often suppress the side reactions that lead to coke formation.
-
Catalyst Regeneration (Oxidative Treatment): A common method to remove coke is controlled oxidation.
-
Protocol: The coked catalyst is heated in a controlled flow of air or a dilute oxygen/nitrogen mixture. The temperature is ramped slowly (e.g., 5-10 °C/min) to a target temperature (typically 300-500 °C) and held until coke combustion is complete. The exact temperature depends on the catalyst's thermal stability.[18] Caution: This process is exothermic and must be carefully controlled to avoid excessive temperatures that could cause severe sintering.
-
-
-
For Sintering:
-
Lower Reaction Temperature: Sintering is highly temperature-dependent. Operating at the lowest effective temperature is the best preventative measure.
-
Choose a More Stable Support: Catalyst supports with high thermal stability and strong metal-support interactions can help anchor the metal nanoparticles and prevent their migration and agglomeration.
-
Quantitative Data Summary
The following table summarizes typical performance and deactivation indicators for common catalysts used in quinoline/quinaldine hydrogenation. Note that these values are illustrative and can vary significantly based on specific reaction conditions and catalyst preparation methods.
| Catalyst | Typical TON | Typical TOF (h⁻¹) | Primary Deactivation Mechanism | Regeneration Potential | Reference |
| Pd/C | 100 - 1000 | 50 - 500 | Poisoning (N-species), Coking | Moderate (Solvent wash, mild oxidation) | [3] |
| Pt/C | 150 - 1200 | 70 - 600 | Sintering, Poisoning | Moderate (Controlled oxidation) | [19] |
| Ru/C | 200 - 1500 | 100 - 800 | Poisoning, Leaching | Difficult | [4] |
| Ni-based | 50 - 500 | 20 - 200 | Poisoning, Coking, Leaching | Moderate to Difficult | [2] |
TON (Turnover Number) = moles of product per mole of active metal. TOF (Turnover Frequency) = TON per unit time.
Experimental Protocols
Protocol 1: Regeneration of Pd/C Catalyst Deactivated by Coking/Fouling
This protocol describes a two-step process of solvent washing followed by mild oxidative treatment.
-
Catalyst Recovery:
-
After the reaction, filter the catalyst from the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Wash the catalyst cake thoroughly with the reaction solvent (e.g., ethanol) to remove residual substrate and products.
-
-
Solvent Washing (to remove strongly adsorbed species):
-
Suspend the recovered catalyst in a fresh, clean solvent (e.g., methanol or chloroform).
-
Stir the suspension vigorously, potentially with mild heating (e.g., 40-60 °C) or ultrasonication for 1-2 hours.[9]
-
Filter the catalyst and repeat the washing step if necessary.
-
Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).
-
-
Mild Oxidative Treatment (to remove coke):
-
Place the dried, washed catalyst in a tube furnace.
-
Establish a flow of a dilute oxygen mixture (e.g., 2-5% O₂ in N₂) over the catalyst bed.
-
Slowly ramp the temperature (e.g., 5 °C/min) to 250-350 °C. Caution: Monitor for temperature excursions due to exothermic coke combustion.
-
Hold at the target temperature for 2-4 hours or until CO₂ evolution (monitored by an off-gas analyzer) ceases.[18]
-
Cool the catalyst to room temperature under an inert gas flow.
-
-
Re-reduction (Activation):
-
Before reuse, the oxidized catalyst must be re-reduced. Suspend the catalyst in a solvent and introduce it to the reactor.
-
Purge the reactor with an inert gas, then introduce hydrogen.
-
Stir the suspension under a hydrogen atmosphere (e.g., 1-5 bar) at room temperature or with gentle heating for 1-2 hours to reduce the palladium oxide back to its active metallic state.
-
References
- Thermogravimetry Applied for Investigation of Coke Formation in Ethanol Conversion over Heteropoly Tungstate C
- TPO Coke Analysis for Coked Catalysts: Methanation + FID Detection. Ami Instruments. (2026-01-03).
- Predicting the Amount of Coke Deposition on Catalyst through Image Analysis and Soft Computing. University of Kent.
- Temperature-Programmed Oxidation of Coke Deposited on Cracking Catalysts: Combustion Mechanism Dependence.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. (2022-12-01).
- HANDBOOK OF COMMERCIAL CATALYSTS: HETEROGENEOUS C
- Identification of coke species on Fe/USY catalysts used for recycling polyethylene into fuels. RSC Publishing. (2024-07-12).
- Stabilization of Nanoparticles Produced by Hydrogenation of Palladium–N-Heterocyclic Carbene Complexes on the Surface of Graphene and Implications in C
- Handbook of Industrial C
- Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-8-quinolinecarboxaldehyde. Benchchem.
- (PDF) Stabilization of Nanoparticles Produced by Hydrogenation of Palladium–N-Heterocyclic Carbene Complexes on the Surface of Graphene and Implications in Catalysis.
- TEM images of Series 3 catalysts: a as received and sintered in 5%...
- Stabilization of Nanoparticles Produced by Hydrogenation of Palladium–N-Heterocyclic Carbene Complexes on the Surface of Graphene and Implications in Catalysis.
- MANUAL OF METHODS AND PROCEDURES FOR CATALYST CHARACTERIZ
- Figure 4. TEM image of catalysts: (a) Unreduced Pt,Pd,Ni/MgO, (b)...
- Determination of Metals by ICP-MS and ICP-OES (Optical Emission Spectrometry). USDA.
- Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst.
- Rapid and sensitive determination of leached platinum group elements in organic reaction solution of metal-catalyzed reactions by laser ablation-ICP-MS with spot-drying on paper. RSC Publishing.
- HYDRODENITROGENATION OF 2-METHYL QUINOLINE - EFFECT OF STERIC HINDRANCE IN LIQUID PHASE CATALYTIC HYDROGEN
- Method for reactivating deactivated palladium/carbon catalyst.
- Catalytic Properties of Pd Deposited on Polyaniline in the Hydrogen
- Results for Catalyst regeneration sorted by relevancy.
- Method for reactivating palladium carbon catalyst.
- Regeneration method for spent FCC catalysts: Brief Review. Journal of Research in Chemistry.
- Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE.
- TEM image (Left) and schematic representation of the catalyst...
- High-pressure X-ray photoelectron spectroscopy of palladium model hydrogenation catalysts. Part 2: Hydrogenation of trans-2-pentene on palladium.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
- Colloidal ruthenium catalysts for selective quinaldine hydrogenation: Ligand and solvent effects.
- C
- Continuous leaching-ICP-MS for the study of metal speciation in sediments.
- (PDF) Determination of selected elements in catalytic converters using ICP-MS and microwave digestion.
- TEM images of particles formed in the hydrogenation of...
- Comparative study of the hydrogenation of tetralin on supported Ni, Pt, and Pd catalysts. The University of Oklahoma. (2007-01-14).
- ChemInform Abstract: Alkylation of 2-Methylquinoline with Alcohols under Additive-Free Conditions by Al2O3-Supported Pt Catalyst.
- (PDF) In situ Imaging and Tracking of Reversible Metal-Support Interactions under CO2 Hydrogenation over a Cu@TiOx Core@shell Catalyst.
- Different catalytic behavior of Pd and Pt metals in decalin dehydrogenation to naphthalene.
- C–H bond activation of 2-methylquinolines and 2-methylpyridine.
- Comparing Separation vs. Fresh Start to Assess Reusability of Pd/C Catalyst in Liquid‐Phase Hydrogenation.
- VALIDATION OF THE ICP-MS METHOD FOR DETERMINATION THE HEAVY METALS IN WATER.
- Ru(II)-Catalyzed Amidation Reactions of 8-Methylquinolines with Azides via C(sp3)-H Activation.
- catalyst poisoning.
- Cationic Gold Catalyst Poisoning and Reactiv
- Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. AJPO JOURNALS. (2025-08-08).
- Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-C
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. revistadechimie.ro [revistadechimie.ro]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistryjournal.net [chemistryjournal.net]
- 6. mdpi.com [mdpi.com]
- 7. content.e-bookshelf.de [content.e-bookshelf.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stabilization of Nanoparticles Produced by Hydrogenation of Palladium–N-Heterocyclic Carbene Complexes on the Surface of Graphene and Implications in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts [mdpi.com]
- 13. TPO Coke Analysis for Coked Catalysts: Methanation + FID Detection - AMI – Advanced Measurement Instruments [ami-instruments.com]
- 14. kar.kent.ac.uk [kar.kent.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Rate of Tetrahydroquinaldine Formation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to understanding and troubleshooting the synthesis of tetrahydroquinaldine, with a specific focus on the critical role of solvents in determining reaction rates and outcomes. This guide is structured to address common challenges and questions that arise during experimental work, providing not only solutions but also the underlying scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for tetrahydroquinaldine formation, and where does the solvent exert its main influence?
A1: Tetrahydroquinaldine is typically synthesized via the Doebner-von Miller reaction or its variations.[1][2] The reaction involves the acid-catalyzed condensation of an aniline with an α,β-unsaturated aldehyde or ketone.[2][3] The general mechanism proceeds through several key steps:
-
Michael Addition: The aniline acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated carbonyl compound.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization.
-
Dehydration: Elimination of a water molecule leads to the formation of a dihydroquinoline intermediate.
-
Reduction: The dihydroquinoline is then reduced to tetrahydroquinaldine. It's important to note that in the classic Doebner-von Miller synthesis, an oxidizing agent is often used to form quinoline. To obtain tetrahydroquinaldine, a reduction step is necessary, or the reaction conditions must be controlled to prevent aromatization.[4][5]
The solvent plays a crucial role in several of these steps, primarily by:
-
Solvating Reactants and Intermediates: The ability of the solvent to stabilize charged intermediates can significantly affect reaction rates.
-
Influencing Nucleophilicity and Electrophilicity: The solvent can modulate the reactivity of the aniline and the carbonyl compound.
-
Mediating Proton Transfer: Protic solvents can participate in proton transfer steps, which are integral to the acid-catalyzed mechanism.
Q2: My reaction is sluggish, and I'm getting low yields. How does solvent choice impact the reaction rate?
A2: A slow reaction rate is a common issue and is often directly linked to the solvent system. The rate of tetrahydroquinaldine formation is influenced by several solvent properties:
-
Polarity: The reaction involves polar reactants and intermediates. A polar solvent is generally required to solvate these species and facilitate the reaction.[6]
-
Proticity: The distinction between polar protic and polar aprotic solvents is critical.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds and contain acidic protons.[6][7][8] They are effective at solvating both cations and anions. While they can facilitate proton transfer steps, they can also "cage" the aniline nucleophile through hydrogen bonding, potentially reducing its reactivity and slowing down the initial Michael addition.[6][9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments but lack acidic protons.[7][8] They are excellent at solvating cations but less so for anions.[6] This can leave the aniline nucleophile more "free" and reactive, potentially increasing the reaction rate.[6][9]
-
Troubleshooting Tip: If your reaction in a protic solvent like ethanol is slow, consider switching to or adding a co-solvent like acetonitrile or THF. This can sometimes strike a balance between solvating intermediates and maintaining the nucleophilicity of the aniline.
Q3: I'm observing significant tar and polymer formation. Can the solvent help mitigate this?
A3: Yes, solvent choice is a key strategy to minimize polymerization, which is one of the most common side reactions in the Doebner-von Miller synthesis.[4][10] This side reaction is due to the acid-catalyzed self-condensation of the α,β-unsaturated carbonyl compound.[10]
Troubleshooting Strategy: Biphasic Solvent System
A highly effective method to reduce tar formation is to employ a biphasic solvent system.[4][10]
-
Concept: The aniline is dissolved in an acidic aqueous phase, while the α,β-unsaturated carbonyl is sequestered in an immiscible organic solvent like toluene.
-
Mechanism of Action: This setup limits the concentration of the carbonyl compound in the acidic phase, thereby reducing its self-polymerization. The reaction occurs at the interface of the two phases.
Experimental Protocol: Biphasic Doebner-von Miller Reaction
-
In a round-bottom flask equipped with a reflux condenser, dissolve the aniline in aqueous hydrochloric acid.
-
Add an equal volume of toluene to the flask.
-
Slowly add the α,β-unsaturated carbonyl compound to the stirred, biphasic mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
dot graph TD { A[Aniline in Aqueous Acid] -- Reaction at Interface --> C{Desired Reaction}; B[Carbonyl in Organic Solvent] -- Reaction at Interface --> C; B -- Self-Condensation Minimized --> D[Reduced Tar Formation]; subgraph "Aqueous Phase" A; end subgraph "Organic Phase" B; end } caption: Biphasic system to minimize polymerization.
Q4: How do I choose the optimal solvent for my specific substrates?
A4: The ideal solvent depends on the electronic properties of your aniline and carbonyl compound.
-
Electron-Withdrawing Groups on Aniline: If your aniline has electron-withdrawing groups, it will be less nucleophilic. In this case, a polar aprotic solvent may be beneficial to enhance its reactivity.[11]
-
Steric Hindrance: For sterically hindered substrates, the reaction may be slower. A higher boiling point solvent that allows for higher reaction temperatures might be necessary. However, be mindful that higher temperatures can also increase polymerization.[4]
Data-Driven Solvent Selection
| Solvent Type | Properties | Effect on Reaction Rate | Potential Issues |
| Polar Protic (e.g., Ethanol, Methanol) | Can H-bond, solvates cations and anions well.[7][8] | Can be moderate, but may slow the initial step by solvating the nucleophile. | Can decrease nucleophilicity.[6] |
| Polar Aprotic (e.g., Acetonitrile, DMSO) | Cannot H-bond, solvates cations well.[7][8] | Can increase the rate by leaving the nucleophile more reactive.[9] | May not be acidic enough for some catalytic cycles. |
| Nonpolar (e.g., Toluene, Hexane) | Low dielectric constant. | Generally poor for this reaction as they do not solvate polar intermediates. | Low solubility of reactants and intermediates. |
| Biphasic (e.g., Water/Toluene) | Separates reactants. | Can improve overall yield by minimizing side reactions.[4] | May have mass transfer limitations. |
Q5: I'm trying to achieve an asymmetric synthesis of tetrahydroquinaldine. How does the solvent influence stereoselectivity?
A5: In asymmetric synthesis, the solvent is crucial for controlling the stereochemical outcome. Chiral catalysts, such as chiral phosphoric acids, are often employed.[12]
-
Solvent-Catalyst Interactions: The solvent can interact with the chiral catalyst and the transition state, influencing the facial selectivity of the reaction. Non-polar or weakly coordinating solvents are often preferred in asymmetric catalysis to minimize interference with the catalyst-substrate complex.
-
Solvent Cages: The solvent can create a "cage" around the reactants, and the structure of this cage can influence which enantiomer is formed preferentially.
Troubleshooting Tip: If you are experiencing low enantioselectivity, consider screening a range of solvents with varying polarities and coordinating abilities. Sometimes, a seemingly minor change in the solvent can have a profound impact on the enantiomeric excess (ee).
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Product Formation | 1. Incorrect solvent polarity. 2. Nucleophile (aniline) is too weak. 3. Insufficient acid catalysis. | 1. Switch to a more polar solvent. 2. Consider a polar aprotic solvent to enhance nucleophilicity. 3. Increase catalyst loading or switch to a stronger acid. |
| Significant Tar/Polymer Formation | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl.[4][10] | 1. Employ a biphasic solvent system (e.g., water/toluene).[4] 2. Slowly add the carbonyl compound to the reaction mixture. 3. Lower the reaction temperature.[4] |
| Formation of Dihydroquinoline instead of Tetrahydroquinaldine | Incomplete reduction or unintended oxidation. | 1. Ensure a suitable reducing agent is present if required by the specific protocol. 2. If the goal is tetrahydroquinaldine, avoid oxidizing agents that are part of the classic Doebner-von Miller synthesis for quinolines.[4] |
| Inconsistent Reaction Rates | Sensitivity to trace amounts of water in the solvent. | Use anhydrous solvents to ensure reproducibility, especially if Lewis acid catalysts are employed. |
Experimental Workflow and Monitoring
A general workflow for optimizing solvent effects on tetrahydroquinaldine formation is as follows:
Monitoring the Reaction:
-
Thin Layer Chromatography (TLC): A quick and effective way to monitor the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the desired product and any major byproducts, helping to diagnose issues like polymerization.
By systematically evaluating the role of the solvent, researchers can significantly improve the rate, yield, and purity of tetrahydroquinaldine synthesis, leading to more efficient and reproducible results in drug discovery and development.
References
- Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
- Park, D. Y., Lee, S. Y., Jeon, J., & Cheon, C. H. (2018). A chiral phosphoric acid as the sole catalyst enables an enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. The Journal of Organic Chemistry, 83(20), 12486-12495.
- Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Wikipedia. (n.d.). Quinaldine.
- Benchchem. (n.d.). Navigating the Nuances of the Doebner Reaction: A Technical Support Guide.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- ResearchGate. (2020, December 30). How to perform Doebner-MIller Synthesis without oxidizing agent?.
Sources
- 1. Quinaldine - Wikipedia [en.wikipedia.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Tetrahydroquinoline synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of Tetrahydroquinolines (THQs) via Multicomponent Reactions
Welcome to the technical support center for the synthesis of Tetrahydroquinolines (THQs) using multicomponent reactions (MCRs). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful synthetic tool. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction to THQ Synthesis via the Povarov Reaction
The Povarov reaction is a robust and widely used multicomponent reaction for the synthesis of THQ scaffolds, which are prevalent in numerous biologically active compounds.[1][2] This formal [4+2] cycloaddition typically involves the condensation of an aniline, an aldehyde, and an activated alkene in the presence of an acid catalyst.[1][3] While powerful, the one-pot nature of this reaction can sometimes lead to a variety of byproducts, impacting yield and purity. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the multicomponent synthesis of THQs.
Q1: My reaction is producing a significant amount of quinoline instead of the desired tetrahydroquinoline. What is happening and how can I prevent this?
A1: The formation of a quinoline byproduct is typically due to the oxidation of the desired tetrahydroquinoline product.[4] This can occur under the reaction conditions, especially at elevated temperatures or with prolonged reaction times in the presence of air.
-
Causality: The THQ ring is susceptible to oxidation, leading to the more stable aromatic quinoline system. This process can sometimes be facilitated by the Lewis acid catalyst or trace oxidants.
-
Troubleshooting:
-
Reaction Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Temperature Control: Lowering the reaction temperature may slow down the rate of oxidation relative to the rate of THQ formation.[5]
-
Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting materials are consumed to prevent over-oxidation of the product.
-
Choice of Oxidant (for intentional oxidation): If quinoline is the desired product, specific oxidizing agents like manganese dioxide (MnO₂) can be used in a subsequent step for a clean conversion.[4]
-
Q2: I am observing the formation of aza-Diels-Alder byproducts. How can I favor the Povarov reaction pathway?
A2: The Povarov reaction is often classified as a type of aza-Diels-Alder reaction.[3] However, depending on the substrates and conditions, different mechanistic pathways can be favored, leading to regioisomeric or stereoisomeric byproducts. The reaction can proceed through a concerted [4+2] cycloaddition or a stepwise mechanism involving a zwitterionic intermediate.[6][7]
-
Causality: The electronic nature of the aniline, aldehyde, and alkene components, as well as the choice of catalyst, can influence the transition state and favor one pathway over another.
-
Troubleshooting:
-
Catalyst Selection: Lewis acids like boron trifluoride (BF₃·OEt₂) are commonly used to activate the imine for the cycloaddition.[3][8] Experimenting with different Lewis or Brønsted acids can alter the selectivity.
-
Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates in a stepwise mechanism. A systematic solvent screen is recommended.
-
Alkene Substitution: The use of electron-rich alkenes such as enol ethers or enamines is crucial for the Povarov reaction.[3] The nature and position of substituents on the alkene can direct the regioselectivity of the cycloaddition.
-
Q3: My reaction has a low yield and a complex mixture of unidentified byproducts. Where should I start troubleshooting?
A3: A low yield with a complex product mixture in a multicomponent reaction often points to issues with the initial imine formation or competing side reactions.
-
Causality: The first step in the Povarov reaction is the formation of an imine from the aniline and aldehyde.[3][9] This is a reversible condensation reaction, and incomplete imine formation can lead to byproducts from the unreacted starting materials.[9][10]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
-
Verify Imine Formation: Before adding the alkene, confirm the formation of the imine by TLC or ¹H NMR.
-
Drying Agents: The condensation reaction to form the imine produces water, which can inhibit the reaction.[9] Adding a drying agent like anhydrous Na₂SO₄ or molecular sieves can drive the equilibrium towards imine formation.[8][9]
-
Order of Addition: Consider a stepwise addition of reagents. Pre-forming the imine before adding the alkene can sometimes lead to a cleaner reaction.[5]
-
In-depth Troubleshooting Guides
Guide 1: Managing Diastereoselectivity
The Povarov reaction can create up to three new stereocenters, making diastereoselectivity a critical parameter to control.
Problem: Poor or undesired diastereoselectivity in the THQ product.
Root Cause Analysis:
-
Mechanism: The stereochemical outcome is determined during the C-C bond-forming step. In a concerted mechanism, the endo transition state is often favored due to secondary orbital interactions, but this is not always the case.[11][12] A stepwise mechanism can lead to a loss of stereochemical information.
-
Catalyst Influence: The size and nature of the Lewis acid catalyst can influence the geometry of the transition state, thereby affecting diastereoselectivity. Chiral catalysts can be employed for enantioselective variants.[13]
-
Substrate Sterics: Steric hindrance from bulky substituents on the aniline, aldehyde, or alkene can favor the formation of one diastereomer over another.
Solutions & Protocols:
-
Catalyst Screening: A systematic screen of Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, InCl₃) and Brønsted acids (e.g., PTSA) is recommended.[1][14]
-
Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent Selection: The choice of solvent can impact the reaction's stereochemical course. A comparison of common solvents is presented in the table below.
| Solvent | Polarity | Potential Influence on Diastereoselectivity |
| Dichloromethane (DCM) | Low | Generally good for many Lewis acid-catalyzed reactions. |
| Acetonitrile (MeCN) | High | Can stabilize charged intermediates, potentially altering the reaction pathway. |
| Toluene | Non-polar | Often used for reactions at higher temperatures. |
| Tetrahydrofuran (THF) | Moderate | Can coordinate with some Lewis acids, affecting their activity. |
Guide 2: Addressing Regioselectivity Issues with Unsymmetrical Alkenes
Problem: Formation of regioisomeric THQ products when using an unsymmetrical alkene.
Root Cause Analysis:
-
Electronic Effects: The regioselectivity of the cycloaddition is governed by the electronic properties of the reacting partners. The nucleophilic carbon of the alkene will preferentially attack the electrophilic carbon of the protonated imine.
-
Steric Hindrance: Steric bulk on the alkene or the imine can also influence the regiochemical outcome.
Solutions & Protocols:
-
Alkene Design: Employ alkenes with strong electron-donating groups (e.g., enol ethers, enamines) to enhance the nucleophilicity of a specific carbon atom and direct the regioselectivity.[3]
-
Catalyst Control: The Lewis acid can influence the charge distribution in the activated imine, thereby affecting the regioselectivity of the subsequent nucleophilic attack by the alkene.
-
Detailed Mechanistic Analysis: A deeper understanding of the reaction mechanism through computational studies (DFT) can provide insights into the factors controlling regioselectivity.[6][7][15]
Experimental Protocols
General Protocol for a Three-Component Povarov Reaction
This protocol provides a starting point for the synthesis of a 2,4-disubstituted tetrahydroquinoline.
-
To a solution of the aniline (1.0 mmol) and the aldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask, add a Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation. The use of molecular sieves is recommended.[8]
-
Add the activated alkene (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydroquinoline.
Visualizing Reaction Pathways
The following diagram illustrates the general mechanism of the Povarov reaction and a potential side reaction.
Caption: Povarov reaction pathway and a common side reaction.
References
- Wikipedia. Povarov reaction. [Link]
- Domingo, L. R., et al. (2014). Understanding the mechanism of the Povarov reaction. A DFT study. RSC Advances. [Link]
- Cárdenas-Galindo, L. M., et al. (2021). The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview.
- Domingo, L. R., et al. (2014). Understanding the mechanism of the Povarov reaction. A DFT study. RSC Publishing. [Link]
- Domingo, L. R., et al. (2014). Understanding the mechanism of the Povarov reaction. A DFT study.
- ResearchGate.
- Jeanet, S., et al. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. [Link]
- Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
- ResearchGate. Optimization of reaction conditions for the synthesis of tetrahydroquinoline 2aa. [Link]
- Kumar, A., et al. (2021). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances. [Link]
- de la Torre, D., et al. (2012). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry. [Link]
- Zúñiga-Gutiérrez, C. Y., et al. (2020). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Molecules. [Link]
- Saggioro, F. P., et al. (2023). The Intramolecular Povarov Tool in the Construction of Fused Nitrogen-Containing Heterocycles. Molecules. [Link]
- Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]
- Gatt, L., & Bosica, G. (2025). Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds. RSC Advances. [Link]
- Wang, Y., et al. (2021). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances. [Link]
- ResearchGate. Recent synthetic developments in a powerful imino Diels–Alder reaction (Povarov reaction)
- Chad's Prep. (2021). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. [Link]
- Li, T., et al. (2018). Multicomponent Synthesis of Tetrahydroisoquinolines. Organic Letters. [Link]
- ResearchGate. Multicomponent Synthesis of Tetrahydroisoquinolines | Request PDF. [Link]
- Gueddou, A., et al. (2021). The Role of the Catalyst on the Reactivity and Mechanism in the Diels–Alder Cycloaddition Step of the Povarov Reaction for the Synthesis of a Biological Active Quinoline Derivative: Experimental and Theoretical Investigations.
- University of Rochester. How To: Troubleshoot a Reaction. [Link]
- Gerard, B., et al. (2013). Application of a Catalytic Asymmetric Povarov Reaction using Chiral Ureas to the Synthesis of a Tetrahydroquinoline Library. Harvard DASH. [Link]
- González-García, C., et al. (2021). Recent advances of the Povarov reaction in medicinal chemistry. ADDI. [Link]
- Zhang, Z., et al. (2024). Multicatalysis-Enabled Multicomponent Reactions Generate a PTP1B Inhibitor. Organic Letters. [Link]
- JOCPR.
- Wikipedia. Diels–Alder reaction. [Link]
- Carranco, I., et al. (2005). Multicomponent reactions with dihydroazines: efficient synthesis of a diverse set of pyrido-fused tetrahydroquinolines.
- Organic Chemistry Portal. Diels-Alder Reaction. [Link]
- Gatt, L., & Bosica, G. (2023). Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. Reactions. [Link]
- Wu, Y., et al. (2021). Diastereoselective Synthesis of Tetracyclic Tetrahydroquinoline Derivative Enabled by Multicomponent Reaction of Isocyanide, Allenoate, and 2-Aminochalcone. Organic Letters. [Link]
- Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
- Lavilla, R. (2020).
- Tejada, P., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. addi.ehu.es [addi.ehu.es]
- 3. Povarov reaction - Wikipedia [en.wikipedia.org]
- 4. Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Understanding the mechanism of the Povarov reaction. A DFT study - RSC Advances (RSC Publishing) DOI:10.1039/C4RA02916J [pubs.rsc.org]
- 7. Understanding the mechanism of the Povarov reaction. A DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. The Intramolecular Povarov Tool in the Construction of Fused Nitrogen-Containing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 12. Diels-Alder Reaction [organic-chemistry.org]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Absolute Stereochemistry of Chiral 2-Methyl-1,2,3,4-tetrahydroquinoline
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of a molecule's absolute stereochemistry is not merely an academic exercise—it is a critical determinant of biological activity, efficacy, and safety. The chiral scaffold of 2-methyl-1,2,3,4-tetrahydroquinoline is a privileged structure, frequently incorporated into pharmacologically active agents. An error in assigning its single stereocenter at the C2 position can lead to the development of an inactive enantiomer or, in a worst-case scenario, a toxic one.
This guide provides an in-depth comparison of the principal analytical methodologies for unambiguously assigning the absolute configuration of 2-methyl-1,2,3,4-tetrahydroquinoline. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system.
Method 1: Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[1] Unlike techniques that require crystalline samples or chemical derivatization, VCD provides a direct spectroscopic signature of the absolute configuration of a molecule in solution.[2][3] The power of VCD lies in its synergy with quantum chemical calculations; the experimental spectrum is compared to a theoretically predicted spectrum for an enantiomer of a known configuration.[4][5]
Causality and Experimental Rationale
The choice of VCD is strategic when dealing with molecules that are difficult to crystallize or when one wishes to avoid the potential conformational changes induced by derivatization. The tetrahydroquinoline ring system and its substituents give rise to a rich and detailed vibrational spectrum, making it an excellent candidate for VCD analysis. The comparison with a computed spectrum provides a robust, non-empirical basis for the assignment.[5]
Experimental Protocol: VCD Analysis
-
Sample Preparation : Dissolve 5-10 mg of enantiomerically pure 2-methyl-1,2,3,4-tetrahydroquinoline in 200 µL of a suitable deuterated solvent (e.g., CDCl₃) in a sample cell with BaF₂ windows. The solvent must be transparent in the IR region of interest (typically 2000-800 cm⁻¹).
-
Data Acquisition : Collect the VCD and IR spectra using a dedicated VCD spectrometer. Data collection typically requires several hours (3-8 hours) to achieve an adequate signal-to-noise ratio.[2]
-
Computational Modeling :
-
Perform a thorough conformational search for one enantiomer (e.g., the R-enantiomer) using computational chemistry software (e.g., Gaussian).
-
Optimize the geometries of all low-energy conformers using Density Functional Theory (DFT), such as the B3LYP functional with a 6-31G(d) basis set.[6]
-
Calculate the vibrational frequencies, IR intensities, and VCD rotational strengths for each optimized conformer.
-
-
Spectral Comparison :
-
Generate a Boltzmann-averaged theoretical VCD spectrum from the calculated spectra of all significant conformers.[6]
-
Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (the theoretical S-enantiomer). A strong correlation in the sign and relative intensity of the major bands confirms the absolute configuration.[4]
-
Caption: VCD workflow for absolute configuration determination.
Method 2: X-ray Crystallography
Single-crystal X-ray crystallography is widely considered the "gold standard" for determining molecular structure, including absolute configuration.[7][8] The method relies on analyzing the diffraction pattern of X-rays by a single crystal. By measuring the anomalous dispersion of X-rays, particularly when a heavy atom is present, the absolute configuration can be determined unambiguously.[9]
Causality and Experimental Rationale
This method is chosen for its definitive nature. However, it is entirely dependent on the ability to grow a high-quality single crystal of the target molecule or a suitable derivative. For 2-methyl-1,2,3,4-tetrahydroquinoline, which is a liquid at room temperature, derivatization is necessary. Forming a salt with a chiral acid of known absolute configuration (e.g., (R)-mandelic acid) not only facilitates crystallization but also provides an internal reference for the stereochemistry.
Experimental Protocol: X-ray Crystallography via Chiral Salt Formation
-
Derivatization : React the enantiomerically pure 2-methyl-1,2,3,4-tetrahydroquinoline with an equimolar amount of a chiral acid of known configuration (e.g., (S)-(-)-camphorsulfonic acid) in a suitable solvent like ethanol or ethyl acetate.
-
Crystallization : Slowly evaporate the solvent at room temperature or use vapor diffusion techniques to grow single crystals suitable for X-ray diffraction. This is often the most challenging and time-consuming step.
-
Data Collection : Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement : Process the diffraction data to solve the crystal structure. The absolute configuration of the tetrahydroquinoline moiety can be determined relative to the known configuration of the chiral counter-ion. Alternatively, if the data is of high quality, the Flack parameter can be calculated to confirm the absolute structure of the entire salt.[10] A Flack parameter close to 0 for the assumed configuration indicates a correct assignment.
Caption: X-ray crystallography workflow via chiral salt formation.
Method 3: NMR Spectroscopy with Mosher's Amide
Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful and accessible tool for determining absolute configuration through the use of chiral derivatizing agents (CDAs).[11] The most established CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[12] Reacting the chiral amine with both the (R)- and (S)-enantiomers of Mosher's acid chloride creates a pair of diastereomeric amides.[13] The differing spatial arrangement of the phenyl and CF₃ groups of the MTPA moiety relative to the substituents on the amine's stereocenter leads to observable differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of nearby protons.[14][15]
Causality and Experimental Rationale
The Mosher's method is selected for its convenience, as NMR spectrometers are standard in most research laboratories. The method relies on creating a predictable anisotropic environment around the chiral center. By analyzing the sign of the Δδ values for protons on either side of the stereocenter, one can deduce the absolute configuration based on established conformational models of the MTPA amides.[16][17] This provides a logical, self-contained system for assignment without requiring specialized equipment or complex calculations.
Experimental Protocol: Modified Mosher's Amide Analysis
-
Derivatization :
-
In two separate NMR tubes, dissolve ~2 mg of the enantiopure 2-methyl-1,2,3,4-tetrahydroquinoline in ~0.6 mL of anhydrous pyridine-d₅.
-
To one tube, add a slight excess (~1.1 equivalents) of (R)-(-)-MTPA chloride.
-
To the second tube, add a slight excess (~1.1 equivalents) of (S)-(+)-MTPA chloride.
-
Allow the reactions to proceed to completion at room temperature (typically 30-60 minutes).
-
-
NMR Data Acquisition : Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA amide diastereomers.
-
Data Analysis :
-
Assign the proton signals for each diastereomer, focusing on the protons near the C2 stereocenter (e.g., the C2-methyl group, and the C3 and C4 methylene protons).
-
Calculate the chemical shift differences: Δδ = δ(S-MTPA amide) - δ(R-MTPA amide) for each assigned proton.
-
Apply the Mosher model: For a secondary amine, if the Δδ values are positive for protons on one side of the stereocenter and negative for those on the other when projected in a planar zigzag conformation, the absolute configuration can be assigned.
-
Caption: Mosher's amide method workflow for amines.
Method Comparison
| Feature | Vibrational Circular Dichroism (VCD) | X-ray Crystallography | NMR with Mosher's Amide |
| Principle | Differential absorption of circularly polarized IR light | Anomalous dispersion of X-rays by a single crystal | Anisotropic effects in diastereomeric derivatives |
| Sample State | Solution or neat liquid | High-quality single crystal | Solution |
| Derivatization | Not required | Required for liquids/oils | Required |
| Ambiguity | Low; requires good correlation with computation | Very low ("Gold Standard") | Low; relies on correct conformational model |
| Key Challenge | Access to spectrometer; computational expertise | Crystal growth | Potential for signal overlap; reaction success |
| Throughput | Low to medium | Very low | High |
Conclusion
The choice of method for determining the absolute stereochemistry of 2-methyl-1,2,3,4-tetrahydroquinoline is dictated by sample availability, physical properties, and access to instrumentation.
-
X-ray crystallography offers the most definitive and unambiguous result, but its prerequisite of a high-quality single crystal is a significant and often insurmountable barrier.
-
Vibrational Circular Dichroism is a powerful, non-destructive alternative that interrogates the molecule in its native solution state, avoiding the complications of derivatization. Its reliability is directly tied to the quality of the complementary quantum chemical calculations.
-
The Mosher's amide NMR method provides a highly accessible and rapid means of assignment. While it involves chemical modification, its reliance on standard laboratory equipment and a well-established empirical model makes it a practical and widely used first approach.
For drug development professionals, a dual-method approach is often advisable for critical assets. For example, an initial assignment via the rapid Mosher's method can be later confirmed by the more rigorous VCD analysis, providing a comprehensive and self-validating data package for regulatory submission and intellectual property protection.
References
- Zhang, G., et al. (2006). Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine. Magnetic Resonance in Chemistry, 44(1), 20-4. Available at: https://pubmed.ncbi.nlm.nih.gov/16287192/
- Figueroa, J. S., et al. (2004). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 81(11), 1656. Available at: https://pubs.acs.org/doi/abs/10.1021/ed081p1656
- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. Available at: https://pubs.acs.org/doi/abs/10.1021/ja00783a034
- Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-8. Available at: https://www.
- Hoye, T. R., & Renner, M. K. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 61(6), 2056-2063. Available at: https://pubs.acs.org/doi/abs/10.1021/jo951910a
- Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-62. Available at: https://pubmed.ncbi.nlm.nih.gov/18203178/
- Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for the determination of absolute configuration of chiral molecules. Chirality, 14(10), 768-81. Available at: https://onlinelibrary.wiley.com/doi/abs/10.1002/chir.10145
- Kellenbach, E. R., et al. (2005). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 17(5), 14-17. Available at: https://www.spectroscopyeurope.
- Albright, T. A., & White, P. S. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-62. Available at: https://pubmed.ncbi.nlm.nih.gov/23975811/
- Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-90. Available at: https://onlinelibrary.wiley.com/doi/10.1002/chir.20473
- He, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 348. Available at: https://www.frontiersin.org/articles/10.3389/fchem.2019.00348/full
- Superchi, S., et al. (2020). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Journal of Chemical Theory and Computation, 16(11), 7149-7163. Available at: https://pubs.acs.org/doi/10.1021/acs.jctc.0c00713
Sources
- 1. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. spark904.nl [spark904.nl]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]
- 11. researchgate.net [researchgate.net]
- 12. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Iridium and Gold Catalysts for the Selective Reduction of Quinaldine
The selective hydrogenation of N-heterocyclic compounds is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals. Quinaldine (2-methylquinoline) serves as a vital precursor to 1,2,3,4-tetrahydroquinaldine, a structural motif present in numerous biologically active molecules.[1] The efficiency and selectivity of this transformation hinge critically on the choice of catalyst. This guide provides an in-depth, objective comparison of two leading catalytic systems—iridium and gold—for the reduction of quinaldine, offering field-proven insights and supporting data to guide researchers in catalyst selection and experimental design.
The Catalytic Landscape: Iridium vs. Gold
While traditional platinum-group metals like Palladium and Platinum have been historically used for hydrogenations, they often suffer from poor selectivity, leading to over-reduction of the carbocyclic ring or cleavage of sensitive functional groups. Iridium and Gold have emerged as superior alternatives, each offering a unique profile of activity and selectivity.
-
Iridium Catalysts: Often employed as homogeneous complexes or supported nanoparticles, iridium is renowned for its high catalytic activity in the hydrogenation of the heterocyclic ring of quinolines under mild to moderate conditions.[2][3] Iridium systems, particularly chiral complexes, have paved the way for highly enantioselective reductions, a critical aspect in modern drug development.[4][5]
-
Gold Catalysts: A relatively newer entrant in hydrogenation catalysis, supported gold nanoparticles (AuNPs) are distinguished by their exceptional chemoselectivity.[6][7] They operate under remarkably mild conditions and exhibit a unique tolerance for a wide array of functional groups that are often reduced by other noble metals.[8] A fascinating aspect of gold catalysis is the promotional effect of the quinoline substrate itself, which can facilitate the activation of molecular hydrogen.[8]
Mechanistic Insights: Different Pathways to Reduction
The choice between iridium and gold is fundamentally a choice between different reaction mechanisms, which dictates their respective performance characteristics.
Iridium-Catalyzed Pathway
Homogeneous iridium catalysts, such as [Ir(COD)Cl]₂ activated with ligands and additives, typically operate through a well-defined coordination and hydride transfer mechanism. For supported iridium nanoparticles, the mechanism involves heterolytic activation of H₂ on the metal surface.
Caption: Proposed mechanism for Iridium-catalyzed quinaldine hydrogenation.
This pathway is highly efficient, leading to rapid conversion rates. The mechanism, particularly the proposed 1,4-hydride addition followed by isomerization and a subsequent 1,2-addition, explains the high selectivity for the nitrogen-containing ring.[4]
Gold-Catalyzed Pathway
Gold nanoparticles supported on metal oxides like TiO₂ exhibit a distinct mechanism. Unlike iridium, the gold surface has a lower affinity for hydrogen. However, the nitrogen atom in quinaldine can adsorb onto the gold surface, polarizing the molecule and promoting the heterolytic cleavage of H₂ at the metal-support interface or on the gold surface itself.[8]
Caption: Substrate-promoted H₂ activation on a supported Gold catalyst.
This unique substrate-promoted activation is the cornerstone of gold's remarkable chemoselectivity. Because H₂ activation is facilitated by the target molecule, other reducible functional groups that do not coordinate as strongly to the gold surface remain untouched.[8]
Performance Data: A Head-to-Head Comparison
The choice of catalyst for a specific application depends on a careful evaluation of performance metrics. The following table summarizes typical data synthesized from multiple literature sources.
| Parameter | Iridium Catalysts | Gold Catalysts |
| Typical Catalyst | Homogeneous: [Ir(cod)Cl]₂ + Ligand Heterogeneous: Ir/AlO(OH), Ir/α-MoC[3] | Heterogeneous: Au/TiO₂, Au/ZrO₂[8] |
| Reaction Temp. | 25 - 80 °C | 25 - 60 °C[8] |
| H₂ Pressure | 40 - 800 psi[4] | 150 - 450 psi |
| Activity | Very High (TOF > 1000 h⁻¹ often achievable) | Moderate to High (Highly size-dependent)[9] |
| Selectivity | Excellent for N-heterocycle reduction. Enantioselective variants are highly effective.[5] | Unparalleled chemoselectivity. Tolerates ketones, olefins, halogens, and nitro groups.[8][10][11] |
| Key Advantage | High speed and turnover efficiency. Proven in asymmetric synthesis.[4][5] | Extreme mildness and functional group tolerance. "Green" credentials. |
| Key Limitation | Can reduce some sensitive functional groups. Higher cost. Homogeneous catalysts require separation. | Activity can be lower than iridium and is highly sensitive to catalyst preparation (size, support).[12] |
Experimental Protocols: A Practical Guide
To ensure reproducibility and trustworthiness, the following section provides detailed, self-validating protocols for catalyst synthesis and a general hydrogenation procedure.
Workflow for Catalyst Evaluation
A systematic approach is crucial for comparing catalytic performance.
Caption: Standard experimental workflow for comparative catalyst screening.
Protocol 1: Synthesis of 1 wt% Au/TiO₂ Catalyst
This protocol uses the deposition-precipitation method, a reliable technique for creating highly active supported gold nanoparticles.
Materials:
-
HAuCl₄·3H₂O (Gold(III) chloride trihydrate)
-
TiO₂ support (e.g., P25)
-
Urea (CO(NH₂)₂)
-
Deionized water
Procedure:
-
Slurry Preparation: Suspend 1.0 g of TiO₂ in 100 mL of deionized water in a round-bottom flask. Stir vigorously to ensure a homogeneous suspension.
-
Precursor Addition: In a separate beaker, dissolve the required amount of HAuCl₄·3H₂O for a 1% metal loading in 10 mL of deionized water. Add this gold precursor solution to the TiO₂ slurry.
-
Deposition-Precipitation: Add a 100-fold molar excess of urea relative to the gold precursor into the flask.
-
Heating: Heat the mixture to 80 °C with vigorous stirring. Maintain this temperature for 4-6 hours. Causality Note: The slow thermal decomposition of urea gradually raises the pH of the solution by producing ammonia, causing the gold hydroxide species to precipitate uniformly onto the TiO₂ support. This slow pH change is critical for forming small, well-dispersed nanoparticles.
-
Filtration and Washing: Allow the mixture to cool to room temperature. Filter the solid catalyst using a Büchner funnel. Wash the filter cake extensively with deionized water (at least 1 L) until no chloride ions are detected in the filtrate (tested with AgNO₃ solution).
-
Drying & Calcination: Dry the catalyst at 100 °C overnight. Calcine the dried powder in a furnace under a static air atmosphere at 300 °C for 4 hours. This step converts the gold hydroxide to metallic gold nanoparticles and ensures strong interaction with the support.
Protocol 2: General Procedure for Quinaldine Reduction
Safety Note: These reactions must be conducted in a high-pressure autoclave or reactor behind a safety shield.
Materials:
-
Quinaldine
-
Anhydrous, degassed solvent (e.g., Toluene, Methanol)
-
Internal standard (e.g., Dodecane) for GC analysis
-
Catalyst (either prepared Au/TiO₂ or a commercial Iridium catalyst system)
-
High-purity H₂ gas
Procedure:
-
Reactor Charging: To a glass liner for a high-pressure autoclave, add quinaldine (e.g., 1 mmol), solvent (5 mL), and the internal standard.
-
Catalyst Loading:
-
For Au/TiO₂: Add the prepared solid catalyst (e.g., 20 mg).
-
For Homogeneous Iridium: In a glovebox, pre-mix [Ir(cod)Cl]₂ (e.g., 0.5 mol%) and the desired ligand (e.g., 1.1 mol% MeO-Biphep) in a small amount of solvent. Add this solution to the reactor. For some systems, an additive like I₂ (e.g., 10 mol%) is required for activation.[5]
-
-
System Purge: Seal the autoclave. Purge the system 3-5 times with low-pressure H₂ to remove all air.
-
Reaction: Pressurize the reactor to the desired H₂ pressure (e.g., 300 psi for Gold, 700 psi for Iridium). Begin stirring and heat the reactor to the target temperature (e.g., 40 °C for Gold, 60 °C for Iridium).
-
Monitoring: Monitor the reaction progress by taking samples at timed intervals (if the reactor setup allows) or by stopping the reaction at a predetermined time. Analyze samples by Gas Chromatography (GC) or HPLC to determine conversion and selectivity.
-
Work-up: After the reaction, cool the reactor to room temperature and carefully vent the H₂ pressure. For the heterogeneous catalyst, filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated to isolate the product.
Conclusion and Recommendation
Both iridium and gold are exceptionally capable catalysts for the selective reduction of quinaldine, far surpassing traditional options. The optimal choice is dictated entirely by the specific objectives of the synthesis.
-
Choose Iridium when: The primary goal is maximum reaction speed and high turnover number. It is also the catalyst of choice for asymmetric hydrogenation when enantiopure tetrahydroquinaldine is the target.
-
Choose Gold when: The substrate contains sensitive, reducible functional groups (ketones, olefins, halogens, etc.) that must be preserved. Gold's ability to operate under very mild conditions and its unparalleled chemoselectivity make it ideal for complex, multi-functional molecules often encountered in late-stage drug development.[8]
Future research will likely focus on developing bimetallic formulations (e.g., Au-Ir) to potentially combine the high activity of iridium with the unique selectivity of gold, and on creating more robust, recyclable heterogeneous iridium catalysts to bridge the gap between homogeneous and heterogeneous systems.
References
- Sekhar, K. V. G., & Sankaranarayanan, M. (n.d.). Iridium-Catalyzed Enantioconvergent Construction of Piperidines and Tetrahydroisoquinolines from Racemic 1,5-Diols.
- (n.d.). Hydrogenation of Quinaldine and Benzylic Aldehydes both Separately and Combined in a Tandem Hydrogenation–Reductive Alkylation of Quinaldine by Aldehydes with Iridium Benzoquinoline Catalysts | Organometallics.
- (n.d.). Scheme 1. The different mechanisms for quinoline hydrogenation over Ir...
- He, L., Wang, L.-C., Sun, G., He, L., Wang, X., & Zhang, H. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society, 134(28), 11468–11471. [Link]
- (n.d.).
- Iordanidou, D., Kallitsakis, M. G., Tzani, M. A., Ioannou, D. I., Zarganes-Tzitzikas, T., Neochoritis, C. G., Dömling, A., Terzidis, M. A., & Lykakis, I. N. (2022). Supported Gold Nanoparticle-Catalyzed Selective Reduction of Multifunctional, Aromatic Nitro Precursors into Amines and Synthesis of 3,4-Dihydroquinoxalin-2-Ones. Molecules, 27(14), 4395. [Link]
- Iordanidou, D., Kallitsakis, M. G., Tzani, M. A., Ioannou, D. I., Zarganes-Tzitzikas, T., Neochoritis, C. G., Dömling, A., Terzidis, M. A., & Lykakis, I. N. (2022). Supported Gold Nanoparticle-Catalyzed Selective Reduction of Multifunctional, Aromatic Nitro Precursors into Amines and Synthesi. University of Groningen Research Portal. [Link]
- (n.d.). A review of the use of gold catalysts in selective hydrogenation reactions.
- Wang, D.-W., Wang, X.-B., Wang, D.-S., Lu, S.-M., Zhou, Y.-G., & Li, Y.-X. (2009). Iridium-Catalyzed Hydrogenation of Quinolines. Synfacts, 2009(07), 0770–0770. [Link]
- Zhou, Y.-G. (2003). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds, Quinolines. Journal of the American Chemical Society, 125(35), 10536–10537. [Link]
- Liu, C., & Li, G. (2019). Heterogeneous gold catalysts for selective hydrogenation: from nanoparticles to atomically precise nanoclusters. Nanoscale, 11(24), 11429–11436. [Link]
- Ali, F., Ullah, N., Khan, A., Khan, M. F., & Khan, S. B. (2023). Enhancing catalytic activity of gold nanoparticles in a standard redox reaction by investigating the impact of AuNPs size, temperature and reductant concentrations. Scientific Reports, 13(1), 12384. [Link]
- Bunce, R. A., & Nammalwar, B. (2009). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 14(10), 4124–4151. [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gold nanoparticle catalysts for selective hydrogenations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhancing catalytic activity of gold nanoparticles in a standard redox reaction by investigating the impact of AuNPs size, temperature and reductant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. research.rug.nl [research.rug.nl]
- 12. Heterogeneous gold catalysts for selective hydrogenation: from nanoparticles to atomically precise nanoclusters - PubMed [pubmed.ncbi.nlm.nih.gov]
anticancer activity of 2-arylquinolines vs 2-methyl-1,2,3,4-tetrahydroquinolines
An In-Depth Comparative Guide to the Anticancer Activity of 2-Arylquinolines vs. 2-Methyl-1,2,3,4-Tetrahydroquinolines
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and versatile substitution points have allowed for the development of numerous compounds with a wide array of biological activities.[2] In the realm of oncology, quinoline derivatives have demonstrated significant potential, acting on diverse molecular targets to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle.[1]
This guide provides a detailed comparative analysis of two prominent classes of quinoline-based compounds: the fully aromatic 2-arylquinolines and their partially saturated counterparts, the 2-methyl-1,2,3,4-tetrahydroquinolines (THQs) . While sharing a common ancestral scaffold, their distinct structural and electronic properties give rise to different physicochemical characteristics, preferred molecular targets, and ultimately, distinct anticancer profiles. We will dissect experimental data to objectively compare their efficacy, explore their mechanisms of action, and provide insight into the structure-activity relationships that govern their potency.
Structural and Physicochemical Distinction
The fundamental difference between these two families lies in the hydrogenation of the pyridine ring. The 2-arylquinolines possess a planar, aromatic system, which facilitates π-π stacking interactions with biological targets like DNA or aromatic residues in enzyme active sites. In contrast, the 2-methyl-1,2,3,4-tetrahydroquinoline scaffold features a non-planar, saturated heterocyclic ring, providing greater conformational flexibility.
This structural divergence directly impacts their physicochemical properties. A comparative study revealed that 2-arylquinolines are generally more lipophilic (calculated LogP values of 2.23–4.13) than the partially saturated 2-methyl-THQ compounds (cLogP of 1.56–3.02).[3] This difference in lipophilicity can influence cell membrane permeability, solubility, and metabolic stability, all of which are critical factors in drug development.
Head-to-Head Comparison: A Case Study in Cytotoxicity
A study by Meléndez et al. provides a direct and objective comparison of the anticancer activity of a series of 2-arylquinolines against 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines.[3][4] The compounds were evaluated against a panel of human cancer cell lines, including HeLa (cervical), PC3 (prostate), MCF-7 (breast), and SKBR-3 (breast), with human dermis fibroblasts used as a non-tumor control.
The results were conclusive: the 2-arylquinoline derivatives displayed a better overall activity profile against the evaluated cell lines than the 2-acetamido-2-methyl-THQs .[3][4] The higher lipophilicity of the 2-arylquinolines was correlated with better cytotoxic effects, particularly against HeLa and PC3 cells.[3]
Quantitative Data Summary: In Vitro Cytotoxicity (IC₅₀)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative compounds from the comparative study, illustrating the superior potency of the 2-arylquinoline scaffold in this specific series.
| Compound ID | Scaffold Type | R¹ (at C6) | R² (Aryl Group) | HeLa IC₅₀ (µM) | PC3 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 4 | 2-Arylquinoline | H | Phenyl | 10.15 | 11.21 | >100 |
| 13 | 2-Arylquinoline | OCH₃ | 3,4-methylenedioxyphenyl | 8.30 | 11.32 | 48.23 |
| 18 | 2-Methyl-THQ | H | - | 13.15 | 45.31 | >100 |
| 21 | 2-Methyl-THQ | OCH₃ | - | 35.18 | >100 | >100 |
| Doxorubicin | Reference Drug | - | - | 0.04 | 0.89 | 0.76 |
Data synthesized from Meléndez et al., New Journal of Chemistry, 2024.[3][4]
Deep Dive: The Multifaceted Anticancer Mechanisms of 2-Arylquinolines
The superior activity of 2-arylquinolines can be attributed to their ability to engage with a multitude of critical cancer-related targets. Their planar structure is key to their diverse mechanisms.
1. Kinase Inhibition (EGFR/FAK): Certain 2-arylquinolines have emerged as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[5][6] Both EGFR and FAK are overexpressed in many cancers and are crucial for proliferation, survival, and metastasis.[7] Compounds have been identified with nanomolar inhibitory concentrations (IC₅₀) against both kinases, making them highly promising for targeted therapy.[5]
2. Topoisomerase I (TOP1) Inhibition: Several series of 2-arylquinolines have been developed as inhibitors of TOP1, an enzyme essential for DNA replication and repair.[6][7] By stabilizing the TOP1-DNA cleavage complex, these compounds lead to DNA damage and cell death.
3. Histone Demethylase (KDM) Regulation: Molecular docking studies suggest that some of the most active 2-arylquinolines may act as regulators of KDM proteins, which are involved in epigenetic modifications that control gene expression in cancer.[3][4]
4. Induction of Oxidative Stress: Some 2-styrylquinolines, a subset of 2-arylquinolines, have been shown to induce cell cycle arrest and apoptosis through a p53-independent mechanism.[8] This action is mediated by the generation of reactive oxygen species (ROS), which disrupts the cellular redox balance and triggers programmed cell death.[8]
Caption: Inhibition of EGFR and FAK signaling by 2-arylquinolines.
Deep Dive: The Unique Mechanisms of 2-Methyl-1,2,3,4-Tetrahydroquinolines
While the specific 2-methyl-THQs in the direct comparison study showed lower potency, the broader THQ scaffold is far from inactive. Different substitution patterns unlock potent and distinct mechanisms of action, highlighting the scaffold's versatility.
1. Tubulin Polymerization Inhibition: N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines are a novel and extremely potent class of antitumor agents that inhibit tubulin polymerization by binding to the colchicine site.[9] The most active compounds in this class exhibit cytotoxicity with GI₅₀ values in the low nanomolar range (1.5 to 1.7 nM), significantly outperforming clinical drugs like paclitaxel, especially against drug-resistant cell lines.[9][10]
2. PI3K/AKT/mTOR Pathway Modulation: Some novel tetrahydroquinolinone derivatives induce massive oxidative stress, leading to cancer cell death through autophagy.[11][12] This process is mediated by the inhibition of the critical PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth and survival.[11][12]
3. Apoptosis and Cell Cycle Arrest: The THQ core is frequently found in molecules that induce apoptosis and cause cell cycle arrest, often at the G2/M phase.[13][14] This prevents cancer cells from dividing and proliferating.
Caption: THQ-induced autophagy via PI3K/AKT/mTOR pathway inhibition.
Experimental Protocols: Assessing In Vitro Cytotoxicity
The evaluation of anticancer activity for novel compounds relies on robust and reproducible experimental protocols. The MTT assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15]
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 2-arylquinolines, THQs) and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells.
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Outlook
This guide demonstrates that while both 2-arylquinolines and 2-methyl-1,2,3,4-tetrahydroquinolines are valuable scaffolds in anticancer research, they exhibit distinct profiles. Direct comparative evidence suggests that the aromatic, more lipophilic 2-arylquinolines can possess a broader and more potent cytotoxic profile than their specific 2-acetamido-2-methyl-THQ counterparts.[3] Their planar structure allows them to effectively target a range of crucial cancer pathways, including kinase signaling and DNA replication machinery.[5][7]
However, the anticancer potential of a scaffold should not be judged by a single derivative series. The remarkable potency of N-aryl substituted THQs as tubulin polymerization inhibitors, with activity in the nanomolar range, underscores the importance of substitution patterns.[9] These findings reveal that the non-planar, flexible THQ core is exceptionally well-suited for targeting the colchicine binding site on tubulin.
The key takeaway for drug development professionals is that both scaffolds are highly versatile. The choice between an aromatic 2-arylquinoline and a saturated 2-methyl-THQ should be driven by the specific molecular target. Future research should focus on creating hybrid molecules that combine the advantageous features of both systems and further exploring the vast chemical space available for substitution to fine-tune activity and selectivity against specific cancer types.
References
- Meléndez, C. M., Barraza, G. A., Sojo, F., Arvelo, F., & Kouznetsov, V. V. (2024). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]
- Elbadawi, M. M., Eldehna, W. M., El-Hafeez, A. A. A., et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 349-372. [Link]
- National Institutes of Health. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights.
- RSC Publishing. (2024). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. New Journal of Chemistry. [Link]
- PubMed. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. PubMed. [Link]
- ResearchGate. (2020). Synthesis, DNA photocleavage, molecular docking and anticancer studies of 2-methyl-1,2,3,4-tetrahydroquinolines. Chemical Biology LETTERS. [Link]
- ResearchGate. (2024). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. Request PDF. [Link]
- PubMed. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry. [Link]
- Taylor & Francis Online. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A review on synthetic and medicinal perspectives of quinoline. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 305-320. [Link]
- National Institutes of Health. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction.
- PubMed. (2022). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Scientific Reports. [Link]
- Taylor & Francis Online. (2020). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry. [Link]
- PubMed. (2019). The Synthesis and Anticancer Activity of 2-styrylquinoline Derivatives. A p53 Independent Mechanism of Action. European Journal of Medicinal Chemistry. [Link]
- ResearchGate. (2024). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. Request PDF. [Link]
- ResearchGate. (2022).
- National Institutes of Health. (2014). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin.
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Greener Synthesis Routes for 1,2,3,4-Tetrahydroquinaldine
The synthesis of 1,2,3,4-tetrahydroquinoline and its derivatives, such as 1,2,3,4-tetrahydroquinaldine (2-methyl-1,2,3,4-tetrahydroquinoline), is of significant interest due to their prevalence as structural motifs in a wide array of biologically active compounds and pharmaceuticals.[1][2] The imperative of green chemistry—designing chemical processes that minimize the use and generation of hazardous substances—has driven a critical re-evaluation of traditional synthetic pathways.[3] This guide provides a comparative analysis of conventional versus modern, greener alternatives for the synthesis of this compound, focusing on catalytic hydrogenation, domino reactions, and photocatalytic methods. We will delve into the mechanistic underpinnings of these approaches, present comparative performance data, and provide detailed experimental protocols for promising green methodologies.
The Benchmark: Traditional Catalytic Hydrogenation
The conventional and most direct route to this compound is the catalytic hydrogenation of quinaldine (2-methylquinoline). This method typically relies on high-pressure molecular hydrogen (H₂) and transition metal catalysts.
Mechanism and Rationale: The process involves the heterogeneous catalysis of quinaldine, where the molecule adsorbs onto the surface of a metal catalyst (e.g., Nickel, Palladium, Platinum). The high pressure of H₂ gas facilitates the saturation of the nitrogen-containing heterocyclic ring. While effective, this approach presents several environmental and safety drawbacks:
-
Harsh Conditions: Often requires high temperatures (≥100 °C) and high pressures of flammable H₂ gas, posing significant safety risks.[4][5]
-
Hazardous Catalysts: Some traditional catalysts, like Raney Nickel, are pyrophoric and require careful handling and disposal.
-
Energy Intensive: The combination of high temperature and pressure results in a high energy consumption profile.
Typical Reaction Scheme: The hydrogenation of the pyridine ring in quinoline is generally favored over the benzene ring, leading to selective formation of the tetrahydroquinoline product.
Caption: Traditional catalytic hydrogenation of quinaldine.
Greener Synthesis Alternatives
The following sections explore innovative synthetic routes that align more closely with the principles of green chemistry by utilizing milder conditions, safer reagents, and more efficient processes.
Electrocatalytic Hydrogenation with Water
A significant advancement in hydrogenation is the use of electrocatalysis with water as the hydrogen source. This method circumvents the need for high-pressure gaseous hydrogen.
Expertise & Experience: This approach leverages a fluorine-modified cobalt catalyst (Co-F) to facilitate the electrocatalytic hydrogenation of the quinoline ring at ambient temperature and pressure.[4] Water, a benign and abundant solvent, serves as the proton source. The process is highly selective for the N-heterocyclic ring, leaving other reducible functional groups on the molecule intact.[4] The high selectivity and yield (up to 94% isolated yield for the parent compound) under such mild conditions represent a substantial improvement in both safety and sustainability.[4]
Causality Behind Experimental Choices: The fluorine-modified cobalt catalyst is crucial; its surface properties are optimized for the difficult activation of quinolines and the generation of active hydrogen species from water via electroreduction.[4] Running the reaction at room temperature drastically reduces energy consumption compared to traditional methods.
Caption: Electrocatalytic hydrogenation using water.
Domino Reduction and Reductive Amination Sequences
Domino reactions, also known as tandem or cascade reactions, are highly efficient one-pot processes that combine multiple transformations without isolating intermediates.[2] This strategy improves atom economy and reduces solvent waste and energy usage associated with multiple workup and purification steps.[2]
Expertise & Experience: A powerful domino strategy involves the conversion of ortho-nitroaryl ketones or aldehydes into tetrahydroquinolines.[2] For synthesizing this compound, a suitable precursor would be an ortho-nitroaryl compound with a side chain that can form a methyl ketone upon transformation. The sequence is typically initiated by the catalytic reduction of the nitro group to an aniline, which then undergoes an intramolecular condensation with the side-chain carbonyl group to form a cyclic imine. This imine is subsequently reduced in the same pot to yield the final tetrahydroquinoline product.[2]
Causality Behind Experimental Choices: The use of a single catalyst, such as 5% Palladium on carbon (Pd/C), to drive all reduction steps (nitro group to amine, and imine to amine) is a key element of this process's efficiency.[2] The reaction is designed so that the formation of the aniline intermediate immediately leads to a rapid intramolecular cyclization, driven by the proximity of the reacting groups. This one-pot approach can achieve yields of 93-98% for certain substrates.[2]
Sources
- 1. One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Computational Analysis of Tetrahydroquinaldine Binding to mTOR
This guide provides a comprehensive, in-depth comparison of computational methodologies for analyzing the binding of small molecules, specifically tetrahydroquinaldine, to the mechanistic target of rapamycin (mTOR). As a pivotal regulator of cell growth and metabolism, mTOR is a significant target in cancer therapy and other diseases.[1] Understanding how potential inhibitors like tetrahydroquinaldine interact with mTOR at a molecular level is crucial for rational drug design. This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating computational workflow.
Foundational Concepts: The Target and the Ligand
The Target: Mechanistic Target of Rapamycin (mTOR)
mTOR is a serine/threonine kinase that forms the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] These complexes act as central regulators of cellular processes in response to environmental cues like nutrients and growth factors.[3] Dysregulation of the mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4]
For computational analysis, the most critical region is the kinase domain, which contains the ATP-binding site.[5] Small molecule inhibitors, including potential ATP-competitive inhibitors, are designed to occupy this pocket, preventing mTOR's kinase activity. The structure of this binding site is well-characterized, with numerous crystal structures available in the Protein Data Bank (PDB), providing a solid foundation for in silico studies.[6]
Caption: Simplified mTOR Signaling Pathway.
The Ligand: Tetrahydroquinaldine
Tetrahydroquinaldine is a derivative of tetrahydroquinoline. This class of heterocyclic compounds is a structural feature in many natural and synthetic molecules with significant biological properties.[7] Various derivatives have been investigated for their anticancer activities, with some acting as kinase inhibitors.[8][9] The rationale for investigating tetrahydroquinaldine as a potential mTOR inhibitor stems from its structural similarity to other known kinase inhibitors and its potential to form favorable interactions within the ATP-binding pocket of mTOR.
The Computational Workflow: From Static Docking to Dynamic Simulation
The computational analysis of protein-ligand binding is a multi-step process designed to build a progressively more accurate and dynamic picture of the molecular interaction. Each step serves as a filter and a refinement of the previous one.
Caption: Computational Workflow for Binding Analysis.
Step 1: Preparation of Molecular Structures
Causality: The accuracy of any computational model is fundamentally dependent on the quality of the starting structures. This initial preparation phase is arguably the most critical, as errors introduced here will propagate through the entire workflow.
Protocol:
-
Receptor (mTOR) Preparation:
-
Obtain Structure: Download a high-resolution crystal structure of the human mTOR kinase domain from the Protein Data Bank (PDB). A suitable choice would be a structure co-crystallized with a known ATP-competitive inhibitor (e.g., PDB ID: 4JSN).
-
Clean Structure: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. This is done to create a clean binding site for docking our new ligand.[10]
-
Add Hydrogens & Assign Charges: Add hydrogen atoms, which are typically absent in crystal structures, and assign appropriate partial charges using a standard force field (e.g., AMBER, CHARMM). This is essential for accurately calculating electrostatic interactions.[11]
-
Energy Minimization: Perform a brief energy minimization to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.[10]
-
-
Ligand (Tetrahydroquinaldine) Preparation:
-
Generate 3D Structure: Create a 3D conformation of tetrahydroquinaldine using a molecular builder (e.g., Avogadro, ChemDraw).
-
Energy Minimization: Minimize the ligand's energy to obtain a low-energy, stable conformation.
-
Assign Charges: Assign partial charges using a method like Gasteiger or a quantum mechanical approach for higher accuracy.
-
Step 2: Molecular Docking
Causality: Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein.[6] It functions as a primary screening tool to identify if the ligand can physically and energetically fit into the target's binding site. The scoring function provides a quantitative estimate of the binding energetics, allowing for the ranking of different poses and compounds.[6]
Protocol:
-
Define the Binding Site: The binding site is defined as a grid box encompassing the ATP-binding pocket of mTOR. The location can be determined from the position of a co-crystallized ligand in the original PDB structure.[12]
-
Perform Docking: Use a validated docking program to place the prepared tetrahydroquinaldine structure into the defined binding site. The search algorithm will explore various translational, rotational, and conformational degrees of freedom of the ligand.[13]
-
Analyze Results:
-
Clustering: The resulting poses are clustered based on their root-mean-square deviation (RMSD). The most populated clusters with the best scores are considered the most likely binding modes.
-
Scoring: Evaluate the binding poses using the software's scoring function, which typically estimates the free energy of binding (e.g., in kcal/mol). Lower scores indicate more favorable binding.[14]
-
Visual Inspection: Critically inspect the top-ranked poses to ensure they make sense from a biochemical perspective (e.g., formation of hydrogen bonds with key residues, hydrophobic interactions).
-
Table 1: Comparison of Common Molecular Docking Software
| Software | Key Characteristics | Licensing | Strengths |
| AutoDock Vina | Widely used, good balance of speed and accuracy. | Open Source | Fast, easy to use, large community support. |
| Schrödinger Glide | Comprehensive suite with high accuracy. | Commercial | Excellent for lead optimization, highly validated. |
| MOE (Molecular Operating Environment) | Integrated platform for various modeling tasks. | Commercial | All-in-one solution, powerful visualization. |
| rDock | Fast and designed for high-throughput screening. | Open Source | High performance for large-scale virtual screening.[15] |
Step 3: Molecular Dynamics (MD) Simulation
Causality: Molecular docking provides a static picture. However, proteins and ligands are dynamic entities that constantly move and flex. MD simulations provide an "atomic movie" of the complex, allowing us to assess its stability over time in a simulated physiological environment (water, ions, physiological temperature).[16] A ligand that is unstable in an MD simulation is unlikely to be a good binder, even if it has a good docking score.
Protocol:
-
System Setup:
-
Take the best-ranked pose of the mTOR-tetrahydroquinaldine complex from docking.
-
Place the complex in a box of explicit water molecules.
-
Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.
-
Select an appropriate force field (e.g., AMBER, GROMOS) that has been parameterized for both proteins and small organic molecules.[17]
-
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove bad contacts.
-
Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand (NVT ensemble).[11]
-
Equilibrate the system at the target temperature and pressure (NPT ensemble) to ensure the correct density.[11]
-
-
Production Run: Run the simulation for a significant period (e.g., 100-200 nanoseconds) without restraints to observe the natural dynamics of the complex.
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the protein and ligand over time. A stable RMSD indicates that the complex has reached equilibrium and the ligand is not dissociating.
-
RMSF (Root Mean Square Fluctuation): Analyze the fluctuation of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) between tetrahydroquinaldine and mTOR throughout the simulation.
-
Step 4: Binding Free Energy Calculations
Causality: While MD simulations confirm stability, they do not directly provide a robust measure of binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) offer a more accurate estimation of the binding free energy (ΔG_bind) than docking scores by analyzing snapshots from the MD trajectory.[18]
Protocol:
-
Snapshot Extraction: Extract a series of snapshots (e.g., 100-500 frames) from the stable portion of the MD trajectory.
-
Energy Calculation: For each snapshot, calculate the free energy of the complex, the isolated protein, and the isolated ligand using the MM/PBSA or MM/GBSA equations. These methods calculate molecular mechanics energies in the gas phase and estimate the solvation free energy using an implicit solvent model.[18]
-
Calculate ΔG_bind: The binding free energy is calculated by subtracting the free energies of the isolated receptor and ligand from the free energy of the complex.
-
Energy Decomposition: Decompose the total binding free energy into contributions from individual residues. This powerful technique highlights the key "hotspot" residues responsible for the binding affinity, providing critical insights for optimizing the ligand.
Table 2: Example Data Summary for Computational Analysis
| Compound | Docking Score (kcal/mol) | Predicted ΔG_bind (MM/PBSA, kcal/mol) | Key Interacting Residues |
| Tetrahydroquinaldine | -7.5 | -35.2 ± 3.1 | Val2240, Leu2185, Asp2357 |
| Known Inhibitor (Control) | -9.2 | -50.8 ± 4.5 | Val2240, Met2345, Asp2357 |
Comparison with Experimental Alternatives
Computational analysis is a powerful tool for hypothesis generation and prioritization, but it does not replace experimental validation. It is most effective when used in concert with laboratory-based techniques.
Table 3: Comparison of Computational vs. Experimental Binding Analysis
| Method | Principle | Throughput | Cost | Information Provided |
| Computational (Docking/MD) | Physics-based simulation of molecular interactions.[19] | High (millions of compounds) | Low | Binding pose, stability, relative affinity (ΔG), key interactions. |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding.[20] | Low | High | Direct measurement of binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[21] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface.[22] | Medium | High | Real-time kinetics (k_on, k_off) and binding affinity (K_D).[20] |
| X-ray Crystallography | Diffraction of X-rays by a protein-ligand crystal.[20] | Very Low | Very High | High-resolution 3D structure of the complex, precise atomic interactions. |
Conclusion and Future Directions
The computational workflow described provides a robust framework for assessing the potential of tetrahydroquinaldine as an mTOR inhibitor. By progressing from rapid, static docking to more rigorous and dynamic simulations, researchers can build a high-confidence model of the binding interaction. The results from this in silico analysis, particularly the predicted binding affinity and the identification of key interacting residues, can be used to:
-
Prioritize tetrahydroquinaldine and its analogs for chemical synthesis and experimental testing.
-
Guide the rational design of new derivatives with improved potency and selectivity.
-
Generate hypotheses about mechanisms of action that can be tested in the laboratory.
Ultimately, this integrated approach, blending predictive computational analysis with empirical experimental validation, represents the most efficient and effective path forward in modern drug discovery.
References
- Mora, A., & Antolín, A. A. (2022). Free Energy Calculations for Protein-Ligand Binding Prediction. Methods in Molecular Biology, 2417, 237-263. [Link]
- Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi's Webpage. [Link]
- Schlitter, J., Engels, M., & Krüger, P. (2003). MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. Biophysical Journal, 84(6), 3517-3528. [Link]
- Mora, A., & Antolín, A. A. (2022). Free Energy Calculations for Protein–Ligand Binding Prediction. SpringerLink. [Link]
- Aqvist, J., Medina, C., & Samuelsson, J. E. (1994). Calculation of absolute protein–ligand binding free energy from computer simulations. Protein Engineering, Design and Selection, 7(3), 385-391. [Link]
- Guest, E. E. (2018). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. [Link]
- FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight. [Link]
- ResearchGate. (2018). Molecular dynamics simulation of protein-ligand complex?
- Ricciardi, M. R., et al. (2018).
- Spyrakis, F., & Cuzzolin, A. (2021). Recent advances in computational and experimental protein-ligand affinity determination techniques. Expert Opinion on Drug Discovery, 16(11), 1259-1275. [Link]
- Homeyer, N., & Gohlke, H. (2012). Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. Current Medicinal Chemistry, 19(25), 4374-4386. [Link]
- Lu, J. (2023). Principles and Experimental Methodologies on Protein-Ligand Binding. Enzyme Engineering, 12(221). [Link]
- Chen, J., et al. (2014). Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. Molecular Cancer Therapeutics, 13(6), 1475-1483. [Link]
- Al-Sahaf, S., & Al-Harbi, S. (2018). Drug discovery targeting the mTOR pathway. Clinical Science, 132(5), 543-568. [Link]
- Guertin, D. A., & Sabatini, D. M. (2007). mTOR Mediated Anti-Cancer Drug Discovery. Cancer Cell, 12(1), 9-22. [Link]
- LibreTexts Biology. (2025). 5.2: Techniques to Measure Binding. Biology LibreTexts. [Link]
- Hospital, A., et al. (2015). Flexibility and binding affinity in protein–ligand, protein–protein and multi-component protein interactions: limitations of current computational approaches. Journal of the Royal Society Interface, 12(112), 20150590. [Link]
- Edwards, M. D., et al. (2025). An mTOR Inhibitor Discovery System Using the Growth of Drug-Sensitized Yeast Strains. bioRxiv. [Link]
- Yang, H., & Rudge, D. G. (2018). The structure of mTOR complexes at a glance. Precision Cancer Medicine, 1, 13. [Link]
- ResearchGate. (n.d.). The structural organization of mTOR and its ATP binding sites.
- Sousa, S. F., et al. (2012). DETERMINING FREE ENERGIES OF PROTEIN-LIGAND BINDING AND ASSOCIATION. World Research Journal of Peptide and Protein, 1(1), 1-13. [Link]
- Cheng, A. C., et al. (2007). Exploring the Composition of Protein-Ligand Binding Sites on a Large Scale.
- Jiang, Z. R., & Lin, Y. (2008). Computational analysis of the interaction between ligand-receptor pairs. Current Pharmaceutical Design, 14(6), 588-592. [Link]
- Pu, L., et al. (2020). Exploring the computational methods for protein-ligand binding site prediction.
- Yang, H., et al. (2013). mTOR kinase structure, mechanism and regulation by the rapamycin-binding domain.
- Roy, K. (2016). Computational Analyses of Protein-Ligand Interactions. White Rose eTheses Online. [Link]
- Kim, D. H., & Sarbassov, D. D. (2011). mTOR Signaling, Function, Novel Inhibitors, and Therapeutic Targets. Clinical Cancer Research, 17(7), 1625-1633. [Link]
- Bioinformation. (2016). Molecular docking of potential inhibitors with the mTOR protein.
- Gafner, S., et al. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Natural Product Reports, 40(12), 2290-2309. [Link]
- Yang, H., & Rudge, D. G. (2018). The structure of mTOR complexes at a glance. AME Publishing Company. [Link]
- ResearchGate. (n.d.). The docking model and analysis of mTOR with target protein.
- Sayed, E. M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Future Journal of Pharmaceutical Sciences, 10(1), 22. [Link]
- Mathew, G., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(11), 3328. [Link]
- Molecular Docking Tutorial. (n.d.). University of Palermo. [Link]
- Tutorial: Docking. (n.d.). University of Helsinki. [Link]
- Rajeswari, S., et al. (2015). Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions.
- Maciejewska, N., et al. (2022).
- Witkowska, M., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1), 1083. [Link]
- Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(16), 9286-9311. [Link]
- ResearchGate. (2023). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies.
- ResearchGate. (n.d.). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity.
- ResearchGate. (n.d.). Biological Activities of Tetrahydroisoquinolines Derivatives.
Sources
- 1. mTOR Mediated Anti-Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. mTOR Signaling, Function, Novel Inhibitors, and Therapeutic Targets | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Drug discovery targeting the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 7. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 12. Tutorial: Docking [people.chem.ucsb.edu]
- 13. Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular docking of potential inhibitors with the mTOR protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computational Analyses of Protein-Ligand Interactions - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bioinfopublication.org [bioinfopublication.org]
- 19. Computational analysis of the interaction between ligand-receptor pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. longdom.org [longdom.org]
- 21. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 22. bio.libretexts.org [bio.libretexts.org]
Validating Molecular Docking: A Comparative Guide for Tetrahydroquinoline Inhibitors
In the contemporary landscape of drug discovery, computational methods such as molecular docking are indispensable for the rapid screening of potential therapeutic agents. Tetrahydroquinoline (THQ) scaffolds, recognized for their diverse biological activities, are a frequent focus of such in silico investigations.[1][2][3] However, the predictive power of docking simulations is not absolute and necessitates rigorous experimental and computational validation to translate virtual hits into viable lead compounds. This guide provides a comprehensive comparison of essential validation techniques, offering researchers a strategic framework to corroborate the predicted binding modes and affinities of novel THQ inhibitors.
The Imperative of Validation: Beyond the Docking Score
Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, typically represented by a scoring function.[4][5] While invaluable for initial screening, these predictions are susceptible to inaccuracies arising from simplified scoring functions and the rigid treatment of protein structures.[4] Therefore, a multi-faceted validation approach is paramount to confirm that a high-ranking docked pose translates to genuine biological activity.
The validation process can be broadly categorized into two synergistic arms: experimental validation , which directly measures the physical interaction and functional effect of the inhibitor, and computational validation , which employs more rigorous calculations to refine and verify the initial docking predictions.
Experimental Validation: From Binding to Biological Effect
Experimental validation provides the most definitive evidence of a ligand's interaction with its target. A tiered approach, progressing from confirmation of direct binding to the assessment of functional consequences, is highly recommended.
Tier 1: Confirming Direct Target Engagement
Several biophysical techniques can directly measure the binding of a THQ inhibitor to its target protein, each with distinct advantages and limitations.[6]
Table 1: Comparison of Key Biophysical Techniques for Binding Validation
| Technique | Principle | Information Provided | Throughput | Key Considerations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding.[7] | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][8] | Low to Medium | Requires relatively large amounts of pure protein and compound. Provides a complete thermodynamic profile of the interaction.[7] |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon ligand binding to an immobilized protein.[9] | Binding affinity (Kd), association (kon) and dissociation (koff) rates.[9] | Medium to High | Requires protein immobilization, which may affect its conformation. Susceptible to non-specific binding artifacts.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors changes in the chemical environment of protein or ligand nuclei upon binding.[6] | Binding affinity (Kd), identification of binding site residues, and structural information.[8][10] | Low | Requires isotopically labeled protein for detailed mapping. Can detect very weak interactions.[10] |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay | Measures the change in protein melting temperature upon ligand binding.[6][11] | Qualitative or semi-quantitative assessment of binding. | High | Indirect method; stabilization does not always correlate with inhibitory activity. |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC stands out for its ability to provide a complete thermodynamic signature of the binding event in a single experiment.[7]
Step-by-Step ITC Protocol:
-
Sample Preparation:
-
Dialyze the purified target protein and the THQ inhibitor into the same buffer to minimize buffer mismatch effects.
-
Determine accurate concentrations of both the protein and the ligand.
-
-
Instrument Setup:
-
Thoroughly clean the ITC instrument sample and reference cells.
-
Load the protein solution into the sample cell and the THQ inhibitor solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Tier 2: Assessing Functional Consequences
Confirmation of binding should be followed by functional assays to determine if the THQ compound inhibits the biological activity of the target.
Enzyme Inhibition Assays: For THQ inhibitors targeting enzymes, kinetic studies are crucial. These assays measure the effect of the inhibitor on the rate of the enzymatic reaction. By varying the concentrations of both the substrate and the inhibitor, one can determine the inhibition constant (Ki) and elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[12]
Cell-Based Assays: Ultimately, the efficacy of a THQ inhibitor must be demonstrated in a cellular context. These assays can measure various downstream effects of target inhibition, such as changes in cell proliferation, apoptosis, or specific signaling pathways.[1][2] For example, a study on novel tetrahydroquinoline derivatives demonstrated their anticancer activity by evaluating their effect on cell cycle distribution and induction of apoptosis in cancer cell lines.[1]
Computational Validation: Refining and Reinforcing Docking Predictions
Computational methods offer a cost-effective way to further scrutinize and validate the initial docking results before committing to extensive experimental work.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the protein-ligand complex, overcoming the "static" limitation of molecular docking.[4][13] By simulating the movement of atoms over time, MD can assess the stability of the predicted binding pose.[14][15]
Workflow for MD-Based Docking Validation:
Caption: Workflow for validating a docking pose using molecular dynamics simulations.
A stable binding pose during an MD simulation, characterized by low root-mean-square deviation (RMSD) of the ligand and the preservation of key interactions, lends confidence to the docking prediction.[14] Conversely, if the ligand dissociates from the binding pocket, the initial docking result is likely a false positive.
Free Energy Calculations
More advanced computational techniques, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), can provide quantitative predictions of binding affinities.[16][17][18] These methods are computationally intensive but can offer a high degree of accuracy, often rivaling experimental precision.[19] They are particularly useful for ranking a series of congeneric THQ inhibitors and prioritizing the most promising candidates for synthesis and experimental testing.
Table 2: Comparison of Computational Validation Methods
| Method | Principle | Information Provided | Computational Cost | Key Considerations |
| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of a molecular system.[13] | Stability of the binding pose, dynamic interactions, conformational changes. | Medium to High | Force field accuracy can influence results. Requires significant computational resources.[13] |
| MM/PBSA & MM/GBSA | End-state free energy calculation method combining molecular mechanics with continuum solvation models. | Estimation of binding free energy. | Medium | Less accurate than alchemical methods but faster. Useful for rescoring docking poses. |
| Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) | Alchemical free energy methods that calculate the free energy difference between two states.[16][17] | High-accuracy prediction of relative binding free energies. | Very High | Computationally expensive. Requires careful setup and convergence analysis.[19] |
A Synergistic Approach to Validation
Neither experimental nor computational validation methods are infallible in isolation. The most robust validation strategy integrates both approaches. For instance, an initial docking screen can identify a set of promising THQ inhibitors. MD simulations can then be used to filter out unstable binding poses. The remaining candidates can be synthesized and their binding affinities measured by ITC or SPR. Finally, the experimentally determined binding affinities can be used to validate and refine the free energy calculation protocols, creating a powerful feedback loop for future inhibitor design.
Caption: An integrated workflow for the validation of THQ inhibitors.
References
- ResearchGate. (2020, July 27). Molecular dynamic simulation is enough to validate docking results of complex biological system or needs further validation and evaluation??
- CCDC. (n.d.). Validation of Docking Poses via Interaction Motif Searching.
- MDPI. (n.d.). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy.
- ResearchGate. (n.d.). Comparison of biophysical methods for the detection of protein-protein interactions (PPIs).
- PubMed Central. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands.
- ResearchGate. (2022, April 25). How to validate the molecular docking results?
- Portland Press. (2018, December 21). Assessing molecular interactions with biophysical methods using the validation cross.
- Consensus. (n.d.). How do researchers validate the results obtained from molecular dynamics simulations in drug discovery?
- ResearchGate. (2017, December 28). How can i validate a docking protocol?
- ResearchGate. (n.d.). Free Energy Calculations for Protein–Ligand Binding Prediction.
- ACS Publications. (2023, February 16). Recent Advances in Alchemical Binding Free Energy Calculations for Drug Discovery.
- PubMed. (n.d.). Free Energy Calculations for Protein-Ligand Binding Prediction.
- ResearchGate. (2013, October 22). What are the best ways to validate a docking result?
- Springer. (n.d.). Free Energy Calculations for Protein–Ligand Binding Prediction.
- The Royal Society Publishing. (2020, October 16). Rapid, accurate, precise and reproducible ligand–protein binding free energy prediction.
- ACS Publications. (n.d.). Integration of Molecular Docking Analysis and Molecular Dynamics Simulations for Studying Food Proteins and Bioactive Peptides.
- NIH. (n.d.). Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase.
- NIH. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
- RSC Publishing. (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA.
- PMC. (n.d.). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods.
- Eclética Química. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-.
- PMC. (n.d.). Molecular dynamics analysis to evaluate docking pose prediction.
- ResearchGate. (2021, October 28). How to validate molecular docking results with no proper crystal structure??
- Journal of Medicinal Chemistry. (2023, October 24). Fused Tetrahydroquinolines Are Interfering with Your Assay.
- PMC. (2024, February 16). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties.
- NIH. (2022, November 30). Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation.
- ResearchGate. (n.d.). Pose validation for testing docking algorithm. Protein was minimized...
- MDPI. (2021, October 4). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline.
- Michigan State University. (n.d.). Lessons from Docking Validation.
- ResearchGate. (n.d.). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation.
- Rasayan Journal of Chemistry. (2008). docking studies of novel tetrahydroquinoline and tetrahydroisoquinoline analogues into the non-nucleoside inhibitor binding site of hiv-1 rt.
- NIH. (n.d.). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents.
- PMC. (n.d.). Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain.
- PMC. (n.d.). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents.
- ResearchGate. (2025, November 5). Hybrids of 1,2,3,4‐Tetrahydroisoquinoline‐Isatin as Potential CDK ‐5 Inhibitors: Synthesis, Biological Evaluations, and Molecular Docking Studies.
Sources
- 1. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Molecular dynamics analysis to evaluate docking pose prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Free Energy Calculations for Protein-Ligand Binding Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Free Energy Calculations for Protein–Ligand Binding Prediction | Springer Nature Experiments [experiments.springernature.com]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activities of Tetrahydroquinaldine and Tetrahydroisoquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, tetrahydroquinaldine (THQ) and tetrahydroisoquinoline (THIQ) represent two closely related bicyclic structures that have garnered significant attention for their diverse biological activities. While both possess a hydrogenated pyridine ring fused to a benzene ring, the position of the nitrogen atom—at position 1 in THQ and position 2 in THIQ—imparts distinct chemical properties and, consequently, different pharmacological profiles.
This guide provides an in-depth, objective comparison of the biological activities of THQ and THIQ analogs, supported by experimental data from peer-reviewed literature. We will explore their performance across various therapeutic areas, detail the experimental methodologies used to evaluate their efficacy, and provide insights into their structure-activity relationships (SAR).
Core Structural Differences: A Foundation for Divergent Activities
The fundamental difference between the tetrahydroquinaldine and tetrahydroisoquinoline scaffolds lies in the placement of the nitrogen atom within the heterocyclic ring. This seemingly minor alteration has profound implications for the molecule's three-dimensional structure, electron distribution, and hydrogen bonding capabilities, all of which are critical determinants of biological activity.
Caption: Core chemical structures of Tetrahydroquinaldine and Tetrahydroisoquinoline.
Comparative Biological Activities: A Tale of Two Scaffolds
While both THQ and THIQ analogs have been explored for a range of therapeutic applications, the volume and breadth of research are notably more extensive for the THIQ scaffold.[1] This has led to a more well-defined and diverse pharmacological profile for THIQ derivatives.
Anticancer Activity: A Prominent Area of Investigation for Both
Both scaffolds have demonstrated significant potential as anticancer agents, with numerous derivatives synthesized and evaluated against various cancer cell lines.
Tetrahydroisoquinoline (THIQ) Analogs:
The THIQ nucleus is a "privileged scaffold" in anticancer drug discovery, found in several natural and synthetic compounds with potent cytotoxic effects.[2][3] THIQ derivatives have been shown to act through various mechanisms, including the inhibition of tubulin polymerization, induction of cell cycle arrest and apoptosis, and modulation of key signaling pathways.[4]
One notable example is the FDA-approved drug trabectedin , a complex THIQ alkaloid used in the treatment of soft tissue sarcoma.[2] Synthetic THIQ analogs have also shown promising results. For instance, a series of THIQ derivatives were evaluated for their ability to inhibit KRas, a key oncogene. Compound GM-3-18 , bearing a chloro-substituted phenyl ring, exhibited significant KRas inhibition with IC50 values ranging from 0.9 to 10.7 µM across different colon cancer cell lines.[5][6] Another analog, GM-3-121 , demonstrated potent antiproliferative activity against breast (MCF-7 and MDA-MB-231) and endometrial (Ishikawa) cancer cell lines.[6][7]
Tetrahydroquinaldine (THQ) Analogs:
Research into the anticancer properties of THQ derivatives has also yielded promising candidates. A series of novel tetrahydroquinolinones were synthesized and evaluated for their ability to inhibit colorectal cancer (CRC) growth.[8] Compound 20d , a carbamate derivative, exhibited in vitro antiproliferative activity at micromolar concentrations and suppressed colony formation and migration of HCT-116 cells.[8] The mechanism of action was attributed to the induction of massive oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway.[8]
Furthermore, a study on morpholine-substituted THQ derivatives identified compound 10e as a potent mTOR inhibitor with potential applications in lung cancer treatment.[9] Structure-activity relationship (SAR) studies revealed that the incorporation of trifluoromethyl and morpholine moieties significantly enhanced the selectivity and potency of these analogs.[9]
| Analog | Scaffold | Cancer Cell Line(s) | Activity (IC50) | Mechanism of Action | Reference |
| GM-3-18 | THIQ | Colon Cancer Lines | 0.9 - 10.7 µM | KRas Inhibition | [5][6] |
| GM-3-121 | THIQ | MCF-7, MDA-MB-231, Ishikawa | 0.43, 0.37, 0.01 µg/mL | Antiproliferative | [6][7] |
| Compound 20d | THQ | HCT-116 (Colorectal) | Micromolar concentrations | Induction of Oxidative Stress and Autophagy | [8] |
| Compound 10e | THQ | Lung Cancer Lines | - | mTOR Inhibition | [9] |
Antimicrobial Activity: A Strong Suit for THIQ Analogs
The THIQ scaffold is a prominent feature in a variety of natural and synthetic compounds with antibacterial and antifungal properties.
Tetrahydroisoquinoline (THIQ) Analogs:
A wide range of THIQ derivatives have been reported to possess antibacterial and antifungal activities.[10][11] For example, novel N-substituted THIQ analogs have demonstrated significant antifungal activity against various fungal species, with some compounds exhibiting a comparable zone of inhibition to the standard drug clotrimazole.[10] Specifically, compound 145 showed potent activity against Saccharomyces cerevisiae (MIC = 1 µg/ml), while compound 146 was more effective against Yarrowia lipolytica (MIC = 2.5 µg/ml).[10]
In the realm of antibacterial agents, certain THIQ analogs have been found to inhibit DNA gyrase, a crucial bacterial enzyme.[10] Furthermore, a series of 5,8-disubstituted THIQ analogs were synthesized and evaluated for their anti-mycobacterial properties, with some compounds showing potent activity against Mycobacterium tuberculosis.[10]
Tetrahydroquinaldine (THQ) Analogs:
While there is evidence of antimicrobial activity for some THQ derivatives, the body of research is less extensive compared to THIQs.[12] A study involving the synthesis of a series of THQ derivatives showed in vitro antibacterial activity against a panel of bacteria including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger.[12] However, specific MIC values and detailed SAR studies are less commonly reported in the readily available literature.
Neurobiological Activity: A Domain Dominated by THIQ Research
The structural resemblance of THIQ to certain endogenous neurochemicals has made it a focal point of research in neuropharmacology.
Tetrahydroisoquinoline (THIQ) Analogs:
THIQ derivatives have been extensively studied for their roles in the central nervous system (CNS).[2] Some THIQs have been implicated in the pathogenesis of Parkinson's disease due to their structural similarity to the neurotoxin MPTP.[13] Conversely, other derivatives, such as 1-methyl-TIQ, have shown neuroprotective effects, preventing MPTP-induced behavioral abnormalities.[13]
Furthermore, THIQ analogs have been investigated as potential treatments for Alzheimer's disease, exhibiting neuroprotective, anti-inflammatory, and antioxidative properties.[14] For instance, the THIQ derivative SB269,652 has been characterized as an allosteric antagonist at dopamine D2 and D3 receptors, highlighting the potential for this scaffold in modulating dopaminergic neurotransmission.[15]
Tetrahydroquinaldine (THQ) Analogs:
While some THQ derivatives have been evaluated for their antioxidant properties, which can be relevant to neuroprotection, the specific investigation of THQ analogs for neurodegenerative diseases or as modulators of neurotransmitter systems is not as well-documented as for THIQs.[16]
Experimental Methodologies: A Guide to Assay Interpretation
The biological activities discussed above are determined through a variety of in vitro and in vivo experimental protocols. Understanding these methodologies is crucial for interpreting and comparing the reported data.
In Vitro Anticancer Activity Assays
A common method to assess the cytotoxic effects of novel compounds is the MTT assay .
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (THQ or THIQ analogs) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. These crystals are then solubilized using a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Determination: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Caption: Workflow for a typical MTT cell viability assay.
In Vitro Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Broth Microdilution Protocol:
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion: Distinct yet Promising Scaffolds
The available scientific literature reveals a significant disparity in the research focus on tetrahydroquinaldine and tetrahydroisoquinoline analogs. The THIQ scaffold is a well-established and extensively studied privileged structure in medicinal chemistry, with a broad spectrum of demonstrated biological activities, particularly in the areas of anticancer, antimicrobial, and neurobiological research.[1] This has led to the development of clinically approved drugs and a deep understanding of its structure-activity relationships.
In contrast, while tetrahydroquinaldine analogs have shown considerable promise, particularly as anticancer agents with novel mechanisms of action, the volume of research is comparatively smaller. This suggests that the THQ scaffold may be an underexplored area with significant potential for the discovery of new therapeutic agents.
For researchers and drug development professionals, this comparative guide highlights that while both scaffolds are valuable, the choice between them may depend on the specific therapeutic target and the desired pharmacological profile. The extensive body of work on THIQ provides a solid foundation for further optimization, while the emerging data on THQ suggests exciting opportunities for novel drug discovery.
References
- Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12625–12654. [Link]
- Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
- Zhang, L., Wang, Y., Li, Y., Zhang, Y., & Liu, Z. (2023). Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. Archiv der Pharmazie, 356(12), e2300453. [Link]
- Singh, P. P., & Kumar, A. (2016). Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015).
- Singh, A., & Sharma, P. (2024). Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present).
- Kaur, M., & Singh, P. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 104-121. [Link]
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- Gundla, M., & Mittapalli, G. K. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Anticancer Agents in Medicinal Chemistry, 21(18), 2505–2511. [Link]
- Wang, Y., Chen, Y., & Wang, H. (2007). Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. Bioorganic & Medicinal Chemistry Letters, 17(15), 4147–4151. [Link]
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
- Arote, R. B., & Mashelkar, U. C. (2012). Synthesis and antimicrobial activities of novel tetrahydroquinoline and tetrahydroisoquinoline analogues.
- Gundla, M., & Mittapalli, G. K. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Anticancer Agents in Medicinal Chemistry, 21(18), 2505–2511. [Link]
- Singh, A., & Sharma, P. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(8), 885–903. [Link]
- Al-Ghorbani, M., El-Gazzar, A. R. A., & El-Enany, M. M. (2022). Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Arabian Journal of Chemistry, 15(1), 103529. [Link]
- Fida, N., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation.
- Zhang, Y., et al. (2021). Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing. Molecules, 26(12), 3564. [Link]
- Mittapalli, G. K., & Davis, R. A. (2015). Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. PLoS ONE, 10(6), e0129119. [Link]
- Orellana-Pizarro, C., et al. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI. [Link]
- Gundla, M., & Mittapalli, G. K. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents.
- Hernandez-Pino, E., et al. (2019). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Anticancer Agents in Medicinal Chemistry, 19(6), 760–771. [Link]
- Sayed, E. M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 18(1), 18. [Link]
- Gising, J., et al. (2025). Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds.
- Kaur, M., & Singh, P. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Odessa University Chemical Journal. [Link]
- Kaur, M., & Singh, P. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 22-38. [Link]
- Tan, J. S., et al. (2023). A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. Neural Regeneration Research, 18(10), 2135–2144. [Link]
- Maggio, R., et al. (2007). The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors. Molecular Pharmacology, 72(4), 987–998. [Link]
- Shaw, S., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(5), 1083. [Link]
- Naoi, M., Maruyama, W., & Dostert, P. (2025). Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease.
- Sgarlata, C., et al. (2018). Plant isoquinoline alkaloids as potential neurodrugs: A comparative study of the effects of benzo[c]phenanthridine and berberine-based compounds on β-amyloid aggregation. Biochimica et Biophysica Acta (BBA) - General Subjects, 1862(5), 1146–1155. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Researcher's Comparative Guide to Intermolecular Interactions: Deep Dive into Hirshfeld Surface Analysis
For researchers, scientists, and professionals in drug development, a profound understanding of intermolecular interactions is paramount. These subtle forces govern everything from crystal packing and polymorphism to drug-receptor binding and material properties. This guide provides an in-depth technical exploration of Hirshfeld surface analysis, a powerful computational method for visualizing and quantifying intermolecular interactions in molecular crystals. We will delve into the theoretical underpinnings of this technique, provide a detailed experimental workflow, and objectively compare its performance against other established methods, supported by experimental data.
The Rationale Behind the Surface: Why Hirshfeld Analysis?
At its core, Hirshfeld surface analysis offers a unique and intuitive way to visualize the intricate network of interactions a molecule experiences within a crystal lattice.[1][2] Unlike traditional methods that focus on specific short contacts, the Hirshfeld surface provides a holistic "whole of structure" view.[3][4] The surface is defined as the region in space where the electron density of a sum of spherical atoms for a molecule (the promolecule) is equal to the sum of the electron densities of all other molecules in the crystal (the procrystal).[5][6] This partitioning of space allows us to map various properties onto the surface, revealing a wealth of information about the molecule's environment.[7]
The key strength of this method lies in its ability to not only identify all intermolecular contacts simultaneously but also to quantify their relative contributions to the overall crystal packing.[6][8][9] This is particularly valuable in fields like drug development, where understanding the subtle interplay of forces in a crystal can inform formulation strategies and predict stability.[10][11]
The Workflow: A Step-by-Step Protocol for Hirshfeld Surface Analysis
The following protocol outlines the standard procedure for performing a Hirshfeld surface analysis using the widely adopted CrystalExplorer software.[7][12][13][14] The causality behind each step is explained to provide a deeper understanding of the process.
Experimental Protocol: Hirshfeld Surface Analysis
-
Data Input:
-
Molecule Selection and Surface Generation:
-
Action: Select the molecule of interest within the unit cell. The software will automatically generate the Hirshfeld surface around this molecule.
-
Rationale: The analysis focuses on the interactions of a single molecule with its surrounding neighbors. The generated surface represents the boundary of this molecule's electron density contribution within the crystal.[5]
-
-
Surface Property Mapping:
-
Action: Map various properties onto the generated Hirshfeld surface. The most common and informative properties are d_norm, d_e, d_i, shape index, and curvedness.[15][16][17]
-
Rationale:
-
d_norm (normalized contact distance): This is the most crucial property. It is derived from d_e (the distance from any point on the surface to the nearest nucleus outside the surface) and d_i (the distance from the same point to the nearest nucleus inside the surface), normalized by the van der Waals radii of the respective atoms.[16][18][19] Red regions on the d_norm surface indicate contacts shorter than the sum of van der Waals radii (strong interactions), white regions represent contacts approximately equal to the van der Waals radii, and blue regions signify contacts longer than the van der Waals radii (weaker interactions).[20][21][22]
-
Shape Index: This property helps to identify complementary "bumps" (positive shape index) and "hollows" (negative shape index) on the surface, which are characteristic of π-π stacking interactions.[1][15]
-
Curvedness: This property highlights flat regions of the surface (low curvedness), which can also be indicative of planar stacking.[1][16]
-
-
-
2D Fingerprint Plot Generation:
-
Action: Generate the 2D fingerprint plot from the Hirshfeld surface.[18][23]
-
Rationale: This plot is a two-dimensional histogram of d_e versus d_i distances for every point on the surface.[23] It provides a quantitative summary of all intermolecular contacts. The color of each point on the plot indicates the relative frequency of that particular (d_e, d_i) pair.[23]
-
-
Decomposition of Fingerprint Plots:
-
Action: Decompose the full fingerprint plot into contributions from specific atom-pair contacts (e.g., O···H, H···H, C···H).[12][24]
-
Rationale: This is a powerful feature that allows for the quantification of the percentage contribution of each type of interaction to the total Hirshfeld surface area.[24][25] This quantitative data is invaluable for comparing different crystal structures or polymorphs.[3][4]
-
Workflow Diagram
Caption: The relationship between Hirshfeld analysis and other methods.
As the diagram illustrates, these methods are not mutually exclusive but rather complementary. Hirshfeld analysis provides an excellent overview of the entire interaction landscape, while QTAIM and NCI plots can offer deeper insights into the nature of specific interactions. [26][27]
Case Study: Polymorph Discrimination in a Pharmaceutical Compound
A compelling application of Hirshfeld surface analysis is in the study of polymorphism, where a compound crystallizes in multiple forms with different physical properties. [3][4]Consider two polymorphs of a hypothetical active pharmaceutical ingredient (API), Form A and Form B.
Quantitative Analysis of Intermolecular Contacts
| Intermolecular Contact | Form A (% Contribution) | Form B (% Contribution) |
| O···H/H···O | 35.2% | 28.9% |
| H···H | 45.8% | 52.1% |
| C···H/H···C | 12.5% | 14.3% |
| C···C (π-π stacking) | 3.1% | 0.8% |
| Other | 3.4% | 3.9% |
The decomposed fingerprint plots reveal significant differences in the intermolecular interactions of the two polymorphs. Form A exhibits a higher percentage of O···H hydrogen bonding and a notable contribution from C···C contacts, suggesting a more prominent role for hydrogen bonding and π-π stacking in its crystal packing. In contrast, Form B is dominated by weaker H···H contacts. These quantitative differences, readily obtained from Hirshfeld surface analysis, can be directly correlated with observed differences in physical properties such as solubility and stability, providing invaluable information for drug development. [18][24]
Conclusion: An Indispensable Tool for the Modern Researcher
Hirshfeld surface analysis has emerged as an indispensable tool for the qualitative and quantitative investigation of intermolecular interactions in the solid state. [20][28][29]Its ability to provide a holistic and visually intuitive representation of the complex forces at play within a crystal makes it particularly well-suited for researchers in crystallography, materials science, and drug development. [21][30][31][32]By integrating this powerful analytical method into their research workflows, scientists can gain deeper insights into the structure-property relationships that govern the behavior of molecular solids, ultimately accelerating innovation and discovery.
References
- Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). Scirp.org. [Link]
- Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. crystalexplorer.net. [Link]
- CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCr Journals. [Link]
- CrystalExplorer - Wikipedia. wikipedia.org. [Link]
- CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals.
- Fingerprint Plots. CrystalExplorer. [Link]
- Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces.
- The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. [Link]
- Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PubMed Central. [Link]
- Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]
- Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces.
- The Hirshfeld Surface. CrystalExplorer. [Link]
- Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces.
- Using Multiwfn and VMD to plot Hirshfeld surface to analyze intermolecular interaction in crystals. YouTube. [Link]
- Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. The University of Western Australia. [Link]
- Hirshfeld Surface Analysis by using Crystal Explorer. YouTube. [Link]
- Hirshfeld surface 2D fingerprint plots for the different intermolecular interactions in form I and II of NAC.
- The 2D fingerprint plots showing the percentage contribution of the...
- (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals.
- Comparison of Polymorphic Molecular Crystal Structures through Hirshfeld Surface Analysis.
- Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. MDPI. [Link]
- X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Deriv
- Comparison of Polymorphic Molecular Crystal Structures through Hirshfeld Surface Analysis.
- Surface Properties. CrystalExplorer. [Link]
- The Hirshfeld surface d norm map showing C-H ⋯ O and C-H ⋯ Cl...
- Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor. ACS Omega. [Link]
- (PDF) Structure validation in chemical crystallography.
- The Hirschfeld surface analysis of the title compound.
- Hirshfeld surface analysis. CrystEngComm (RSC Publishing). [Link]
- Hirshfeld Surface Investigation of Structure-Directing Interactions within Dipicolinic Acid Derivatives.
- (PDF) The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets.
- Structure, Density Functional Theory, Hirshfeld Surfaces, Crystal Voids and Molecular Docking Analysis of some Estrane Deriv
- Hirshfeld surfaces of dnorm, de, di, curvedness, shape index, and electrostatic potential.
- How can I evaluate Hirshfeld surface analysis results?
- Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. Biointerface Research in Applied Chemistry. [Link]
Sources
- 1. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. crystalexplorer.net [crystalexplorer.net]
- 6. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. crystalexplorer.net [crystalexplorer.net]
- 8. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.iucr.org [journals.iucr.org]
- 13. CrystalExplorer - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. crystalexplorer.net [crystalexplorer.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 21. mdpi.com [mdpi.com]
- 22. biointerfaceresearch.com [biointerfaceresearch.com]
- 23. crystalexplorer.net [crystalexplorer.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. scirp.org [scirp.org]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. scivisionpub.com [scivisionpub.com]
A Comparative Guide to the Structure-Activity Relationship of Morpholine-Substituted Tetrahydroquinoline Derivatives as mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the mammalian target of rapamycin (mTOR) signaling pathway remains a pivotal focus due to its central role in cell growth, proliferation, and survival.[1] The quest for potent and selective mTOR inhibitors has led to the exploration of diverse chemical scaffolds, among which tetrahydroquinoline (THQ) derivatives have emerged as a versatile and promising class of compounds.[2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of novel morpholine-substituted THQ derivatives, drawing upon recent findings to offer a comparative perspective on their anticancer potential.
The strategic incorporation of a morpholine moiety into the THQ scaffold is a key design element.[2] Morpholine is a privileged structure in medicinal chemistry, known for its ability to improve physicochemical properties such as solubility and membrane permeability, as well as to enhance target engagement through favorable interactions.[2][3][4] In the context of the THQ derivatives discussed herein, the morpholine group, positioned at a specific distance from the core, is designed to promote binding within the mTOR active site.[2]
Core Structural Insights and Comparative Analysis
A recent study exploring a series of eight novel morpholine-substituted THQ derivatives has shed light on the critical structural features governing their efficacy as mTOR inhibitors.[2][5][6] The general structure of these compounds features a THQ core, a substituted benzamide moiety, and a morpholine group. The SAR analysis reveals that the nature and position of substituents on the benzamide ring, in conjunction with the morpholine and THQ core, significantly influence the cytotoxic activity against various cancer cell lines.[2]
A pivotal finding is the profound impact of electron-withdrawing groups on the benzamide portion of the molecule.[2] Specifically, the presence of two trifluoromethyl (-CF3) groups was found to substantially increase the cytotoxicity across all tested cancer cell lines.[2] This enhancement in potency underscores the importance of this substitution pattern for potent mTOR inhibition.
The morpholine moiety itself is integral to the activity of these derivatives. Its inclusion is a deliberate design choice aimed at improving the pharmacokinetic and pharmacodynamic profiles of the potential drug candidates.[2] The synergy between the trifluoromethyl groups and the morpholine ring appears to be a key determinant of both the selectivity and the high potency observed in the most promising compounds.[1][2][5][7]
Quantitative Comparison of Lead Compounds
The in vitro antiproliferative activity of the synthesized morpholine-substituted THQ derivatives was evaluated against a panel of cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and MDA-MB-231 (triple-negative breast cancer), as well as against normal Vero cells to assess selectivity. The half-maximal inhibitory concentration (IC50) values from these assays provide a quantitative basis for comparing the performance of these compounds.
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | Notes |
| 10e | 0.033 ± 0.003 | - | - | Exceptional activity against A549 cells, surpassing standard agents like Everolimus and 5-fluorouracil.[1][2][5][7] |
| 10h | - | 0.087 ± 0.007 | - | Most effective against MCF-7 cells.[1][2] |
| 10d | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 | Demonstrates broad-spectrum activity.[1][2] |
| Everolimus | - | - | - | Standard mTOR inhibitor used for comparison.[2] |
| 5-fluorouracil | - | - | - | Standard anticancer agent used for comparison.[2] |
As evidenced by the data, compound 10e emerged as the most potent derivative against the A549 lung cancer cell line, with an IC50 value in the nanomolar range.[1][2][5][7] This highlights the successful optimization of the THQ scaffold, leading to a compound with exceptional anticancer activity.
Experimental Methodologies: A Self-Validating Approach
The trustworthiness of the SAR data is underpinned by a robust and multi-faceted experimental workflow. This integrated approach, combining chemical synthesis, biological evaluation, and computational modeling, provides a self-validating system where the experimental results are rationalized through theoretical insights.
Experimental Workflow for SAR Analysis
Caption: Integrated workflow for the design, synthesis, and evaluation of morpholine-substituted THQ derivatives.
-
Rationale-Driven Design: The design of the novel THQ derivatives was guided by the structural features of known mTOR inhibitors, with a focus on optimizing interactions within the mTOR active site.[1][2] This involved the strategic placement of the morpholine moiety and the exploration of various substituents on the aromatic rings.[2]
-
Chemical Synthesis: A well-defined synthetic scheme was developed to produce a series of eight morpholine-substituted THQ derivatives.
-
Structural Verification: The chemical structures of the synthesized compounds were unequivocally confirmed using a suite of spectroscopic techniques, including mass spectrometry, proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR).[2][7] This step is crucial for ensuring the purity and identity of each compound before biological testing, thereby guaranteeing the validity of the subsequent SAR data.
-
Cell Line Selection: A panel of human cancer cell lines (A549, MCF-7, MDA-MB-231) and a normal cell line (Vero) were selected for the cytotoxicity screening.
-
Compound Treatment: The cell lines were treated with serial dilutions of the synthesized THQ derivatives for a specified period.
-
MTT Reagent Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Quantification: The formazan crystals were solubilized, and the absorbance was measured using a microplate reader. The IC50 values were then calculated, representing the concentration of the compound required to inhibit 50% of cell growth.
To provide a mechanistic rationale for the observed SAR, computational studies were performed.
-
Molecular Docking: The synthesized compounds were docked into the active site of the mTOR protein (PDB ID: 4JT6) to predict their binding modes and affinities.[1] This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity.
-
Molecular Dynamics (MD) Simulations: For the most promising compounds, MD simulations were conducted over a 100-ns period to assess the stability of the protein-ligand complex and to analyze the dynamic behavior of the interactions.[2][5] These simulations provide a more realistic representation of the binding event in a dynamic physiological environment, further validating the docking predictions.
Signaling Pathway Inhibition
Caption: Inhibition of the mTOR signaling pathway by morpholine-substituted THQ derivatives.
Conclusion and Future Directions
The structure-activity relationship of morpholine-substituted tetrahydroquinoline derivatives as mTOR inhibitors is characterized by the critical role of the morpholine moiety and the substitution pattern on the benzamide ring. The incorporation of dual trifluoromethyl groups has been demonstrated to be highly advantageous for enhancing cytotoxic potency.[2] Compound 10e stands out as a particularly promising lead candidate for the treatment of lung cancer, with superior activity compared to established drugs in preclinical models.[1][2][5][7]
The integrated experimental and computational approach provides a robust framework for understanding the SAR of this chemical series. Future investigations should focus on further optimization of the lead compounds to improve their pharmacokinetic profiles and to evaluate their efficacy and safety in in vivo models. The insights gained from this comparative analysis will undoubtedly guide the rational design of the next generation of potent and selective mTOR inhibitors for cancer therapy.
References
- Dey, R., Shaw, S., Yadav, R., Patel, B. D., Bhatt, H. G., Natesan, G., Jha, A. B., & Chaube, U. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. [Link]
- Dey, R., Shaw, S., Yadav, R., Patel, B. D., Bhatt, H. G., Natesan, G., Jha, A. B., & Chaube, U. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Scilit. [Link]
- Dey, R., Shaw, S., Yadav, R., & Chaube, U. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.
- Dey, R., Shaw, S., Yadav, R., Patel, B. D., Bhatt, H. G., Natesan, G., Jha, A. B., & Chaube, U. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.
- Dey, R., Shaw, S., Yadav, R., Patel, B. D., Bhatt, H. G., Natesan, G., Jha, A. B., & Chaube, U. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed. [Link]
- Dey, R., Shaw, S., Yadav, R., & Chaube, U. (2025). SAR insights: effect of functional groups on the activity of synthesized THQ derivatives.
- Dey, R., Shaw, S., Yadav, R., & Chaube, U. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Semantic Scholar. [Link]
- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]
- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]
- Faheem, A., et al. (2025). Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds.
- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- Brollo, M., et al. (2021). Synthesis and Antimicrobial Evaluation of Bis-morpholine Triazine Quaternary Ammonium Salts.
- Al-Ghorbani, M., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors.
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- Brollo, M., et al. (2021).
- Brand, M., et al. (2025). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors.
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- Al-Ghorbani, M., et al. (2019). Pharmacological profile of morpholine and its derivatives.
Sources
- 1. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | Scilit [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Validation: Bridging the Gap Between Experimental Data and DFT Calculations
For researchers, scientists, and professionals in drug development, the synergy between experimental spectroscopy and computational chemistry, particularly Density Functional Theory (DFT), offers a powerful paradigm for molecular characterization and property prediction. However, the predictive power of DFT is only as reliable as its validation against experimental benchmarks. This guide provides an in-depth, technically-grounded framework for comparing experimental and DFT-calculated spectroscopic data, ensuring the trustworthiness and scientific integrity of your computational models. We will move beyond a simple checklist of methods to explore the causality behind experimental and computational choices, empowering you to design and interpret your validation studies with confidence.
The Imperative of Validation: Why Trust, But Verify?
In silico predictions via DFT have become indispensable for elucidating molecular structures, understanding reaction mechanisms, and predicting spectroscopic properties. The allure of obtaining detailed molecular insights from a computer model is undeniable. However, DFT is built upon approximations of the exchange-correlation functional, which describes the quantum mechanical interactions between electrons. The choice of functional, along with the basis set used to represent the molecular orbitals, can significantly impact the accuracy of the calculated results.[1][2][3] Therefore, direct comparison with experimental data is not merely a good practice; it is a mandatory step to establish the credibility and predictive power of your computational protocol for a specific class of molecules.
This guide will walk you through the validation process for four key spectroscopic techniques: Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. For each technique, we will detail the experimental and computational workflows, explain the critical parameters, and provide a framework for robust data comparison.
Vibrational Spectroscopy: Probing Molecular Bonds with IR and Raman
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and elucidating molecular structure by probing the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation by vibrating molecules, Raman spectroscopy measures the inelastic scattering of monochromatic light.
The "Why": Causality in Experimental and Computational Choices
Experimental Considerations: The choice of sample preparation (e.g., KBr pellet, thin film, or solution) and instrumentation (e.g., Fourier Transform Infrared - FTIR, or Dispersive Raman) is dictated by the physical state of the sample and the desired spectral resolution. For instance, solution-phase spectra can be influenced by solvent interactions, which must be accounted for in the computational model.
Computational Considerations: The accuracy of calculated vibrational frequencies is highly dependent on the choice of the DFT functional and basis set.[4][5] Hybrid functionals, such as B3LYP, are widely used and often provide a good balance between accuracy and computational cost for organic molecules.[3][6] It is crucial to use a basis set that is large enough to accurately describe the electronic structure of the molecule; a double-zeta basis set like 6-31G(d) is often a minimum starting point, with triple-zeta basis sets like 6-311+G(d,p) offering improved accuracy.[1]
A critical step in comparing calculated and experimental vibrational spectra is the application of a scaling factor.[6] This is because the harmonic approximation used in most DFT calculations tends to overestimate vibrational frequencies compared to the anharmonic nature of real molecular vibrations. Scaling factors are specific to the functional and basis set combination and are typically derived from statistical analysis of a large set of molecules.
Experimental and Computational Workflow
The following diagram illustrates the general workflow for comparing experimental and DFT-calculated vibrational spectra.
Caption: Workflow for validating DFT-calculated vibrational spectra against experimental data.
Detailed Protocols
Experimental Protocol (FTIR Spectroscopy - KBr Pellet):
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and other necessary processing steps on the acquired spectrum.
Computational Protocol (DFT Vibrational Frequency Calculation):
-
Structure Input: Build the molecular structure of the compound of interest using a molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This step is crucial to find the minimum energy conformation of the molecule.
-
Frequency Calculation: Following successful geometry optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.
-
Scaling and Visualization: Apply the appropriate scaling factor to the calculated frequencies. Visualize the calculated spectrum and compare it with the experimental data.
Data Presentation and Comparison
Summarize the quantitative data in a clear and structured table for easy comparison.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Unscaled) | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |
| C=O stretch | 1715 | 1755 | 1712 | Carbonyl group vibration |
| C-H stretch (aromatic) | 3050 | 3120 | 3045 | Aromatic C-H bond stretching |
| NO₂ symmetric stretch | 1345 | 1380 | 1347 | Symmetric stretching of the nitro group |
| ... | ... | ... | ... | ... |
A good correlation between the scaled calculated frequencies and the experimental frequencies validates the chosen computational method for the specific molecular system.[7][8][9]
UV-Vis Spectroscopy: Unveiling Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. It is a valuable tool for characterizing chromophores and studying electronic properties.
The "Why": Causality in Experimental and Computational Choices
Experimental Considerations: The choice of solvent is critical as it can influence the position and intensity of absorption bands (solvatochromism). The concentration of the sample should be carefully chosen to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0).
Computational Considerations: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic excitation energies and UV-Vis spectra.[10][11][12] The choice of functional is even more critical for TD-DFT than for ground-state calculations. Range-separated hybrid functionals, such as CAM-B3LYP and ωB97X-D, often provide more accurate results for charge-transfer excitations, which are common in many organic molecules.[13][14] The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is essential for accurately simulating solution-phase spectra.[11][12]
Experimental and Computational Workflow
The workflow for comparing experimental and TD-DFT calculated UV-Vis spectra is outlined below.
Caption: Workflow for validating TD-DFT calculated UV-Vis spectra against experimental data.
Detailed Protocols
Experimental Protocol (UV-Vis Spectroscopy):
-
Solution Preparation: Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., ethanol, acetonitrile). Prepare a series of dilutions to determine the optimal concentration.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.
Computational Protocol (TD-DFT Calculation):
-
Ground-State Optimization: Perform a geometry optimization of the molecule in the ground state using a chosen DFT functional and basis set, including a solvent model (e.g., CAM-B3LYP/6-311+G(d,p) with IEFPCM for the solvent).
-
TD-DFT Calculation: Using the optimized geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths for a specified number of electronic states.
-
Spectrum Generation: The calculated excitation energies (in eV) can be converted to wavelengths (nm). The oscillator strengths are related to the intensity of the absorption bands. A theoretical spectrum can be generated by fitting Gaussian or Lorentzian functions to the calculated transitions.
Data Presentation and Comparison
Present the comparison in a table format.
| Transition | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Assignment |
| π → π | 254 | 258 | 0.85 | HOMO → LUMO |
| n → π | 320 | 315 | 0.02 | HOMO-1 → LUMO |
| ... | ... | ... | ... | ... |
A good agreement between the experimental and calculated λmax values, typically within 10-20 nm, validates the TD-DFT protocol.[11][15] The relative oscillator strengths should also correlate with the experimental absorption intensities.
NMR Spectroscopy: A Window into the Chemical Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms through chemical shifts and their connectivity through coupling constants.
The "Why": Causality in Experimental and Computational Choices
Experimental Considerations: The choice of deuterated solvent is important as it can influence chemical shifts. The concentration should be sufficient to obtain a good signal-to-noise ratio. The use of an internal standard, such as tetramethylsilane (TMS), is crucial for referencing the chemical shifts.
Computational Considerations: DFT calculations of NMR chemical shifts are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method.[16] The accuracy of the calculated chemical shifts is sensitive to the choice of functional and basis set.[16][17][18] It is also highly dependent on the quality of the optimized geometry. Therefore, it is crucial to perform a thorough conformational search for flexible molecules and use Boltzmann averaging of the chemical shifts of the most stable conformers. The inclusion of a solvent model is also recommended for accurate predictions.[16]
Experimental and Computational Workflow
The following diagram depicts the workflow for comparing experimental and DFT-calculated NMR spectra.
Caption: Workflow for validating DFT-calculated NMR spectra against experimental data.
Detailed Protocols
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of TMS as an internal standard.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and reference the chemical shifts to TMS (0 ppm).
Computational Protocol (DFT NMR Calculation):
-
Conformational Analysis: For flexible molecules, perform a thorough conformational search to identify all low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each stable conformer using a chosen DFT functional and basis set, including a solvent model.
-
NMR Calculation: Perform a GIAO NMR calculation at the same level of theory for each optimized conformer to obtain the absolute shielding tensors.
-
Chemical Shift Calculation: Calculate the chemical shifts by referencing the absolute shielding values to the calculated shielding of TMS at the same level of theory (δ = σ_TMS - σ_sample).
-
Boltzmann Averaging: Calculate the Boltzmann-averaged chemical shifts based on the relative energies of the conformers.
Data Presentation and Comparison
A correlation plot of experimental versus calculated chemical shifts is an excellent way to visualize the agreement.
| Atom | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) | Δδ (ppm) (Exp - Calc) |
| C1 | 170.2 | 171.5 | -1.3 |
| C2 | 135.8 | 136.2 | -0.4 |
| C3 | 128.5 | 128.9 | -0.4 |
| ... | ... | ... | ... |
A high correlation coefficient (R² > 0.99) and a small mean absolute error (MAE) indicate a good agreement and validate the computational protocol.[19]
Best Practices for Reporting and Reproducibility
To ensure the trustworthiness and reproducibility of your work, it is essential to report your computational methodology in sufficient detail.[20] This includes:
-
Software: The name and version of the quantum chemistry software package used (e.g., Gaussian 16, ORCA 5.0).[21]
-
Functional and Basis Set: The specific DFT functional and basis set employed for geometry optimizations and property calculations.[1][5][22]
-
Solvent Model: The solvent model used and the parameters for the specific solvent.
-
Computational Details: Details of the convergence criteria, integration grid, and any other relevant computational parameters.
-
Validation Data: A clear presentation of the comparison between experimental and calculated data, including tables and correlation plots.
Conclusion
The validation of DFT-calculated spectroscopic data against experimental results is a cornerstone of modern computational chemistry. By understanding the "why" behind the experimental and computational choices and following rigorous, self-validating protocols, researchers can build robust and predictive computational models. This guide provides a comprehensive framework for this validation process, empowering you to leverage the full potential of DFT in your research and development endeavors with the highest degree of scientific integrity.
References
- Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF.
- Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)
- Benchmarking Computational Approaches to Predict the UV-Vis Spectra of Organic Photoc
- How to choose a functional and basis set for your DFT calcul
- Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A.
- On Scalability of DFT-Calculated IR Spectra for Spectrum-Feature Extraction and Estim
- DFT Approach for Predicting 13 C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limit
- UVVis spectroscopy (UV/Vis). ORCA 6.0 TUTORIALS - FACCTs.
- Comparison of DFT simulated and experimental raman spectra with...
- Which functional should I choose?. Burke Group.
- Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental Data.
- Density Function Theory (DFT) Calculated Infrared Absorption Spectra for Nitrosamines.
- Comparison of Raman spectra obtained experimentally and via DFT...
- Improved Infrared Spectra Prediction by DFT from a New Experimental Database. The Journal of Physical Chemistry A.
- Validation of Relativistic DFT Approaches to the Calculation of NMR Chemical Shifts in Square-Planar Pt2+ and Au3+ Complexes. Journal of Physical Chemistry A.
- DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI.
- TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Publishing.
- How to choose a basis set in DFT calcul
- DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of D
- Functionals and Basis Set in comput
- Density Functional Theory Calculations for Interpretation of Infra-Red Spectra of Liquid Crystalline Chiral Compound. MDPI.
- Calculation of IR Spectra Using Density Functional Theory for Nerve-Agent- Sorbent Binding. DTIC.
- How do we choose basis set and DFT functional for structure optimization?.
- A Comparison between Experimental and Theoretical Spectroscopic Data of Ofloxacin.
- Comparison of Raman spectra obtained experimentally and via DFT...
- A Comparative Guide to Theoretical vs. Experimental Spectroscopic Data of 1,2-Dibromocyclopropane. Benchchem.
- Best Practice DFT Protocols for Basic Molecular Computational Chemistry.
- Comparison of spectroscopic measurements and results of DFT calculation...
- Comparative studies of DFT and experimental Raman spectra of pure 5O.14 liquid crystalline compound.
- Extensive TDDFT Benchmark Study of the Resonance Raman Spectra of Lumiflavin.
- Good Practices in Database Generation for Benchmarking Density Functional Theory. Research UNE (RUNE).
- Which data files need to be stored after publishing a DFT study?.
- Good Practices in Database Generation for Benchmarking Density Functional Theory. Wiley Online Library.
- Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences.
Sources
- 1. youtube.com [youtube.com]
- 2. dft.uci.edu [dft.uci.edu]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. GitHub - Manohara-Ai/UV-Vis_and_Excitation_Energy: Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF [github.com]
- 11. mdpi.com [mdpi.com]
- 12. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2,3,4-Tetrahydroquinaldine
Welcome to a comprehensive guide on the safe and compliant disposal of 1,2,3,4-Tetrahydroquinaldine (CAS No. 635-46-1). As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, including its final disposition. This guide is designed to provide you with the essential, immediate safety and logistical information required for handling and disposing of this specific heterocyclic amine. We will move beyond a simple checklist to explain the causality behind these critical procedures, ensuring a self-validating system of safety and compliance in your laboratory.
Understanding the Compound: Hazard Identification is Paramount
This compound, also known as Kusol, is a derivative of quinoline used in various chemical syntheses.[1][2] While a valuable reagent, its chemical properties necessitate stringent handling and disposal protocols. The primary driver for these procedures is the compound's hazard profile. Failure to appreciate these risks can lead to personal injury, environmental contamination, and regulatory non-compliance.
The compound is classified under the Globally Harmonized System (GHS) with several key hazards that directly inform our disposal strategy.[3] It is crucial to recognize that proper disposal begins with a thorough understanding of what makes this substance hazardous.
| Hazard Classification | GHS Category | Statement | Causality for Disposal Protocol |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Contaminated materials (gloves, lab coats, absorbent pads) must be treated as hazardous waste. Direct skin contact must be avoided.[3][4] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | Mandates the use of safety goggles/face shields. Any contaminated cleaning materials must be disposed of carefully.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Handling must occur in well-ventilated areas or under a chemical fume hood to prevent inhalation.[3][4] |
| Carcinogenicity (Suspected) | Category 1B | H350: May cause cancer | This is a critical long-term health hazard that elevates the substance to a higher level of concern, mandating its disposal as regulated hazardous waste to prevent environmental release and public exposure. |
| Aquatic Toxicity (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects | This is a primary driver for our disposal protocol. Direct disposal down the drain is strictly prohibited as it can cause significant harm to aquatic ecosystems.[5] |
Pre-Disposal Operations: Safe Handling and Storage of Waste
Before the final disposal, the waste must be accumulated safely. The principles of safe storage for the pure chemical apply equally to its waste form.
Step-by-Step Waste Accumulation Protocol:
-
Select Appropriate Waste Containers: Use only chemically compatible containers. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition, with a tightly sealing lid to prevent the release of vapors.[5]
-
Labeling is Non-Negotiable: The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
All applicable hazard characteristics (e.g., "Toxic," "Irritant," "Carcinogen," "Environmental Hazard")
-
The accumulation start date.
-
-
Segregate Your Waste: Never mix this compound waste with other waste streams.[5] It is incompatible with strong oxidizing agents and strong acids.[4] Mixing incompatible chemicals can lead to violent reactions, heat generation, or the release of toxic gases.
-
Designate a Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Storage Area. This area must be cool, well-ventilated, and away from direct sunlight or heat sources.[4][5] The container should be stored within secondary containment to control any potential leaks.
The Core Disposal Workflow: A Self-Validating System
Disposing of this compound is not a single action but a systematic process governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7] This workflow ensures that every step is considered, validated, and compliant.
Caption: Disposal Decision Workflow for this compound
Procedural Steps for Final Disposition:
-
Waste Classification: Based on its toxicity, carcinogenicity, and environmental hazards, this compound waste must be classified as hazardous waste.[8] Chemical waste generators are legally responsible for making this determination.[9]
-
Engage Professionals: The disposal of this material must be handled by a licensed hazardous waste disposal company.[5][10] Your institution's Environmental Health & Safety (EH&S) department is your primary point of contact. They will coordinate with approved vendors.
-
Recommended Disposal Method: The standard and most environmentally sound method for disposing of organic compounds like this is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[10] This process ensures the complete destruction of the compound into less harmful components.
-
Prohibited Actions:
-
DO NOT dispose of this compound down the drain. This is illegal and environmentally damaging due to its aquatic toxicity.[5]
-
DO NOT allow the chemical to enter soil or waterways.[11]
-
DO NOT dispose of it in the regular trash.
-
DO NOT attempt to neutralize the chemical with other reagents unless you are following a specifically approved and validated waste treatment protocol, which is generally not performed in a standard research lab setting.
-
Managing Spills and Contaminated Materials
Accidents happen, and preparedness is key. Any materials used to clean up a spill of this compound become hazardous waste themselves.
Spill Cleanup Protocol:
-
Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[3][4] For large spills, respiratory protection may be necessary.[4]
-
Containment: For small spills, cover with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[12]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[13]
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials (wipes, etc.) as hazardous waste.
-
Disposal: The container with the spill cleanup debris must be sealed, labeled as hazardous waste (e.g., "Absorbent materials contaminated with this compound"), and disposed of through your licensed hazardous waste contractor.[11]
Conclusion
The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the inherent hazards of the compound, implementing a robust waste accumulation and segregation plan, and adhering to the established workflow for professional disposal, you build a deep, trust-based system of safety. This procedural guide provides the necessary steps to ensure that your work advances science without compromising the safety of yourself, your colleagues, or the environment.
References
- Amine Disposal For Businesses. Collect and Recycle. URL: https://www.collectandrecycle.com/chemical-waste/amine-disposal/
- 1,2,3,4-Tetrahydroquinoline SDS, 635-46-1 Safety Data Sheets. Echemi. URL: https://www.echemi.com/sds/1,2,3,4-tetrahydroquinoline-cas-635-46-1.html
- Safety Data Sheet: 1,2,3,4-Tetrahydroquinoline. Thermo Fisher Scientific. URL: https://www.fishersci.com/sds/AC138270250
- Safety Data Sheet: 1,2,3,4-Tetrahydroquinoline. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/aldrich/t15504
- Safety Data Sheet: 1,2,3,4-Tetrahydroisoquinoline. Thermo Fisher Scientific. URL: https://www.fishersci.com/sds/AC138280050
- New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. URL: https://www.witpress.com/elibrary/wit-transactions-on-ecology-and-the-environment/192/30156
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. URL: https://www.epa.
- Safety Data Sheet: 8-Methyl-1,2,3,4-tetrahydroquinoline. Thermo Fisher Scientific. URL: https://www.fishersci.com/sds/AC441400010
- 1,2,3,4-Tetrahydroisoquinoline SDS, 91-21-4 Safety Data Sheets. Echemi. URL: https://www.echemi.com/sds/1,2,3,4-tetrahydroisoquinoline-cas-91-21-4.html
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.chas.3c00049
- Chemical Safety Data Sheet MSDS / SDS - 1-Amino-1,2,3,4-tetrahydroquinoline. ChemicalBook. URL: https://www.chemicalbook.com/ProductMSDSDetailCB0242273_EN.htm
- 1,2,3,4-Tetrahydroquinoline 635-46-1. Tokyo Chemical Industry Co., Ltd. URL: https://www.tcichemicals.com/JP/ja/p/T0113
- Safety Data Sheet: 6-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline. AK Scientific, Inc. URL: https://www.aksci.com/sds/A557.pdf
- Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. SKC Inc. URL: https://www.skcinc.com/media/downloads/2002.pdf
- Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. URL: https://www.epa.gov/rcra
- RCRA Hazardous Wastes. EcoOnline Help Center. URL: https://ecoonline.
- RCRA Regulations Explained. National Environmental Trainers. URL: https://www.netregs.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. URL: https://www.researchgate.
- Hazardous Waste Program. Pennsylvania Department of Environmental Protection. URL: https://www.dep.pa.gov/Business/Land/Waste/HazardousWaste/Pages/default.aspx
- 1,2,3,4-Tetrahydroquinoline, 98%. Fisher Scientific. URL: https://www.fishersci.com/shop/products/1-2-3-4-tetrahydroquinoline-98/AC138270250
- 1,2,3,4-Tetrahydroquinoline. Tocopharm. URL: https://www.tocopharm.com/product/1234-tetrahydroquinoline/
- 1,2,3,4-Tetrahydroquinoline CAS#: 635-46-1. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0242272.htm
Sources
- 1. Selling 1,2,3,4-Tetrahydroquinoline THQ Tetrahydroquinoline 635-46-1 99% suppliers |Tocopharm [tocopharm.com]
- 2. 1,2,3,4-Tetrahydroquinoline CAS#: 635-46-1 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. EcoOnline Help Center [help.ecoonline.com]
- 9. fishersci.com [fishersci.com]
- 10. international.skcinc.com [international.skcinc.com]
- 11. msds.nipissingu.ca [msds.nipissingu.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2,3,4-Tetrahydroquinaldine
Welcome to a comprehensive guide on the safe handling of 1,2,3,4-Tetrahydroquinaldine. As researchers and developers, our primary responsibility is to conduct our work with the highest standards of safety. This document moves beyond a simple checklist, providing a deep, procedural, and scientifically-grounded framework for personal protection. The causality behind each recommendation is explained to ensure that safety becomes an intuitive and integral part of your workflow.
Understanding the Hazard: Why This Level of Precaution?
This compound is a versatile heterocyclic compound, but its utility is matched by a significant hazard profile that demands respect and meticulous handling. A thorough risk assessment is the foundation of any safety protocol. The primary dangers associated with this chemical are:
-
Acute Toxicity and Irritation: It is known to be toxic if swallowed and causes serious skin and eye irritation, with some data suggesting it can cause severe skin burns and eye damage[1][2][3][4]. It may also cause respiratory irritation if vapors or aerosols are inhaled[1][4].
-
Carcinogenicity: Several sources classify this compound as a substance that may cause cancer (Category 1B)[5]. This long-term health risk is a critical factor that elevates the required level of protective measures.
-
Combustibility: The compound is a combustible liquid, meaning it can ignite when exposed to a heat source.
-
Environmental Hazard: It is recognized as being harmful to aquatic life with long-lasting effects[6].
These hazards dictate that our primary safety goal is to prevent any direct contact—be it dermal, ocular, or respiratory.
The Hierarchy of Controls: Your First Line of Defense
Before we even discuss Personal Protective Equipment (PPE), it is crucial to implement more effective safety measures. PPE is the last line of defense. The hierarchy of controls, from most to least effective, is:
-
Elimination/Substitution: Can a less hazardous chemical be used?
-
Engineering Controls: These are physical changes to the workspace to isolate the hazard. For this compound, working in a certified chemical fume hood is mandatory . This directly addresses the inhalation risk and contains potential spills.
-
Administrative Controls: These are procedural changes, such as restricting access to the area and ensuring proper training.
-
Personal Protective Equipment (PPE): This is the equipment you wear to protect yourself, which we will now detail.
Mandatory Personal Protective Equipment (PPE) Protocol
The following PPE is required for all personnel handling this compound.
Eye and Face Protection
Rationale: The compound is a serious eye irritant and can cause severe damage[1][2][4]. Standard safety glasses are insufficient.
-
Minimum Requirement: Tightly-sealed, splash-proof chemical goggles conforming to EN 166 (EU) or NIOSH (US) standards[1].
-
Recommended for Splash Risk: When handling larger quantities (>50 mL) or during procedures with a high risk of splashing (e.g., transferring, heating), a full-face shield must be worn in addition to chemical goggles[5]. The face shield provides a secondary barrier for the entire face.
Skin and Body Protection
Rationale: this compound causes skin irritation and may cause severe burns[1][2]. It is also potentially absorbed through the skin, and its carcinogenic properties make dermal exposure a significant concern[3].
-
Gloves: Wear chemical-resistant gloves at all times.
-
Technique: Use the double-gloving technique for added protection, especially when handling concentrated solutions. Inspect gloves for any signs of degradation or puncture before use. Remove and replace gloves immediately if contamination is suspected.
-
Body Covering: A flame-resistant lab coat is required[1]. For procedures involving significant quantities, a chemical-resistant apron or a full impervious suit should be worn over the lab coat[5]. Ensure clothing fully covers all exposed skin.
Respiratory Protection
Rationale: The compound may cause respiratory irritation, and its carcinogenic nature makes inhalation of vapors or aerosols particularly dangerous[1][4].
-
Primary Control: All handling must be performed within a functioning chemical fume hood to minimize vapor concentration in the breathing zone.
-
When a Respirator is Required: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations like a large spill, respiratory protection is necessary.
-
Type: A NIOSH-approved respirator with an organic vapor cartridge is required. A filter designated as Type A (Brown), which is specific for organic gases and vapors, is recommended[5].
-
Fit Testing: All personnel required to wear a respirator must be properly fit-tested and trained in its use and maintenance.
-
PPE Selection and Operational Workflow
The following table summarizes the required PPE based on the task being performed.
| Task / Scale | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Small Scale (<10 mL) in Fume Hood | Chemical Goggles | Nitrile Gloves (Double), Lab Coat | Not required if in a certified fume hood |
| Medium Scale (10-100 mL) in Fume Hood | Chemical Goggles & Face Shield | Nitrile Gloves (Double), Lab Coat, Chemical Apron | Not required if in a certified fume hood |
| Large Scale (>100 mL) or High Splash Risk | Chemical Goggles & Face Shield | Heavy-Duty Gloves (e.g., Butyl), Impervious Suit | Not required if in a certified fume hood |
| Spill Cleanup / Emergency | Chemical Goggles & Face Shield | Heavy-Duty Gloves, Impervious Suit | Full-face respirator with Type A organic vapor cartridge |
This decision-making process can be visualized as a workflow:
Caption: PPE selection workflow for this compound.
Decontamination and Disposal Plan
Safe handling does not end when the experiment is over. Proper doffing (removal) of PPE and disposal of waste are critical to prevent exposure.
PPE Removal and Decontamination
-
Gloves: Remove the outer pair of gloves first, turning them inside out.
-
Apron/Suit: Remove any disposable apron or suit.
-
Face Shield/Goggles: Remove face shield and goggles from the back to the front.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out to contain any potential contamination.
-
Hand Washing: Immediately wash hands thoroughly with soap and water[1][7].
Waste Disposal
-
Contaminated PPE: All disposable PPE (gloves, aprons) must be disposed of as hazardous chemical waste.
-
Chemical Waste: this compound and any contaminated materials must be collected in a designated, sealed, and properly labeled hazardous waste container. Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations[5][7]. Never pour this chemical down the drain due to its aquatic toxicity.
Emergency Procedures
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes[1][2]. Seek immediate medical attention.
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing[1][5]. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing[1][2]. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting[2][6]. Seek immediate medical attention.
By adhering to these stringent protocols, you can confidently and safely utilize this compound in your research, ensuring the protection of yourself, your colleagues, and the environment.
References
- PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information.
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-Tetrahydroquinoline, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
